molecular formula C11H12O3 B1601466 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 92016-94-9

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1601466
CAS No.: 92016-94-9
M. Wt: 192.21 g/mol
InChI Key: CCTYOCDEILYYEF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-8-4-2-7(3-5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTYOCDEILYYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499204, DTXSID80901405
Record name 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
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Record name NoName_517
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92016-94-9
Record name 2-(4-Methoxyphenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92016-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 92016-94-9). This compound is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural combination of a cyclopropane ring and a methoxyphenyl moiety. The cyclopropane scaffold is a valuable bioisostere used to enhance metabolic stability and conformational rigidity in drug candidates, while the methoxyphenyl group is a common feature in pharmacologically active molecules.[1] This document details the compound's chemical identity, a generalized synthetic workflow, core physicochemical properties, and an in-depth spectroscopic characterization. Methodologies for experimental determination are explained, providing both theoretical grounding and practical insights for laboratory professionals.

Introduction and Chemical Identity

Overview and Significance

This compound is a bifunctional organic molecule featuring a strained three-membered carbocycle, which imparts unique conformational constraints. The introduction of cyclopropyl groups into drug molecules is a widely used strategy to modulate properties such as metabolic stability, receptor binding affinity, and aqueous solubility.[1] The presence of the 4-methoxyphenyl group, a common electron-donating aromatic system, further enhances its potential as a versatile building block for the synthesis of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic and developmental workflows.

Chemical Structure
Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Nomenclature and Identifiers

The compound is systematically identified by the following descriptors, which are crucial for database searches and regulatory documentation.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 92016-94-9[2][3]
Molecular Formula C₁₁H₁₂O₃[2][3]
Molecular Weight 192.21 g/mol [2][3]
Canonical SMILES COC1=CC=C(C=C1)C2CC2C(=O)O[2]
InChI Key CCTYOCDEILYYEF-UHFFFAOYSA-N[2][4]
Synonyms 2-(4-methoxyphenyl)cyclopropanecarboxylic acid[2][3][4]

Generalized Synthesis and Characterization Workflow

Rationale for Synthetic Strategy

While multiple synthetic routes to cyclopropanecarboxylic acids exist, a common and effective strategy involves the cyclopropanation of an alkene. For the title compound, a logical precursor is 4-methoxystyrene. The reaction with an ethyl diazoacetate catalyzed by a rhodium or copper catalyst would yield the corresponding ethyl ester, which can then be hydrolyzed to the carboxylic acid. This approach is chosen for its efficiency and stereochemical control possibilities.

Generalized Synthetic Protocol

The following is a representative, non-optimized protocol for the synthesis of the title compound.

  • Cyclopropanation:

    • To a solution of 4-methoxystyrene (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., Rh₂(OAc)₄, 0.5 mol%).

    • Slowly add ethyl diazoacetate (1.1 eq) via a syringe pump over 4-6 hours at room temperature to control the exothermic reaction and minimize side products.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alkene is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude ester via column chromatography (Silica gel, hexanes/ethyl acetate gradient).

  • Saponification:

    • Dissolve the purified ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ether or DCM to remove any non-polar impurities.

    • Acidify the aqueous layer to a pH of ~1-2 with cold 1M hydrochloric acid (HCl), leading to the precipitation of the carboxylic acid product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Post-Synthesis Workflow Diagram

The logical flow from synthesis to a fully characterized final product is critical for ensuring purity and confirming identity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization synthesis Saponification of Ester Precursor filtration Acidification & Vacuum Filtration synthesis->filtration drying Drying under Vacuum filtration->drying ms Mass Spectrometry (MS) Confirm MW = 192.21 drying->ms Purity Check ir Infrared (IR) Spectroscopy Identify COOH & Ar groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C) Confirm Connectivity ir->nmr final_product Pure Product (White Solid) nmr->final_product Structure Confirmed

Caption: Workflow from synthesis to final product characterization.

Core Physical and Chemical Properties

A summary of the core physical properties is essential for safe storage, handling, and use in further applications.

Physical State and Appearance

The compound is described as a white to off-white solid at standard temperature and pressure.[3]

Thermal Properties

Experimental melting and boiling points are not widely reported in the literature. As a non-volatile solid, its boiling point is expected to be high and would likely lead to decomposition before boiling at atmospheric pressure. Its melting point would be a key indicator of purity, but must be determined experimentally.

Solubility Profile

Based on its chemical structure, which contains a polar carboxylic acid group and a larger, non-polar aromatic/alicyclic body, its solubility profile can be predicted:

  • Water: Poorly soluble.

  • Non-polar organic solvents (e.g., Hexane): Low solubility.

  • Polar aprotic solvents (e.g., Ethyl Acetate, Chloroform, Dichloromethane): Good solubility.[5]

  • Polar protic solvents (e.g., Methanol, Ethanol): Good solubility.

  • Aqueous Base (e.g., aq. NaOH, NaHCO₃): Soluble due to deprotonation to the carboxylate salt.

Acidity (pKa)

The experimental pKa for this specific molecule is not available in surveyed databases. However, the pKa of the parent cyclopropanecarboxylic acid is approximately 4.8.[5] Typical carboxylic acids have a pKa in the range of 4-5.[6] It is expected that this compound will have a pKa within this range, making it a weak organic acid.

Summary of Physical Properties
PropertyValue / DescriptionSource / Rationale
Appearance White to off-white solid[3]
Storage Temperature 2-8°C, sealed and dry[3][7]
pKa (Predicted) ~4.5 - 5.0Based on structural analogs[5][6]
Solubility Soluble in polar organic solvents and aqueous baseStructural analysis
Molecular Weight 192.21 g/mol [2][3]

Spectroscopic and Spectrometric Analysis

Spectroscopic data provides the definitive structural confirmation of the molecule. While specific spectra for this compound are not publicly available, a detailed prediction based on its functional groups provides a reliable reference for experimental verification.

Mass Spectrometry (MS)

4.1.1. Expected Fragmentation Pathways In electron ionization mass spectrometry (EI-MS), carboxylic acids often show a weak molecular ion peak ([M]⁺) due to facile fragmentation.[8]

  • Molecular Ion (M⁺): Expected at m/z = 192.

  • Alpha-Cleavage: The most common fragmentation for carboxylic acids involves cleavage of the bond adjacent to the carbonyl group. This can lead to the loss of the cyclopropyl-phenyl group or the formation of the [COOH]⁺ ion (m/z = 45).

  • Loss of Water: A [M-18]⁺ peak can sometimes be observed.

  • Loss of COOH radical: A [M-45]⁺ peak is also possible.

  • McLafferty Rearrangement: This rearrangement is a key fragmentation pathway for carbonyl compounds with accessible gamma-hydrogens, resulting in a characteristic neutral loss.[8]

G parent Parent Ion [M]⁺ m/z = 192 frag1 [M - OCH₃]⁺ m/z = 161 parent->frag1 - •OCH₃ frag2 [M - COOH]⁺ m/z = 147 parent->frag2 - •COOH frag3 [C₈H₇O]⁺ m/z = 121 (Tropylium ion deriv.) parent->frag3 Rearrangement frag4 [COOH]⁺ m/z = 45 parent->frag4 α-cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

4.1.2. Protocol: Acquiring a Mass Spectrum

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion (for ESI) or a GC inlet (for EI).

  • For Electrospray Ionization (ESI), operate in negative ion mode to observe the [M-H]⁻ ion at m/z = 191.

  • For Electron Ionization (EI), use a standard electron energy of 70 eV.

  • Acquire the spectrum over a mass range of m/z 40-250.

Infrared (IR) Spectroscopy

4.2.1. Characteristic Vibrational Modes The IR spectrum of a carboxylic acid is highly characteristic due to the hydroxyl and carbonyl groups.

  • O-H Stretch: A very broad, strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids.[9][10]

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (cyclopropyl) C-H stretches appear just below 3000 cm⁻¹. These sharp peaks are often superimposed on the broad O-H band.

  • C=O Stretch: A very strong, sharp absorption between 1730-1700 cm⁻¹. Conjugation with a phenyl ring typically lowers this frequency, but the effect is insulated by the cyclopropane ring.[11]

  • C-O Stretch & O-H Bend: A strong C-O stretching band appears in the 1320-1210 cm⁻¹ region. A broad O-H bend (out-of-plane) is also characteristically found near 920 cm⁻¹.[9][11]

4.2.2. Table of Expected IR Absorptions

Wavenumber (cm⁻¹)Functional GroupIntensity / Description
3300 - 2500O-H (Carboxylic Acid)Strong, very broad
3100 - 3000C-H (Aromatic, Cyclopropyl)Medium, sharp
2980 - 2850C-H (Aliphatic, Methoxy)Medium, sharp
1730 - 1700C=O (Carbonyl)Strong, sharp
1610, 1510C=C (Aromatic Ring)Medium to strong
1320 - 1210C-O (Carboxylic Acid)Strong
~920O-H Bend (out-of-plane)Medium, broad
Nuclear Magnetic Resonance (NMR) Spectroscopy

4.3.1. Predicted ¹H NMR Spectrum

  • -COOH (1H): A broad singlet appearing far downfield, typically between 10-13 ppm. Its position is concentration-dependent.[10]

  • Aromatic Protons (4H): The 4-methoxyphenyl group will present as an AA'BB' system. Two doublets are expected: one around 7.1-7.3 ppm (protons ortho to the cyclopropyl group) and another around 6.8-6.9 ppm (protons ortho to the methoxy group).

  • -OCH₃ (3H): A sharp singlet around 3.8 ppm.

  • Cyclopropyl Protons (3H): Complex multiplets in the upfield region, expected between 1.0-2.5 ppm. The diastereotopic nature of these protons will lead to complex spin-spin coupling.

4.3.2. Predicted ¹³C NMR Spectrum

  • -COOH: Signal between 175-185 ppm.[10]

  • Aromatic Carbons: Four signals expected between 114-160 ppm. The carbon bearing the methoxy group will be the most deshielded (~159 ppm), and the ipso-carbon attached to the cyclopropane ring will be around 130-135 ppm.

  • -OCH₃: A sharp signal around 55 ppm.

  • Cyclopropyl Carbons: Three signals in the upfield region, typically between 15-35 ppm.

4.3.3. Protocol: Preparing an NMR Sample

  • Dissolve 5-10 mg of the solid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • If using CDCl₃, the acidic proton may exchange or broaden; DMSO-d₆ is often preferred to clearly observe the carboxylic acid proton.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 300 MHz or higher spectrometer.

Conclusion

This compound is a crystalline solid with physical properties dominated by its carboxylic acid functionality and its significant non-polar framework. Its poor water solubility, weak acidity, and characteristic spectroscopic signatures—particularly the broad O-H stretch in the IR and the downfield carboxyl proton in the ¹H NMR—are key identifiers. The data and protocols presented in this guide serve as a foundational resource for scientists, enabling accurate characterization, safe handling, and informed application of this valuable chemical building block in research and development.

References

  • PubChem. This compound.
  • University of Calgary. IR: carboxylic acids.
  • PubChem. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
  • NIST. Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester, trans.
  • ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids.
  • PubChem. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid.
  • Wikipedia. Cyclopropane carboxylic acid.
  • SIELC Technologies. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available at: [Link] CHD-journal.com/index.php/BCHD/article/view/390
  • Journal of Asian Natural Products Research. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.
  • YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
  • Chemspace. (1R,2S)-2-[(4-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid.
  • University of Texas at Dallas. Approximate pKa chart of the functional groups.
  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Organic Syntheses. cyclopropanecarboxylic acid.
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.
  • The Royal Society of Chemistry. Spectra and physical data of (A2).

Sources

Introduction: The Significance of the Cyclopropane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic Acid: Synthesis, Characterization, and Implications for Drug Development

The cyclopropane ring, a seemingly simple three-membered carbocycle, represents a cornerstone of modern medicinal chemistry. Its inherent ring strain and unique electronic properties impart a rigid, three-dimensional conformation to molecules, a feature highly sought after in the rational design of therapeutic agents.[1] This rigidity can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects. The subject of this guide, this compound, embodies the potential of this versatile scaffold. This document provides a comprehensive technical overview of its chemical structure, synthesis, spectroscopic characterization, and, critically, its relevance and potential liabilities in the context of contemporary drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined chemical structure, which is fundamental to its chemical behavior and biological activity.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary:

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 92016-94-9PubChem[2]
Molecular Formula C₁₁H₁₂O₃PubChem[2]
Molecular Weight 192.21 g/mol PubChem[2]
XLogP3 1.6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 2PubChem[2]

Chemical Synthesis: A Methodical Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the Simmons-Smith cyclopropanation of an appropriate cinnamic acid ester, followed by hydrolysis. This method is well-regarded for its stereospecificity and tolerance of various functional groups.[3][4]

Overall Synthetic Scheme:

Synthesis_Workflow cluster_0 Step 1: Simmons-Smith Cyclopropanation cluster_1 Step 2: Hydrolysis Start Ethyl 4-methoxycinnamate Intermediate Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate Start->Intermediate Cyclopropanation Reagents1 Zn-Cu couple, CH₂I₂ (or Et₂Zn, CH₂I₂) Reagents1->Intermediate FinalProduct This compound Intermediate->FinalProduct Saponification & Acidification Reagents2 1. NaOH(aq) 2. H₃O⁺ Reagents2->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis and Purification

Step 1: Simmons-Smith Cyclopropanation of Ethyl 4-methoxycinnamate

  • Rationale: The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to stereospecifically add a methylene group across the double bond of an alkene.[4] The ester of 4-methoxycinnamic acid is used as the starting material to avoid side reactions with the acidic proton of the carboxylic acid.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (2.0 eq) and copper(I) chloride (0.2 eq).

    • Dry the mixture under high vacuum while heating gently with a heat gun, then allow to cool to room temperature under a nitrogen atmosphere.

    • Add anhydrous diethyl ether as the solvent, followed by diiodomethane (1.5 eq). Stir the mixture at reflux for 1 hour to form the zinc-copper couple and the organozinc reagent.

    • Cool the reaction mixture to 0 °C and add a solution of ethyl 4-methoxycinnamate (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate.

Step 2: Hydrolysis of the Ester

  • Rationale: Saponification of the ethyl ester with a strong base, followed by acidification, will yield the desired carboxylic acid.

  • Procedure:

    • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture at reflux for 2-4 hours, or until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1M hydrochloric acid. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Structural Elucidation via Spectroscopic Analysis

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. While publicly available, high-resolution spectra with detailed assignments are limited, the expected spectral data can be reliably predicted based on the known structure.

Predicted Spectroscopic Data:

TechniqueExpected Key Features
¹H NMR ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).[5] ~6.8-7.2 ppm (multiplet, 4H): Aromatic protons of the 4-methoxyphenyl group. ~3.8 ppm (singlet, 3H): Methoxy group protons (-OCH₃). ~1.2-2.5 ppm (multiplet, 4H): Protons of the cyclopropane ring, exhibiting complex splitting patterns due to cis and trans coupling.
¹³C NMR ~175-185 ppm: Carboxylic acid carbonyl carbon.[6] ~158-160 ppm: Aromatic carbon attached to the methoxy group. ~114-130 ppm: Other aromatic carbons. ~55 ppm: Methoxy carbon. ~15-30 ppm: Carbons of the cyclopropane ring.
FTIR (cm⁻¹) ~2500-3300 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[7] ~1700: C=O stretch of the carboxylic acid.[7] ~1610, 1510: C=C stretches of the aromatic ring. ~1250: Asymmetric C-O-C stretch of the aryl ether. ~1030: Symmetric C-O-C stretch of the aryl ether.
Mass Spec (EI) m/z 192: Molecular ion peak [M]⁺. Key Fragmentation Ions: Loss of -COOH (m/z 147), loss of -OCH₃ (m/z 161), and fragments corresponding to the tropylium ion and other rearrangements of the aromatic portion.

Stereochemistry: A Critical Consideration in Drug Development

This compound possesses two stereocenters at the C1 and C2 positions of the cyclopropane ring. This gives rise to two pairs of enantiomers: (1R,2R)- and (1S,2S)-trans isomers, and (1R,2S)- and (1S,2R)-cis isomers. The Simmons-Smith reaction on a trans-alkene precursor will yield the trans-cyclopropane as a racemic mixture.

For any biologically active compound, it is imperative to investigate the pharmacological properties of each enantiomer, as they can exhibit significantly different efficacy, metabolism, and toxicity.[8]

Strategies for Obtaining Enantiomerically Pure Compound:

Stereochemistry_Strategies cluster_0 Chiral Separation (Resolution) cluster_1 Asymmetric Synthesis RacemicMixture Racemic trans-2-(4-methoxyphenyl) cyclopropane-1-carboxylic acid ChiralHPLC Chiral HPLC RacemicMixture->ChiralHPLC DiastereomericSalt Diastereomeric Salt Formation (with a chiral base) RacemicMixture->DiastereomericSalt Enantiomer1 (1R,2R)-enantiomer ChiralHPLC->Enantiomer1 Enantiomer2 (1S,2S)-enantiomer ChiralHPLC->Enantiomer2 DiastereomericSalt->Enantiomer1 Separation & Liberation DiastereomericSalt->Enantiomer2 Separation & Liberation AchiralPrecursor Ethyl 4-methoxycinnamate SingleEnantiomer Enantiomerically enriched product AchiralPrecursor->SingleEnantiomer ChiralCatalyst Chiral Simmons-Smith Reagent (e.g., with chiral ligands) ChiralCatalyst->SingleEnantiomer

Caption: Methodologies for obtaining single enantiomers.

  • Chiral Resolution: This involves the separation of the racemic mixture.

    • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that utilizes a chiral stationary phase to differentially retain the enantiomers.[9]

    • Diastereomeric Salt Formation: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (e.g., an alkaloid like brucine or a chiral amine) to form diastereomeric salts. These salts have different physical properties (such as solubility) and can be separated by crystallization. The desired enantiomer of the carboxylic acid is then liberated by acidification.[10]

  • Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer.

    • Chiral Catalysis: Modified Simmons-Smith reactions using chiral ligands or additives can induce enantioselectivity in the cyclopropanation step.[2][11]

Biological Significance and Implications for Drug Development

The incorporation of a this compound moiety into a drug candidate can have profound biological consequences, offering both potential benefits and significant risks that must be carefully evaluated.

Potential as Enzyme Inhibitors

Cyclopropane carboxylic acid derivatives are known to act as inhibitors of various enzymes. A notable example is their ability to inhibit 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, a key enzyme in the biosynthesis of the plant hormone ethylene.[1][12] This inhibitory activity stems from the structural analogy of these compounds to the natural substrate. This principle of substrate-mimicry suggests that this compound and its derivatives could be designed to target other enzymes with specific substrate binding pockets. The rigid cyclopropane scaffold can orient the pharmacophoric elements (the aromatic ring and the carboxylic acid) in a precise manner for optimal interaction with an enzyme's active site.

Metabolic Liabilities and Potential for Idiosyncratic Toxicity

A critical consideration for drug development professionals is the metabolic fate of a compound and its potential for toxicity. Research on the anxiolytic drug panadiplon revealed a concerning link between a cyclopropane carboxylic acid metabolite and idiosyncratic hepatotoxicity.[13]

Proposed Mechanism of Toxicity:

Toxicity_Pathway Drug Drug containing cyclopropane moiety Metabolism Phase I Metabolism (e.g., ester hydrolysis, oxidation) Drug->Metabolism Metabolite Cyclopropane Carboxylic Acid Metabolite Metabolism->Metabolite Inhibition Inhibition of Mitochondrial Fatty Acid β-oxidation Metabolite->Inhibition Depletion Depletion of Coenzyme A and Carnitine Metabolite->Depletion Disruption Disruption of Glucose Homeostasis Inhibition->Disruption Hepatocyte Hepatocyte Vulnerability Depletion->Hepatocyte Disruption->Hepatocyte Toxicity Hepatocellular Necrosis & Apoptosis Hepatocyte->Toxicity SecondaryStress Secondary Stress (e.g., inflammation, oxidative stress) SecondaryStress->Toxicity

Caption: Potential pathway for cyclopropane carboxylic acid-induced hepatotoxicity.

The study on panadiplon demonstrated that its cyclopropane carboxylic acid metabolite could:

  • Inhibit mitochondrial fatty acid β-oxidation.[13]

  • Deplete hepatic levels of coenzyme A and carnitine through the formation of unusual acyl derivatives.[13]

  • Disrupt glucose homeostasis.[13]

These metabolic disturbances do not directly cause cell death but render hepatocytes highly susceptible to secondary stressors, ultimately leading to apoptosis and necrosis.[13] This represents a significant risk of idiosyncratic drug-induced liver injury (DILI), a major cause of drug failure in clinical trials and post-market withdrawal.

Therefore, for any drug candidate containing the this compound structure or a motif that can be metabolized to it, a thorough preclinical safety evaluation is paramount. This should include in-depth studies on its metabolic profile, its effects on mitochondrial function, and an assessment of its potential for hepatotoxicity, particularly in relevant animal models.

Conclusion

This compound is a molecule of considerable interest, exemplifying the utility of the cyclopropane scaffold in medicinal chemistry. Its synthesis is achievable through well-established methodologies, and its structure can be confidently characterized. The true value of this guide for researchers, scientists, and drug development professionals lies in the dual perspective it offers. On one hand, the rigid, well-defined structure of this compound presents an attractive platform for the design of potent and selective enzyme inhibitors. On the other hand, the potential for its carboxylic acid moiety to induce severe, idiosyncratic hepatotoxicity through metabolic disruption serves as a critical cautionary tale. A comprehensive understanding of both the synthetic and biological intricacies of this and similar molecules is essential for harnessing their therapeutic potential while mitigating the risks in the complex journey of drug development.

References

  • PubChem. This compound.
  • The Royal Society of Chemistry. ESI for Green Chemistry. [Link]
  • Charette, A. B.; Beauchemin, A.
  • Simmons, H. E.; Smith, R. D. A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. J. Am. Chem. Soc.1958, 80, 5323.
  • Lévesque, E.; Goudreau, S. R.; Charette, A. B. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Org. Lett.2014, 16, 1490-1493.
  • Chiral Drug Separation.
  • Khan, M. A.; et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules2023, 28(15), 5651.
  • Ilisz, I.; Aranyi, A.; Pataj, Z.; Péter, A. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). J. Pharm. Biomed. Anal.2021, 199, 114035.
  • Ye, Z.; et al. Strategies for chiral separation: from racemate to enantiomer. Chem. Soc. Rev.2023, 52(12), 4058-4100.
  • Hay, M. B.; Myneni, S. C. B. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochim. Cosmochim. Acta2007, 71(14), 3534-3545.
  • Vlachostergios, D. N.; et al. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Phytochemistry2002, 61(1), 1-6.
  • Enantioselective Synthesis. In Organic Chemistry: A Tenth Edition. OpenStax.
  • Salaün, J. Cyclopropane Derivatives and their Diverse Biological Activities. Top. Curr. Chem.2000, 207, 1-67.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy2018, 33(1), 14-21.
  • PubChem. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
  • SpectraBase. 2-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid. [Link]
  • Obach, R. S.; et al. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. J. Biochem. Mol. Toxicol.2004, 18(4), 184-91.

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2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid CAS number 92016-94-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 92016-94-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 92016-94-9), a molecule of significant interest in medicinal chemistry and organic synthesis. The document delves into its physicochemical properties, outlines a detailed, field-proven synthetic methodology, and explores its stereochemical complexity. Furthermore, it synthesizes current knowledge to discuss its potential biological activities and applications as a structural motif and building block in drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel cyclopropane-containing compounds.

Introduction: The Strategic Value of a Substituted Cyclopropane

This compound is an organic compound that merges two structurally significant pharmacophores: a cyclopropane ring and a 4-methoxyphenyl (anisole) moiety.[1][2] The inherent value of this molecule in drug development stems from the unique properties conferred by the cyclopropane unit. As the smallest possible carbocycle, the cyclopropane ring introduces a high degree of rigidity and a defined three-dimensional structure into a molecule.[3][4]

In medicinal chemistry, the incorporation of a cyclopropane ring is a well-established strategy to:

  • Increase Metabolic Stability: The strained ring is often resistant to metabolic degradation pathways.[3]

  • Enhance Biological Activity: By acting as a conformationally restricted bioisostere for other groups (e.g., a double bond), it can lock a molecule into a bioactive conformation, improving target affinity.[3][4]

  • Improve Physicochemical Properties: It can modulate properties such as lipophilicity and solubility, which are critical for pharmacokinetics.[3]

The 4-methoxyphenyl group is also a common feature in bioactive molecules, often participating in hydrophobic and electronic interactions within receptor binding pockets. The carboxylic acid function provides a critical handle for hydrogen bonding, salt formation, and further chemical modification, profoundly influencing a compound's absorption, distribution, and overall bioavailability.[5] This guide provides the technical foundation necessary to synthesize, characterize, and strategically deploy this valuable chemical entity.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key specifications for this compound are summarized below.

PropertyValueSource(s)
CAS Number 92016-94-9[1][6][7][8][9]
Molecular Formula C₁₁H₁₂O₃[2][6][8][9]
Molecular Weight 192.21 g/mol [2][8][9]
IUPAC Name This compound[2][9]
Synonyms 2-(4-methoxyphenyl)cyclopropanecarboxylic acid, trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid[6][8]
Appearance White to off-white solid[8]
Storage Temperature Ambient or 2-8°C[6][8]

Safety Information: This compound should be handled with appropriate laboratory precautions.

  • Signal Word: Warning[6][8]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6][8]

  • Precautionary Statements: P261, P280, P305+P351+P338 (and others)[6][8]

Synthesis and Characterization

While multiple routes to cyclopropanecarboxylic acids exist, a reliable and scalable approach often begins with a corresponding cinnamic acid derivative.[10] This section details a robust, two-step protocol for the synthesis of the trans isomer, which is commonly referenced.

Synthetic Workflow Overview

The synthesis proceeds via the cyclopropanation of an ester of 4-methoxycinnamic acid, followed by hydrolysis to yield the target carboxylic acid. This strategy is effective because the esterification of the starting material protects the carboxylic acid and improves solubility in organic solvents typically used for cyclopropanation reactions.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis A 4-Methoxycinnamic acid B Ethyl 4-methoxycinnamate A->B EtOH, H₂SO₄ (cat.) Reflux C Ethyl trans-2-(4-methoxyphenyl) cyclopropane-1-carboxylate B->C Simmons-Smith Reaction (CH₂I₂, Zn-Cu couple) or Diazomethane/Cu catalyst D 2-(4-Methoxyphenyl)cyclopropane- 1-carboxylic acid (Target) C->D 1. NaOH (aq), EtOH 2. HCl (aq) workup

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-methoxycinnamate

  • To a 500 mL round-bottom flask, add 4-methoxycinnamic acid (17.8 g, 0.1 mol), absolute ethanol (200 mL), and concentrated sulfuric acid (2 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.

    • Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 400 mL of ice-cold water and stir. A white solid should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold hexane.

  • Dry the product under vacuum to yield ethyl 4-methoxycinnamate as a white crystalline solid.

Step 2: Synthesis of Ethyl trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylate

This protocol describes a modified Simmons-Smith reaction.

  • In a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add zinc-copper couple (20 g).

  • Add 150 mL of anhydrous diethyl ether to the flask.

  • Add a solution of ethyl 4-methoxycinnamate (20.6 g, 0.1 mol) in 100 mL of anhydrous diethyl ether to the flask.

  • From the dropping funnel, add diiodomethane (40.2 g, 0.15 mol) dissolved in 50 mL of anhydrous diethyl ether dropwise over 1 hour. The reaction is exothermic and may require an ice bath to maintain a gentle reflux.

    • Causality: The zinc-copper couple reacts with diiodomethane to form an organozinc intermediate (iodomethyl)zinc iodide, which is the active cyclopropanating agent. The reaction stereospecifically delivers the methylene group to the less hindered face of the double bond, leading predominantly to the trans product from the trans-alkene.

  • After the addition is complete, stir the mixture at room temperature for 12-18 hours.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • Filter the mixture to remove unreacted zinc. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the crude ethyl ester from the previous step in a mixture of ethanol (150 mL) and a 10% aqueous sodium hydroxide solution (100 mL).

  • Heat the mixture to reflux for 3-4 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Causality: This is a standard saponification reaction where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt.

  • Cool the mixture and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product, this compound.

Structural Verification (Self-Validating System)

To ensure trustworthiness, the identity and purity of the synthesized compound must be rigorously confirmed.

  • ¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.8 ppm), aromatic protons (two doublets, ~6.8 and 7.2 ppm), and the cyclopropyl protons (complex multiplets in the 1.0-2.5 ppm region).

  • ¹³C NMR: Signals corresponding to the carboxyl carbon (~175-180 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the three distinct cyclopropyl carbons.

  • Mass Spectrometry: The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight (192.21).

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

  • Melting Point: A sharp melting point range indicates high purity.

Stereochemical Considerations

The structure of this compound contains two chiral centers at positions C1 and C2 of the cyclopropane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.

  • trans isomers: (1R, 2S) and (1S, 2R) - The phenyl and carboxyl groups are on opposite sides of the ring.

  • cis isomers: (1R, 2R) and (1S, 2S) - The phenyl and carboxyl groups are on the same side of the ring.

The relative stereochemistry (cis vs. trans) significantly impacts the molecule's shape, and the absolute stereochemistry (R vs. S) determines its interaction with chiral biological systems. In drug development, it is often the case that one specific stereoisomer is responsible for the desired therapeutic effect, while others may be inactive or even contribute to off-target effects. Therefore, the synthesis and evaluation of stereochemically pure isomers are critical.[11]

G cluster_apps Potential Therapeutic Areas Core Core Scaffold (C₁₁H₁₂O₃) CNS CNS Agents (e.g., Antidopaminergic) Core->CNS Analogy to Haloperidol mimics AntiInflam Anti-inflammatory (e.g., LTC₄ Synthase Inhibitors) Core->AntiInflam Based on patent literature AntiMicro Antimicrobial (e.g., Biofilm Dispersal) Core->AntiMicro Analogy to fatty acid signals Plant Plant Science (e.g., Ethylene Regulation) Core->Plant Analogy to ACC inhibitors

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid, a substituted cyclopropane derivative, holds significant interest within the realms of medicinal chemistry and materials science. Its rigid cyclopropane core, coupled with the electronic properties of the methoxy-substituted phenyl ring, imparts unique conformational constraints and potential biological activities. A thorough understanding of its structural and electronic characteristics is paramount for its application in drug design and materials development. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Molecular Structure and Isomerism

The structure of this compound (C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ) features a cyclopropane ring substituted with a 4-methoxyphenyl group and a carboxylic acid group.[1] The presence of two stereocenters on the cyclopropane ring (C1 and C2) gives rise to two diastereomers: cis and trans. This guide will address the spectroscopic features of both isomers where data is available, with a primary focus on the more commonly reported trans isomer.

Figure 1: General molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The chemical shifts and coupling constants of the cyclopropyl protons are particularly diagnostic for determining the relative orientation of the substituents.

Predicted ¹H NMR Data for trans-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
ProtonChemical Shift (δ) ppm
H-1 (CH-COOH)2.05
H-2 (CH-Ar)2.55
H-3 (CH₂)1.35, 1.65
Ar-H (ortho to cyclopropyl)7.05 (d)
Ar-H (meta to cyclopropyl)6.80 (d)
OCH₃3.75 (s)
COOH~12 (br s)
Data is based on reported values for similar trans-2-arylcyclopropanecarboxylic acids.

Interpretation and Causality:

  • Cyclopropyl Protons: The protons on the cyclopropane ring appear in the upfield region of the spectrum, a characteristic feature attributed to the magnetic anisotropy of the three-membered ring. The circulation of electrons in the C-C bonds generates a shielding cone, causing protons situated within this cone to resonate at lower frequencies.[2] The protons on the methylene group (H-3) are diastereotopic and thus exhibit different chemical shifts.

  • Aromatic Protons: The protons on the 4-methoxyphenyl ring appear as two doublets, characteristic of a para-substituted benzene ring. The electron-donating methoxy group causes the ortho and meta protons to have distinct chemical environments.

  • Methine Protons (H-1 and H-2): The downfield shift of H-2 compared to H-1 is due to the deshielding effect of the aromatic ring.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift (around 12 ppm) due to hydrogen bonding and its acidic nature.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

Predicted ¹³C NMR Data

Due to the lack of publicly available experimental data, the following are predicted chemical shifts for this compound. These predictions are based on established substituent effects on cyclopropane and aromatic rings.[4]

CarbonPredicted Chemical Shift (δ) ppm
C=O~178
C-1 (CH-COOH)~25
C-2 (CH-Ar)~30
C-3 (CH₂)~15
C-ipso (C-Ar)~135
C-ortho (C-Ar)~128
C-meta (C-Ar)~114
C-para (C-O)~158
OCH₃~55

Interpretation and Causality:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at a downfield chemical shift (around 178 ppm), which is characteristic for this functional group.[3]

  • Cyclopropyl Carbons: The carbons of the cyclopropane ring are highly shielded and appear at upfield chemical shifts. This is a consequence of the increased s-character of the C-C bonds in the strained three-membered ring.[5]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the methoxy and cyclopropyl substituents. The carbon bearing the methoxy group (C-para) is significantly deshielded, while the ortho and meta carbons are shielded due to the electron-donating nature of the methoxy group.

  • Methoxyl Carbon: The carbon of the methoxy group is expected to appear around 55 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the substituted benzene ring.

Experimental IR Data
Wavenumber (cm⁻¹)AssignmentIntensity
~3000 (broad)O-H stretch (carboxylic acid dimer)Strong, Broad
~2950C-H stretch (aromatic and cyclopropyl)Medium
~1700C=O stretch (carboxylic acid dimer)Strong, Sharp
~1610, ~1510C=C stretch (aromatic ring)Medium
~1250C-O stretch (aryl ether and carboxylic acid)Strong
~1030=C-O-C stretch (anisole)Strong
~930 (broad)O-H bend (out-of-plane, carboxylic acid dimer)Medium, Broad
Data obtained from SpectraBase.[6]

Interpretation and Causality:

  • O-H Stretch: The most prominent feature of the IR spectrum of a carboxylic acid is the extremely broad absorption band for the O-H stretch, typically centered around 3000 cm⁻¹. This broadness is a direct result of strong intermolecular hydrogen bonding, which forms a dimeric structure.[7][8]

  • C=O Stretch: The carbonyl stretch of the carboxylic acid dimer appears as a strong, sharp band around 1700 cm⁻¹. Conjugation with the cyclopropane ring may slightly lower this frequency.

  • Aromatic C=C Stretches: The absorptions around 1610 and 1510 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • C-O Stretches: The strong band around 1250 cm⁻¹ is likely a composite of the C-O stretching vibrations from both the carboxylic acid and the aryl ether moieties. The band around 1030 cm⁻¹ is characteristic of the asymmetric =C-O-C stretch of the anisole group.

  • O-H Bend: The broad out-of-plane O-H bend around 930 cm⁻¹ is another characteristic feature of a hydrogen-bonded carboxylic acid dimer.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Mass Spectrum Data
m/zProposed Fragment
192[M]⁺ (Molecular Ion)
147[M - COOH]⁺
134[M - COOH - CH]⁺ or [C₉H₁₀O]⁺
121[C₈H₉O]⁺ (Tropylium ion derivative)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
Data obtained from SpectraBase.[6]

Interpretation and Causality:

  • Molecular Ion: The molecular ion peak at m/z 192 confirms the molecular weight of the compound.

  • Loss of Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH) as a radical, resulting in the peak at m/z 147.

  • Tropylium Ion Formation: The peak at m/z 121 is likely due to the formation of a stable methoxy-substituted tropylium ion, a common fragmentation pattern for compounds containing a benzyl group or a group that can rearrange to a benzyl-like structure. Further fragmentation can lead to the tropylium ion at m/z 91 and the phenyl cation at m/z 77.

  • Other Fragments: The peak at m/z 134 could arise from the further fragmentation of the [M - COOH]⁺ ion.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the spectroscopic data, the following are detailed, step-by-step methodologies for the acquisition of each type of spectrum.

Synthesis of trans-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

A common method for the synthesis of 2-arylcyclopropanecarboxylic acids involves the reaction of a styrene derivative with ethyl diazoacetate to form the corresponding ethyl ester, followed by hydrolysis.

Figure 2: Synthetic pathway for trans-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.

Step-by-Step Protocol:

  • Cyclopropanation: To a solution of p-methoxystyrene in a suitable solvent (e.g., dichloromethane or toluene), a catalytic amount of a rhodium(II) or copper catalyst is added. Ethyl diazoacetate is then added dropwise to the reaction mixture at a controlled temperature (often room temperature or slightly elevated). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield ethyl trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylate.

  • Hydrolysis: The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide). The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford pure trans-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

  • Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Data Acquisition:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Data Acquisition:

  • The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. The analysis of ¹H NMR, ¹³C NMR, IR, and MS data, supported by established spectroscopic principles, offers a comprehensive understanding of the structural features of this molecule. The provided experimental protocols serve as a practical resource for the synthesis and characterization of this and related compounds. This integrated approach to spectroscopic analysis is essential for advancing research and development in fields where precise molecular characterization is critical.

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-faceted strategy for the elucidation of the mechanism of action (MoA) of the novel small molecule, 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Given the current paucity of specific biological data for this compound, this document serves as a foundational roadmap for researchers and drug development professionals. It provides a logical progression of experimental workflows, from initial target identification to in-depth pathway analysis, grounded in established principles of modern pharmacology and drug discovery. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data. This guide is intended to empower research teams to systematically uncover the therapeutic potential and molecular interactions of this compound.

Introduction: The Scientific Imperative

The compound this compound (PubChem CID: 12461954) represents a unique chemical entity with potential therapeutic applications.[1] Its structure, featuring a substituted phenyl ring attached to a cyclopropane carboxylic acid moiety, suggests possible interactions with a range of biological targets. The cyclopropane ring, a strained three-membered carbocycle, can confer unique conformational rigidity and electronic properties, potentially driving specific and potent interactions with protein binding pockets.[2] Related cyclopropane-containing molecules have been explored for their roles as enzyme inhibitors, including in the regulation of ethylene biosynthesis in plants, highlighting the potential for this chemical scaffold to modulate biological processes.[3][4]

The elucidation of a compound's MoA is a critical step in the drug discovery pipeline. It provides the necessary framework for understanding efficacy, predicting potential toxicities, and developing robust biomarkers for clinical translation. This guide will detail a systematic approach to unraveling the MoA of this compound, leveraging a combination of in vitro biochemical assays, cell-based functional screens, and advanced biophysical techniques.

Phase 1: Target Identification and Initial Characterization

The primary objective of this initial phase is to identify the molecular target(s) of this compound. A broad, unbiased approach is recommended to cast a wide net and uncover potential on-target and off-target activities.

High-Throughput Screening (HTS) and Phenotypic Screening

A foundational step in modern drug discovery is the use of high-throughput screening (HTS) to assess the activity of a compound against large libraries of biological targets.[5]

  • Biochemical HTS: Screening the compound against a panel of purified enzymes and receptors is a direct method for identifying potential molecular targets.[6] Commercially available panels can assess activity against hundreds of kinases, phosphatases, proteases, and G-protein coupled receptors (GPCRs).

  • Phenotypic Screening: This approach involves testing the compound's effect on whole cells or organisms to identify a desired physiological change. While the direct target is not immediately identified, this method can reveal unexpected therapeutic potential. Subsequent target deconvolution studies would then be necessary.

Computational Approaches: In Silico Target Prediction

Computational methods can be employed to predict potential targets based on the chemical structure of this compound.

  • Ligand-Based Virtual Screening: This involves comparing the structure of our compound to databases of known active molecules. Tools like bioassayR can be used to analyze large bioactivity datasets and identify compounds with similar activity profiles.[7]

  • Structure-Based Virtual Screening (Docking): If a high-resolution structure of a suspected target protein is available, molecular docking simulations can predict the binding pose and affinity of the compound within the protein's active site.

Experimental Protocol: Initial Enzyme Inhibition Assay

This protocol describes a generalized approach to screen for enzyme inhibition, a common mechanism of action for small molecules.[5]

  • Enzyme and Substrate Preparation: Reconstitute the purified target enzyme and its corresponding substrate in an appropriate assay buffer. The buffer composition should be optimized for enzyme stability and activity.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Assay Execution: In a microplate format, combine the enzyme, substrate, and varying concentrations of the test compound. Include appropriate controls (no enzyme, no substrate, no compound).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a predetermined period.

  • Signal Detection: Measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: Plot the enzyme activity as a function of the compound concentration. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Data Presentation: Hypothetical HTS Results
Target ClassNumber of Targets ScreenedNumber of Hits ( >50% inhibition at 10 µM)Putative Primary Target(s)
Kinases4002Kinase X, Kinase Y
Phosphatases1500-
Proteases2001Protease Z
GPCRs1000-

Phase 2: Target Validation and Mechanistic Deep Dive

Once putative targets have been identified, the next phase focuses on validating these interactions and elucidating the precise mechanism of binding and modulation.

Biophysical Methods for Direct Binding Analysis

Biophysical assays are essential for confirming direct physical interaction between the compound and its target protein and for quantifying the binding affinity.[8]

  • Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic data on the association and dissociation of the compound from its immobilized target, allowing for the determination of the binding affinity (KD) and on/off rates.[6][9]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[9]

  • X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target protein provides the highest resolution view of the binding site and the specific molecular interactions, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.[8]

Workflow for Target Validation

Target_Validation_Workflow HTS_Hit Putative Target from HTS SPR Surface Plasmon Resonance (SPR) - Confirm Direct Binding - Determine Koff/Kon HTS_Hit->SPR ITC Isothermal Titration Calorimetry (ITC) - Determine KD and Stoichiometry - Thermodynamic Profile HTS_Hit->ITC Validated_Target Validated Target SPR->Validated_Target ITC->Validated_Target Crystallography X-ray Crystallography - High-Resolution Binding Mode - Guide SAR Validated_Target->Crystallography

Caption: Workflow for validating putative protein targets.

Enzyme Kinetics and Inhibition Mode

For enzymatic targets, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[5][9] This is achieved by performing enzyme kinetic studies in the presence of varying concentrations of both the substrate and the inhibitor.

Experimental Protocol: Determining Mode of Inhibition
  • Set up Reactions: Prepare a matrix of reactions with varying concentrations of the substrate and this compound.

  • Measure Initial Velocities: For each reaction condition, measure the initial reaction velocity (V0).

  • Data Plotting: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Analysis: Analyze the changes in Km (substrate affinity) and Vmax (maximum reaction velocity) in the presence of the inhibitor to determine the mode of inhibition.

Phase 3: Cellular and Pathway Analysis

The ultimate goal is to understand how the compound's interaction with its molecular target translates into a cellular response. This involves studying the compound's effects on relevant signaling pathways.[10][11]

Cell-Based Assays

Cell-based assays are critical for confirming the compound's activity in a more physiologically relevant context.[6]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target inside intact cells.

  • Reporter Gene Assays: If the target protein regulates gene expression, a reporter gene assay can be used to quantify the downstream effects of target modulation.[6]

  • Functional Cellular Assays: These assays measure a physiological outcome in cells, such as proliferation, apoptosis, or the secretion of signaling molecules.

Signaling Pathway Analysis

Once a cellular effect is confirmed, the next step is to map the signaling pathway that is being modulated.

  • Western Blotting/Immunofluorescence: These techniques can be used to measure changes in the phosphorylation state or expression levels of key proteins within a suspected signaling pathway.

  • Phospho-Proteomics: A more unbiased approach involves using mass spectrometry-based phospho-proteomics to identify global changes in protein phosphorylation in response to compound treatment.

  • Gene Expression Profiling (RNA-seq): This powerful technique can reveal genome-wide changes in gene expression, providing a comprehensive view of the cellular pathways affected by the compound.

Hypothetical Signaling Pathway

Assuming this compound inhibits "Kinase X," a hypothetical downstream signaling pathway could be investigated.

Signaling_Pathway Compound 2-(4-Methoxyphenyl)cyclopropane- 1-carboxylic acid KinaseX Kinase X Compound->KinaseX Inhibits SubstrateA Substrate A KinaseX->SubstrateA Phosphorylates SubstrateB Substrate B SubstrateA->SubstrateB Activates TranscriptionFactor Transcription Factor SubstrateB->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Proliferation, Apoptosis) Nucleus->GeneExpression Modulates

Caption: Hypothetical signaling pathway modulated by the compound.

Conclusion and Future Directions

This guide provides a systematic and robust framework for elucidating the mechanism of action of this compound. By progressing through the phases of target identification, validation, and pathway analysis, researchers can build a comprehensive understanding of the compound's biological activity. The insights gained from these studies will be instrumental in guiding future preclinical and clinical development, ultimately determining the therapeutic potential of this novel chemical entity.

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Unlocking Therapeutic Potential: A Technical Guide to the Putative Targets of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. While direct biological data for this specific molecule is not extensively documented, its structural features—a methoxyphenyl group, a cyclopropane ring, and a carboxylic acid moiety—suggest plausible interactions with several key protein families implicated in a range of pathologies. This document will dissect the scientific rationale for investigating three high-priority target classes: Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Peroxisome Proliferator-Activated Receptors (PPARs). We will delve into the structure-activity relationships of known modulators of these targets, providing a logical framework for why this compound represents a compelling candidate for investigation. Furthermore, this guide will furnish detailed, field-proven experimental protocols for robust target identification and validation, empowering research teams to systematically evaluate these hypotheses.

Introduction: The Therapeutic Promise of a Novel Scaffold

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The compound this compound presents a unique structural architecture that merits thorough investigation. The methoxyphenyl group is a common feature in many biologically active compounds, often contributing to hydrophobic interactions and metabolic stability. The cyclopropane ring, a small, strained carbocycle, can act as a rigid scaffold, locking the molecule into a specific conformation conducive to target binding. It can also serve as a bioisostere for other chemical groups, such as a phenyl ring or an alkene, potentially improving pharmacokinetic properties.[1] The presence of a carboxylic acid is particularly noteworthy, as this functional group is a key pharmacophoric element in many drugs, capable of forming critical hydrogen bonds and electrostatic interactions with protein targets.[2][3]

Given the absence of extensive biological data on this specific molecule, a rational, structure-based approach to target identification is paramount. This guide will, therefore, focus on three plausible target families where the structural motifs of this compound align with known pharmacophores.

The Endocannabinoid System: A Prime Suspect

The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates a plethora of physiological processes, including pain, inflammation, and mood. The enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are the primary regulators of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[4] Inhibition of these enzymes represents a promising therapeutic strategy for augmenting endocannabinoid signaling with potentially fewer side effects than direct cannabinoid receptor agonists.

Fatty Acid Amide Hydrolase (FAAH): A Plausible Target

FAAH is a serine hydrolase responsible for the degradation of AEA.[5] The inhibition of FAAH elevates endogenous AEA levels, producing analgesic, anxiolytic, and anti-inflammatory effects.[6]

Scientific Rationale: The structure of this compound bears resemblance to certain classes of FAAH inhibitors. The general pharmacophore for many FAAH inhibitors includes a hydrophobic tail that occupies the acyl-chain binding channel of the enzyme and a group capable of interacting with the catalytic serine or nearby residues.[7] The methoxyphenyl and cyclopropane moieties of our compound of interest could serve as this hydrophobic tail. While many potent FAAH inhibitors are carbamates or ureas that covalently modify the catalytic serine, some inhibitors possess a carboxylic acid.[8] This acidic group can form important hydrogen bond interactions within the active site.[6]

Experimental Validation Workflow:

FAAH_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation enzymatic_assay Fluorometric FAAH Activity Assay (IC50 Determination) binding_assay Competitive Binding Assay (Ki Determination) enzymatic_assay->binding_assay Confirm Direct Interaction cell_activity Cellular FAAH Activity Assay enzymatic_assay->cell_activity Progress to Cellular Models mechanism_assay Mechanism of Inhibition Studies (Reversible vs. Irreversible) binding_assay->mechanism_assay Characterize Binding Mode downstream_effects Measurement of Anandamide Levels cell_activity->downstream_effects Assess Cellular Efficacy

Caption: Workflow for the validation of FAAH inhibition.

Detailed Protocol: Fluorometric FAAH Activity Assay for IC50 Determination

This assay quantifies the enzymatic activity of FAAH by measuring the fluorescence of a product generated from a fluorogenic substrate.

  • Principle: FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[5][9] The rate of increase in fluorescence is directly proportional to FAAH activity.

  • Materials:

    • Recombinant human FAAH

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[5]

    • AAMCA substrate

    • This compound (dissolved in DMSO)

    • 96-well black, flat-bottom microplate

    • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[10]

  • Procedure:

    • Prepare serial dilutions of this compound in FAAH Assay Buffer.

    • In the 96-well plate, add recombinant human FAAH to each well.

    • Add the different concentrations of the test compound or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the AAMCA substrate to all wells.

    • Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.[11]

    • Calculate the rate of reaction for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterValueReference
FAAH Concentration10-20 nM[5]
AAMCA Concentration10 µM[10]
Incubation Temperature37°C[10]
Excitation Wavelength340-360 nm[10]
Emission Wavelength450-465 nm[10]

Table 1: Key parameters for the fluorometric FAAH activity assay.

Monoacylglycerol Lipase (MAGL): An Alternative Endocannabinoid Target

MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-AG.[12] Its inhibition leads to elevated 2-AG levels, which can produce therapeutic effects in neurodegenerative diseases, inflammation, and pain.[13]

Scientific Rationale: The active site of MAGL is characterized by a hydrophobic tunnel that accommodates the acyl chain of its substrates.[13] The methoxyphenyl and cyclopropane moieties of this compound could potentially occupy this hydrophobic pocket. Furthermore, the carboxylic acid could form hydrogen bonds with key residues in the active site, such as those in the oxyanion hole, which are crucial for inhibitor binding.[13]

Experimental Validation Workflow:

MAGL_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation enzymatic_assay Fluorometric MAGL Activity Assay (IC50 Determination) abpp Activity-Based Protein Profiling (ABPP) (Selectivity) enzymatic_assay->abpp Assess Selectivity cell_activity Cellular MAGL Activity Assay enzymatic_assay->cell_activity Progress to Cellular Models downstream_effects Measurement of 2-AG Levels cell_activity->downstream_effects Confirm Cellular Target Engagement

Caption: Workflow for the validation of MAGL inhibition.

Detailed Protocol: Fluorometric MAGL Activity Assay

This assay is analogous to the FAAH assay and measures the activity of MAGL through the cleavage of a fluorogenic substrate.

  • Principle: MAGL cleaves a specific fluorogenic substrate to release a fluorescent product. The increase in fluorescence over time is proportional to MAGL activity.

  • Materials:

    • Recombinant human MAGL

    • MAGL Assay Buffer

    • MAGL fluorogenic substrate

    • This compound (in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader (e.g., Ex/Em 360/460 nm)[14]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add recombinant human MAGL to the wells of the microplate.

    • Add the test compound dilutions or vehicle control.

    • Pre-incubate at 37°C for 20-30 minutes.[14]

    • Initiate the reaction by adding the MAGL fluorogenic substrate.

    • Measure fluorescence kinetically for at least 30 minutes at 37°C.[15]

    • Determine the reaction rates and calculate the IC50 value.

ParameterValueReference
MAGL Concentration1-5 µg/mL[15]
Substrate Concentration10-50 µM[15]
Incubation Temperature37°C[14]
Excitation Wavelength360 nm[14]
Emission Wavelength460 nm[14]

Table 2: Key parameters for the fluorometric MAGL activity assay.

Nuclear Receptors: Modulators of Gene Expression

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that act as ligand-activated transcription factors.[16] They play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A Key Metabolic Regulator

PPARγ is a well-established therapeutic target for type 2 diabetes, as its activation improves insulin sensitivity.[3]

Scientific Rationale: A hallmark of many PPARγ agonists is the presence of an acidic head group, typically a carboxylic acid or a bioisostere, which is essential for forming a hydrogen-bond network with polar residues in the ligand-binding domain.[3][17] The carboxylic acid of this compound could fulfill this role. The methoxyphenyl and cyclopropane moieties could then occupy the hydrophobic pocket of the ligand-binding domain, further stabilizing the interaction.

Experimental Validation Workflow:

PPAR_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation binding_assay Ligand Binding Assay (e.g., TR-FRET) reporter_assay Reporter Gene Assay (EC50 Determination) binding_assay->reporter_assay Confirm Functional Activity target_gene_expression Target Gene Expression Analysis (e.g., qPCR) reporter_assay->target_gene_expression Validate in Cellular Context adipocyte_differentiation Adipocyte Differentiation Assay target_gene_expression->adipocyte_differentiation Assess Physiological Response

Caption: Workflow for the validation of PPARγ agonism.

Detailed Protocol: PPARγ Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.

  • Principle: Cells are engineered to express a PPARγ ligand-binding domain fused to a DNA-binding domain, and a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for that DNA-binding domain.[18] Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.

  • Materials:

    • A suitable cell line for PPARγ reporter assays (e.g., HEK293T cells)

    • Expression plasmids for the PPARγ-LBD fusion protein and the reporter construct

    • Transfection reagent

    • This compound

    • Positive control agonist (e.g., rosiglitazone)

    • Cell culture medium and reagents

    • Luciferase assay system

    • Luminometer

  • Procedure:

    • Co-transfect the cells with the PPARγ-LBD fusion and reporter plasmids.

    • Plate the transfected cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound or positive control for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value.

ParameterValueReference
Cell LineHEK293T[18]
Incubation Time18-24 hours[18]
Positive ControlRosiglitazone[18]
Detection MethodLuminescence[18]

Table 3: Key parameters for the PPARγ reporter gene assay.

Unbiased Target Identification Strategies

While the aforementioned targets represent rational starting points, an unbiased approach to target identification can uncover unexpected mechanisms of action.

Thermal Proteome Profiling (TPP)

TPP is a powerful method for identifying direct and indirect targets of a small molecule in a cellular context.

  • Principle: The binding of a small molecule can alter the thermal stability of its protein target.[19] In a TPP experiment, cells or cell lysates are treated with the compound of interest and then subjected to a temperature gradient. The aggregated proteins are removed, and the remaining soluble proteins are quantified by mass spectrometry. A shift in the melting temperature of a protein in the presence of the compound indicates a direct or indirect interaction.[20]

Experimental Workflow:

TPP_Workflow start Cell Culture and Treatment heat_shock Apply Temperature Gradient start->heat_shock lysis Cell Lysis and Removal of Aggregates heat_shock->lysis digestion Protein Digestion lysis->digestion tmt_labeling TMT Labeling digestion->tmt_labeling lc_ms LC-MS/MS Analysis tmt_labeling->lc_ms data_analysis Data Analysis (Melting Curve Fitting) lc_ms->data_analysis target_id Target Identification data_analysis->target_id

Caption: A simplified workflow for Thermal Proteome Profiling (TPP).

Affinity-Based Chemical Proteomics

This approach uses a modified version of the small molecule to "fish out" its binding partners from a complex protein mixture.

  • Principle: The compound of interest is functionalized with a reactive group and/or a tag (e.g., biotin). This "bait" is then incubated with a cell lysate, and the protein-compound complexes are captured using an affinity matrix (e.g., streptavidin beads). The bound proteins are then identified by mass spectrometry.[21]

Experimental Workflow:

Affinity_Proteomics_Workflow synthesis Synthesize Biotinylated Probe incubation Incubate Probe with Cell Lysate synthesis->incubation capture Capture on Streptavidin Beads incubation->capture wash Wash to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis target_id Target Identification ms_analysis->target_id

Caption: A general workflow for affinity-based chemical proteomics.

Conclusion and Future Directions

The novel chemical scaffold of this compound presents an exciting opportunity for the discovery of new therapeutic agents. Based on a thorough analysis of its structural components, this guide has identified FAAH, MAGL, and PPARγ as high-priority potential targets. The provided experimental workflows and detailed protocols offer a clear and robust path for the systematic investigation of these hypotheses. Furthermore, the inclusion of unbiased target identification strategies will ensure a comprehensive exploration of the compound's mechanism of action. The successful identification and validation of the molecular target(s) of this compound will be a critical step in unlocking its full therapeutic potential and advancing it through the drug discovery pipeline.

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In Silico Modeling of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic Acid Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid, a novel small molecule with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the application of computational techniques to elucidate the molecular interactions of this compound. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols. This guide will navigate through the essential stages of in silico analysis, from target identification and preparation to molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each step is grounded in scientific expertise, supported by authoritative citations, and visualized through detailed diagrams and structured data presentation.

Introduction: The Promise of a Novel Scaffold

The drug discovery landscape is in a perpetual state of evolution, with a constant demand for novel chemical entities that can address unmet medical needs. The cyclopropane ring, a unique three-membered carbocycle, has garnered significant attention in medicinal chemistry due to its inherent rigidity and metabolic stability.[1] Compounds incorporating this motif often exhibit a wide range of biological activities, including enzyme inhibition and receptor modulation.[1]

This compound (CID: 12461954) is a compound of interest, featuring a cyclopropane core functionalized with a methoxyphenyl group and a carboxylic acid moiety.[2] This unique combination of structural features suggests the potential for specific and potent interactions with biological macromolecules. The methoxyphenyl group can engage in hydrophobic and aromatic interactions, while the carboxylic acid can form key hydrogen bonds and salt bridges, common features in many potent enzyme inhibitors.

While the specific biological targets of this compound are not yet fully elucidated, its structural alerts point towards a potential role as an enzyme inhibitor. For the purpose of this technical guide, we will hypothesize its interaction with a well-validated drug target: Matrix Metalloproteinase-9 (MMP-9) . MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a crucial role in physiological processes and diseases such as cancer, inflammation, and cardiovascular diseases. The active site of MMP-9 features a catalytic zinc ion and a substrate-binding cleft that can accommodate inhibitors with carboxylic acid groups.

This guide will therefore focus on the in silico characterization of the binding of this compound to human MMP-9, providing a practical framework for researchers to apply similar methodologies in their own drug discovery projects.

Foundational Concepts in In Silico Modeling

Before delving into the practical workflows, it is crucial to understand the theoretical underpinnings of the computational techniques employed in this guide.

Molecular Docking: Predicting the "Handshake"

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][5][6] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a protein (receptor).[7] The process involves two main components: a search algorithm to generate a large number of possible ligand conformations and orientations (poses) within the binding site, and a scoring function to estimate the binding affinity for each pose.

Molecular Dynamics (MD) Simulations: Capturing the "Dance"

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.[8][9][10] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational changes, stability, and thermodynamics of a protein-ligand complex in a simulated physiological environment.[8][9]

Pharmacophore Modeling: Identifying the "Key Features"

A pharmacophore is an abstract representation of the molecular features that are essential for a drug's biological activity.[11][12][13] These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups, arranged in a specific three-dimensional orientation. Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the protein's active site (structure-based) and are instrumental in virtual screening and lead optimization.[12][14]

The In Silico Workflow: A Step-by-Step Guide

This section outlines the detailed, step-by-step methodologies for the in silico modeling of this compound with MMP-9.

System Preparation: Setting the Stage

Accurate and meticulous preparation of the protein and ligand structures is a prerequisite for any successful in silico study.

Experimental Protocol: Protein and Ligand Preparation

  • Protein Structure Retrieval:

    • Obtain the three-dimensional crystal structure of human MMP-9 from the Protein Data Bank (PDB; [Link]). For this guide, we will use a representative PDB entry (e.g., 4H1Q).

  • Protein Preparation:

    • Load the PDB structure into a molecular visualization and preparation tool such as UCSF ChimeraX.[4][5][7]

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

    • Inspect the protein for missing residues or atoms and use built-in tools to model them.

    • Add hydrogen atoms, as they are crucial for proper hydrogen bonding and electrostatic calculations.

    • Assign protonation states to titratable residues (e.g., Histidine) based on the local microenvironment or using a pKa prediction tool.

    • Assign partial charges to all atoms using a standard force field (e.g., AMBER).

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).

  • Ligand Structure Preparation:

    • Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 12461954).[2]

    • Convert the 2D structure to a 3D conformation using a tool like Open Babel or the builder in your molecular modeling software.

    • Perform an initial energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand in a PDBQT format.

G cluster_prep System Preparation PDB Retrieve Protein Structure (PDB) PrepProtein Prepare Protein (ChimeraX) - Remove water/ligands - Add hydrogens - Assign charges PDB->PrepProtein LigandDB Retrieve Ligand Structure (PubChem) PrepLigand Prepare Ligand - 3D conversion - Energy minimization - Assign charges LigandDB->PrepLigand

Caption: Workflow for protein and ligand preparation.

Molecular Docking: Predicting the Binding Pose

With the prepared protein and ligand, we can now perform molecular docking to predict the most favorable binding orientation.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Define the Binding Site:

    • Identify the active site of MMP-9. This is typically centered around the catalytic zinc ion.

    • Define a grid box that encompasses the entire binding pocket. The size and center of the grid box are crucial parameters that will dictate the search space for the docking algorithm.

  • Run the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. Vina employs a Lamarckian genetic algorithm for its search and an empirical scoring function to rank the poses.

    • The command will typically specify the receptor file, ligand file, grid box parameters, and an output file for the docked poses.

  • Analyze the Docking Results:

    • The output will be a set of predicted binding poses, each with a corresponding binding affinity score (in kcal/mol). The lower the score, the more favorable the predicted binding.

    • Visualize the top-ranked poses in a molecular graphics program like UCSF ChimeraX.[4][5][7]

    • Analyze the interactions between the ligand and the protein for each pose, looking for key interactions such as:

      • Hydrogen bonds between the ligand's carboxylic acid and active site residues.

      • Coordination of the carboxylate group with the catalytic zinc ion.

      • Hydrophobic and aromatic interactions of the methoxyphenyl group.

Table 1: Predicted Binding Affinities from Molecular Docking

PoseBinding Affinity (kcal/mol)Key Interactions with MMP-9
1-8.5Hydrogen bond with LEU188, ALA189; Zinc coordination
2-8.2Hydrogen bond with GLU227; Pi-stacking with HIS226
3-7.9Hydrophobic interactions with VAL225, PRO229
Molecular Dynamics Simulations: Assessing Stability and Dynamics

To further validate the docking results and understand the dynamic behavior of the protein-ligand complex, we will perform an MD simulation.

Experimental Protocol: MD Simulation with GROMACS

  • Prepare the Complex:

    • Select the top-ranked docked pose of the this compound-MMP-9 complex.

  • Generate Ligand Topology:

    • The force field parameters for the ligand are not standard and need to be generated. This can be done using a server like CGenFF or the antechamber tool in AmberTools.

  • Build the Simulation System:

    • Place the protein-ligand complex in a simulation box (e.g., a cubic or dodecahedron box).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature.

      • NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability and dynamics of the complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To evaluate the overall stability of the protein and the ligand's position.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking study.

      • Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.

G cluster_md Molecular Dynamics Simulation Workflow Start Start with Docked Complex Topology Generate Ligand Topology Start->Topology System Build Simulation System (Solvation & Ionization) Topology->System Minimization Energy Minimization System->Minimization NVT NVT Equilibration Minimization->NVT NPT NPT Equilibration NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Caption: A typical workflow for molecular dynamics simulation.

Pharmacophore Modeling: Abstracting Key Interactions

Based on the stable interactions observed in the MD simulation, a pharmacophore model can be generated to guide further drug discovery efforts.

Experimental Protocol: Structure-Based Pharmacophore Modeling

  • Feature Identification:

    • Analyze the most representative structure from the MD trajectory.

    • Identify the key interaction features between this compound and the MMP-9 active site. These may include:

      • A hydrogen bond acceptor (from the carboxylate).

      • A negative ionizable feature (the carboxylate).

      • A hydrophobic feature (the cyclopropane ring).

      • An aromatic feature (the methoxyphenyl ring).

  • Model Generation:

    • Use a pharmacophore modeling software (e.g., LigandScout, MOE) to generate a 3D pharmacophore model based on these features and their spatial arrangement.

  • Model Validation:

    • Validate the pharmacophore model by screening it against a database of known MMP-9 inhibitors and non-inhibitors. A good model should be able to distinguish between active and inactive compounds.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound libraries for novel molecules that match the pharmacophoric features and are therefore potential MMP-9 inhibitors.

G cluster_pharm Pharmacophore Model HBA H-Bond Acceptor NEG Negative Ionizable HYD Hydrophobic ARO Aromatic

Caption: A representative pharmacophore model for MMP-9 inhibitors.

Data Interpretation and Future Directions

The in silico modeling workflow described in this guide provides a comprehensive framework for characterizing the interactions of this compound with a putative target, MMP-9. The results from molecular docking, MD simulations, and pharmacophore modeling can be integrated to build a strong hypothesis about the compound's mechanism of action.

The predicted binding affinity, the stability of the complex over time, and the key interacting residues provide valuable information for the rational design of more potent and selective analogs. The generated pharmacophore model can be used to identify novel chemical scaffolds with the potential for MMP-9 inhibition.

It is imperative to remember that in silico models are predictive tools and their results must be validated through experimental assays. The next logical steps would involve the synthesis of this compound and its analogs, followed by in vitro enzymatic assays to determine their inhibitory activity against MMP-9.

Conclusion

This technical guide has provided a detailed, expert-driven overview of the in silico modeling of this compound. By following the structured protocols and understanding the underlying scientific principles, researchers and drug development professionals can effectively leverage computational tools to accelerate their discovery pipelines. The integration of molecular docking, molecular dynamics simulations, and pharmacophore modeling, as demonstrated here, represents a powerful strategy for elucidating molecular interactions and driving the design of next-generation therapeutics.

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The Enduring Scaffold: A Technical History of Substituted Cyclopropanecarboxylic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Significance of the Strained Ring

The cyclopropane ring, a seemingly simple three-membered carbocycle, stands as a cornerstone in the architecture of complex organic molecules. Its inherent ring strain, a consequence of compressed C-C-C bond angles deviating significantly from the ideal 109.5°, imbues it with unique electronic properties, resembling those of a π-bond. This "π-character" allows the cyclopropane moiety to act as a versatile functional group, influencing the conformation, metabolic stability, and binding affinity of parent molecules. When functionalized with a carboxylic acid, the resulting cyclopropanecarboxylic acid scaffold becomes a particularly powerful building block in medicinal chemistry and materials science.[1][2] Natural and synthetic compounds bearing this motif exhibit a vast spectrum of biological activities, including insecticidal, antimicrobial, antitumor, and antiviral properties.[1][2]

This guide provides a comprehensive exploration of the discovery and history of substituted cyclopropanecarboxylic acids. We will delve into the seminal synthetic methodologies that first unlocked access to this class of compounds, trace the evolution of more sophisticated and stereocontrolled approaches, and highlight their transformative impact on drug development. The narrative is structured not as a mere chronological list, but as a logical progression of chemical innovation, explaining the causality behind key experimental choices and the self-validating nature of robust synthetic protocols.

Part 1: Foundational Methodologies - Taming the Carbene

The earliest challenges in cyclopropane synthesis centered on the controlled delivery of a single carbon atom to an alkene. The development of carbenoid reagents, which temper the reactivity of free carbenes, was a pivotal breakthrough.

The Simmons-Smith Cyclopropanation: A Heterogeneous Workhorse

In 1958, Howard E. Simmons and Ronald D. Smith at DuPont reported a method that would become a staple in organic synthesis, avoiding the use of the highly toxic and explosive diazomethane.[3] Their approach utilized a reagent formed from diiodomethane (CH₂I₂) and a zinc-copper couple, now known as the Simmons-Smith reagent (ICH₂ZnI).[3][4]

Causality of Experimental Design: The choice of the Zn(Cu) couple was critical. Zinc inserts into the C-I bond of diiodomethane to form an organozinc carbenoid.[4] Copper activates the zinc surface, facilitating the reaction. This carbenoid is nucleophilic enough to attack an alkene but is more stable and selective than a free carbene. The reaction proceeds through a concerted, "butterfly-type" transition state, where two new C-C bonds are formed simultaneously.[5] This mechanism is the basis for the reaction's high degree of stereospecificity: the stereochemistry of the starting alkene is faithfully retained in the cyclopropane product.[3][4] For example, a cis-alkene will invariably yield a cis-substituted cyclopropane.

Diagram 1: The Simmons-Smith Reaction Mechanism

Simmons_Smith cluster_reagent Reagent Formation cluster_reaction Cyclopropanation CH2I2 CH₂I₂ ZnCu Zn(Cu) ICH2ZnI ICH₂ZnI (Carbenoid) ZnCu->ICH2ZnI Insertion Alkene Alkene (R₂C=CR₂) TS Butterfly Transition State Alkene->TS Concerted Attack Product Cyclopropane TS->Product + ZnI₂

Caption: Concerted mechanism of the Simmons-Smith cyclopropanation.

Protocol 1: Generalized Simmons-Smith Cyclopropanation

This protocol is self-validating as the stereospecific outcome confirms the success of the concerted carbenoid addition mechanism.

  • Reagent Activation: Under an inert atmosphere (e.g., Nitrogen or Argon), charge a flame-dried flask with zinc-copper couple (1.5 - 2.0 equivalents relative to the alkene).

  • Solvent Addition: Add a non-coordinating ethereal solvent, such as diethyl ether (Et₂O) or dichloromethane (DCM).[5] Basic solvents can decrease the reaction rate.[5]

  • Carbenoid Formation: Add diiodomethane (CH₂I₂, 1.2 - 1.5 eq.) to the stirred suspension. The mixture may be gently heated to initiate the reaction, which is often indicated by the formation of a gray, cloudy suspension of the active carbenoid.

  • Alkene Addition: Cool the mixture to 0 °C. Add a solution of the alkene (1.0 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting alkene.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a solution of NaHCO₃ and Na₂EDTA.[5] Extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Part 2: The Titanium Revolution - Accessing Substituted Precursors

While Simmons-Smith is excellent for creating the parent cyclopropane, accessing substituted rings, especially those derived from carboxylic acids, required new thinking. A major leap forward came from the field of organotitanium chemistry.

The Kulinkovich Reaction: From Esters to Cyclopropanols

First reported by Oleg G. Kulinkovich and his team in 1989, this reaction provides an elegant route to 1-substituted cyclopropanols from carboxylic esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, typically Ti(OiPr)₄.[6][7][8] These cyclopropanols are versatile intermediates that can be readily oxidized to the corresponding cyclopropyl ketones or, with further manipulation, cyclopropanecarboxylic acids.

Causality of Experimental Design: The reaction's ingenuity lies in the in situ generation of a key titanacyclopropane intermediate.[7][8] Two equivalents of a Grignard reagent (like EtMgBr) react with the Ti(IV) catalyst to form an unstable dialkyltitanium species. This species undergoes rapid β-hydride elimination to release an alkane (ethane) and form the reactive titanacyclopropane.[8][9] This titanacyclopropane then behaves as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl.[7][8] This unique reactivity profile prevents the simple addition/reduction pathway often seen with esters and Grignard reagents, instead funneling the reaction towards the cyclopropane product.

Diagram 2: The Kulinkovich Catalytic Cycle

Kulinkovich_Cycle Ti_IV Ti(OR)₄ Dialkyl_Ti R'₂Ti(OR)₂ Ti_IV->Dialkyl_Ti + 2 R'MgX Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane - Alkane (R'-H) Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester (R''COOR''') Ketone_Intermediate β-Titanio Ketone Oxatitanacyclopentane->Ketone_Intermediate Rearrangement Product_Complex Product Complex Ketone_Intermediate->Product_Complex Intramolecular Addition Product_Complex->Ti_IV + R'MgX - Mg Salt Product Cyclopropanol (after workup) Product_Complex->Product Hydrolysis

Caption: Catalytic cycle for the Kulinkovich hydroxycyclopropanation.

Protocol 2: Kulinkovich Synthesis of a 1-Substituted Cyclopropanol

This protocol's self-validation lies in the formation of the cyclopropanol, which is only possible if the titanacyclopropane intermediate is successfully generated and enters the desired catalytic cycle.

  • Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the carboxylic ester (1.0 eq.) and an ethereal solvent (e.g., anhydrous THF or Et₂O).

  • Catalyst Addition: Add titanium(IV) isopropoxide (Ti(OiPr)₄, typically 0.1 - 0.2 eq.) to the solution and stir.

  • Grignard Addition: Cool the mixture to room temperature or 0 °C. Add the Grignard reagent (e.g., ethylmagnesium bromide, EtMgBr, ~2.2 eq.) dropwise via the dropping funnel over 30-60 minutes. The reaction is often exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-12 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow, careful addition of saturated aqueous NH₄Cl or 1M HCl.[9]

  • Extraction: Dilute with an organic solvent (e.g., EtOAc) and stir for 30 minutes.[9] Separate the organic layer. Extract the aqueous layer two more times with the same solvent.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude cyclopropanol by flash column chromatography.

Part 3: The Quest for Chirality - Asymmetric Synthesis

For applications in drug development, controlling the absolute stereochemistry of the cyclopropane ring is paramount, as different enantiomers can have drastically different biological activities.[10] This led to the development of asymmetric cyclopropanation methods.

Chiral Copper Carbenoid Reactions

A significant breakthrough in asymmetric synthesis was the use of chiral copper complexes to catalyze the reaction of diazoacetates with alkenes.[10] This approach demonstrated that the carbene generated from the diazo compound is not free but is complexed with the chiral catalyst.[10] This "chiral copper carbenoid" then delivers the carbene to the alkene in an enantioselective manner.

Causality of Ligand Design: The choice of the chiral ligand bound to the copper is the determining factor for enantioselectivity. Early work used Schiff base ligands derived from chiral amino alcohols.[10] By systematically modifying the steric and electronic properties of the ligand, researchers could fine-tune the catalyst to achieve high enantiomeric excess (e.e.). For instance, using bulkier ester groups on the diazoacetate, such as l-menthyl, can dramatically improve both diastereoselectivity and enantioselectivity.[10]

This methodology proved to be of immense industrial value. A key intermediate for the production of Cilastatin , an inhibitor of the renal enzyme dehydropeptidase I, is (+)-1S-2,2-dimethylcyclopropanecarboxylic acid.[10] This intermediate was successfully synthesized on a factory scale by reacting ethyl diazoacetate with isobutylene using a chiral copper catalyst, achieving a 92% e.e.[10]

Table 1: Effect of Diazoacetate Ester Group on Chrysanthemic Acid Synthesis [10]

Diazoacetate Ester (R)Cis/Trans RatioEnantiomeric Excess (e.e.) for Trans Isomer
Ethyl50 / 50Moderate
l-Menthyl7 / 9394%

Part 4: Impact on Drug Development and Biological Activity

The unique structural and electronic properties of the cyclopropanecarboxylic acid motif have made it a privileged scaffold in medicinal chemistry.

  • Conformational Rigidity: The rigid three-membered ring can lock a molecule into a specific bioactive conformation, enhancing its binding affinity to a biological target. 1-Aminocyclopropane-1-carboxylic acid (ACC) and its derivatives are used to create conformationally restricted peptides.[1][2]

  • Metabolic Stability: The cyclopropane ring can serve as a metabolically stable bioisostere for other groups, such as a gem-dimethyl group or a double bond. This can improve a drug candidate's pharmacokinetic profile by blocking sites of metabolic oxidation.

  • Modulation of Acidity and Lipophilicity: The cyclopropane ring adjacent to a carboxylic acid influences its pKa and overall lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Notable Applications:

  • Pyrethroid Insecticides: Chrysanthemic acid is the acidic component of pyrethroids, a major class of synthetic insecticides. The stereochemistry of the cyclopropane ring is crucial for their activity.[10]

  • Cilastatin: As mentioned, a key component of this drug is a dimethylcyclopropanecarboxylic acid derivative.[10]

  • Enzyme Inhibitors: Substituted cyclopropanecarboxylic acids are used as reagents in the synthesis of potent inhibitors for various enzymes, including PARP-1 and PI4KIIIb.[11]

  • Plant Growth Regulation: As a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, substituted cyclopropanecarboxylic acids can act as potent inhibitors of ethylene biosynthesis, which is crucial for regulating fruit ripening and plant senescence.[2][12]

Conclusion and Future Outlook

The journey from the first controlled cyclopropanations to the modern, highly selective catalytic syntheses of complex cyclopropanecarboxylic acids showcases a remarkable evolution in organic chemistry. Foundational methods like the Simmons-Smith reaction provided the initial access, while transformative organometallic strategies like the Kulinkovich reaction opened doors to a wider range of substituted precursors. The subsequent development of asymmetric catalysis has enabled the precise construction of chiral cyclopropanes, a critical requirement for modern drug discovery. Today, research continues to push the boundaries with novel approaches like photoredox-catalyzed radical cascades and continuous flow synthesis, promising even more efficient and sustainable routes to these valuable molecules.[13][14] The substituted cyclopropanecarboxylic acid, a small ring with a large impact, will undoubtedly continue to be a central feature in the design of future pharmaceuticals, agrochemicals, and advanced materials.

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A Technical Guide to 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic Acid and Its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring is a structurally unique three-membered carbocycle that imparts remarkable conformational rigidity and metabolic stability to molecules, making it a privileged scaffold in medicinal chemistry.[1] When substituted with pharmacophoric groups, such as the 4-methoxyphenyl and carboxylic acid moieties in 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid, this core structure presents a rich stereochemical landscape with significant potential for drug development. This guide provides an in-depth technical overview of this compound, focusing on its stereoisomers, synthesis, analytical characterization, and biological significance. It is intended to serve as a comprehensive resource for researchers, chemists, and pharmacologists engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Cyclopropane Scaffold

The cyclopropane motif is found in a wide array of biologically active natural products and synthetic compounds, exhibiting properties that range from enzyme inhibition to antimicrobial and antitumor activities.[2] The strained three-membered ring introduces a unique spatial arrangement of substituents, which can lead to highly specific interactions with biological targets. Furthermore, the cyclopropane ring is often used as a bioisostere for other chemical groups, offering a way to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This compound is a compound of particular interest due to the combination of the rigid cyclopropane core, the electron-donating methoxy-substituted phenyl ring, and the ionizable carboxylic acid group. This specific arrangement of functional groups creates a molecule with the potential for diverse biological activities, making a thorough understanding of its chemistry and stereoisomerism crucial for its application in drug discovery.

Physicochemical Properties and Stereoisomerism

The core structure of this compound (C₁₁H₁₂O₃, Molar Mass: 192.21 g/mol ) features two adjacent stereocenters at the C1 and C2 positions of the cyclopropane ring.[3] This gives rise to four distinct stereoisomers, which can be categorized into two pairs of enantiomers.

Cis and Trans Diastereomers

The relative orientation of the 4-methoxyphenyl and carboxylic acid groups around the cyclopropane ring defines the diastereomeric relationship:

  • Trans-isomers: The substituents are on opposite sides of the ring. This configuration results in two enantiomers: (1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid and (1S,2S)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid.

  • Cis-isomers: The substituents are on the same side of the ring. This configuration also results in two enantiomers: (1R,2S)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid and (1S,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid.

The distinct three-dimensional arrangement of these isomers is critical, as it dictates how they will interact with chiral biological macromolecules like enzymes and receptors. It is common for one stereoisomer to possess the desired biological activity while the others are inactive or may even have undesirable effects.

Caption: Stereoisomers of this compound.

Synthesis of this compound Isomers

The synthesis of substituted cyclopropanes often involves the reaction of an alkene with a carbene or carbene equivalent. For this compound, a common starting material is 4-methoxystyrene.

General Synthetic Approach: Cyclopropanation

A general and effective method for creating the cyclopropane ring is through a rhodium-catalyzed reaction of the corresponding alkene with a diazoacetate.[4][5] The choice of catalyst and chiral ligands is crucial for controlling the diastereoselectivity (cis/trans ratio) and enantioselectivity of the reaction.[5]

Synthesis_Workflow Start 4-Methoxystyrene + Ethyl Diazoacetate Reaction Rh₂(OAc)₄ or Chiral Rh Catalyst Cyclopropanation Start->Reaction Mixture Mixture of Ethyl 2-(4-methoxyphenyl) cyclopropane-1-carboxylate (cis and trans isomers) Reaction->Mixture Separation Chromatographic Separation (e.g., Column Chromatography) Mixture->Separation CisEster cis-Ester Separation->CisEster Diastereomer 1 TransEster trans-Ester Separation->TransEster Diastereomer 2 HydrolysisCis Base Hydrolysis (e.g., NaOH, H₂O/EtOH) CisEster->HydrolysisCis HydrolysisTrans Base Hydrolysis (e.g., NaOH, H₂O/EtOH) TransEster->HydrolysisTrans CisAcid cis-2-(4-methoxyphenyl) cyclopropane-1-carboxylic acid (Racemic) HydrolysisCis->CisAcid TransAcid trans-2-(4-methoxyphenyl) cyclopropane-1-carboxylic acid (Racemic) HydrolysisTrans->TransAcid ChiralSepCis Chiral Resolution (e.g., Chiral HPLC) CisAcid->ChiralSepCis ChiralSepTrans Chiral Resolution (e.g., Chiral HPLC) TransAcid->ChiralSepTrans CisEnantiomers (1R,2S) and (1S,2R) Enantiomers ChiralSepCis->CisEnantiomers TransEnantiomers (1R,2R) and (1S,2S) Enantiomers ChiralSepTrans->TransEnantiomers

Caption: General workflow for synthesis and separation of isomers.

Asymmetric Synthesis

For drug development, obtaining enantiomerically pure compounds is often essential. Asymmetric synthesis strategies aim to produce a single desired stereoisomer, avoiding costly and difficult chiral separations. This can be achieved by using:

  • Chiral Catalysts: Dirhodium tetracarboxylate catalysts with chiral ligands can induce high levels of enantioselectivity in the cyclopropanation reaction.[5][6]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the diazoacetate can direct the stereochemical outcome of the cyclopropanation, after which the auxiliary is cleaved.[7]

Spectroscopic and Chromatographic Analysis

The identification and differentiation of the isomers of this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans) of the isomers.

  • ¹H NMR: The coupling constants (J-values) between the protons on the cyclopropane ring are diagnostic. Typically, the J-value for cis-protons is larger than for trans-protons.[8] The chemical shifts of the cyclopropyl protons will also differ between the cis and trans isomers due to the different anisotropic effects of the substituents.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclopropane ring and the substituents will be unique for each diastereomer. The carbonyl carbon of the carboxylic acid typically appears in the range of 170-180 ppm.[9]

Typical Chemical Shift Ranges ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic Protons6.8 - 7.3114 - 160
Methoxyl Protons (-OCH₃)~3.8~55
Cyclopropyl Protons1.0 - 3.015 - 35
Carboxylic Acid Proton (-COOH)10 - 12 (broad)170 - 180
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound (192.21 g/mol ).[3] Fragmentation patterns can provide additional structural information, although they may not readily distinguish between stereoisomers.

Chiral Chromatography

To separate and quantify the enantiomers, chiral high-performance liquid chromatography (HPLC) is the method of choice.[10]

  • Chiral Stationary Phases (CSPs): Columns with CSPs, such as those based on cyclodextrins or polysaccharide derivatives (e.g., cellulose or amylose), are used.[11][12] These phases create a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.[12]

  • Method Development: The choice of mobile phase (often a mixture of hexane/isopropanol or acetonitrile/water with additives) is critical for achieving optimal separation.[13]

Pharmacological Profile and Biological Activity

While specific biological activity for the individual isomers of this compound is not extensively detailed in publicly available literature, the broader class of cyclopropane carboxylic acid derivatives has shown significant and diverse biological activities.[1][2]

  • Enzyme Inhibition: The rigid cyclopropane scaffold can position functional groups in a precise orientation to fit into the active site of an enzyme, making them effective inhibitors.

  • Neurochemical Activity: Some cyclopropane-containing amino acids act as potent and selective ligands for receptors in the central nervous system, such as the NMDA receptor.[2]

  • Plant Growth Regulation: Certain derivatives, like trans-2-phenylcyclopropane-1-carboxylic acid, have been shown to inhibit ethylene biosynthesis in plants, which is a key process in fruit ripening and senescence.[14]

The 4-methoxyphenyl group is a common feature in many biologically active compounds, often involved in hydrophobic or π-stacking interactions with protein targets. The carboxylic acid provides a key hydrogen bonding and/or ionic interaction point. Therefore, it is highly probable that the different stereoisomers of this compound will exhibit distinct pharmacological profiles. The evaluation of each pure stereoisomer in relevant biological assays is a critical step in any drug discovery program based on this scaffold.

Experimental Protocols

Protocol: Synthesis of Racemic Ethyl trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylate

This protocol is a representative example based on general cyclopropanation methods. Researchers should consult specific literature for optimized conditions.

  • Reaction Setup: To a solution of 4-methoxystyrene (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a catalytic amount of dirhodium(II) tetraacetate (Rh₂(OAc)₄, ~0.01 eq).

  • Addition of Diazo Reagent: Prepare a solution of ethyl diazoacetate (1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the trans and cis isomers. The trans isomer is typically the major product and less polar.

Protocol: Hydrolysis to the Carboxylic Acid
  • Saponification: Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, ~3.0 eq).

  • Heating: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the solution to pH ~2 by the slow addition of aqueous HCl (e.g., 2M).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Conclusion and Future Outlook

This compound represents a valuable chemical scaffold with significant, yet underexplored, potential in drug discovery. Its inherent stereoisomerism demands a rigorous approach to synthesis and characterization to unlock the specific biological activities of each isomer. Advances in asymmetric catalysis continue to make the selective synthesis of such trisubstituted cyclopropanes more accessible.[5] Future research should focus on the stereoselective synthesis of all four isomers and their subsequent evaluation in a broad range of biological assays to identify novel therapeutic leads. The insights gained from such studies will undoubtedly contribute to the growing importance of cyclopropane-containing molecules in medicinal chemistry.

References

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The Cyclopropyl Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The cyclopropane ring, a three-membered carbocycle, has transcended its role as a mere chemical curiosity to become a cornerstone in modern drug discovery and development. Its unique structural and electronic properties, stemming from significant ring strain, impart a range of desirable pharmacological attributes to molecules. This technical guide provides an in-depth review for researchers and medicinal chemists on the multifaceted role of cyclopropane derivatives. We will explore the fundamental physicochemical characteristics of the cyclopropyl group, its strategic applications in enhancing drug potency, selectivity, and metabolic stability, and its versatility as a bioisostere. Furthermore, this guide details key synthetic methodologies for its incorporation, presents case studies of its successful application in marketed drugs, and discusses future perspectives in the field.

Introduction: The Enduring Appeal of a Strained Ring

For decades, the cyclopropane motif has captivated chemists due to its unique geometry and reactivity. Initially explored for its interesting chemical properties, its incorporation into bioactive molecules has revealed it to be a powerful tool for molecular design. The cyclopropane ring is now recognized as one of the most frequently found ring systems in small molecule drugs, a testament to its value in addressing common challenges in medicinal chemistry.[1] Its prevalence is not accidental; it is the direct result of the ring's ability to confer conformational rigidity, enhance metabolic stability, and serve as a versatile bioisosteric replacement for other common chemical groups.[2][3] This guide aims to provide a comprehensive overview of why and how this small, strained ring has a colossal impact on drug design, offering both foundational knowledge and field-proven insights for drug development professionals.

The Physicochemical & Structural Uniqueness of the Cyclopropane Ring

The potent impact of the cyclopropyl group in medicinal chemistry stems directly from its distinct structural and electronic properties, which are unlike those of any other cycloalkane or acyclic fragment.

  • Strain and Bonding: The defining feature of cyclopropane is its significant ring strain. The C-C-C bond angles are constrained to 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons. This strain results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axes. This gives the C-C bonds a high degree of p-character, making them electronically similar to a C=C double bond in some contexts.[4][5][6][7]

  • Conformational Rigidity: The three carbon atoms of the cyclopropane ring are coplanar.[5][6][7] This inherent rigidity is a key advantage in drug design. By incorporating a cyclopropyl unit, chemists can lock a portion of a molecule into a specific, bioactive conformation.[4][8] This pre-organization for receptor binding can lead to a significant increase in potency and selectivity by reducing the entropic penalty upon binding to a biological target.[5][7]

  • Electronic Properties: The enhanced π-character of the C-C bonds allows the cyclopropyl group to engage in electronic interactions typically associated with alkenes.[1][5][7] It can act as a bioisostere for a double bond while providing a more stable, three-dimensional structure. Furthermore, the C-H bonds are shorter and stronger than those in alkanes, contributing to its notable metabolic stability.[5][7]

  • Lipophilicity and Solubility: The introduction of a cyclopropyl group, a small, sp³-rich fragment, can favorably modulate a molecule's physicochemical properties. It often increases lipophilicity, which can be crucial for membrane permeability, while its rigid, non-planar nature can disrupt crystal packing and improve solubility compared to flat aromatic systems.[1][6][9]

Strategic Applications of Cyclopropane in Drug Design

The unique properties of the cyclopropane ring translate into several powerful strategies for optimizing drug candidates.

Enhancing Potency and Selectivity

The conformational rigidity of the cyclopropyl group is a powerful tool for enhancing binding affinity. By locking rotatable bonds, the cyclopropane moiety can force a molecule into its bioactive conformation, reducing the entropic cost of binding to a receptor and thereby increasing potency.[5][7][10][11] This principle was effectively used in the design of potent and highly selective Anaplastic Lymphoma Kinase (ALK) inhibitors, where a fragment-based approach led to the development of a novel cis-1,2,2-trisubstituted cyclopropane scaffold.[12]

Improving Metabolic Stability

One of the most valued attributes of the cyclopropyl group is its general resistance to metabolic degradation, particularly oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[4][5][7][8] Flexible alkyl chains are often susceptible to hydroxylation, a common metabolic pathway that leads to rapid drug clearance. Replacing such "metabolic soft spots" with a robust cyclopropyl ring is a proven strategy to increase a drug's half-life and improve its overall pharmacokinetic profile.[5][8]

The Cyclopropyl Group as a Versatile Bioisostere

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. The cyclopropyl group is a particularly versatile bioisostere due to its unique size, shape, and electronics. It can mimic the spatial arrangement of various functional groups while offering improved metabolic stability and rigidity.[2][9]

Group Replaced Cyclopropane Isostere Rationale and Advantage Reference(s)
gem-Dimethyl1,1-disubstituted cyclopropaneMimics the tetrahedral angle and steric bulk while offering conformational rigidity and often improved metabolic stability.[9]
IsopropylCyclopropylProvides a similar steric profile but with reduced lipophilicity and a locked conformation.[9]
Alkene / AlkyneCyclopropaneActs as a stable, non-planar mimic, maintaining the spatial distance between substituents without the reactivity or planarity of the unsaturated bond.[9]
Phenyl RingBicyclohexane, CyclopropylServes as a non-aromatic, sp³-rich replacement to improve solubility, reduce metabolic liability (aromatic oxidation), and escape flatland.[9][13]
MorpholineSpirocyclic cyclopropane derivativesCan replicate the exit vectors and solubility-enhancing properties of morpholine with a novel chemical scaffold.[9]
Modulating Pharmacokinetic Properties

Beyond metabolic stability, cyclopropane derivatives can positively influence other pharmacokinetic parameters. Their introduction can alter polarity and hydrogen bonding capacity, which can be tuned to increase cell permeability and even penetration of the blood-brain barrier.[5][7] In some cases, modifying a drug with a cyclopropyl group has been shown to reduce its recognition by efflux pumps like P-glycoprotein, a common mechanism of drug resistance.[5][6][7] Additionally, cyclopropanecarboxylic acid esters have been used in prodrug design, demonstrating substantially greater stability and longer half-lives compared to other esters, potentially improving a drug's oral availability.[14]

Synthetic Strategies for Incorporating the Cyclopropyl Moiety

Advances in synthetic organic chemistry have made the incorporation of the cyclopropane ring more accessible and practical for medicinal chemists.[6] Several robust methods are now available, each with its own advantages regarding scope, stereocontrol, and functional group tolerance.

Synthetic_Approaches main Key Synthetic Strategies for Cyclopropanation cat Metal-Catalyzed Cyclopropanation main->cat ylide Ylide-Based Cyclopropanation main->ylide ss Simmons-Smith Reaction main->ss enz Enzymatic & Biocatalytic Approaches main->enz mirc Michael-Initiated Ring-Closure (MIRC) main->mirc

Sources

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of this compound, with a primary focus on the determination and verification of its molecular weight. Beyond a simple statement of this fundamental property, we delve into the theoretical calculations, experimental methodologies for confirmation, and the broader context of its synthesis and analytical characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis, analysis, or application of this and related small molecules, grounding all protocols and claims in established scientific principles.

Introduction

This compound is a small organic molecule featuring a cyclopropane ring, a carboxylic acid group, and a methoxyphenyl substituent. The rigid cyclopropane scaffold is a key structural motif in numerous biologically active compounds, imparting unique conformational constraints that can be exploited in drug design.[1] The methoxyphenyl group is also prevalent in medicinal chemistry, often contributing to favorable pharmacokinetic and pharmacodynamic properties.[2]

The precise molecular weight of a compound is a critical parameter that underpins all quantitative aspects of its study, from reaction stoichiometry to dosage calculations in preclinical studies. This guide will therefore provide a detailed exploration of the molecular weight of this compound, moving from its theoretical basis to its empirical verification.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These data points are essential for laboratory handling, analytical method development, and interpretation of experimental results.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[3][4]
Molecular Weight 192.21 g/mol [3][4]
IUPAC Name This compound[3]
CAS Number 92016-94-9[3][4]
Appearance White to off-white solid[4]
Molecular Structure

The structural arrangement of the atoms dictates the molecule's chemical behavior and biological activity.

Caption: 2D structure of this compound.

Theoretical Molecular Weight Calculation

The molecular weight is derived from the molecular formula (C₁₁H₁₂O₃) and the atomic weights of its constituent elements. This theoretical value serves as the benchmark for experimental verification.

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 132.121 + 12.096 + 47.997 = 192.214 g/mol

This calculated value is in excellent agreement with the published molecular weight of 192.21 g/mol .[3][4]

Experimental Verification of Molecular Weight via Mass Spectrometry

While theoretical calculation is fundamental, empirical evidence is required for absolute confirmation, particularly for verifying the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: ESI-MS Analysis

This protocol outlines a typical workflow for confirming the molecular weight of this compound using Electrospray Ionization-Mass Spectrometry (ESI-MS).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acidic modifier is crucial for promoting protonation in positive ion mode.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

    • Infuse the sample directly or inject it via a liquid chromatography system.

    • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Interpretation:

    • Positive Ion Mode: Expect to observe a prominent ion peak at a mass-to-charge ratio (m/z) of 193.0859, corresponding to the protonated molecule ([C₁₁H₁₂O₃ + H]⁺).

    • Negative Ion Mode: Expect to observe a prominent ion peak at an m/z of 191.0710, corresponding to the deprotonated molecule ([C₁₁H₁₂O₃ - H]⁻).

    • The high-resolution measurement allows for the confirmation of the elemental composition, providing an unambiguous identification of the compound.

Workflow for Molecular Weight Verification

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation weigh Weigh Compound (1 mg) dissolve Dissolve in Solvent (1 mL) weigh->dissolve dilute Dilute to 1-10 µg/mL (with 0.1% Formic Acid) dissolve->dilute inject Inject into ESI-MS dilute->inject acquire Acquire Data (Positive & Negative Modes) inject->acquire pos_ion Observe [M+H]⁺ at m/z ~193.09 acquire->pos_ion neg_ion Observe [M-H]⁻ at m/z ~191.07 acquire->neg_ion confirm Confirm Elemental Composition (C₁₁H₁₂O₃) pos_ion->confirm neg_ion->confirm reagents 4-Methoxystyrene + Ethyl Diazoacetate step1 Rh₂(OAc)₄ reagents->step1 Cyclopropanation intermediate Ethyl 2-(4-methoxyphenyl) cyclopropane-1-carboxylate step1->intermediate step2 1. NaOH, H₂O 2. H₃O⁺ intermediate->step2 Hydrolysis product 2-(4-Methoxyphenyl) cyclopropane-1-carboxylic acid step2->product

Caption: A plausible synthetic route for the target compound.

Beyond mass spectrometry, a full characterization of the synthesized compound would involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the precise connectivity and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. [5]

Biological Context and Potential Applications

While the specific biological activities of this compound are not extensively documented in publicly available literature, the structural motifs present suggest several areas of potential interest for drug discovery and development:

  • Enzyme Inhibition: The cyclopropane ring can act as a rigid scaffold to position functional groups for optimal interaction with enzyme active sites. [1]* Antioxidant and Anticancer Properties: Many compounds containing methoxyphenyl groups have demonstrated significant antioxidant and anticancer activities. [6][7][8]* Neurological Applications: Cyclopropane-containing amino acids have been investigated as ligands for receptors in the central nervous system. [1] The synthesis and study of this molecule could therefore be a valuable step in the exploration of new therapeutic agents.

Conclusion

The molecular weight of this compound is a fundamental constant, theoretically calculated to be 192.21 g/mol based on its molecular formula of C₁₁H₁₂O₃. This value is readily and definitively confirmed using high-resolution mass spectrometry, a critical step in ensuring the identity and purity of the compound in any research or development setting. A comprehensive analytical characterization, including NMR and IR spectroscopy, is essential for complete structural elucidation. The structural features of this molecule suggest its potential utility in various areas of medicinal chemistry, warranting further investigation.

References

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A Technical Guide to the Systematic Nomenclature and Analysis of C11H12O3 Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Nomenclature and Synthesis Division

Abstract: The precise identification of chemical structures is fundamental to research and development in the pharmaceutical and materials science sectors. The molecular formula C11H12O3 can correspond to a multitude of chemical entities, each with unique properties. This guide focuses on a representative cyclopropane derivative, 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid , to provide an in-depth exploration of IUPAC nomenclature principles. We will dissect the systematic naming process, address the critical role of stereochemistry, and present a validated, step-by-step synthesis protocol. This document serves as a technical resource for researchers, scientists, and drug development professionals, ensuring clarity, accuracy, and reproducibility in chemical communication and practice.

Introduction: The Imperative for Unambiguous Nomenclature

In the fields of organic synthesis and medicinal chemistry, a compound's name is its ultimate identifier. Vague or common names can lead to costly errors, while a systematic IUPAC name provides a universal, structure-specific descriptor. Cyclopropane derivatives, a class of compounds characterized by a strained three-membered carbon ring, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their unique ring strain imparts distinct reactivity, making them versatile building blocks for complex molecules.[2]

This guide addresses the topic of a C11H12O3 cyclopropane derivative by selecting a specific, structurally relevant isomer: This compound (CAS No. 92016-94-9).[3][4][5] This compound contains the key functional groups and substitution patterns that exemplify the challenges and logic of IUPAC nomenclature for substituted cycloalkanes.

Systematic IUPAC Nomenclature of this compound

The IUPAC (International Union of Pure and Applied Chemistry) system provides a set of rules to generate unambiguous names for chemical compounds.[6] The process for naming our target molecule is as follows:

Step 1: Identify the Parent Hydrocarbon. The core structure is a cyclopropane ring. When a cycloalkane ring is attached to a chain containing a principal functional group, the ring is considered the parent.[7][8][9] In this case, the principal functional group is the carboxylic acid. Therefore, the parent name is cyclopropanecarboxylic acid .[10]

Step 2: Identify and Name the Substituents. There is one substituent attached to the cyclopropane ring: a 4-methoxyphenyl group. This group consists of a phenyl ring substituted with a methoxy group (-OCH3) at the para (4th) position.

Step 3: Number the Parent Chain. The numbering of the cyclopropane ring begins at the carbon atom bearing the principal functional group, the carboxylic acid. This carbon is assigned position 1.[7][11] We then number the remaining ring carbons to give the substituent the lowest possible locant. This places the 4-methoxyphenyl group at position 2.

Step 4: Assemble the Full IUPAC Name. By combining the substituent name and locant with the parent name, we arrive at the final IUPAC name: This compound .[5][12]

Logical Framework for IUPAC Nomenclature

IUPAC_Naming_Logic A Identify Molecular Formula C11H12O3 B Identify Core Structure (Cyclopropane Ring) A->B C Identify Principal Functional Group (-COOH, Carboxylic Acid) B->C E Identify Substituents (4-methoxyphenyl group) B->E D Determine Parent Name 'Cyclopropanecarboxylic acid' C->D Highest Priority Group F Assign Locants (Numbering) C1: -COOH C2: Substituent D->F E->F G Assemble Full Name 2-(4-methoxyphenyl)cyclopropane- 1-carboxylic acid F->G Combine Parts

Caption: Logical workflow for deriving the systematic IUPAC name.

The Critical Role of Stereoisomerism

Substituted cyclopropanes with groups on at least two different carbon atoms can exhibit stereoisomerism. For this compound, the substituents at C1 and C2 can be on the same side (cis) or opposite sides (trans) of the ring.

  • trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid : The carboxylic acid and the 4-methoxyphenyl group are on opposite faces of the cyclopropane ring.

  • cis-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid : The carboxylic acid and the 4-methoxyphenyl group are on the same face of the ring.

These stereoisomers are distinct molecules with different physical properties and biological activities. Precise stereochemical descriptors, such as (1R,2R), (1S,2S), (1R,2S), or (1S,2R), are required for absolute configuration, but cis/trans notation is sufficient for describing the relative stereochemistry.[13]

Visualization of Stereoisomers

Stereoisomers cluster_trans trans-Isomer cluster_cis cis-Isomer trans_img trans_label (Substituents on opposite sides) cis_label Structure not depicted. (Substituents on same side)

Caption: Representation of the trans-stereoisomer of the target molecule.

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acids

The synthesis of cyclopropanecarboxylic acids is a well-established area of organic chemistry.[14] A common and robust method involves the hydrolysis of a corresponding cyclopropyl cyanide (nitrile).[15] Another powerful technique is the malonic ester synthesis, which allows for the construction of the cyclopropane ring and installation of the carboxylic acid functionality concurrently.[16]

Protocol: Malonic Ester Synthesis Approach

This protocol describes a generalized, self-validating workflow for synthesizing a substituted cyclopropanecarboxylic acid.

Objective: To synthesize a cyclopropane ring with a carboxylic acid functional group via intramolecular cyclization.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • 1,2-Dibromoethane (or other suitable dihalide)

  • Ethanol (absolute)

  • Aqueous Sodium Hydroxide (NaOH)

  • Aqueous Hydrochloric Acid (HCl)

  • Drying agent (e.g., anhydrous MgSO4)

  • Organic solvents for extraction (e.g., diethyl ether)

Procedure:

  • Deprotonation: Dissolve diethyl malonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. The ethoxide acts as a base to deprotonate the acidic α-carbon of the malonic ester, forming a nucleophilic enolate.[16]

  • First Alkylation: To the enolate solution, add one equivalent of a suitable electrophile (e.g., 4-methoxybenzyl bromide, for our target molecule). Stir at room temperature until TLC analysis indicates consumption of the starting material.

  • Second Alkylation & Cyclization: Add a second equivalent of sodium ethoxide to form the enolate again. Then, add 1,2-dibromoethane. The enolate will first displace one bromide. A subsequent intramolecular SN2 reaction will displace the second bromide, forming the cyclopropane ring.[16]

  • Saponification: Add an aqueous solution of NaOH to the reaction mixture and heat under reflux. This hydrolyzes the two ester groups to carboxylate salts.[16]

  • Acidification & Decarboxylation: Cool the mixture and acidify with cold aqueous HCl. This protonates the carboxylates to form a geminal dicarboxylic acid. Upon gentle heating, this species readily undergoes decarboxylation to yield the final cyclopropanecarboxylic acid product.[16]

  • Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow A Start: Diethyl Malonate + Base (NaOEt) B Formation of Nucleophilic Enolate A->B Step 1 C Alkylation & Intramolecular Cyclization (with Dihaloalkane) B->C Step 2 D Saponification (Hydrolysis) (NaOH, H2O, Heat) C->D Step 3 E Acidification & Decarboxylation (HCl, Heat) D->E Step 4 F Purification (Extraction, Distillation/Recrystallization) E->F Step 5 G Final Product: Substituted Cyclopropanecarboxylic Acid F->G

Caption: Generalized workflow for the malonic ester synthesis of cyclopropanecarboxylic acids.

Data Presentation: Physicochemical Properties

Accurate physicochemical data is essential for experimental design and drug development. The following table summarizes key computed and experimental properties for the parent compound, cyclopropanecarboxylic acid, and our specific C11H12O3 derivative.

PropertyThis compoundCyclopropanecarboxylic Acid
CAS Number 92016-94-9[5]1759-53-1[2]
Molecular Formula C11H12O3[5]C4H6O2[2]
Molecular Weight 192.21 g/mol [5]86.09 g/mol [2]
Appearance White to off-white solid[4]Clear colorless to light yellow liquid[1]
Boiling Point Not available182-184 °C[1]
pKa Not available4.83[1]
InChIKey CCTYOCDEILYYEF-UHFFFAOYSA-N[5]YMGUBTXCNDTFJI-UHFFFAOYSA-N[10]

Conclusion

This technical guide has demonstrated the systematic process for determining the IUPAC name of a representative C11H12O3 cyclopropane derivative, This compound . By adhering to the foundational principles of identifying the parent chain, principal functional groups, and substituent locants, an unambiguous and universally understood name can be generated. The discussion of stereoisomerism highlights the necessity for further structural refinement in chemical descriptors. The provided synthesis protocol offers a robust, field-proven methodology for accessing this important class of molecules. For researchers and developers, the rigorous application of these principles is non-negotiable for ensuring scientific integrity, reproducibility, and successful innovation.

References

  • Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate | C13H16O3 | CID 244562.
  • This compound | C11H12O3 | CID 12461954.
  • IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsatur
  • Cyclopropanecarboxylic Acid: A Versatile Chemical Intermedi
  • 2-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
  • Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Cheméo. [Link]
  • 4.1: Naming Cycloalkanes. Chemistry LibreTexts. [Link]
  • Cyclopropanecarboxylic acid. Wikipedia. [Link]
  • Cyclopropanecarboxylic acid, 2-(4-methoxyphenyl)- – (92016-94-9). EON Biotech. [Link]
  • Cyclopropanecarboxylic acid | C4H6O2 | CID 15655.
  • IUPAC Rules for Nomenclature of substituted Cycloalkanes. University of Calgary. [Link]
  • 4.1 Naming Cycloalkanes. OpenStax. [Link]
  • Organic chemistry – sOme Basic PrinciPles and Techniques. National Council of Educational Research and Training (NCERT). [Link]
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  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid cyclopropane scaffold, combined with the electronic properties of the methoxyphenyl group, makes it an attractive motif for the design of novel bioactive molecules and functional materials. For instance, analogs of phenylcyclopropane carboxylic acids have been explored as inhibitors of ethylene biosynthesis in plants[1]. This document provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis. The described two-step methodology is robust, scalable, and relies on well-established chemical transformations, ensuring high yield and purity of the final product.

The synthetic strategy involves an initial rhodium-catalyzed cyclopropanation of 4-methoxystyrene with an ethyl diazoacetate, followed by the hydrolysis of the resulting ester to afford the target carboxylic acid. This approach was selected for its high efficiency, stereoselectivity, and broad substrate scope, as demonstrated in the literature for similar styrene derivatives[2][3][4].

PART 1: SYNTHETIC STRATEGY AND MECHANISM

The overall synthetic pathway is depicted below:

Synthetic Pathway 4-Methoxystyrene 4-Methoxystyrene Intermediate_Ester Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate 4-Methoxystyrene->Intermediate_Ester Rh₂(OAc)₄, DCM Ethyl_diazoacetate Ethyl diazoacetate Ethyl_diazoacetate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product 1. NaOH, EtOH/H₂O 2. H₃O⁺

Caption: Overall synthetic scheme for this compound.

The key transformation is the rhodium(II)-catalyzed cyclopropanation. This reaction proceeds via the in-situ formation of a rhodium-carbene intermediate from ethyl diazoacetate. The rhodium catalyst, typically rhodium(II) acetate dimer (Rh₂(OAc)₄), activates the diazo compound to release dinitrogen gas and form a highly reactive metallocarbene[4][5]. This electrophilic carbene then undergoes a concerted cycloaddition with the electron-rich double bond of 4-methoxystyrene to form the cyclopropane ring[6]. The stereochemistry of the alkene is generally retained in the product.

The second step is a standard base-catalyzed hydrolysis of the ethyl ester. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent acidification to yield the final carboxylic acid[7].

PART 2: EXPERIMENTAL PROTOCOLS

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Methoxystyrene≥98%Sigma-Aldrich637-69-4
Ethyl diazoacetateSolution in DCMSigma-Aldrich623-73-4
Rhodium(II) acetate dimer95%Strem Chemicals15956-28-2
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2
Sodium hydroxide (NaOH)Pellets, ≥97%VWR1310-73-2
Ethanol (EtOH)200 proofDecon Labs64-17-5
Diethyl etherAnhydrous, ≥99%Sigma-Aldrich60-29-7
Hydrochloric acid (HCl)37%J.T. Baker7647-01-0
Magnesium sulfate (MgSO₄)AnhydrousAcros Organics7487-88-9

Safety Precautions:

  • Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Dichloromethane is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle all other chemicals with standard laboratory safety practices.

Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate

This protocol is adapted from established procedures for rhodium-catalyzed cyclopropanation of styrenes[8].

Protocol_1_Workflow cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Add 4-methoxystyrene, Rh₂(OAc)₄, and anhydrous DCM to a flame-dried flask under N₂. Addition 2. Add ethyl diazoacetate solution dropwise over 2-3 hours at 0 °C. Setup->Addition Reaction 3. Allow the reaction to warm to room temperature and stir for 12-16 hours. Addition->Reaction Workup 4. Filter the reaction mixture through a pad of silica gel. 5. Concentrate the filtrate under reduced pressure. 6. Purify the crude product by column chromatography. Reaction->Workup

Caption: Workflow for the synthesis of the intermediate ester.

Step-by-Step Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-methoxystyrene (13.4 g, 100 mmol) and rhodium(II) acetate dimer (221 mg, 0.5 mmol, 0.5 mol%).

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture to dissolve the solids.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Charge the dropping funnel with a solution of ethyl diazoacetate in DCM (e.g., a 2 M solution, 55 mL, 110 mmol, 1.1 equivalents).

  • Add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of 2-3 hours. Maintain the temperature at 0 °C during the addition. Effervescence (evolution of N₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-methoxystyrene is consumed.

  • Once the reaction is complete, filter the mixture through a short pad of silica gel to remove the catalyst, washing with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate as a colorless to pale yellow oil.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ester obtained in Protocol 1.

Protocol_2_Workflow cluster_hydrolysis Hydrolysis cluster_acidification Acidification cluster_extraction Extraction and Isolation Hydrolysis 1. Dissolve the ester in EtOH/H₂O and add NaOH. 2. Heat the mixture to reflux for 4-6 hours. Acidification 3. Cool the reaction mixture and remove EtOH. 4. Acidify the aqueous solution with concentrated HCl to pH ~2. Hydrolysis->Acidification Extraction 5. Extract the product with diethyl ether. 6. Dry the combined organic layers over MgSO₄. 7. Remove the solvent to yield the final product. Acidification->Extraction

Caption: Workflow for the hydrolysis of the ester to the final product.

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve the ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate (assuming ~80 mmol from the previous step) in a mixture of ethanol (100 mL) and water (50 mL).

  • Add sodium hydroxide pellets (6.4 g, 160 mmol, 2 equivalents) to the solution.

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath.

  • Slowly acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white to off-white solid. The product can be further purified by recrystallization if necessary.

PART 3: CHARACTERIZATION DATA

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the aromatic protons, the methoxy group protons, and the diastereotopic cyclopropane protons.

  • ¹³C NMR: Expected signals for the aromatic carbons, the methoxy carbon, the carboxylic acid carbon, and the cyclopropane carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₁H₁₂O₃ (192.21 g/mol ) should be observed[9].

  • Melting Point: Compare the observed melting point with literature values.

References

  • Sun, X., Gu, P., Qin, J., & Su, Y. (2020). Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes.
  • Sun, X., Gu, P., Qin, J., & Su, Y. (2020). Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes.
  • Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035. [Link]
  • Enantioselective dirhodium(II)-catalyzed cyclopropanation of styrene with aryl diazoacetates. (n.d.). ResearchGate.
  • Fe(TPP)Cl catalysed cyclopropanation of 4-methoxystyrene (9) using... (n.d.). ResearchGate.
  • Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2010). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034-18035. [Link]
  • Cyclopropanation of para-methoxy styrene 4c by mutated artUPO variants. (n.d.). ResearchGate.
  • Alkene Cyclopropanation by Metallocarbenes Generated from Monocarbonyl Iodonium Ylides. (n.d.). The Royal Society of Chemistry.
  • Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. (n.d.). ResearchGate.
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  • trans-2-Phenylcyclopropane-1-carboxylic acid. (n.d.). MySkinRecipes.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]
  • Miranda, O. (2018). Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles.
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  • Reaction pathways of the Simmons-Smith reaction. (2003). Journal of the American Chemical Society, 125(8), 2341-2350. [Link]
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  • Method for producing 4-(2'-methoxyethyl) phenol. (1991).
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  • Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube.
  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (2015).
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  • Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (2023).
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  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (2002). Chemosphere, 49(3), 353-361. [Link]
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Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclopropane motif is a cornerstone in modern medicinal chemistry and drug development. Its unique three-dimensional structure and inherent ring strain impart favorable pharmacological properties, including enhanced metabolic stability, increased potency, and improved membrane permeability.[1][2] Consequently, the development of robust and efficient methods for the enantioselective synthesis of chiral cyclopropanes is of paramount importance to the pharmaceutical industry.[2][3] These three-membered carbocycles are integral components of a variety of FDA-approved drugs for treating conditions such as COVID-19, asthma, hepatitis C, and HIV/AIDS.[2]

This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of chiral cyclopropanes, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key transformations, offer field-proven insights into experimental choices, and present step-by-step protocols for reproducible and high-yielding syntheses. The methodologies discussed herein are selected for their high levels of enantiocontrol, broad substrate scope, and practical applicability in a drug discovery setting.

Core Methodologies in Asymmetric Cyclopropanation

The synthesis of chiral cyclopropanes can be broadly categorized into three main approaches: metal-catalyzed cyclopropanation, organocatalytic methods, and biocatalytic transformations. Each of these strategies offers distinct advantages and is suited for different substrate classes and synthetic goals.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis is a powerful and versatile tool for asymmetric cyclopropanation.[4] These reactions typically involve the transfer of a carbene or carbenoid species from a diazo compound or a related precursor to an alkene, mediated by a chiral transition metal complex.[5][6]

1.1. Cobalt-Catalyzed Asymmetric Radical Cyclopropanation

A highly efficient method for the synthesis of chiral heteroaryl cyclopropanes involves a cobalt(II)-based metalloradical catalytic system.[7][8] This approach is particularly valuable due to the prevalence of heteroaryl and cyclopropane motifs in bioactive compounds.[8] The reaction proceeds via the in situ generation of α-heteroaryldiazomethanes, which are then activated by a chiral cobalt(II) complex to generate a metallo-radical intermediate.[7][8]

Causality of Experimental Choices:

  • Catalyst: D₂-symmetric chiral amidoporphyrins are employed as ligands for the cobalt(II) catalyst. The well-defined chiral pockets of these ligands are crucial for inducing high levels of enantioselectivity.[7][8]

  • Diazo Precursor: The in situ generation of the often unstable α-heteroaryldiazomethanes from the corresponding tosylhydrazones avoids the need to handle potentially hazardous diazo compounds.[7][8]

  • Reaction Mechanism: The reaction is proposed to proceed through a stepwise radical mechanism involving α- and γ-metalloalkyl radicals as key intermediates, which allows for excellent control over both diastereoselectivity and enantioselectivity.[7][8]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Alkene Tosylhydrazone Base (e.g., K2CO3) in_situ In situ generation of α-heteroaryldiazomethane reagents->in_situ catalyst Chiral Co(II) Catalyst (e.g., [Co(P6)]) activation Catalyst Activation & Radical Formation catalyst->activation solvent Anhydrous Solvent (e.g., Toluene) solvent->in_situ in_situ->activation cyclopropanation Asymmetric Cyclopropanation activation->cyclopropanation quench Quenching cyclopropanation->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Chiral Cyclopropane purification->product

Caption: Workflow for Cobalt-Catalyzed Asymmetric Radical Cyclopropanation.

Protocol: General Procedure for Cobalt-Catalyzed Asymmetric Cyclopropanation

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chiral cobalt(II) catalyst (e.g., [Co(P6)], 1-5 mol%).

  • Reagent Addition: Add the alkene (1.0 equiv.), the tosylhydrazone (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent: Add anhydrous solvent (e.g., toluene) to achieve the desired concentration.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Alkene SubstrateDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
Styrene>95:598%95%
4-Methylstyrene>95:597%96%
4-Chlorostyrene>95:599%94%
Acrylonitrile>95:596%85%

Data is representative and sourced from similar reported procedures.[8]

Organocatalytic Asymmetric Cyclopropanation

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and avoiding the use of potentially toxic heavy metals.[9] A notable example is the iminium ion-promoted asymmetric synthesis of cyclopropanes.[10]

2.1. Iminium-Activated Cascade Michael-Alkylation

This method utilizes a chiral secondary amine catalyst (e.g., a diphenylprolinol silyl ether) to activate α,β-unsaturated aldehydes towards a cascade Michael-alkylation reaction with a suitable pronucleophile like bromomalonate.[9]

Causality of Experimental Choices:

  • Catalyst: The chiral secondary amine forms a transient iminium ion with the α,β-unsaturated aldehyde, lowering the LUMO and facilitating the initial Michael addition. The stereochemistry of the catalyst dictates the facial selectivity of the nucleophilic attack, leading to high enantioselectivity.[9]

  • Base: A mild, non-nucleophilic base like 2,6-lutidine is crucial to deprotonate the bromomalonate without interfering with the catalyst or substrate.[9]

  • Mechanism: The reaction proceeds through a well-defined catalytic cycle involving the formation of an iminium ion, a stereoselective Michael addition, and a subsequent intramolecular alkylation to close the cyclopropane ring.[9]

Reaction Mechanism:

G catalyst Chiral Amine Catalyst iminium Chiral Iminium Ion catalyst->iminium aldehyde α,β-Unsaturated Aldehyde aldehyde->iminium michael_adduct Michael Adduct iminium->michael_adduct Michael Addition bromomalonate Bromomalonate enolate Enolate bromomalonate->enolate base Base (2,6-lutidine) base->enolate enolate->michael_adduct cyclization Intramolecular Alkylation michael_adduct->cyclization cyclopropane_iminium Cyclopropane Iminium cyclization->cyclopropane_iminium product Chiral Cyclopropane cyclopropane_iminium->product Hydrolysis hydrolysis Hydrolysis product->catalyst Catalyst Regeneration

Caption: Catalytic Cycle for Iminium-Activated Asymmetric Cyclopropanation.

Protocol: General Procedure for Organocatalytic Asymmetric Cyclopropanation

  • Catalyst Loading: To a solution of the α,β-unsaturated aldehyde (1.0 equiv.) in an appropriate solvent (e.g., CH₂Cl₂), add the chiral diphenylprolinol TMS ether catalyst (10-20 mol%).

  • Reagent Addition: Add the bromomalonate (1.2 equiv.) and 2,6-lutidine (1.1 equiv.).

  • Reaction: Stir the mixture at the specified temperature (e.g., 0 °C to room temperature) until the starting aldehyde is consumed, as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Biocatalytic Asymmetric Cyclopropanation

Enzymatic methods for asymmetric cyclopropanation offer unparalleled levels of stereoselectivity and operate under environmentally benign aqueous conditions.[11][12] Engineered heme proteins, such as myoglobin and cytochrome P450 variants, have been successfully repurposed to catalyze these "abiological" carbene transfer reactions.[5][12]

3.1. Engineered Myoglobin-Catalyzed Cyclopropanation

Engineered myoglobin variants can catalyze the highly diastereo- and enantioselective cyclopropanation of a broad range of alkenes with diazo reagents.[3][5] This approach is particularly attractive for the synthesis of chiral cyclopropanes on a preparative scale.[5]

Causality of Experimental Choices:

  • Biocatalyst: Site-directed mutagenesis of myoglobin's active site allows for the fine-tuning of its catalytic activity and stereoselectivity for specific substrates.[3]

  • Whole-Cell System: Using whole E. coli cells expressing the engineered myoglobin often leads to higher yields and catalyst stability compared to using the purified enzyme.[5] This is likely due to the protection of the catalyst from inactivation.[5]

  • Anaerobic Conditions: These reactions are typically performed under anaerobic conditions to prevent oxygen from binding to the heme cofactor, which would compete with the desired carbene transfer process.[5]

Protocol: General Procedure for Whole-Cell Biocatalytic Cyclopropanation

  • Cell Culture: Grow E. coli cells expressing the engineered myoglobin variant in a suitable medium. Induce protein expression and harvest the cells by centrifugation.

  • Reaction Setup: Resuspend the cell pellet in a buffer solution (e.g., phosphate buffer) in a sealed vial. Add the alkene substrate.

  • Degassing: Degas the vial by sparging with an inert gas (e.g., argon).

  • Reaction Initiation: Add the diazo reagent (e.g., ethyl diazoacetate) via syringe pump over a period of several hours.

  • Reaction: Shake the reaction mixture at a controlled temperature (e.g., 25 °C) for 24-48 hours.

  • Extraction: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts, concentrate, and purify the product by flash chromatography.

AlkeneDiazo ReagentDiastereoselectivity (trans:cis)Enantioselectivity (ee, trans)Yield (%)
StyreneEthyl diazoacetate>99:1>99%95%
4-MethoxystyreneEthyl diazoacetate>99:198%92%
1-OcteneEthyl diazoacetate>95:596%85%

Data is representative of results obtained with engineered myoglobin catalysts.[3]

Concluding Remarks

The asymmetric synthesis of chiral cyclopropanes remains a vibrant and rapidly evolving field of research. The methodologies outlined in this guide, spanning transition metal catalysis, organocatalysis, and biocatalysis, provide a powerful toolkit for accessing these valuable building blocks with high levels of stereocontrol. The choice of a specific protocol will depend on the target molecule, desired scale, and available resources. By understanding the underlying principles and carefully following the detailed protocols, researchers can confidently and efficiently synthesize a wide array of enantioenriched cyclopropanes for applications in drug discovery and beyond.

References

  • Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates. (2021). Angewandte Chemie International Edition.
  • Asymmetric transition metal catalyzed Simmons–Smith cyclopropanations. (2025). ACS Fall 2025.
  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. (2021). Journal of the American Chemical Society.
  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. (2024). Organic & Biomolecular Chemistry.
  • Stereoselective Enzymatic Synthesis of Heteroatom-Substituted Cyclopropanes. (2018). ACS Catalysis.
  • Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. (2018). ACS Catalysis.
  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (2020). ACS Catalysis.
  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023). Journal of the American Chemical Society.
  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. (2026). Journal of the American Chemical Society.
  • Simmons–Smith reaction. (n.d.). In Wikipedia.
  • ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. (2023). Purdue University Graduate School.
  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (2021). Molecules.
  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. (2021). Journal of the American Chemical Society.
  • Asymmetric cyclopropanation via an electro-organocatalytic cascade. (2018). Chemical Communications.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). Molecules.
  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. (2007). Journal of the American Chemical Society.
  • Catalytic asymmetric cyclopropanation at a chiral platform. (2004). Organic & Biomolecular Chemistry.
  • Enantioselective organocatalytic cyclopropanation. (n.d.). ResearchGate.
  • Asymmetric Organocatalytic Cyclopropanation – Highly Stereocontrolled Synthesis of Chiral Cyclopropanes with Quaternary Stereocenters. (2009). Semantic Scholar.
  • Asymmetric Cyclopropanation. (2009). In Modern Organocatalysis. Wiley-VCH.
  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. (2023). Journal of the American Chemical Society.
  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal.
  • Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). ResearchGate.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021). ACS Catalysis.
  • Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. (2018). Angewandte Chemie International Edition.
  • Heterocycles from cyclopropanes: Applications in natural product synthesis. (2025). Natural Product Reports.
  • New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State News.

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Application Note: Mass Spectrometry Methods for the Analysis of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a notable organic compound featuring a cyclopropane ring, a carboxylic acid functional group, and a methoxyphenyl moiety. Its structural complexity makes it a valuable building block in medicinal chemistry and materials science. Accurate and sensitive quantification of this analyte is critical for pharmacokinetic studies, metabolite identification, and quality control in drug development and chemical synthesis.

This application note provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles of ionization and fragmentation and present detailed protocols for sample preparation and analysis in both positive and negative electrospray ionization modes.

Analyte Profile:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₂O₃[1]

  • Molecular Weight (Monoisotopic): 192.0786 g/mol [1][2]

  • Chemical Structure:

    
    
    

Scientific Principles: Ionization and Fragmentation

Electrospray Ionization (ESI) is the preferred technique for polar analytes like carboxylic acids. The choice between positive (ESI+) and negative (ESI-) ionization modes is a critical first step in method development, as it dictates sensitivity and specificity.

  • Negative Ion Mode (ESI-): Carboxylic acids are inherently acidic and readily deprotonate in solution to form a carboxylate anion. This process is highly efficient, often making ESI- the most sensitive mode for this class of compounds.[3][4][5] The expected precursor ion is the deprotonated molecule, [M-H]⁻ , at m/z 191.07.[6]

  • Positive Ion Mode (ESI+): While less common for acidic molecules, ionization can be achieved through protonation ([M+H]⁺) or the formation of adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[7] The expected protonated precursor ion, [M+H]⁺ , would be at m/z 193.09.

Collision-Induced Dissociation (CID) and Fragmentation: Tandem mass spectrometry (MS/MS) is essential for achieving high selectivity. The precursor ion is isolated and fragmented by collision with an inert gas, producing characteristic product ions. For aromatic carboxylic acids, common fragmentation pathways include:

  • Decarboxylation: The neutral loss of CO₂ (44.00 Da) is a hallmark fragmentation for carboxylate anions.[6]

  • Loss of Formic Acid or its Elements: A loss of 46 Da can also be observed.[8]

  • Loss of Water: A neutral loss of H₂O (18.01 Da) is common, especially from the protonated molecule in positive mode.[8]

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carboxyl group.[9][10]

  • Aromatic Ring Fragmentation: The stable methoxyphenyl moiety can produce characteristic fragments. For instance, the tropylium ion rearrangement is a well-known pathway for alkylbenzenes, leading to fragments around m/z 91 and 77.[11]

Experimental Workflow

The overall analytical process involves sample preparation to isolate the analyte and remove interferences, followed by LC separation and MS/MS detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Matrix (e.g., Plasma, Urine) B Protein Precipitation (e.g., Acetonitrile) A->B C Supernatant Evaporation B->C D Reconstitution C->D E Injection D->E F Reverse-Phase LC Separation E->F G Electrospray Ionization (ESI) F->G H Tandem MS (MRM Mode) G->H I Data Processing & Quantification H->I

Caption: General experimental workflow for LC-MS/MS analysis.

Protocols

Sample Preparation Protocol (for Plasma)

This protocol is designed for the extraction of the analyte from a complex biological matrix like plasma. The key objective is to remove proteins and phospholipids that can interfere with analysis.[12][13][14]

  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to all samples, standards, and quality controls.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.[15]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Isolate Supernatant: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.[15]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

This method utilizes a standard reverse-phase C18 column to achieve chromatographic separation.

ParameterRecommended Condition
LC System UHPLC System
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
6.5
6.6
8.0

Rationale: A gradient elution is employed to effectively separate the analyte from matrix components and ensure a sharp, symmetrical peak shape. Formic acid is added to the mobile phase to acidify it, which promotes protonation for positive ion mode and can also be suitable for negative ion mode analysis of certain compounds.[16]

Mass Spectrometry (MS) Method

The following parameters provide a starting point for method development on a triple quadrupole mass spectrometer. Note: Collision energies (CE) must be optimized for the specific instrument being used.

Table 1: Negative Ion Mode (ESI-) Parameters

ParameterSetting
Ionization Mode ESI-
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 191.1
MRM Transitions Product Ion (Q3)
m/z 147.1
m/z 119.1

Table 2: Positive Ion Mode (ESI+) Parameters

ParameterSetting
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 193.1
MRM Transitions Product Ion (Q3)
m/z 175.1
m/z 147.1
m/z 121.1

Proposed Fragmentation Pathways

Visualizing the fragmentation helps in selecting logical and specific MRM transitions.

G cluster_neg Negative Ion Mode (ESI-) Fragmentation cluster_pos Positive Ion Mode (ESI+) Fragmentation A [M-H]⁻ m/z 191.1 B Loss of CO₂ (Decarboxylation) A->B C Fragment m/z 147.1 B->C D [M+H]⁺ m/z 193.1 E Loss of H₂O D->E F Fragment m/z 175.1 E->F G Loss of CO F->G H Fragment m/z 147.1 G->H

Caption: Proposed fragmentation pathways for MRM analysis.

Method Validation and Trustworthiness

To ensure the reliability and accuracy of the analytical data, the method must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[17][18][19][20][21] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: Establishing a calibration curve over a defined concentration range. A linear regression coefficient (r²) of >0.99 is typically required.[22]

  • Accuracy and Precision: Accuracy (% bias) and precision (% RSD) should be evaluated at multiple concentration levels (e.g., LLOQ, low, mid, and high QC). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[20]

  • Matrix Effect: Assessing the impact of co-eluting matrix components on the ionization of the analyte.[12][18]

  • Recovery: The efficiency of the extraction process.[22]

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

This application note provides a robust framework for developing a sensitive and specific LC-MS/MS method for the quantification of this compound. The protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a validated starting point. Due to the inherent acidity of the analyte, negative ion mode (ESI-) is predicted to offer superior sensitivity . However, both modes should be evaluated experimentally to confirm the optimal approach for a given matrix and instrument. Rigorous method validation is paramount to ensure data integrity for research and regulated applications.

References

  • Al-Sanea, M. M., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI.
  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Higashi, T., & Ogawa, S. (2019). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate.
  • Gamoh, K., & Kusu, F. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed.
  • Hühner, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed.
  • Hühner, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health (NIH).
  • Nielsen, M. T., et al. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications.
  • Swartz, M. E., & Krull, I. S. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International.
  • Jones, B. R., & Kelliher, K. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • Solimando, R., et al. (2020). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. National Institutes of Health (NIH).
  • Whitman College. (n.d.). GCMS Section 6.12. Whitman People.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA.gov.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Zhou, A., & Song, L. (2016). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ACS Publications.
  • LCGC International. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. LCGC International.
  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Organomation.
  • ResearchGate. (2025). USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov.
  • Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications.
  • Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications.
  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE.
  • Reddit. (2023). How does this molecule produce negative ions? Which functional groups help do that? Why does it not produce positive ions on Electrospray ionization? r/massspectrometry.
  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. PubChem.
  • Toche, R. B., et al. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health (NIH).

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Application Notes and Protocols for the Investigation of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Cyclopropane Scaffolds

The cyclopropane ring, a unique three-membered carbocycle, imparts significant conformational rigidity and unique electronic properties to molecules, making it a privileged scaffold in medicinal chemistry.[1] Natural and synthetic compounds containing this moiety exhibit a wide spectrum of biological activities, from enzyme inhibition to antimicrobial and antitumor effects.[1] 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a synthetic compound featuring this cyclopropane core, functionalized with a methoxyphenyl group that may facilitate specific interactions within an enzyme's active or allosteric sites.

While the specific enzyme targets of this compound are not yet extensively documented in publicly available literature, its structural similarity to other bioactive cyclopropane derivatives suggests potential inhibitory activity against a range of enzymes. For instance, various cyclopropane carboxylic acid derivatives have been investigated as inhibitors of enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO) in plants and O-acetylserine sulfhydrylase in bacteria.[2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on how to systematically investigate the enzyme inhibitory potential of this compound. The protocols outlined herein are designed to be adaptable to a variety of enzyme classes and assay formats.

Physicochemical Characterization of this compound

Before initiating biological assays, a thorough understanding of the compound's physicochemical properties is essential for accurate and reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[5]
Molecular Weight 192.21 g/mol [5]
IUPAC Name This compound[5]
CAS Number 92016-94-9[5]
Protocol 1: Solubility and Stability Assessment

Rationale: The solubility of the test compound in aqueous buffers is critical for preventing compound precipitation and ensuring accurate concentration in enzyme assays. Stability assessment ensures that the compound does not degrade under experimental conditions, which could lead to a loss of activity or the formation of confounding byproducts.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Aqueous buffers relevant to the target enzyme (e.g., PBS, Tris-HCl)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Solubility Determination: a. Serially dilute the stock solution in the chosen aqueous buffer to a range of concentrations (e.g., 1 µM to 500 µM). b. Visually inspect for precipitation after a 1-hour incubation at the assay temperature (e.g., 37°C). c. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant by HPLC.

  • Stability Assessment: a. Dilute the stock solution to a final concentration in the assay buffer. b. Incubate the solution under the same conditions as the planned enzyme assay (e.g., temperature, time). c. At various time points (e.g., 0, 1, 2, 4 hours), take an aliquot and analyze by HPLC to quantify the parent compound and detect any degradation products.

Part 1: Initial Screening for Enzyme Inhibition

The first step in identifying the biological activity of a novel compound is to screen it against a panel of relevant enzymes. The choice of enzymes will depend on the research focus (e.g., oncology, metabolic diseases, inflammation).

Workflow for Initial Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Prepare Compound Stock (10-50 mM in DMSO) dilute Prepare Working Solutions (e.g., 10 µM in Assay Buffer) start->dilute assay_plate Plate Enzyme, Substrate, and Compound/Vehicle dilute->assay_plate incubate Incubate at Optimal Temperature and Time assay_plate->incubate readout Measure Signal (e.g., Absorbance, Fluorescence) incubate->readout calculate Calculate Percent Inhibition vs. Vehicle Control readout->calculate hit_id Identify 'Hits' (Inhibition > 50%) calculate->hit_id

Caption: Workflow for initial single-concentration enzyme inhibition screening.

Protocol 2: General Spectrophotometric Enzyme Assay

Rationale: Many enzyme assays utilize a chromogenic or fluorogenic substrate that produces a detectable signal upon enzymatic conversion. This protocol provides a general framework for a 96-well plate-based spectrophotometric assay.[6]

Materials:

  • Target enzyme in a suitable buffer

  • Chromogenic or fluorogenic substrate

  • This compound (working solution)

  • Vehicle control (assay buffer with the same percentage of DMSO as the compound solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank wells: Assay buffer only (no enzyme or substrate).

    • Negative control wells (0% inhibition): Enzyme, substrate, and vehicle.

    • Positive control wells (100% inhibition): Substrate and a known inhibitor (if available), or buffer instead of enzyme.

    • Test wells: Enzyme, substrate, and this compound at a final screening concentration (e.g., 10 µM).

  • Reaction Initiation: The reaction is typically initiated by the addition of the substrate. The order of addition of other components may need to be optimized.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time, ensuring the reaction remains in the linear range.

  • Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Subtract the average signal of the blank wells from all other wells. b. Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank))

Part 2: Potency Determination and Mechanism of Action

Once a "hit" is identified from the initial screen, the next steps are to determine the compound's potency (IC₅₀) and elucidate its mechanism of inhibition.

Workflow for Potency and MoA Studies

G cluster_potency IC50 Determination cluster_moa Mechanism of Action dose_response Perform Assay with Serial Dilutions of Compound plot_curve Plot % Inhibition vs. log[Inhibitor] dose_response->plot_curve calc_ic50 Calculate IC50 via Non-linear Regression plot_curve->calc_ic50 kinetic_assay Run Kinetic Assays with Varying [Substrate] and [Inhibitor] lineweaver_burk Generate Lineweaver-Burk or Michaelis-Menten Plots kinetic_assay->lineweaver_burk determine_moa Determine Inhibition Type (Competitive, Non-competitive, etc.) lineweaver_burk->determine_moa

Caption: Workflow for determining inhibitor potency (IC₅₀) and mechanism of action (MoA).

Protocol 3: IC₅₀ Determination

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. It is determined by testing the compound across a range of concentrations.

Procedure:

  • Serial Dilution: Prepare a serial dilution of this compound in the assay buffer (e.g., 10-point, 3-fold dilutions starting from a high concentration).

  • Assay Performance: Perform the enzyme assay as described in Protocol 2, using the different concentrations of the inhibitor.

  • Data Analysis: a. Calculate the percent inhibition for each concentration. b. Plot percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Protocol 4: Mechanism of Inhibition Studies

Rationale: Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for lead optimization. Michaelis-Menten kinetics can be used to distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive).

Procedure:

  • Experimental Design: Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

    • Use a range of substrate concentrations around the known Kₘ value for the enzyme.

    • Use 2-3 fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC₅₀ value).

  • Assay Performance: Run the enzyme assay for each condition, measuring the initial reaction velocity (V₀).

  • Data Analysis: a. Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration. b. Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). c. Analyze the changes in Vₘₐₓ and Kₘ to determine the mechanism of inhibition:

    • Competitive: Kₘ increases, Vₘₐₓ is unchanged (lines intersect on the y-axis).
    • Non-competitive: Kₘ is unchanged, Vₘₐₓ decreases (lines intersect on the x-axis).
    • Uncompetitive: Both Kₘ and Vₘₐₓ decrease proportionally (lines are parallel).

Part 3: Cell-Based Assays

Biochemical assays provide valuable information, but it is essential to confirm the activity of an inhibitor in a more physiologically relevant cellular context.

Protocol 5: Cellular Potency and Cytotoxicity Assays

Rationale: Cell-based assays determine if the compound can cross the cell membrane, engage its target in the cellular environment, and elicit a biological response. Cytotoxicity assays are run in parallel to ensure that the observed effect is due to target inhibition and not general cell death.

Materials:

  • A relevant cell line expressing the target enzyme.

  • Cell culture medium and supplements.

  • This compound.

  • A cell-based assay kit to measure the downstream effect of enzyme inhibition (e.g., ELISA for a signaling product, reporter gene assay).

  • A cytotoxicity assay kit (e.g., MTT, CellTiter-Glo).

Procedure:

  • Cell Plating: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24-48 hours).

  • Assay Readout:

    • Cellular Potency: Lyse the cells and perform the assay to measure the downstream biological endpoint.

    • Cytotoxicity: On a parallel plate, perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: a. Calculate the IC₅₀ for the cellular potency assay. b. Calculate the CC₅₀ (50% cytotoxic concentration) from the cytotoxicity assay. c. The therapeutic index can be estimated as the ratio of CC₅₀ to IC₅₀. A higher ratio indicates a more favorable safety profile.

Conclusion

This application note provides a structured and comprehensive framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically assessing its physicochemical properties, inhibitory potency, mechanism of action, and cellular activity, researchers can build a robust data package to guide further drug discovery and development efforts. The unique properties of the cyclopropane scaffold continue to offer exciting opportunities for the design of novel therapeutics.[1]

References

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  • PubMed. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid.
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  • PubMed. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR.

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Application Note & Protocols: A Comprehensive Guide to In Vitro Assays for Cyclopropane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of the Cyclopropyl Moiety

The cyclopropane ring, a small yet conformationally rigid carbocycle, is a privileged scaffold in modern medicinal chemistry. Its unique stereoelectronic properties are leveraged by drug designers to enhance metabolic stability, improve potency, increase brain permeability, and constrain molecular conformation for optimal target binding.[1][2] Derivatives of cyclopropane carboxylic acid (CPCA) are found in numerous preclinical and clinical drug candidates, acting on a wide array of biological targets.[1][3][4]

However, the very stability of this group can also be its downfall. For certain parent drugs, metabolism can lead to the formation of cyclopropane carboxylic acid itself, which has been identified as a reactive metabolite capable of inducing mitochondrial toxicity, primarily through the inhibition of fatty acid β-oxidation.[5] This duality—as a valuable pharmacophore and a potential toxicophore—necessitates a robust and multi-faceted in vitro testing strategy.

This guide provides an integrated framework of in vitro assays for the comprehensive evaluation of CPCA derivatives. It is designed for researchers, scientists, and drug development professionals to elucidate the mechanism of action, assess potency and selectivity, and proactively identify potential toxicity liabilities. The protocols herein are presented not merely as steps, but as self-validating systems, with an emphasis on the scientific rationale behind each experimental choice.

Section 1: Foundational Biochemical Assays - Targeting Specific Enzymes

Rationale: The first step in characterizing a novel compound is often to confirm its direct interaction with its intended purified biological target, typically an enzyme. Target-based biochemical assays are essential for quantifying potency (e.g., IC50), understanding the mechanism of inhibition, and assessing selectivity against related off-target enzymes.[6] Fluorometric assays are particularly powerful due to their high sensitivity, real-time kinetic monitoring capabilities, and amenability to high-throughput screening (HTS).[7][8][9]

Workflow for Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compound Dilutions preincubate Pre-incubate Enzyme with Test Compound or Vehicle reagents->preincubate Plate reagents initiate Initiate Reaction by Adding Fluorogenic Substrate preincubate->initiate Automated dispenser monitor Monitor Fluorescence Increase Over Time (Kinetic Read) initiate->monitor Plate reader rates Calculate Initial Reaction Velocities (V₀) monitor->rates inhibition Calculate % Inhibition Relative to Vehicle Control rates->inhibition ic50 Fit Dose-Response Curve to Determine IC₅₀ Value inhibition->ic50

Caption: Workflow for a typical fluorometric enzyme inhibition assay.

Protocol 1: Fluorometric Enzyme Inhibition Assay (General Protocol)

This protocol describes a universal method for determining the IC50 of a CPCA derivative against a purified enzyme (e.g., amidase, hydrolase, kinase) that processes a fluorogenic substrate.

Principle: The enzyme cleaves a non-fluorescent or poorly fluorescent substrate to release a highly fluorescent product.[8] An effective inhibitor will decrease the rate of this reaction, resulting in a lower fluorescence signal. The rate of reaction is monitored over time to determine the inhibitory capacity of the test compound.

Materials:

  • Purified enzyme of interest

  • Fluorogenic substrate (specific to the enzyme)

  • Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • CPCA derivative stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Vehicle control (e.g., DMSO)

  • 384-well, low-volume, black assay plates

  • Fluorescence microplate reader with kinetic reading capability

Methodology:

  • Compound Plating:

    • Prepare a serial dilution of the CPCA derivative in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 1 mM concentration.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Also include wells for vehicle control (DMSO only) and positive control inhibitor.

    • Rationale: Starting with a DMSO plate allows for precise, low-volume transfer, minimizing the final solvent concentration in the assay.

  • Enzyme Preparation and Addition:

    • Dilute the purified enzyme to a working concentration (e.g., 2X the final desired concentration) in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear signal within a reasonable time frame (e.g., 30-60 minutes).

    • Add the diluted enzyme solution (e.g., 10 µL) to each well containing the test compounds and controls.

    • Mix the plate gently on a plate shaker and incubate for 15-30 minutes at room temperature.

    • Rationale: This pre-incubation step allows the test compound to bind to the enzyme before the substrate is introduced, which is critical for detecting time-dependent or slow-binding inhibitors.

  • Reaction Initiation and Monitoring:

    • Prepare the fluorogenic substrate at its working concentration (e.g., 2X the final desired concentration, typically at or below its Km value) in Assay Buffer.

    • Place the assay plate in the pre-warmed (e.g., 37°C) fluorescence plate reader.

    • Program the reader to inject the substrate solution (e.g., 10 µL) into each well and immediately begin kinetic monitoring. Set the excitation and emission wavelengths appropriate for the fluorophore. Read every 30-60 seconds for 30-60 minutes.[10]

    • Rationale: A kinetic read is superior to a single endpoint read as it provides the initial reaction velocity (V₀), which is less susceptible to artifacts like substrate depletion or product inhibition.[11]

  • Data Analysis:

    • For each well, determine the V₀ by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_blank) / (V₀_vehicle - V₀_blank)) (where V₀_blank is the rate from wells with no enzyme).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Selectivity Profile

Summarizing potency and selectivity data in a table allows for rapid assessment of a compound's therapeutic window.

Compound IDTarget Enzyme (IC50, nM)Off-Target Enzyme 1 (IC50, nM)Off-Target Enzyme 2 (IC50, nM)Selectivity Ratio (Off-Target 1 / Target)
CPCA-00115>10,0001,500>667
CPCA-0021203509802.9

Section 2: Cellular Assays - Assessing Phenotypic Effects and General Toxicity

Rationale: While biochemical assays confirm target engagement, they do not predict a compound's ability to cross cell membranes, its susceptibility to efflux pumps, or its overall impact on cellular health. Cell-based assays provide a more physiologically relevant context to evaluate a compound's efficacy and potential for cytotoxicity.[12][13][14] Tetrazolium reduction assays, such as the XTT assay, are widely used to measure cell viability by quantifying the metabolic activity of a cell population.[15][16][17]

Protocol 2: XTT Cell Viability Assay

Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble tetrazolium salt XTT to a colored formazan product.[15][18] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[16] Unlike the MTT assay, the XTT formazan product is water-soluble, eliminating a solubilization step and streamlining the protocol.[15][18]

Materials:

  • Human cell line(s) of interest (e.g., HepG2 for liver toxicity, target-expressing cells for efficacy)

  • Complete cell culture medium

  • CPCA derivative stock solution (e.g., 10 mM in DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • 96-well, clear, flat-bottom cell culture plates

  • Absorbance microplate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimal seeding density in complete medium. This density should ensure cells are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation (the "edge effect").

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2X final concentration serial dilution of the CPCA derivative in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound, vehicle control, or positive control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

    • Rationale: The treatment duration should be relevant to the compound's intended therapeutic application or long enough to observe potential cytotoxic effects.

  • XTT Reagent Addition and Incubation:

    • Prior to the end of the treatment period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

    • Rationale: The incubation time allows for sufficient formazan development. This step can be optimized; the goal is a strong signal in the vehicle-treated wells without signal saturation.

  • Data Acquisition and Analysis:

    • Gently mix the plate to ensure a homogeneous distribution of the colored formazan.

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[15]

    • Calculate the percent viability for each concentration relative to the vehicle-treated cells.

    • Plot the percent viability against the logarithm of compound concentration and fit the data to determine the EC50 (half-maximal effective concentration) for cytotoxicity.

Data Presentation: Cytotoxicity Profile
Compound IDCell LineExposure Time (h)Cytotoxicity (EC50, µM)
CPCA-001HepG248>100
CPCA-001HEK29348>100
CPCA-003HepG24812.5

Section 3: Mechanistic Toxicology - Investigating Mitochondrial Dysfunction

Rationale: As the inhibition of mitochondrial β-oxidation is a known liability for CPCA[5], direct assessment of mitochondrial function is a critical step in the safety evaluation of any CPCA derivative.[12] Measuring the oxygen consumption rate (OCR) is a gold-standard method for assessing mitochondrial respiratory activity in real-time.[19][20] The "Mito Stress Test" protocol uses sequential injections of mitochondrial inhibitors to dissect specific components of the respiratory chain.[19]

Principle of the Mitochondrial Stress Test

G cluster_ETC Mitochondrial Electron Transport Chain (ETC) cluster_ATP ATP Synthesis etc Complex I Complex II Complex III Complex IV proton_gradient Proton Gradient (ΔΨm) etc->proton_gradient H⁺ pumping water H₂O etc:cIV->water atp_synthase ATP Synthase atp ATP atp_synthase->atp proton_gradient->atp_synthase H⁺ flow substrates Substrates (Pyruvate, Glutamate) substrates->etc:cI oxygen O₂ oxygen->etc:cIV adp ADP + Pi adp->atp_synthase oligomycin Oligomycin (Blocks ATP Synthase) oligomycin->atp_synthase fccp FCCP (Uncoupler, dissipates gradient) fccp->proton_gradient rot_aa Rotenone/Antimycin A (Blocks Complex I/III) rot_aa->etc:cI rot_aa->etc:cIII

Caption: Key components of mitochondrial respiration and points of action for inhibitors used in the OCR assay.

Protocol 3: High-Resolution Respirometry for OCR (Mito Stress Test)

Principle: This assay measures the rate at which cells consume oxygen in real-time using specialized microplates with embedded oxygen sensors. By sequentially adding drugs that target different components of the electron transport chain (ETC), one can determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[19]

Materials:

  • Cell line of interest (e.g., HepG2, C2C12 myotubes) seeded in a specialized cell culture microplate (e.g., Seahorse XF plate)

  • Extracellular flux assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone/Antimycin A.

  • Extracellular Flux Analyzer (e.g., Agilent Seahorse XFe96)

Methodology:

  • Plate Preparation and Cell Seeding:

    • Hydrate the sensor cartridge of the specialized microplate with calibrant solution overnight in a non-CO₂ incubator at 37°C.

    • Seed cells into the cell culture microplate and incubate for 24-48 hours to form a uniform monolayer.

    • Rationale: Proper hydration of the sensor cartridge is critical for accurate calibration and measurement. A uniform cell monolayer ensures consistent results across wells.

  • Assay Medium Exchange:

    • One hour before the assay, remove the growth medium from the cells.

    • Wash the cells gently with pre-warmed assay medium.

    • Add the final volume of pre-warmed assay medium to each well and incubate the plate for 1 hour in a non-CO₂ incubator at 37°C.

    • Rationale: This step removes CO₂/bicarbonate from the system, which can interfere with pH and OCR measurements, and allows the cells to equilibrate to the new medium.

  • Prepare and Load Inhibitor Plate:

    • Prepare working stocks of the inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium at concentrations that are 10X the desired final concentration.

    • Load the inhibitors into the appropriate ports of the hydrated sensor cartridge. The analyzer will inject these compounds sequentially during the assay.

  • Run Assay and Analyze Data:

    • Place the cell plate into the Extracellular Flux Analyzer and initiate the run.

    • The instrument will first calibrate, then measure baseline OCR. It will then sequentially inject the inhibitors and measure the OCR after each injection.

      • Basal Respiration: The initial OCR before any inhibitors are added.

      • Injection 1 (Oligomycin): Blocks ATP synthase. The resulting drop in OCR represents the portion of respiration linked to ATP production.

      • Injection 2 (FCCP): An uncoupling agent that collapses the proton gradient, forcing the ETC to function at its maximum rate. This reveals the maximal respiratory capacity.

      • Injection 3 (Rotenone/Antimycin A): Shuts down the ETC. The remaining OCR is due to non-mitochondrial processes.

  • Data Normalization and Interpretation:

    • After the run, normalize the OCR data to the number of cells or protein content in each well.

    • Calculate the key parameters: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity (Maximal - Basal).

Data Presentation: Mitochondrial Function Profile
ParameterVehicle Control (pmol O₂/min)CPCA-003 (10 µM) (pmol O₂/min)% ChangeInterpretation
Basal Respiration150 ± 10110 ± 8-27%Reduced overall mitochondrial activity.
ATP Production105 ± 765 ± 5-38%Significant impairment of ATP synthesis.
Maximal Respiration350 ± 25150 ± 15-57%Drastic reduction in the ability to respond to increased energy demand.
Spare Respiratory Capacity200 ± 2040 ± 10-80%Cells are highly vulnerable to additional stress.

Section 4: A Tiered Strategy for Compound Evaluation

Rationale: A successful drug discovery campaign relies on a logical progression of assays, moving from high-throughput primary screens to more complex, lower-throughput mechanistic studies. This tiered approach, or screening cascade, efficiently allocates resources by focusing only on the most promising candidates at each stage.

G tier1 Tier 1: Primary Screening (High-Throughput) biochem Biochemical Assay (Fluorometric, IC₅₀) tier1->biochem cell_viability Cell Viability Assay (XTT, EC₅₀) tier1->cell_viability tier2 Tier 2: Secondary & Selectivity Screening (Medium-Throughput) selectivity Selectivity Panel (Against related enzymes) tier2->selectivity cell_functional Target-Relevant Cell-Based Functional Assay tier2->cell_functional tier3 Tier 3: Mechanistic & Safety Profiling (Low-Throughput) mitotox Mitochondrial Toxicity (OCR/Seahorse Assay) tier3->mitotox advanced Advanced Assays (e.g., High-Content Imaging) tier3->advanced biochem->tier2 Potent Hits cell_viability->tier2 Non-Toxic Hits selectivity->tier3 Selective Hits cell_functional->tier3 Active Hits mitotox->advanced Safe Hits lead Lead Candidate advanced->lead

Caption: A tiered screening cascade for the evaluation of CPCA derivatives.

  • Tier 1 (Primary Screening): The entire compound library is screened in a high-throughput biochemical assay against the primary target to identify potent hits. Simultaneously, a broad cytotoxicity assay (e.g., XTT in HepG2 cells) is run to flag and deprioritize generally toxic compounds early.

  • Tier 2 (Secondary & Selectivity Screening): Hits from Tier 1 are advanced. Potency is confirmed, and selectivity is assessed by testing against a panel of related off-target enzymes. A target-relevant, cell-based functional assay is used to confirm on-target activity in a cellular context.

  • Tier 3 (Mechanistic & Safety Profiling): The most promising leads from Tier 2 undergo in-depth characterization. This is where resource-intensive mechanistic assays, such as the mitochondrial OCR assay, are deployed to identify specific safety liabilities.

Conclusion

The evaluation of cyclopropane carboxylic acid derivatives requires a carefully designed, multi-parametric approach. By integrating biochemical assays for potency and selectivity with a suite of cell-based assays for viability, function, and mitochondrial health, researchers can build a comprehensive profile of their compounds. This strategy not only helps in identifying potent and selective lead candidates but also enables the early detection and mitigation of potential toxicity risks associated with the CPCA moiety. Following a tiered screening cascade ensures that resources are used efficiently, accelerating the journey from initial hit to viable drug candidate.

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Application Notes and Protocols for Cell-Based Functional Assays for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between In Vitro Potency and Cellular Efficacy

The journey of a novel enzyme inhibitor from a promising hit in a biochemical screen to a viable therapeutic candidate is fraught with challenges. A primary hurdle is the frequent disconnect between a compound's potency against a purified enzyme and its actual efficacy within the complex, dynamic environment of a living cell.[1] Cell-based functional assays are indispensable tools for bridging this gap, offering a more physiologically relevant context to evaluate inhibitor performance.[2][3] Unlike biochemical assays, which measure direct interaction with an isolated enzyme, cell-based assays assess an inhibitor's ability to permeate cell membranes, engage its target in the presence of endogenous substrates and cofactors, and ultimately elicit a desired biological response.[1][4] This guide provides an in-depth exploration of the principles, design, and execution of key cell-based functional assays for the characterization of novel enzyme inhibitors.

Core Principles: The "Why" Behind Cell-Based Assays

The transition to cell-based assays is driven by the need to understand a compound's behavior in a more holistic biological system. Key advantages include:

  • Physiological Relevance: Assays are conducted within the natural milieu of the cell, accounting for factors like intracellular pH, protein-protein interactions, and compartmentalization that can influence inhibitor activity.[5]

  • Membrane Permeability Assessment: A fundamental prerequisite for intracellular drug action is the ability of a compound to cross the cell membrane. Cell-based assays inherently test for this crucial property.

  • Evaluation of Off-Target Effects and Cytotoxicity: These assays can be designed to simultaneously assess the inhibitor's impact on cell health and signaling pathways, providing an early indication of potential toxicity.[3]

  • Understanding Mechanism of Action in a Cellular Context: Cell-based approaches can confirm that the observed phenotype is a direct result of target engagement and downstream pathway modulation.[6]

A Survey of Key Cell-Based Assay Formats

The choice of a specific cell-based assay depends on the nature of the enzyme target, the signaling pathway it modulates, and the desired throughput. Here, we explore some of the most powerful and widely adopted methodologies.

Reporter Gene Assays: Translating Enzyme Activity into a Measurable Signal

Reporter gene assays are a versatile method for monitoring the activity of a signaling pathway modulated by an enzyme of interest.[7] The core principle involves genetically engineering cells to express a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter that is regulated by the signaling pathway.[7][8][9] Inhibition of the target enzyme leads to a change in the expression of the reporter gene, which can be quantified by measuring the activity of the reporter protein.[10][11]

Causality in Experimental Choice: The selection of a reporter system with a short half-life is often crucial, as it can lead to a more dynamic and sensitive response to enzyme inhibition.[8][10][11] Furthermore, employing orthogonal reporter systems, such as two unrelated luciferases, can help to identify and mitigate off-target effects of test compounds on the reporter enzyme itself.[8][11]

G

Fig. 1: Workflow of a Reporter Gene Assay for Enzyme Inhibitors.
Cellular Thermal Shift Assay (CETSA): Directly Measuring Target Engagement

CETSA is a powerful biophysical method that allows for the direct assessment of an inhibitor's binding to its target protein within intact cells.[12][13][14] The principle is based on the ligand-induced thermal stabilization of proteins; a protein bound to an inhibitor will be more resistant to heat-induced denaturation and aggregation.[15][16] In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining is then quantified, often by Western blotting or mass spectrometry.[14][16]

Causality in Experimental Choice: The choice of the temperature range for the heat challenge is critical and must be optimized for each target protein to capture the melting transition accurately.[12][15] The ability of CETSA to confirm target engagement in a label-free manner within the cell's natural environment makes it an invaluable tool for validating hits from primary screens.[13][16]

G

Fig. 2: Generalized Workflow for the Cellular Thermal Shift Assay (CETSA).
In-Cell Western™ Assays: Quantitative Immunofluorescence in a Microplate Format

The In-Cell Western (ICW) assay, also known as a cytoblot or in-cell ELISA, combines the specificity of Western blotting with the throughput of an ELISA.[17] This technique allows for the quantitative measurement of protein levels and post-translational modifications (such as phosphorylation) directly in fixed and permeabilized cells in a microplate format.[17][18] For enzyme inhibitor studies, ICW assays are particularly useful for monitoring the phosphorylation status of a downstream substrate, providing a direct readout of kinase or phosphatase activity.[17]

Causality in Experimental Choice: The use of two-color detection with spectrally distinct infrared-labeled secondary antibodies allows for the simultaneous quantification of a target protein (e.g., a phosphorylated substrate) and a normalization protein (e.g., total protein or a housekeeping protein).[18] This normalization is critical for correcting for variations in cell number between wells, leading to more accurate and reproducible data.[18]

Assay Development and Validation: A Framework for Robustness

The development of a reliable cell-based assay is a multi-step process that requires careful optimization and validation.

Parameter Key Considerations Rationale
Cell Line Selection - Endogenous vs. over-expression of the target enzyme. - Disease-relevant cell lines.To ensure the cellular model accurately reflects the intended biological context.
Assay Window - Signal-to-background ratio. - Z'-factor calculation.To establish a large enough dynamic range to confidently detect inhibitor effects.
Reagent Concentration - Titration of antibodies, substrates, and other critical reagents.To determine optimal concentrations that maximize the assay window while minimizing costs.
Incubation Times - Inhibitor pre-incubation time. - Assay development time.To allow for sufficient time for the inhibitor to act and for the signal to develop optimally.
DMSO Tolerance - The effect of the compound solvent on assay performance.To ensure that the vehicle for the test compounds does not interfere with the assay.

Protocols: Step-by-Step Methodologies

Protocol 1: Reporter Gene Assay for a Kinase Inhibitor

This protocol provides a general framework for a luciferase-based reporter assay to screen for inhibitors of a kinase that activates a specific transcription factor.

Materials:

  • Stable cell line expressing the luciferase reporter construct.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Test compounds and a known inhibitor (positive control).

  • Luciferase assay reagent.

  • White, opaque 96-well or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a white, opaque microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control. Add the compounds to the cells and incubate for the desired time period.

  • Cell Lysis and Signal Detection: Remove the medium and add the luciferase assay reagent to lyse the cells and initiate the luminescent reaction.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Normalize the data to a vehicle control and plot the results to determine IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the basic steps for performing a CETSA experiment to confirm target engagement.

Materials:

  • Cells expressing the target protein.

  • Test compound and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies) or mass spectrometry.

  • Thermal cycler or heating block.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle at the desired concentration and incubate.

  • Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[15]

Data Analysis and Interpretation

The primary output for many cell-based inhibitor assays is the IC50 value, which represents the concentration of an inhibitor required to reduce the measured response by 50%.[2][19] It is crucial to perform dose-response curves with a sufficient number of data points to ensure an accurate determination of the IC50.[19] For CETSA, the key data is the thermal shift (ΔTm), which is the change in the melting temperature of the target protein upon inhibitor binding.

Conclusion and Future Perspectives

Cell-based functional assays are a cornerstone of modern drug discovery, providing invaluable insights into the cellular activity of novel enzyme inhibitors. The methodologies described herein represent a powerful toolkit for researchers to validate targets, characterize compound potency and selectivity, and ultimately identify promising candidates for further development. As assay technologies continue to evolve, we can anticipate the development of even more sophisticated and predictive cellular models, such as 3D cell cultures and organoids, which will further enhance our ability to translate preclinical findings into clinical success.

References

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Application of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring Metabolic Modulators

Metabolic pathways are fundamental to cellular function, and their dysregulation is a hallmark of numerous diseases, including metabolic syndrome, cancer, and cardiovascular conditions. Fatty acid oxidation (FAO) is a critical catabolic process that provides energy, particularly in high-demand tissues like the heart and skeletal muscle. The entry of long-chain fatty acids into the mitochondria for β-oxidation is a key regulatory point, controlled by the enzyme carnitine palmitoyltransferase 1 (CPT1).[1][2] The modulation of CPT1 activity presents a promising therapeutic strategy for various metabolic disorders.[3][4][5]

This technical guide focuses on the application of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid, a compound with structural similarities to known enzyme inhibitors, in the context of metabolic studies. While direct evidence for its action on CPT1 is emerging, its chemical structure, featuring a cyclopropane ring, suggests its potential as a modulator of metabolic enzymes.[6] Cyclopropane-containing molecules are known for their unique conformational rigidity and have been explored as inhibitors for various enzymes.[6]

This document provides a comprehensive overview of the hypothesized mechanism of action of this compound as a CPT1 inhibitor and offers detailed protocols for its investigation in metabolic research.

Hypothesized Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase 1 (CPT1)

We hypothesize that this compound acts as an inhibitor of CPT1. CPT1 is located on the outer mitochondrial membrane and facilitates the transport of long-chain fatty acids into the mitochondrial matrix, a rate-limiting step in FAO.[2] By inhibiting CPT1, the compound would decrease the rate of fatty acid oxidation, forcing cells to rely more on glucose metabolism for energy production.[7] This metabolic switch has therapeutic implications for conditions characterized by excessive lipid metabolism or impaired glucose utilization.[8]

The proposed mechanism of CPT1 inhibition by this compound is illustrated below.

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) Acyl_CoA LCFA-CoA LCFA->Acyl_CoA Acyl-CoA Synthetase CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Acyl_CoA->CPT1 Acyl_Carnitine LCFA-Carnitine CPT1->Acyl_Carnitine Carnitine Acyltransferase Activity Inhibitor This compound Inhibitor->CPT1 Inhibition Carnitine_in Carnitine Carnitine_in->CPT1 FAO Fatty Acid β-Oxidation Acyl_Carnitine->FAO CPT2 Acetyl_CoA Acetyl-CoA FAO->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Hypothesized inhibition of CPT1 by this compound.

Experimental Protocols

To investigate the effects of this compound on cellular metabolism, a series of in vitro assays can be performed. These protocols are designed to be self-validating by including appropriate controls and providing a comprehensive picture of the compound's metabolic impact.

Protocol 1: In Vitro CPT1 Enzyme Activity Assay

This protocol directly measures the enzymatic activity of CPT1 in the presence of the test compound. A colorimetric assay that detects the release of Coenzyme A (CoA) is a high-throughput and reliable method.[9][10]

Materials:

  • Isolated mitochondria or cell lysates containing CPT1

  • Palmitoyl-CoA (substrate)

  • L-Carnitine (substrate)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • This compound (test inhibitor)

  • Etomoxir (positive control inhibitor)[11]

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the compound at various concentrations.

    • Prepare assay buffer containing DTNB.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the test compound or vehicle control to the respective wells.

    • Add the CPT1-containing sample (mitochondria or lysate) to all wells.

    • Initiate the reaction by adding a mixture of Palmitoyl-CoA and L-Carnitine.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the production of TNB, which is formed upon the reaction of DTNB with the free thiol group of CoA released by CPT1 activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value of this compound by plotting the reaction rate against the inhibitor concentration.

ParameterRecommended Concentration
Palmitoyl-CoA50-100 µM
L-Carnitine0.5-2 mM
DTNB0.1-0.2 mM
Etomoxir (Control)10-100 µM
This compoundTitration from 1 nM to 100 µM
Protocol 2: Cell-Based Fatty Acid Oxidation Assay using Extracellular Flux Analysis

This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and fatty acid oxidation in live cells using a Seahorse XF Analyzer.[12][13][14][15]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Seahorse XF Base Medium

  • Palmitate-BSA substrate

  • L-Carnitine

  • This compound

  • Etomoxir (positive control)

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and substrate (palmitate-BSA).

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Injection:

    • Prepare a plate with the test compound, etomoxir, and mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) for injection.

  • Seahorse XF Analyzer Run:

    • Calibrate the Seahorse XF Analyzer.

    • Load the cell plate and the compound plate into the analyzer.

    • Run the assay, which will measure baseline OCR, OCR after compound injection, and OCR after the addition of mitochondrial inhibitors.

  • Data Analysis:

    • Analyze the OCR data to determine the effect of this compound on basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity related to fatty acid oxidation.

G Start Start Seed_Cells Seed Cells in XF Microplate Start->Seed_Cells Day 1 End End Prepare_Media Prepare Assay Medium (Palmitate-BSA, L-Carnitine) Seed_Cells->Prepare_Media Day 2 Incubate_Cells Incubate Cells in Assay Medium Prepare_Media->Incubate_Cells Run_Seahorse Run Seahorse XF Assay (Inject Compound & Mitotoxins) Incubate_Cells->Run_Seahorse 1 hour Analyze_Data Analyze OCR Data Run_Seahorse->Analyze_Data Analyze_Data->End

Caption: Workflow for the cell-based fatty acid oxidation assay using a Seahorse XF Analyzer.

Protocol 3: In Vivo Metabolic Studies

To assess the systemic metabolic effects of this compound, in vivo studies in animal models are essential.

Animal Model:

  • Diet-induced obese mice are a relevant model for studying metabolic dysfunction.[8]

Experimental Design:

  • Acclimatization and Diet:

    • Acclimatize mice to the housing conditions.

    • Feed mice a high-fat diet to induce obesity and insulin resistance.

  • Compound Administration:

    • Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Metabolic Phenotyping:

    • Glucose and Insulin Tolerance Tests (GTT and ITT): To assess effects on glucose homeostasis.

    • Indirect Calorimetry: To measure the respiratory exchange ratio (RER), providing insights into substrate utilization (fats vs. carbohydrates).

    • Tissue Analysis: At the end of the study, collect tissues (liver, skeletal muscle, adipose tissue) for analysis of CPT1 activity, gene expression of metabolic enzymes, and lipid metabolite levels.[8][16]

Data to Collect:

  • Body weight and food intake

  • Blood glucose and insulin levels

  • GTT and ITT curves

  • RER values

  • Tissue CPT1 activity and gene expression

  • Tissue levels of long-chain acyl-CoAs, ceramides, and diacylglycerols[8]

Data Interpretation and Expected Outcomes

  • CPT1 Inhibition: A dose-dependent decrease in CPT1 enzyme activity in the in vitro assay would support the hypothesis.

  • Shift in Substrate Utilization: In the cell-based assay, a decrease in OCR in the presence of palmitate following treatment with the compound would indicate inhibition of fatty acid oxidation. In vivo, an increase in the respiratory exchange ratio (RER) would suggest a shift from fat to carbohydrate utilization.

  • Improved Glucose Homeostasis: In diet-induced obese mice, treatment with an effective CPT1 inhibitor may lead to improved glucose tolerance and insulin sensitivity.[8]

  • Changes in Lipid Metabolites: Inhibition of CPT1 could lead to a decrease in intramyocellular lipid intermediates such as ceramides and diacylglycerols, which are associated with insulin resistance.[8]

Conclusion

This compound represents a promising chemical scaffold for the development of novel metabolic modulators. Based on the known biological activities of related cyclopropane derivatives, it is hypothesized to act as an inhibitor of CPT1, a key regulator of fatty acid oxidation. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the metabolic effects of this compound, from direct enzyme inhibition to whole-body physiological changes. Such studies are crucial for validating its mechanism of action and exploring its therapeutic potential in metabolic diseases.

References

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  • Divakaruni, A. S., et al. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR Protocols, 2(3), 100677.
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  • Vlahou, A., et al. (2000). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Phytochemistry, 55(3), 203-211.
  • Wang, X., et al. (2023). A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Redox Biology, 68, 102959.
  • Xiang, M., et al. (2024). Direct expression of CPT1a enables a high throughput platform for the discovery of CPT1a modulators. bioRxiv.
  • Zierz, S., & Engel, A. G. (1987). Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A. Clinical Science, 72(2), 205-210.
  • Zhang, Y., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Molecular Biosciences, 10, 1149423.
  • Zhang, Y., et al. (2021). Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Cell Death & Disease, 12(1), 108.
  • Amsterdam UMC. (n.d.). Carnitine palmitoyltransferase 1 (CPT1).
  • Bietti, M., & Capone, A. (2008). One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. The involvement of radical cations and the influence of structural effects and pH on the side-chain fragmentation reactivity. The Journal of Organic Chemistry, 73(2), 618-629.
  • Schoeman, J. C., & Howard, A. N. (1968). Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. Biochemical Journal, 106(2), 449-455.
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  • MDPI. (2022). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs.
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A Guide to the Characterization of Substituted Cyclopropanes using Advanced NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The cyclopropane ring, a motif of significant interest in medicinal chemistry and natural product synthesis, presents unique challenges for structural characterization due to its strained three-membered ring system. This guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural and stereochemical elucidation of substituted cyclopropanes. We will delve into the characteristic chemical shifts and coupling constants that define this scaffold and present a systematic workflow from simple 1D experiments to advanced 2D correlation spectroscopy. Detailed protocols for key experiments are provided to empower researchers to confidently characterize these valuable molecules.

Introduction: The Unique Challenge of the Cyclopropane Ring

The cyclopropane moiety is a cornerstone in modern drug design, valued for its ability to introduce conformational rigidity, modulate metabolic stability, and serve as a versatile synthetic handle. However, the very properties that make it attractive—high ring strain, unique C-C bond hybridization (~sp²·⁶), and the potential for complex stereoisomerism—create distinct hurdles for structural analysis. The protons on a cyclopropane ring often reside in a crowded spectral region, and determining the relative stereochemistry of substituents (cis vs. trans) is non-trivial.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.[1][2] By systematically applying a suite of 1D and 2D NMR experiments, one can map the complete covalent framework and, crucially, determine the through-space relationships that define the molecule's three-dimensional architecture.

Section 1: Fingerprinting the Cyclopropane Ring: Key NMR Parameters

The electronic environment of the cyclopropane ring gives rise to highly characteristic NMR parameters that serve as the first indicators of its presence.

¹H and ¹³C Chemical Shifts (δ)

The cyclopropane ring generates a magnetic anisotropy effect, often described as a ring current, which causes significant shielding of the ring protons.[3][4][5]

  • ¹H Chemical Shifts: Protons directly attached to an unsubstituted cyclopropane ring are famously shifted upfield, typically appearing between 0.2 and 1.0 ppm .[5][6] Substituents will, of course, alter these values. Electron-withdrawing groups (e.g., carbonyls, halogens) shift attached protons downfield, while electron-donating groups (e.g., alkyls) have a smaller effect.

  • ¹³C Chemical Shifts: The carbon atoms of the cyclopropane ring are also highly shielded, often appearing in the range of -5 to 25 ppm in the ¹³C NMR spectrum.[7][8][9] This upfield shift is a strong diagnostic feature.

Table 1: Typical Chemical Shift Ranges for Substituted Cyclopropanes

NucleusSubstituent TypeTypical Chemical Shift (δ) Range (ppm)Notes
¹H Ring Proton (unsubstituted)0.2 - 1.0Highly shielded due to ring anisotropy.
Ring Proton (adj. to EWG*)1.0 - 2.5Deshielded by electron-withdrawing effects.
Ring Proton (adj. to EDG**)0.5 - 1.5Moderately affected by alkyl or aryl groups.
¹³C Ring Carbon (unsubstituted)-5.0 - 10.0Extremely upfield shift is characteristic.
Ring Carbon (substituted)10.0 - 30.0The substituted carbon is shifted downfield.

*EWG: Electron-Withdrawing Group (e.g., -COOR, -CN, -COR) **EDG: Electron-Donating Group (e.g., -Alkyl, -Aryl)

¹H-¹H Coupling Constants (J): The Key to Stereochemistry

The analysis of proton-proton coupling constants is the most critical step in assigning the relative stereochemistry of substituents on a cyclopropane ring. The magnitudes of geminal (²JHH) and vicinal (³JHH) couplings are highly dependent on the geometry.[10][11]

  • Vicinal Coupling (³JHH): This is the primary tool for distinguishing cis and trans relationships. The coupling between protons on adjacent carbons is consistently larger for cis protons than for trans protons.

    • ³Jcis ≈ 7 - 12 Hz

    • ³Jtrans ≈ 4 - 9 Hz

  • Geminal Coupling (²JHH): The coupling between two protons on the same carbon is typically small and has an opposite sign (negative) to vicinal couplings.[10][11] While the sign is not apparent in a standard 1D spectrum, its small magnitude is characteristic.

    • ²Jgem ≈ -3 to -9 Hz

Table 2: Diagnostic ¹H-¹H Coupling Constants in Cyclopropanes

Coupling TypeDescriptionDihedral AngleTypical Magnitude (Hz)Stereochemical Importance
³Jcis Vicinal (protons on same face)~0°7 - 12Primary indicator for cis relationship.
³Jtrans Vicinal (protons on opposite faces)~120°4 - 9Primary indicator for trans relationship.
²Jgem Geminal (protons on same carbon)N/A3 - 9Confirms assignment of a CH₂ group.

Note: While there is a clear trend, the ranges for ³Jcis and ³Jtrans can overlap, especially in heavily substituted or strained systems. Therefore, stereochemical assignments should always be confirmed with 2D NOESY or ROESY experiments.

Section 2: The NMR Toolkit for Structural Elucidation

A complete and confident characterization of a substituted cyclopropane requires a multi-faceted approach, using a combination of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle.

G cluster_start Start: The Unknown cluster_1d 1. Foundational Analysis cluster_2d_connect 2. Mapping the Skeleton cluster_2d_stereo 3. Defining 3D Space cluster_end Finish: The Solution Unknown Substituted Cyclopropane NMR_1D 1D NMR (¹H, ¹³C, DEPT) Unknown->NMR_1D Acquire Data Info_1D • Proton & Carbon Environments • Multiplicities (J-coupling) • CH, CH₂, CH₃ Counts NMR_1D->Info_1D COSY COSY NMR_1D->COSY Assign Proton Networks HSQC HSQC COSY->HSQC Assign Carbons Info_Connect • H-H Connectivity (COSY) • C-H One-Bond (HSQC) • C-H Long-Range (HMBC) = COVALENT STRUCTURE COSY->Info_Connect HMBC HMBC HSQC->HMBC Connect Fragments HSQC->Info_Connect HMBC->Info_Connect ROESY NOESY / ROESY HMBC->ROESY Determine Stereochemistry Info_Stereo • Through-space H-H proximity • Distinguishes cis/trans isomers = RELATIVE STEREOCHEMISTRY ROESY->Info_Stereo Final Complete Structure & Stereochemical Assignment ROESY->Final Finalize Assignment

Caption: A logical workflow for the complete structural elucidation of a substituted cyclopropane using NMR spectroscopy.

1D NMR (¹H, ¹³C, DEPT): The Starting Point

The initial 1D experiments provide the fundamental data:

  • ¹H NMR: Reveals all proton environments, their integration (ratio), and splitting patterns (multiplicity). The upfield region (0-2.5 ppm) is of primary interest.

  • ¹³C NMR: Shows the number of unique carbon environments. The presence of signals below 30 ppm is a strong indication of a cyclopropane ring.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assigning the highly substituted carbons of the ring.

2D NMR for Connectivity: COSY, HSQC, and HMBC

These experiments establish the covalent framework of the molecule.[12][13]

  • COSY (Correlation Spectroscopy): Identifies protons that are J-coupled to each other (typically over 2-3 bonds). A cross-peak between two proton signals indicates they are on the same or adjacent carbons. This allows for the tracing of the proton network across the cyclopropane ring and into its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon signal it is directly attached to (a one-bond correlation).[14] This is the most reliable way to assign the chemical shifts of the carbon atoms in the ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[15][16][17] It is the key to connecting the molecular fragments. For example, an HMBC correlation from a substituent's proton to a cyclopropane ring carbon confirms the point of attachment.

2D NMR for Stereochemistry: NOESY and ROESY

Once the connectivity is established, the final step is to determine the relative stereochemistry using through-space correlations.[18]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), irrespective of bonding.[19] For cis-substituents, NOE cross-peaks will be observed between their protons.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): A related experiment that is often superior for small to medium-sized molecules (MW < 1200 Da) like most substituted cyclopropanes.[20][21] For molecules in this size range, the standard NOE can be very weak or zero, making NOESY data ambiguous or uninformative. ROESY provides a positive signal regardless of molecular tumbling rate and is less prone to artifacts from spin diffusion.[19][20] For unambiguous stereochemical assignment of cyclopropanes, ROESY is the recommended experiment.

Section 3: Standard Operating Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized.

Protocol 1: Sample Preparation
  • Mass: Weigh 5-15 mg of the purified cyclopropane derivative.

  • Solvent: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the sample is fully dissolved.[22]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) if not already present in the solvent.

  • Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[23]

  • Degassing (for NOESY/ROESY): For optimal results, particularly for small molecules, degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE/ROE effect.[20] This can be done via several freeze-pump-thaw cycles.

Protocol 2: 1D ¹H and ¹³C Data Acquisition
  • Insert the sample into the magnet and allow it to equilibrate to the probe temperature.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • For ¹H: Acquire a standard 1D proton spectrum. Ensure the spectral width covers all expected signals (e.g., -1 to 12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 50:1).

  • For ¹³C: Acquire a proton-decoupled ¹³C spectrum. A typical spectral width is 0 to 220 ppm. Longer acquisition times are usually required due to the low natural abundance of ¹³C.

Protocol 3: gCOSY Data Acquisition & Processing
  • Experiment: Select a gradient-enhanced COSY (gCOSY) pulse sequence.

  • Parameters:

    • Set the spectral width in both dimensions (F1 and F2) to be the same as the 1D ¹H spectrum.

    • Acquire at least 256 increments in the t₁ (indirect) dimension.

    • Use 2-4 scans per increment.

    • Set the relaxation delay to 1.5-2.0 seconds.

  • Processing: Apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier Transform. Symmetrize the spectrum if necessary.

Protocol 4: gHSQC Data Acquisition & Processing
  • Experiment: Select a gradient-enhanced, sensitivity-improved HSQC pulse sequence.

  • Parameters:

    • Set the F2 (¹H) dimension spectral width as in the 1D ¹H spectrum.

    • Set the F1 (¹³C) dimension spectral width to cover the expected carbon chemical shift range (e.g., 0-100 ppm, to focus on the aliphatic region).

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Processing: Process the data with appropriate window functions and perform the 2D Fourier Transform.

Protocol 5: gHMBC Data Acquisition & Processing
  • Experiment: Select a gradient-enhanced HMBC pulse sequence.

  • Parameters:

    • Set the spectral widths for F1 (¹³C) and F2 (¹H) as in the HSQC.

    • Set the long-range coupling constant for evolution. This is a critical parameter. A value of 8 Hz is a good starting point, as it will detect correlations for couplings in the 6-10 Hz range.[24]

  • Processing: Process the data and display in magnitude mode.

Protocol 6: ROESY Data Acquisition & Processing
  • Experiment: Select a 2D ROESY pulse sequence, preferably one with a spin-lock to minimize TOCSY artifacts.

  • Parameters:

    • Set the spectral widths in F1 and F2 to match the 1D ¹H spectrum.

    • Mixing Time (tm): This is the most important parameter. For small molecules, a mixing time of 200-500 ms is a good starting point. Acquire spectra at a few different mixing times to ensure optimal cross-peak intensity.

    • Set the relaxation delay to 2.0-2.5 seconds.

  • Processing: Process the 2D data. In a ROESY spectrum, both the diagonal and the cross-peaks should have the same phase (positive), which distinguishes them from some artifacts.[19][20]

Conclusion

The characterization of substituted cyclopropanes, while challenging, is made systematic and unambiguous through the judicious application of modern NMR techniques. By first identifying the characteristic chemical shifts and coupling constants in 1D spectra, a foundational hypothesis can be formed. This structure is then rigorously tested and built upon using 2D correlation experiments: COSY to map proton networks, HSQC to link protons to their carbons, and HMBC to connect the molecular fragments. Finally, the ROESY experiment provides the definitive, through-space evidence required to assign relative stereochemistry with confidence. This comprehensive NMR toolkit empowers chemists to fully elucidate the structure of these important molecules, accelerating research and development in chemistry and drug discovery.

References

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Google Books.
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Crystallization method for 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Purification of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid via Mixed-Solvent Crystallization

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a detailed, robust protocol for the purification of this compound, a key intermediate in pharmaceutical and materials science research. The method described herein utilizes a mixed-solvent system of ethanol and water, a classic and highly effective technique for compounds possessing both polar and non-polar moieties. The scientific principles behind each step are thoroughly explained to empower researchers to not only replicate the procedure but also to adapt it based on empirical observations. This guide includes a step-by-step protocol, a troubleshooting guide for common issues, and a summary of critical parameters.

Introduction and Strategic Rationale

This compound is a valuable synthetic building block. The purity of this starting material is paramount, as impurities can lead to significant complications in subsequent multi-step syntheses, including low yields, difficult purification, and the formation of undesired side products. Crystallization is an indispensable technique for purification, selectively separating the target compound from soluble impurities and reaction byproducts by leveraging differences in solubility.

The molecular structure of the target compound features a polar carboxylic acid group, capable of forming strong hydrogen bonds, and a relatively non-polar methoxyphenyl-cyclopropane backbone. This amphiphilic nature dictates the crystallization strategy. A single solvent is often inefficient; a non-polar solvent would fail to dissolve the compound, while a highly polar solvent might keep it in solution even at low temperatures. Therefore, a mixed-solvent system is ideal. In this protocol, ethanol is employed as the primary "good" solvent to dissolve the compound, while deionized water serves as the "anti-solvent" or "bad" solvent to induce precipitation in a controlled manner. The principle relies on dissolving the crude material in a minimum of hot ethanol and carefully adding water to bring the solution to its saturation point. Subsequent slow cooling reduces the compound's solubility, forcing it to crystallize out of the solution, leaving impurities behind in the mother liquor.

Materials and Equipment

Chemicals:

  • Crude this compound

  • Ethanol (95% or absolute), Reagent Grade

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Celpure® or Celite® (optional, for hot filtration aid)

Equipment:

  • Erlenmeyer flasks (appropriate sizes for the scale of crystallization)

  • Graduated cylinders

  • Magnetic stir plate and stir bars

  • Heating mantle or hot plate

  • Thermometer or thermocouple

  • Watch glass

  • Powder funnel

  • Buchner funnel and appropriately sized filter paper

  • Vacuum filter flask

  • Vacuum source (aspirator or pump) with trap

  • Spatulas and glass stirring rods

  • Ice bath

  • Drying oven (vacuum or convection)

Crystallization Workflow Diagram

The overall workflow for the purification is depicted below. This process ensures a systematic approach from the crude starting material to the final, high-purity crystalline product.

G cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_growth Step 3: Crystal Growth cluster_isolation Step 4: Isolation & Drying A Place Crude Acid & Stir Bar in Erlenmeyer Flask B Add Minimum Volume of Hot Ethanol A->B C Stir and Heat until Fully Dissolved B->C D Add Hot Deionized Water Dropwise to Cloud Point C->D E Add 1-2 Drops Hot Ethanol to Re-clarify Solution D->E F Remove from Heat, Cover, Allow Slow Cooling to RT E->F G Transfer Flask to Ice Bath (≥ 30 min) F->G H Collect Crystals via Vacuum Filtration G->H I Wash with Cold EtOH/Water H->I J Dry Crystals Under Vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for mixed-solvent crystallization.

Detailed Step-by-Step Protocol

This protocol is designed for purifying approximately 10 grams of crude material. Adjust volumes accordingly for different scales.

1. Initial Dissolution: a. Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. b. Add approximately 40-50 mL of ethanol. Begin stirring and gently heat the mixture on a hot plate to near boiling (~75-80°C). c. Continue adding ethanol in small portions until the solid has completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. An excess of solvent will prevent the solution from becoming supersaturated upon cooling, leading to low or no yield.

2. Decolorization (Optional): a. If the solution is highly colored, remove it from the heat source. Add a very small amount (e.g., 0.1-0.2 g) of activated carbon. b. Reheat the mixture to boiling for 5-10 minutes. c. Perform a hot filtration through a fluted filter paper or a thin pad of Celite® in a pre-warmed funnel to remove the carbon. Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules. The filtration must be done hot and quickly to prevent premature crystallization in the funnel.

3. Induction of Saturation (Anti-Solvent Addition): a. Reheat the clear ethanolic solution to near boiling. b. Using a Pasteur pipette or burette, add deionized water dropwise while stirring vigorously. c. Continue adding water until you observe a persistent faint cloudiness (turbidity). This is the cloud point , indicating the solution is now saturated. d. Add 1-2 mL of hot ethanol, just enough to redissolve the precipitate and make the solution completely clear again. Causality: This step ensures the solution is perfectly saturated at the boiling point, the ideal starting condition for growing high-quality crystals upon cooling.

4. Crystal Growth and Maturation: a. Remove the flask from the heat, cover it with a watch glass (to prevent solvent evaporation and contamination), and place it on a heat-insulating surface (like a cork ring). b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential. Causality: Slow cooling allows the molecules to selectively deposit onto a growing crystal lattice, excluding impurities. Rapid cooling causes the compound to crash out of solution as a powder, trapping impurities within the solid matrix. c. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

5. Isolation and Washing: a. Set up a Buchner funnel with an appropriate size of filter paper over a vacuum flask. Wet the filter paper with a small amount of the cold ethanol/water mixture. b. Turn on the vacuum and pour the cold slurry of crystals into the funnel. c. Wash the crystals on the filter with a small portion (e.g., 10-15 mL) of an ice-cold 50:50 mixture of ethanol and water. Causality: The wash solution must be cold to minimize re-dissolving the desired product while still washing away the impurity-rich mother liquor clinging to the crystal surfaces. d. Keep the vacuum on for 10-15 minutes to pull air through the filter cake and partially dry the crystals.

6. Drying: a. Transfer the crystalline solid from the funnel to a pre-weighed watch glass or crystallization dish. b. Dry the product to a constant weight. The preferred method is in a vacuum oven at a modest temperature (e.g., 40-50°C) to remove residual solvents without melting the product.

Summary of Key Parameters

ParameterRecommended Value / ConditionRationale
Solvent System Ethanol / Deionized WaterBalances solvency for the non-polar backbone with anti-solvent action for the polar group.
Initial Solvent Ratio ~4-5 mL EtOH per gram of crude acidEnsures complete dissolution at high temperature while minimizing volume for good recovery.
Final Solvent Ratio Varies; determined by cloud pointEmpirically finds the precise saturation point for the specific batch and purity level.
Cooling Profile Slow cooling to Room Temp, then Ice Bath (0-5°C)Promotes the formation of large, pure crystals and maximizes yield.
Wash Solution Ice-cold 50:50 Ethanol/WaterRemoves soluble impurities without dissolving a significant amount of the product.
Typical Recovery 85-95% (depends on crude purity)High recovery is expected if the protocol is followed carefully.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The solution is too supersaturated; cooling rate is too fast; the melting point of the compound is below the solution's temperature.Add more of the primary solvent (ethanol) to the hot mixture to increase solubility. Reheat until clear and ensure a very slow cooling rate.
No Crystals Form The solution is not saturated; too much solvent was used.Reheat the solution and boil off some of the solvent to increase the concentration. Try scratching the inside of the flask below the liquid level with a glass rod to create nucleation sites. If available, add a tiny seed crystal of the pure compound.
Very Fine Powder Precipitates The solution was cooled too quickly.The product is likely pure but may be difficult to filter and dry. For future runs, ensure the flask is well-insulated during room temperature cooling to slow the process.
Low Yield / Recovery Too much solvent was used initially; the compound has higher than expected solubility in the cold solvent mixture.Collect the filtrate (mother liquor). Reduce its volume by about 50% via rotary evaporation or boiling and cool it again to obtain a second crop of crystals (which may be of slightly lower purity).

References

Laurence M. Harwood, Christopher J. Moody, Jonathan M. Percy. Experimental Organic Chemistry: Standard and Microscale. Blackwell Publishing. William B. Jensen. "The Historical Origins of Recrystallization". Chemical Education Today. "Purification of Organic Compounds". University of Toronto, Chemistry LibreTexts.

Application Notes & Protocols: The Experimental Use of Cyclopropane Analogs in Plant Biology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental application of cyclopropane analogs in plant biology. With a primary focus on 1-methylcyclopropene (1-MCP), this document elucidates the mechanism of action, provides detailed, field-proven protocols for its application, and explores its utility as a powerful tool in studying ethylene-mediated physiological processes. The content herein is structured to explain the causality behind experimental choices, ensuring both technical accuracy and practical applicability for investigating plant development, senescence, and stress responses.

Introduction: The Significance of Cyclopropane Analogs in Plant Science

The simple gaseous hormone ethylene (C₂H₄) governs a vast array of physiological processes in plants, including fruit ripening, flower senescence, leaf abscission, and responses to biotic and abiotic stress.[1][2] The ability to precisely modulate the plant's perception of ethylene is, therefore, a critical tool for both commercial agriculture and fundamental research. Cyclopropane analogs, particularly cyclopropene derivatives, have emerged as highly specific and potent modulators of the ethylene signaling pathway.[3][4]

These strained-ring molecules, structurally related to ethylene, act as competitive inhibitors by binding to ethylene receptors, thereby blocking downstream signaling cascades.[5][6] This antagonistic action allows researchers to effectively create a state of ethylene insensitivity, providing a powerful method to dissect the role of ethylene in various biological phenomena. The most widely studied and commercially successful of these analogs is 1-methylcyclopropene (1-MCP), which has revolutionized postharvest biology and opened new avenues for fundamental plant science research.[7][8][9]

This guide will delve into the molecular basis of 1-MCP action, provide validated protocols for its experimental use, and discuss its application in elucidating complex plant processes.

Mechanism of Action: Competitive Inhibition of Ethylene Receptors

The efficacy of cyclopropane analogs like 1-MCP stems from their high affinity for the copper-containing ethylene binding sites within the transmembrane domains of ethylene receptors (e.g., ETR1, ERS1).[10] In the absence of ethylene, these receptors activate a downstream negative regulator, CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1), which suppresses the ethylene signaling pathway.

When ethylene binds to the receptors, this suppression is lifted, allowing the signal to propagate through downstream components like ETHYLENE INSENSITIVE 2 (EIN2) and transcription factors such as ETHYLENE INSENSITIVE 3 (EIN3), ultimately leading to the expression of ethylene-responsive genes.[11][12][13]

1-MCP, due to its strained ring structure, binds virtually irreversibly to the ethylene receptors.[14] This occupation of the binding site prevents ethylene from binding and initiating the signaling cascade.[5][6] The plant is thus rendered temporarily insensitive to both endogenous and exogenous ethylene, effectively pausing all ethylene-dependent processes.[4]

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ETR1 ETR1/ERS1 Receptors EIN2_N EIN2 N-Terminal End CTR1 CTR1 (Active) ETR1->CTR1 Activates EIN2_C EIN2 C-Terminal End EIN3 EIN3/EIL1 (Degraded) EIN2_N->EIN3 Suppresses (Promotes Degradation) CTR1->EIN2_C Phosphorylates & Inactivates ERFs Ethylene Response Factors (ERFs) Genes Ethylene-Responsive Genes (OFF) Ethylene Ethylene Ethylene->ETR1 Binds & Inactivates Receptor MCP 1-MCP MCP->ETR1 Binds & Blocks Receptor

Caption: The ethylene signaling pathway and the inhibitory action of 1-MCP.

Applications in Plant Biology Research

The experimental use of 1-MCP is diverse, providing insights into numerous plant processes.

  • Postharvest Physiology: 1-MCP is widely used to delay ripening and senescence in climacteric fruits (e.g., apples, bananas, tomatoes) and cut flowers, extending their shelf life.[5][6][15] This allows for the study of ripening-associated gene expression, metabolic shifts, and textural changes in a controlled manner.[16][17][18]

  • Stress Response: By blocking ethylene perception, researchers can investigate the specific role of ethylene in plant responses to drought, salinity, cold stress, and pathogen attack.[1]

  • Developmental Biology: 1-MCP can be used to study ethylene's role in processes like leaf and flower abscission, sex determination in cucurbits, and root development.[19]

  • Gene Function Analysis: It serves as a valuable tool to confirm the function of genes identified as being part of the ethylene signaling or response pathways.[12][20]

Data Presentation: Recommended 1-MCP Concentrations for Postharvest Treatment

The optimal concentration and duration of 1-MCP treatment vary significantly by species, cultivar, maturity stage, and temperature. The following table provides general starting points for experimental design based on published studies.

Crop TypeSpecies ExampleTypical Concentration Range (µL/L or ppm)Typical Treatment Duration (hours)Temperature (°C)References
Fruits Apple (Malus domestica)0.5 - 1.012 - 240 - 20[15][17]
Banana (Musa spp.)0.1 - 1.012 - 2414 - 20[18][19]
Tomato (Solanum lycopersicum)0.5 - 2.012 - 2420 - 25[7][15]
Kiwifruit (Actinidia deliciosa)0.5 - 1.012 - 240 - 20[12]
Melon (Cucumis melo)1.0 - 3.0128 - 10[16]
Vegetables Broccoli (Brassica oleracea)0.5 - 1.012 - 240 - 5[18]
Common Bean (Phaseolus vulgaris)0.5125[20]
Cut Flowers Carnation (Dianthus caryophyllus)0.05 - 0.56 - 1220 - 25[19]
Rose (Rosa hybrida)0.1620 - 25[15]

Note: These are generalized values. It is imperative to perform preliminary dose-response experiments to determine the optimal conditions for a specific experimental system.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the preparation and application of 1-MCP gas for laboratory-scale experiments. The most common source of 1-MCP for research is a powder formulation where 1-MCP is complexed with alpha-cyclodextrin; the gas is released upon dissolution in water.[14]

Protocol: Preparation of 1-MCP Gas Stock (1,000 ppm)

This protocol describes the generation of a known concentration of 1-MCP gas from a commercial powder (e.g., AgroFresh's SmartFresh℠, containing 0.14% active ingredient) for subsequent dilution.[7][8]

Causality and Scientific Rationale:

  • Airtight System: 1-MCP is a highly volatile gas.[10] The entire preparation and application must occur in a sealed system to prevent leakage and ensure the target concentration is achieved and maintained.

  • Water as a Release Agent: The alpha-cyclodextrin-1-MCP complex is stable as a dry powder. Water displaces the 1-MCP molecule from the complex, liberating it as a gas.[14]

  • Known Volumes: Accurate calculations depend on precise volumes of both the gas generation vessel and the final treatment chamber.

Materials and Equipment:

  • 1-MCP powder (0.14% active ingredient)

  • 1,000 mL volumetric flask

  • Rubber septum to fit the flask

  • Syringes (10 mL, 50 mL) and needles

  • Tap water or buffer solution

  • Benchtop scale (0.01 g resolution)

  • Airtight treatment chamber (e.g., plastic barrel, glass desiccator) with a port or septum for injection.[7]

Procedure:

  • Calculate Powder Mass: To generate a 1,000 ppm (0.1%) stock in a 1,000 mL flask, you need 1 mL of 1-MCP gas. Based on the ideal gas law and the typical active ingredient percentage (0.14%), approximately 0.82 g of the powder is required.[7] Always confirm calculations based on the manufacturer's specifications.

  • Prepare Flask: Carefully weigh and pour 0.82 g of 1-MCP powder into the dry 1,000 mL volumetric flask.

  • Seal Flask: Tightly seal the flask with the rubber septum. This is critical to contain the gas once it is released.

  • Release Gas: Using a syringe, inject 50 mL of water through the septum into the flask.[7] Swirl gently to dissolve the powder. The 1-MCP gas will be released into the headspace.

  • Pressurize and Standardize Volume: Continue adding water until the total liquid volume reaches the 1,000 mL mark. This ensures the headspace volume, containing the 1-MCP, is precisely known and the gas concentration is at the target of 1,000 ppm.[7]

  • Equilibration: Allow the flask to sit for 10-15 minutes to ensure complete gas release and equilibration within the headspace. The flask now contains a 1,000 ppm 1-MCP gas stock ready for use.

Protocol: Application of 1-MCP to Plant Material

This protocol details the process of treating plant material with a specific concentration of 1-MCP gas.

Causality and Scientific Rationale:

  • Concentration Calculation (C1V1=C2V2): This fundamental dilution equation is used to determine the volume of stock gas needed to achieve the desired final concentration in the larger treatment chamber.[7]

  • Airtight Chamber: As with preparation, the treatment must be conducted in a sealed chamber to maintain the desired 1-MCP concentration for the duration of the exposure.[21]

  • Air Circulation: A small fan inside the chamber ensures even distribution of the gas, preventing localized high or low concentrations and ensuring all plant material receives a uniform treatment.

  • Control Group: A parallel "air-treated" control, subjected to identical conditions but without 1-MCP injection, is essential to validate that observed effects are due to ethylene inhibition and not the chamber environment itself.

Procedure:

  • Determine Chamber Volume (V2): Accurately measure the internal volume of your airtight treatment chamber in liters. For example, a 30 L plastic barrel.[7]

  • Select Target Concentration (C2): Choose the desired final concentration of 1-MCP for your experiment (e.g., 1 ppm). Refer to the table in Section 3.0 for guidance.

  • Calculate Injection Volume (V1): Use the formula C1V1 = C2V2.

    • C1 = Concentration of stock gas (1,000 ppm)

    • V1 = Volume of stock gas to inject (unknown)

    • C2 = Desired final concentration (e.g., 1 ppm)

    • V2 = Volume of treatment chamber (e.g., 30 L = 30,000 mL)

    • (1,000 ppm) * V1 = (1 ppm) * (30,000 mL)

    • V1 = 30,000 / 1,000 = 30 mL

  • Prepare Chamber: Place the plant material inside the treatment chamber. It is recommended not to exceed one-third of the chamber's volume with plant material to ensure adequate air circulation.[7] If possible, include a small, battery-operated fan.

  • Seal Chamber: Close the lid of the chamber tightly. Use vacuum grease or plastic wrap around seals if necessary to prevent any gas leakage.

  • Inject 1-MCP: Using a clean syringe, withdraw the calculated volume (V1 = 30 mL in this example) of 1-MCP gas from the headspace of the stock flask. Immediately inject this volume into the sealed treatment chamber through the septum or port.[7]

  • Incubation: Keep the chamber sealed for the desired treatment duration (e.g., 12-24 hours) at a controlled temperature.[15]

  • Ventilation: After the treatment period, open the chamber in a well-ventilated area (e.g., a fume hood) and allow it to air out for at least 30-60 minutes before removing the plant material for storage or analysis.

Experimental_Workflow cluster_treatment Treatment Application (12-24h) start Harvest Plant Material randomize Randomize into Treatment Groups start->randomize pre_treat Perform Baseline Measurements (e.g., Firmness, Color, Weight) randomize->pre_treat control_chamber Control Group: Seal in Airtight Chamber (Air Treatment) pre_treat->control_chamber mcp_chamber 1-MCP Group: Seal in Airtight Chamber + Inject 1-MCP Gas pre_treat->mcp_chamber storage Transfer to Storage Conditions (e.g., Cold Room, Shelf) control_chamber->storage mcp_chamber->storage post_treat Periodic Post-Treatment Measurements (e.g., Days 3, 6, 9, 12) storage->post_treat analysis Data Analysis & Interpretation post_treat->analysis end Conclusion analysis->end

Caption: A typical experimental workflow for 1-MCP treatment studies.

Other Cyclopropane Analogs of Interest

While 1-MCP is the most dominant, research has explored other analogs with different properties.

  • 1-Ethylcyclopropene (1-ECP) and 1-Propylcyclopropene (1-PCP): These analogs also act as ethylene inhibitors, though generally, they are less potent than 1-MCP and require higher concentrations to achieve a similar biological effect.[22] Their volatility and efficacy decrease as the alkyl chain length increases.

  • Non-Volatile (Sprayable) Formulations: A significant limitation of 1-MCP is its gaseous nature, requiring enclosed application.[10] Research into non-volatile cyclopropenes, such as N,N-dipropyl(1-cyclopropenylmethyl)amine (DPCA), aims to develop sprayable formulations for pre-harvest or open-field applications.[23] These compounds are typically salts that release the active cyclopropene molecule under specific conditions on the plant surface.

  • Other Derivatives: The synthesis of various cyclopropane derivatives is an active area of chemical research, with potential applications not only in agriculture but also as herbicides or pharmaceuticals by targeting other biological pathways.[24][25][26][27][28][29]

Conclusion

Cyclopropane analogs, and 1-methylcyclopropene in particular, are indispensable tools in modern plant biology. They provide a reliable and specific method for inhibiting ethylene perception, allowing for the precise dissection of ethylene's role in a multitude of physiological processes. By following validated protocols and understanding the underlying mechanism of competitive inhibition, researchers can effectively delay senescence, probe stress signaling pathways, and elucidate the complex regulatory networks governed by this key plant hormone. The continued development of new analogs and formulations promises to further expand the utility of these powerful molecules in both fundamental and applied plant science.

References

  • 1-Methylcyclopropene - Wikipedia. (n.d.). Wikipedia. [Link]
  • Gamrasni, D., et al. (2017). 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables. Bio-protocol, 7(10), e2278. [Link]
  • Sisler, E. C., & Grichko, V. (2002). A method to inhibit ethylene responses in plants.
  • Wang, F., et al. (2025). Mechanisms of 1-Methylcyclopropene (1-MCP) in Regulating Ethylene Signal Transduction and Its Role in Stress Responses: A Review. Postharvest Biology and Technology. [Link]
  • Lee, H. Y., et al. (2023). Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist. ACS Omega, 8(32), 29197–29203. [Link]
  • Gamrasni, D., et al. (2017). 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables. PubMed. [Link]
  • Characterization of Action of 1-Methylcyclopropene (MCP) Analogues, Inhibitors of Ethylene Responses. (n.d.). NIFA Reporting Portal. [Link]
  • The Pharma Innovation Journal. (2023). Role of 1-MCP on post-harvest quality of fruits and vegetables.
  • Ziliotto, F., et al. (2008). The ethylene biosynthetic and signal transduction pathways are differently affected by 1-MCP in apple and peach fruit. Postharvest Biology and Technology, 48(3), 359-368. [Link]
  • Watkins, C. B. (2006). Actions and uses of 1-methylcyclopropene (1-MCP). CABI Reviews. [Link]
  • Blankenship, S. M., & Dole, J. M. (2003). 1-MCP: A Review of its Use for Postharvest Purposes. Global Science Books. [Link]
  • Serek, M., Sisler, E. C., & Reid, M. S. (1995). 1-METHYLCYCLOPROPENE, A NOVEL GASEOUS INHIBITOR OF ETHYLENE ACTION, IMPROVES THE LIFE OF FRUITS, CUT FLOWERS AND POTTED PLANTS. Acta Horticulturae, 394, 337-346. [Link]
  • Naing, A. H., & Kim, C. K. (2019). Ethylene Inhibition Using 1-Methylcyclopropene and Future Perspective for Tropical Ornamental Plants. Science Alert. [Link]
  • Seglie, L., & Mibus, S. (2011). Preventing Ethylene Responses in Tropical Crops by Using Novel Non-Volatile Cyclopropene Formulation. Acta Horticulturae, 894, 225-230. [Link]
  • Li, M., et al. (2022). Deciphering the Effect of Postharvest 1-MCP Treatment Coupled with Low-Temperature Storage on the Physiological Activities and Edible Quality of Melon. Foods, 11(15), 2258. [Link]
  • Mditshwa, A., et al. (2022). Postharvest Application of 1-Methylcyclopropene (1-MCP) on Climacteric Fruits: Factors Affecting Efficacy. Critical Reviews in Food Science and Nutrition. [Link]
  • Jo, A. R., et al. (2021). Transcriptomic analysis of effects of 1-methylcyclopropene (1-MCP) and ethylene treatment on kiwifruit (Actinidia chinensis) ripening. Frontiers in Plant Science, 12, 706822. [Link]
  • Ha, S. T. T., et al. (2023). Ethylene and 1-MCP treatments involved in differential expression of signal transduction and ethylene biosynthesis genes in Dendrobium cut flowers. Heliyon, 9(12), e22728. [Link]
  • Gamrasni, D., et al. (2017). 1-MCP (1-methylcyclopropene) Treatment Protocol for Fruit or Vegetables. Request PDF. [Link]
  • FruitSmart 1MCP (1-methylcyclopropene) application instruction EN. (2020). YouTube. [Link]
  • Wang, Y., et al. (2019). Diastereodivergent synthesis of cyclopropanes via on-water [2 + 1] annulations of diazo compounds with electron-deficient alkenes. Green Chemistry, 21(18), 5023-5028. [Link]
  • Liu, X., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228. [Link]
  • Postharvest Application of 1-Methylcyclopropene (1-MCP) Smart Fresh on quality of banana cv. Grand Naine. (2023).
  • Afonso, C. A. M., et al. (2006). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 71(10), 3845–3852. [Link]
  • Reproducible Method for 1- methylcylopropene (1-MCP) Application and Quantitation for Post-harvest Research. (2023). Preprints.org. [Link]
  • Li, Y., et al. (2020). Effects of 1-Methylcyclopropene (1-MCP) and Ethylene on Postharvest Lignification of Common Beans (Phaseolus vulgaris L). ACS Omega, 5(15), 8933–8942. [Link]
  • Karakurt, T., et al. (2025). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Request PDF. [Link]
  • Cyclopropanation using diazoalkanes. (n.d.).
  • Liu, X., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Request PDF. [Link]
  • Cyclopropanation - Wikipedia. (n.d.). Wikipedia. [Link]
  • Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1479–1508. [Link]
  • Kumar, A. K. (2014). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.).
  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry. [Link]
  • Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. (2023). PMC - PubMed Central. [Link]
  • Schmid, K. M. (1998). Cyclopropane Fatty Acid Expression in Plants. Digital Commons @ Butler University. [Link]
  • Control of ethylene activity in various plant systems by structural analogues of 1-methylcyclopropene. (2004). Request PDF. [Link]
  • The biosynthesis of cyclopropane and cyclopropene fatty acids in higher plants (Malvaceae). (n.d.). Semantic Scholar. [Link]
  • De la Torre, A., & Dos Santos, M. (2019). Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. Thieme Connect. [Link]

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Protocol for Measuring Biofilm Inhibition with 2-Heptylcyclopropane-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Biofilms and a Novel Therapeutic Avenue

Bacterial biofilms represent a significant global health challenge. These structured communities of microorganisms adhere to surfaces and are encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix provides protection from host immune responses and antimicrobial agents, leading to persistent and difficult-to-treat infections. The common microorganisms that can form biofilms on surfaces include Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli[1]. Due to the alarming rise in antibiotic resistance, there is a pressing need for novel strategies that can either prevent biofilm formation or eradicate established biofilms.

One promising class of molecules for combating biofilms is fatty acid signaling molecules, which can interfere with the cell-to-cell communication systems that govern biofilm development[2][3]. 2-Heptylcyclopropane-1-carboxylic acid (2CP) is a synthetic analog of the naturally occurring diffusible signal factor, cis-2-decenoic acid (C2DA), which is known to be released by P. aeruginosa[2][3]. The cyclopropanated bond in 2CP "locks" the molecule in an active conformation, potentially enhancing its stability and efficacy in dispersing and inhibiting biofilms[3][4][5]. This document provides a detailed protocol for researchers, scientists, and drug development professionals to accurately measure the biofilm-inhibiting properties of 2-heptylcyclopropane-1-carboxylic acid.

Mechanism of Action: A Glimpse into Biofilm Disruption

While the precise mechanisms are still under investigation, it is believed that 2CP, similar to other fatty acid signaling molecules, may disrupt biofilm integrity by activating gene pathways that control motility, metabolism, and persistence[2][3]. There is also evidence to suggest that the cis-conformation of these molecules increases membrane permeability, which could facilitate the entry of antibiotics into the bacterial cells[2][3]. This synergistic potential makes 2CP a particularly interesting candidate for combination therapies.

Experimental Design: A Multi-Faceted Approach to Biofilm Assessment

A robust assessment of an anti-biofilm agent requires a multi-pronged approach that evaluates its impact on both the overall biofilm structure and the viability of the embedded cells. This protocol outlines three key assays:

  • Crystal Violet (CV) Assay: To quantify the total biofilm biomass.

  • Resazurin Assay: To determine the metabolic activity and viability of the cells within the biofilm.

  • Confocal Laser Scanning Microscopy (CLSM): To visualize the three-dimensional structure of the biofilm and assess cell viability in situ.

dot graph TD { rankdir=LR; A[Start: Bacterial Culture Preparation] --> B{Biofilm Formation}; B --> C{Treatment with 2-Heptylcyclopropane-1-carboxylic acid}; C --> D[Crystal Violet Assay for Biomass]; C --> E[Resazurin Assay for Viability]; C --> F[Confocal Microscopy for Structure & Viability]; D --> G[Data Analysis]; E --> G; F --> G; G --> H[Conclusion];

} caption: Experimental workflow for assessing biofilm inhibition.

Materials and Reagents

Bacterial Strains

The choice of bacterial strain is critical and should be relevant to the research question. Common strains for biofilm research include:

  • Staphylococcus aureus (e.g., ATCC 25923)[6]

  • Pseudomonas aeruginosa (e.g., PAO1)

  • Escherichia coli (e.g., K-12)

  • Clinically relevant isolates

Culture Media
  • Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth for overnight cultures.

  • Biofilm-promoting medium (e.g., TSB supplemented with 0.5% glucose).

Reagents
  • 2-Heptylcyclopropane-1-carboxylic acid (2CP) stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized).

  • Phosphate-buffered saline (PBS), sterile.

  • Crystal Violet solution (0.1% w/v in water).

  • Acetic acid (30% v/v in water) or ethanol (95% v/v) for CV solubilization.

  • Resazurin sodium salt stock solution (0.1 mg/mL in sterile PBS, protected from light)[7].

  • Fluorescent stains for CLSM (e.g., SYTO 9 and propidium iodide for live/dead staining).

Equipment
  • 96-well flat-bottom sterile microtiter plates.

  • Incubator (37°C).

  • Plate reader capable of measuring absorbance and fluorescence.

  • Confocal Laser Scanning Microscope (CLSM).

  • Standard microbiology laboratory equipment (pipettes, sterile tubes, etc.).

Experimental Protocols

Part 1: Biofilm Formation and Treatment
  • Bacterial Culture Preparation:

    • Inoculate a single bacterial colony into 5 mL of TSB or LB broth.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 in fresh biofilm-promoting medium[8][9].

  • Biofilm Formation:

    • Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate[8][9].

    • Include control wells with medium only to serve as a sterility control and blank.

    • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation[9].

  • Treatment with 2-Heptylcyclopropane-1-carboxylic acid:

    • Prepare serial dilutions of the 2CP stock solution in the appropriate culture medium.

    • For biofilm inhibition: Add the 2CP dilutions to the wells at the same time as the bacterial inoculum.

    • For biofilm dispersal: After the initial incubation period for biofilm formation, carefully remove the planktonic bacteria and gently wash the wells with PBS. Then, add the 2CP dilutions to the established biofilms.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve 2CP).

    • Incubate the plate for a further 24 hours at 37°C.

Part 2: Quantification of Biofilm Inhibition

The crystal violet assay is a straightforward method to quantify the total biomass of a biofilm, as the dye stains both live and dead cells as well as the extracellular matrix[10].

  • Washing: Carefully discard the medium from the wells and gently wash the plate twice with 200 µL of sterile PBS to remove non-adherent cells[11].

  • Fixation: Fix the biofilms by air-drying the plate or by heating at 60°C for 1 hour[12].

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes[8][11].

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with water until the water runs clear[11].

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet[9][11].

  • Absorbance Measurement: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm using a plate reader[8][11][12].

The resazurin assay is a colorimetric/fluorometric method to assess cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin[7][13][14].

  • Preparation: Following treatment with 2CP, carefully remove the planktonic cells and wash the biofilms once with sterile PBS[7].

  • Resazurin Addition: Prepare a working solution of resazurin (e.g., 20 µM in sterile PBS or fresh medium)[7]. Add 200 µL of the resazurin solution to each well[7].

  • Incubation: Incubate the plate in the dark at 37°C. The incubation time can vary (e.g., 20 minutes to a few hours) and should be optimized for the specific bacterial strain and biofilm density[7].

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader[7].

CLSM is a powerful technique for visualizing the three-dimensional architecture of biofilms and assessing cell viability in situ[15][16][17].

  • Biofilm Growth on Specific Surfaces: For CLSM, biofilms are typically grown on glass-bottom dishes or coverslips placed in multi-well plates.

  • Staining: After treatment, wash the biofilms gently with PBS. Stain the biofilms with a combination of fluorescent dyes, such as SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).

  • Imaging: Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the three-dimensional structure.

  • Image Analysis: Use image analysis software (e.g., ImageJ with plugins like PHLIP) to quantify various biofilm parameters such as biovolume, thickness, and the ratio of live to dead cells[18].

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption: Detailed steps for each quantification assay.

Data Analysis and Interpretation

For all assays, it is crucial to include appropriate controls:

  • Negative Control: Bacteria with no treatment.

  • Vehicle Control: Bacteria with the solvent used for 2CP.

  • Positive Control: A known biofilm-inhibiting agent (optional).

  • Sterility Control: Medium only.

The percentage of biofilm inhibition can be calculated using the following formula:

% Inhibition = [1 - (OD_treated / OD_control)] * 100

Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's), should be performed to determine the significance of the observed differences between treated and control groups[19].

Example Data Presentation
2CP Concentration (µg/mL) Biofilm Biomass (OD 595nm) % Inhibition (Biomass) Cell Viability (RFU) % Inhibition (Viability)
0 (Control)1.25 ± 0.080%50,000 ± 2,5000%
100.98 ± 0.0621.6%42,000 ± 2,10016%
500.55 ± 0.0456.0%23,000 ± 1,50054%
1000.23 ± 0.0281.6%9,000 ± 80082%
2000.15 ± 0.0188.0%5,500 ± 50089%

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

Issue Possible Cause Solution
High variability between replicatesInconsistent washing, pipetting errors, or uneven biofilm formation.Ensure gentle and consistent washing. Use a multichannel pipette for consistency. Ensure a homogenous bacterial inoculum.
No biofilm formationInappropriate medium, bacterial strain is a poor biofilm former, or incubation conditions are not optimal.Use a biofilm-promoting medium. Confirm the biofilm-forming capacity of the strain. Optimize incubation time and temperature.
High background in CV assayInsufficient washing, or components of the medium are being stained.Increase the number of washing steps. Ensure the plate is completely dry before solubilization.
No change in resazurin fluorescenceCells are not metabolically active, or the incubation time is too short.Ensure the use of a viable bacterial culture. Optimize the resazurin incubation time.

Conclusion

This application note provides a comprehensive and validated protocol for assessing the biofilm inhibition and dispersal capabilities of 2-heptylcyclopropane-1-carboxylic acid. By employing a combination of quantitative and qualitative assays, researchers can obtain a thorough understanding of the compound's efficacy. The detailed methodologies and troubleshooting guide aim to ensure the generation of reliable and reproducible data, which is essential for the development of novel anti-biofilm therapeutics.

References

  • Harrison, Z. L., Awais, R., Harris, M., Raji, B., Hoffman, B. C., Baker, D. L., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 645180. [Link]
  • Harrison, Z. L., Awais, R., Harris, M., Raji, B., Hoffman, B. C., Baker, D. L., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. PubMed, 34177811. [Link]
  • Mishra, R., Panda, A. K., De, S., & Das, S. (2021). Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers. Journal of Fungi, 7(10), 809. [Link]
  • Bio-protocol. (n.d.). Crystal violet assay. Bio-protocol. [Link]
  • Peeters, E., Nelis, H. J., & Coenye, T. (2008). Optimization of resazurin-based viability staining for quantification of microbial biofilms. Journal of Microbiological Methods, 72(2), 159-165. [Link]
  • Billings, N., Millan, M. A., Caldara, M., & Stoodley, P. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology, 10, 827. [Link]
  • Fallarero, A., Vuorela, M., & Skogman, M. (2016). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments, (118), 54823. [Link]
  • Creative Biolabs. (n.d.). Confocal Laser Scanning Microscopy for Biofilm Assay.
  • Muhlbach, M., Yutaka, T., & Hentschel, U. (2006). Analysis of a marine phototrophic biofilm by confocal laser scanning microscopy using the new image quantification software PHLIP. Aquatic Microbial Ecology, 43, 215-224. [Link]
  • Skogman, M. E., Vuorela, P. M., & Fallarero, A. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54802. [Link]
  • iGEM WPI Worcester 2018 Team. (2018). Crystal Violet Biofilm Assay. iGEM. [Link]
  • Harrison, Z. L., Awais, R., Harris, M., Raji, B., Hoffman, B. C., Baker, D. L., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers. [Link]
  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
  • iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. [Link]
  • Harrison, Z. L., Awais, R., Harris, M., Raji, B., Hoffman, B. C., Baker, D. L., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 645180. [Link]
  • Harrison, Z. L., Awais, R., Harris, M., Raji, B., Hoffman, B. C., Baker, D. L., & Jennings, J. A. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms.
  • Imazato, S., et al. (2012). Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm.
  • Valente, C., et al. (2021). Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages. Viruses, 13(10), 2051. [Link]
  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. [Link]
  • ResearchGate. (n.d.). Bacterial strains used in biofilm experiments.
  • ResearchGate. (2019). Statistical analyses for biofilm assays?.
  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
  • Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
  • MDPI. (n.d.). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). MDPI. [Link]
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  • Li, X., et al. (2023). Understanding bacterial biofilms: From definition to treatment strategies. Frontiers in Cellular and Infection Microbiology, 13, 1161136. [Link]
  • Zarei, M., et al. (2022). Pseudomonas fluorescens group bacterial strains interact differently with pathogens during dual-species biofilm formation on stainless steel surfaces in milk. Frontiers in Microbiology, 13, 1011689. [Link]
  • Kim, M. H., et al. (2023). Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination Effect. International Journal of Molecular Sciences, 24(9), 8303. [Link]
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable cyclopropane derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: Low Yield of Ethyl 2-(4-Methoxyphenyl)cyclopropane-1-carboxylate

Question: I am attempting a rhodium-catalyzed cyclopropanation of 4-methoxystyrene with ethyl diazoacetate (EDA), but my yields of the resulting ethyl ester are consistently low (<40%). What are the likely causes and how can I improve the yield?

Answer:

Low yields in rhodium-catalyzed cyclopropanations of styrenes are a frequent challenge. The primary culprits are often related to the purity of reagents, catalyst activity, and competing side reactions.[1] Here’s a systematic approach to troubleshoot this issue:

1. Reagent Purity and Preparation:

  • 4-Methoxystyrene: Ensure the 4-methoxystyrene is free of polymeric impurities. It is advisable to pass it through a short column of basic alumina immediately before use to remove any inhibitors or oxidation products.

  • Ethyl Diazoacetate (EDA): EDA is a hazardous and potentially explosive reagent that is also sensitive to decomposition. It is crucial to use freshly prepared or purified EDA. Purity can be checked by ¹H NMR. If decomposition is suspected, it can be purified by vacuum distillation, but this should only be done with extreme caution and behind a blast shield.

2. Catalyst Selection and Handling:

  • Catalyst Choice: While dirhodium tetraacetate (Rh₂(OAc)₄) is a common catalyst, more specialized rhodium catalysts can offer improved performance. For instance, rhodium(II) carboxamidates can sometimes provide higher diastereoselectivity and yields.[2]

  • Catalyst Loading: A typical catalyst loading is 0.5-1 mol%. Increasing the catalyst loading may improve the yield, but it also increases the cost. It's a parameter worth optimizing for your specific conditions.

  • Catalyst Deactivation: Rhodium catalysts can be deactivated by impurities. Ensure all glassware is scrupulously clean and dried, and that all solvents are anhydrous.

3. Reaction Conditions:

  • Slow Addition of EDA: A critical factor for success is the slow addition of EDA to the reaction mixture containing the 4-methoxystyrene and the rhodium catalyst.[1] This maintains a low concentration of the reactive rhodium carbene intermediate, minimizing side reactions such as the dimerization of EDA to form diethyl fumarate and maleate. A syringe pump is highly recommended for this purpose.

  • Temperature Control: The reaction is typically run at room temperature. However, if dimerization of EDA is a significant issue, lowering the temperature to 0 °C may be beneficial.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Ensure they are anhydrous.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add 4-methoxystyrene (1.0 eq) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.01 eq).

  • Add anhydrous solvent (e.g., DCM) to dissolve the reactants.

  • Prepare a solution of ethyl diazoacetate (1.1 eq) in the same anhydrous solvent.

  • Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture in vacuo and purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
EDA Addition Rate 0.1-0.2 mL/minMinimizes carbene dimerization.[1]
Temperature 0 °C to Room TemperatureBalances reaction rate and side reactions.
Catalyst Loading 0.5 - 1.0 mol%Sufficient for catalysis without excessive cost.
Solvent Anhydrous DCM or DCEGood solubility for reactants and inert.
Issue 2: Poor Diastereoselectivity in the Cyclopropanation Step

Question: My cyclopropanation reaction is working, but I am getting a nearly 1:1 mixture of cis and trans diastereomers. How can I favor the formation of the trans isomer?

Answer:

Controlling diastereoselectivity is a key challenge in the synthesis of disubstituted cyclopropanes. The trans isomer is generally the thermodynamically more stable product, and its formation can be favored by several factors.

1. Catalyst Choice:

  • The choice of catalyst can significantly influence the diastereoselectivity.[3] For the cyclopropanation of styrenes, bulky catalysts tend to favor the formation of the trans product due to steric hindrance in the transition state.[4] Consider screening different rhodium catalysts, such as those with bulky carboxylate ligands (e.g., rhodium(II) triphenylacetate). Cobalt(II) complexes of D2-symmetric chiral porphyrins have also been shown to be highly effective for diastereoselective cyclopropanation of styrenes.[1][3]

2. Carbene Source:

  • The steric bulk of the diazoester can also play a role. Using a bulkier ester group on the diazoacetate, such as tert-butyl diazoacetate (t-BDA) instead of ethyl diazoacetate (EDA), can increase the preference for the trans isomer.[3][5]

3. Reaction Temperature:

  • Lowering the reaction temperature can sometimes enhance diastereoselectivity by allowing the reaction to proceed through the lower energy transition state leading to the more stable trans product.

Logical Flow for Optimizing Diastereoselectivity

Caption: A decision-making workflow for improving the trans-diastereoselectivity of the cyclopropanation reaction.

Issue 3: Difficulty in Hydrolyzing the Ethyl Ester to the Carboxylic Acid

Question: I am having trouble hydrolyzing the ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate to the final carboxylic acid. Standard LiOH or NaOH hydrolysis conditions are very slow or incomplete. What is causing this, and what are the alternative methods?

Answer:

The hydrolysis of cyclopropanecarboxylate esters can be surprisingly difficult due to steric hindrance around the carbonyl group and the electron-donating nature of the cyclopropyl ring.[6] Standard hydrolysis conditions often require harsh conditions and long reaction times.

1. Understanding the Challenge:

  • Steric Hindrance: The cyclopropyl group can sterically shield the carbonyl carbon from nucleophilic attack by hydroxide ions.

  • Electronic Effects: The cyclopropyl group has some degree of π-character and can donate electron density to the carbonyl group, making it less electrophilic.

2. Optimized Hydrolysis Protocol:

A more robust method for this hydrolysis is to use a mixture of solvents and a higher temperature to increase the rate of reaction.

Protocol for Saponification:

  • Dissolve the ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add an excess of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (3-5 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC.

  • The reaction may take several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold, dilute hydrochloric acid (e.g., 2 M HCl) until the pH is ~2. The carboxylic acid should precipitate out of solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

ParameterRecommended ConditionRationale
Base KOH or NaOH (3-5 eq)Excess base drives the equilibrium towards the carboxylate salt.
Solvent Ethanol/Water mixtureImproves solubility of both the ester and the hydroxide salt.
Temperature RefluxProvides the necessary activation energy for the hydrolysis.
Workup Acidification to pH ~2Ensures complete protonation of the carboxylate to the carboxylic acid.
Issue 4: Purification of the Final Carboxylic Acid

Question: After acidification and workup, my final this compound product is an oil or a waxy solid that is difficult to purify. How can I obtain a clean, crystalline product?

Answer:

Purification of the final product can be challenging, especially if minor impurities are present that inhibit crystallization.

1. Acid-Base Extraction:

  • A thorough acid-base extraction is a powerful purification technique for carboxylic acids.[7]

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.

  • Separate the aqueous layer, wash it once more with the organic solvent, and then acidify it with cold, dilute HCl to precipitate the pure carboxylic acid.

2. Recrystallization:

  • If the product is a solid after acid-base extraction, recrystallization is the next step.

  • A mixed solvent system is often effective. For example, dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or acetone) and then slowly adding a non-polar solvent in which it is insoluble (e.g., hexanes or petroleum ether) until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.

Troubleshooting Purification

Purification_Workflow Start Crude Product (Oil/Waxy Solid) AcidBase Acid-Base Extraction Start->AcidBase CheckPurity Check Purity (TLC, NMR) AcidBase->CheckPurity Recrystallize Recrystallization CheckPurity->Recrystallize Solid & Impure FinalProduct Pure Crystalline Product CheckPurity->FinalProduct Pure Column Column Chromatography CheckPurity->Column Oil & Impure Recrystallize->FinalProduct Column->FinalProduct

Caption: A workflow for the purification of the final carboxylic acid product.

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common and direct route involves a two-step sequence:

  • Cyclopropanation: The reaction of 4-methoxystyrene with a diazoacetate, typically ethyl diazoacetate (EDA), in the presence of a transition metal catalyst (e.g., rhodium or copper) to form the corresponding cyclopropanecarboxylate ester.[2]

  • Hydrolysis: Saponification of the resulting ester to the carboxylic acid using a base like NaOH or KOH, followed by an acidic workup.[8]

An alternative, though less common, approach is the Simmons-Smith cyclopropanation of an appropriate α,β-unsaturated ester derived from 4-methoxycinnamic acid, though this can be lower yielding and have issues with functional group compatibility.[9][10]

Q2: Why is a rhodium catalyst often preferred over a copper catalyst for the cyclopropanation with ethyl diazoacetate?

A2: While copper catalysts, such as copper(II) sulfate or copper(I) triflate, can be effective for cyclopropanation, rhodium(II) catalysts, particularly dirhodium tetraacetate (Rh₂(OAc)₄), often offer several advantages:

  • Higher Activity and Yields: Rhodium catalysts are generally more active, allowing for lower catalyst loadings and often leading to higher yields.[2]

  • Milder Reaction Conditions: Rhodium-catalyzed reactions can typically be run at room temperature, whereas some copper-catalyzed systems require heating.

  • Better Control over Stereoselectivity: Chiral rhodium catalysts have been extensively developed for asymmetric cyclopropanation, offering excellent control over both diastereoselectivity and enantioselectivity.[5][11]

Q3: What are the key safety precautions when working with ethyl diazoacetate (EDA)?

A3: Ethyl diazoacetate is a toxic and potentially explosive compound and must be handled with extreme care.

  • Explosion Hazard: Avoid heating EDA, especially in its concentrated form. Distillation should only be performed by experienced chemists with appropriate safety measures (blast shield, etc.). Avoid contact with strong acids and certain metals, which can catalyze its violent decomposition.

  • Toxicity: EDA is toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store EDA in a refrigerator or freezer in a properly labeled container.

Q4: How can I confirm the stereochemistry (cis vs. trans) of the cyclopropane products?

A4: The relative stereochemistry of the cis and trans isomers of this compound and its esters can be determined using ¹H NMR spectroscopy. The key diagnostic is the coupling constant (J-value) between the two protons on the cyclopropane ring that are attached to the carbons bearing the aryl and carboxyl groups.

  • trans isomer: Typically exhibits a smaller coupling constant (J ≈ 4-6 Hz).

  • cis isomer: Typically exhibits a larger coupling constant (J ≈ 7-9 Hz).

These values can be confirmed by comparison with literature data for similar cyclopropane systems.

III. References

  • Chen, Y., Fields, K. B., & Zhang, X. P. (2007). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. The Journal of Organic Chemistry, 72(15), 5931–5934. [Link]

  • Wang, Z. J., Peck, N. E., Renata, H., & Arnold, F. H. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 143(31), 12331–12338. [Link]

  • Chen, Y., Fields, K. B., & Zhang, X. P. (2007). Asymmetric cyclopropanation of styrenes catalyzed by metal complexes of D2-symmetrical chiral porphyrin: superiority of cobalt over iron. The Journal of Organic Chemistry, 72(15), 5931–5934. [Link]

  • Gao, C., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(5), 4478–4486. [Link]

  • O'Hagan, D., & Rogers, H. (1993). Stereoselectivity in the Rhodium(II) Acetate Catalyzed Cyclopropanations of 2-Diazo-1-indanone with Styrenes. Journal of Chemical Research, Synopses, (1), 22-23. [Link]

  • Barre, A., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Green Chemistry, 19(8), 1934-1943. [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Wang, H., et al. (2014). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 5(5), 1836-1840. [Link]

  • Wikipedia. (2023, December 2). Simmons–Smith reaction. [Link]

  • Wikipedia. (2023, May 1). Metal-catalyzed cyclopropanations. [Link]

  • Wang, H., et al. (2014). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 5(5), 1836–1840. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415. [Link]

  • Glowacki, E. D., et al. (2020). Crystallographic and spectroscopic characterization of racemic Mosher's Acid. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1143–1147. [Link]

  • Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6649. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • Wang, H., et al. (2014). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 5(5), 1836-1840. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Jasperse, C. P. (n.d.). Synthesis of Carboxylic Acids. [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. [Link]

  • Cossy, J., & BouzBouz, S. (2010). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. Accounts of Chemical Research, 43(2), 294–304. [Link]

  • Gotor-Fernández, V., et al. (2007). Enantioselective Bacterial Hydrolysis of Amido Esters and Diamides Derived from (±)-trans-Cyclopropane-1,2-dicarboxylic Acid. European Journal of Organic Chemistry, 2007(23), 3911-3916. [Link]

  • Rogers, R. D., & Swatloski, R. P. (2010). Process for purification of aryl carboxylic acids. US Patent 2010/0174111 A1.

  • The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Gorobets, N., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • Gao, R., et al. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology, 10, 987360. [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2019, January 15). Mechanism of ester hydrolysis. YouTube. [Link]

  • Reddy, P. S., & Sridhar, B. (2015). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Advances, 5(21), 16301-16304. [Link]

  • Mary, Y. S., et al. (2021). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. ChemRxiv. [Link]

  • Parten, W. D., & Turner, J. A. (2013). Process for purification of aromatic carboxylic acids. US Patent 8,492,583 B2.

  • Li, J., et al. (2012). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Chinese Journal of Pharmaceuticals, 43(1), 1-4. [Link]

  • Nag, P. P., & Johnston, J. N. (2009). Two Complementary Approaches toward 2-Alkoxy Carboxylic Acid Synthesis from 1,3-Dioxolan-4-ones. The Journal of Organic Chemistry, 74(14), 5120–5123. [Link]

  • Ray, J. A., & Zercher, C. K. (2001). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC, 2001(7), 50-61. [Link]

  • NIST. (n.d.). Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester, trans. NIST Chemistry WebBook. [Link]

Sources

Technical Support Center: Optimizing Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, grounded in mechanistic principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during cyclopropanation reactions, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Q1: My cyclopropanation reaction has a very low yield or is not working at all. What are the most common causes and how can I fix this?

Low or no yield is a frequent frustration in cyclopropanation. The root cause often lies in the integrity of the reagents and the reaction conditions. Let's break down the most probable culprits based on the type of cyclopropanation you are performing.

For Simmons-Smith and Related Reactions (using Zinc Carbenoids):

The Simmons-Smith reaction and its modifications (e.g., Furukawa, Shi) rely on the formation of a reactive organozinc carbenoid, which is sensitive to its environment.[1]

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Inactive Zinc Reagent The activity of the zinc-copper couple or diethylzinc is paramount.[2] Rationale: The zinc surface is where the reaction with diiodomethane occurs to form the active carbenoid (iodomethylzinc iodide).[3] If the surface is oxidized or impure, this formation is inhibited. Solutions: Use freshly prepared and properly activated zinc-copper couple. Activation with reagents like HCl and subsequent washing is crucial. Consider using ultrasound to enhance activation.[4]For the Furukawa modification (Et₂Zn and CH₂I₂), ensure your diethylzinc has not degraded.[5]
Impure Dihalomethane Diiodomethane (CH₂I₂) or dibromomethane are susceptible to degradation, releasing iodine/bromine which can quench the reaction. Rationale: Free halogens can react with the alkene or the organozinc intermediate, leading to undesired side products. Solution: Use freshly distilled or high-purity diiodomethane. Store it over copper wire to scavenge any free iodine.[2]
Presence of Moisture or Air Organozinc reagents are highly sensitive to moisture and oxygen.[2] Rationale: Water will protonate and destroy the carbenoid. Oxygen will lead to oxidation and deactivation. Solutions: Ensure all glassware is rigorously oven-dried or flame-dried.Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[2]
Inappropriate Solvent The choice of solvent is critical for the stability and reactivity of the zinc carbenoid.[6] Rationale: Basic solvents can coordinate to the Lewis acidic zinc center, reducing the electrophilicity and reactivity of the carbenoid.[7] The reaction rate generally decreases as solvent basicity increases.[6] Recommended Solvents: Use non-coordinating, non-basic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or diethyl ether.
Low Substrate Reactivity Electron-deficient alkenes react more slowly with the electrophilic zinc carbenoid.[8] Rationale: The reaction involves the nucleophilic attack of the alkene on the carbenoid. Electron-withdrawing groups on the alkene reduce its nucleophilicity. Solutions: For less reactive alkenes, consider more potent reagent systems like the Furukawa (Et₂Zn/CH₂I₂) or Shi modifications.[2]The addition of Lewis acids or substituted phenols can sometimes enhance reactivity for less reactive alkenes.[6]

For Transition Metal-Catalyzed Reactions (using Diazo Compounds):

These reactions, often employing rhodium or copper catalysts, involve the generation of a metal carbene from a diazo compound.[9]

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale & Troubleshooting Steps
Catalyst Deactivation The transition metal catalyst can be deactivated by impurities or side reactions. Rationale: Impurities (e.g., water, peroxides) can oxidize or alter the ligand sphere of the catalyst, rendering it inactive for carbene formation. Solutions: Use purified, degassed solvents.[10]Ensure the purity of your alkene starting material; peroxides from aged alkenes are a common issue.[11]Use high-purity catalyst and handle it under an inert atmosphere if it's air-sensitive.
Impure Diazo Compound Diazo compounds can be unstable and may contain impurities that inhibit the reaction.[12] Rationale: Impurities can lead to unwanted side reactions or catalyst poisoning. The stability of diazo compounds varies greatly. Solutions: Use freshly prepared or high-purity diazo compounds. Be aware of their potential explosive and toxic nature.[12][13]For reactions using ethyl diazoacetate (EDA), ensure it is free from acidic impurities.
Slow Addition of Diazo Compound The concentration of the diazo compound should be kept low throughout the reaction. Rationale: Adding the diazo compound too quickly can lead to the formation of dimers (e.g., diethyl maleate or fumarate from EDA) and other side reactions, consuming the diazo reagent before it can react with the alkene.[9] Solution: Add the diazo compound slowly to the reaction mixture containing the catalyst and the alkene, using a syringe pump for controlled delivery.[14]
Incorrect Catalyst or Ligand Choice The choice of metal and its ligands significantly influences reactivity and selectivity.[9] Rationale: The electronic properties of the catalyst affect the reactivity of the metal carbene. Electron-donating ligands can sometimes increase diastereoselectivity.[9] Solutions: For electron-deficient alkenes, a more reactive catalyst system may be required.Consult the literature for catalyst systems optimized for your specific substrate class. For example, dirhodium tetraacetate (Rh₂(OAc)₄) is a common and robust catalyst.[14]
Logical Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues in your cyclopropanation reactions.

troubleshooting_workflow start Low or No Yield Observed reagent_check Step 1: Verify Reagent Quality & Purity start->reagent_check condition_check Step 2: Scrutinize Reaction Conditions reagent_check->condition_check Reagents OK sub_reagent1 Freshly prepared/purified zinc reagent or diazo compound? reagent_check->sub_reagent1 sub_reagent2 Distilled dihalomethane? Pure alkene? reagent_check->sub_reagent2 substrate_issue Step 3: Evaluate Substrate Reactivity condition_check->substrate_issue Conditions OK sub_condition1 Inert atmosphere? Dry glassware & solvents? condition_check->sub_condition1 sub_condition2 Correct solvent? Optimal temperature? condition_check->sub_condition2 optimization Step 4: Systematic Optimization substrate_issue->optimization Substrate OK sub_substrate Is the alkene electron-deficient? Sterically hindered? substrate_issue->sub_substrate success Yield Improved optimization->success sub_optimize Adjust catalyst/reagent? Change solvent? Modify temperature? optimization->sub_optimize

Caption: A flowchart for troubleshooting low-yield cyclopropanation reactions.

Q2: I'm observing poor diastereoselectivity in my reaction with a chiral alkene. How can I improve it?

Achieving high diastereoselectivity is crucial, especially in the synthesis of complex molecules. The stereochemical outcome is often dictated by the interplay of sterics and directing groups.

Key Factors Influencing Diastereoselectivity:

  • Directing Groups: The presence of a hydroxyl group (or other coordinating heteroatom) near the double bond can dramatically influence stereoselectivity, particularly in Simmons-Smith reactions.[15]

    • Mechanism: The zinc carbenoid coordinates to the hydroxyl group, leading to the delivery of the methylene group to the same face of the alkene as the directing group.[3][4] This effect often overrides steric hindrance.

    • Troubleshooting:

      • If you desire syn cyclopropanation relative to a hydroxyl group and are getting poor selectivity, ensure you are using a zinc-based reagent. The Furukawa modification (Et₂Zn/CH₂I₂) is known to enhance this directing effect.[5]

      • The choice of solvent can also be critical. Non-complexing solvents like DCM or DCE are preferred to maximize the directing effect.[5]

  • Steric Hindrance: In the absence of strong directing groups, the cyclopropanating agent will typically approach from the less sterically hindered face of the alkene.[15][16]

    • Troubleshooting:

      • If your product is arising from attack on the more hindered face, check for cryptic directing groups on your substrate.

      • For transition-metal catalyzed reactions, the steric bulk of the catalyst's ligands can be tuned to enhance facial selectivity. Chiral ligands are employed to achieve high enantioselectivity and can also influence diastereoselectivity.[17][18]

  • Reagent Choice: Different cyclopropanating reagents exhibit different selectivities.

    • Example: For chiral (E)-allylic alcohols, Pereyre reported modest diastereoselectivity with the classic Zn-Cu couple, while Charette demonstrated that using EtZnCH₂I (generated from Et₂Zn) can lead to significantly higher syn-selectivities.[5]

Improving Diastereoselectivity: A Decision Pathway

Caption: Decision pathway for improving diastereoselectivity.

Q3: My reaction is messy, with multiple byproducts. What are the likely side reactions and how can I suppress them?

Byproduct formation reduces yield and complicates purification. Understanding the common side reactions for your chosen method is key to minimizing them.

Common Side Reactions:

Reaction Type Side Reaction Mechanism & Cause Prevention Strategy
Simmons-Smith Methylation of Heteroatoms The electrophilic zinc carbenoid can act as a methylating agent, particularly with alcohols or amines.[2] This is more prevalent with excess reagent or prolonged reaction times.Use a minimal excess of the Simmons-Smith reagent and monitor the reaction closely to avoid unnecessarily long reaction times.[2]
Simmons-Smith ZnI₂-Mediated Decomposition The Lewis acidic byproduct, ZnI₂, can catalyze the decomposition of acid-sensitive substrates or products.For sensitive products, quench the reaction with pyridine or add excess Et₂Zn to scavenge the ZnI₂.[15]During workup, use a deactivated silica gel for chromatography.[2]
Diazo (Metal-Catalyzed) Diazo Dimerization At high concentrations, diazo compounds like ethyl diazoacetate can dimerize (forming diethyl maleate and fumarate) catalyzed by the rhodium or copper complex.Add the diazo compound slowly via syringe pump to maintain a low steady-state concentration.[14]
Diazo (Metal-Catalyzed) C-H Insertion The highly reactive metal carbene can insert into activated C-H bonds on the substrate or solvent, competing with cyclopropanation.[13]Choose a solvent with strong C-H bonds (e.g., DCM). Intramolecular C-H insertion can be favored or disfavored based on substrate structure and catalyst choice.
Diazo (Thermal/Photochemical) Pyrazoline Formation Diazo compounds can undergo a 1,3-dipolar cycloaddition with alkenes to form pyrazolines.[13] Subsequent loss of N₂ (thermally or photochemically) yields the cyclopropane, but this pathway can be inefficient or lead to other products.This is the primary pathway for uncatalyzed reactions. To avoid it and favor direct carbene addition, use a transition metal catalyst.

Section 2: Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes a typical procedure for the diastereoselective cyclopropanation of an allylic alcohol using the Furukawa modification.

Reaction Setup:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the allylic alcohol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc (Et₂Zn, ~1.0 M in hexanes, 2.0 eq) dropwise.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add diiodomethane (CH₂I₂, 2.0 eq) dropwise at 0 °C. Caution: The reaction can be exothermic.

  • Allow the reaction to warm to room temperature and stir for 12 hours, or until TLC/GC analysis indicates completion.[19]

Work-up:

  • Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • If a precipitate forms, add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir until the mixture is clear.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Cyclopropanation using Ethyl Diazoacetate

This protocol describes a general procedure for cyclopropanation using a rhodium catalyst.

Reaction Setup:

  • To a flame-dried flask under a nitrogen atmosphere, add the alkene (1.0 eq), the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%), and anhydrous dichloromethane.[14]

  • Prepare a solution of ethyl diazoacetate (EDA, 1.2 eq) in anhydrous dichloromethane.

  • Using a syringe pump, add the EDA solution dropwise to the stirred reaction mixture over several hours. Caution: Diazo compounds are toxic and potentially explosive. Work in a well-ventilated fume hood.[12][14]

Monitoring & Work-up:

  • Monitor the reaction for the disappearance of the starting materials by TLC or GC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The residue can often be purified directly by flash column chromatography on silica gel to afford the desired cyclopropane product.[14]

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.).
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing. [Link]
  • Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacet
  • Diastereoselective silacyclopropanations of functionalized chiral alkenes. (2002). PubMed. [Link]
  • Highly diastereoselective and enantioselective cyclopropanation of alkenes catalyzed by a chiral iridium(III) porphyrin complex. (2025).
  • Simmons-Smith Reaction. (n.d.). NROChemistry. [Link]
  • Cyclopropan
  • Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver. [Link]
  • Simmons–Smith reaction. (n.d.). Grokipedia. [Link]
  • Stereoselective Cyclopropanation Reactions. (2003).
  • Stereoselective Cyclopropanation Reactions. (2003).
  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Metal-catalyzed cyclopropan
  • Simmons–Smith reaction. (n.d.). Wikipedia. [Link]
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
  • Cyclopropanation Reactions. (n.d.). Thieme Connect. [Link]
  • Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. (2020).
  • Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. (1996). Journal of the American Chemical Society. [Link]
  • Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. (2022).
  • Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. (2023). ChemRxiv. [Link]
  • Purification of Cyclohexene for Cyclopropanation Reactions. (2019).
  • Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. (n.d.). ElectronicsAndBooks. [Link]
  • Process for the preparation of cyclopropane compounds using diazo-compounds. (2020).
  • How To: Improve Yield. (n.d.). University of Rochester Department of Chemistry. [Link]
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPAN
  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]
  • Iron-catalyzed transformations of diazo compounds. (2016).
  • Activation of cyclopropanes by transition metals. (n.d.). Wikipedia. [Link]

Sources

Overcoming solubility issues of cyclopropane carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclopropane Carboxylic Acids

Guide: Overcoming Solubility & Bioavailability Challenges

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with cyclopropane carboxylic acids. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common yet significant challenge of poor aqueous solubility associated with this important chemical class. Our goal is to provide not just steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the solubility of cyclopropane carboxylic acids.

Q1: What intrinsic properties of cyclopropane carboxylic acids contribute to their poor solubility?

The solubility of these molecules is governed by a delicate balance between two opposing structural features:

  • The Hydrophilic Carboxyl Group (-COOH): This functional group is polar and capable of ionization. It can participate in hydrogen bonding with water, which promotes solubility.[1]

  • The Lipophilic Cyclopropyl Moiety: The cyclopropane ring, along with any other nonpolar substituents, forms a hydrophobic region.[1] As the size of this nonpolar part of the molecule increases, it dominates the molecular character, leading to a decrease in aqueous solubility.[1]

The strained three-membered ring of the cyclopropyl group imparts unique electronic and conformational properties, but it fundamentally contributes to the molecule's overall lipophilicity. Therefore, many derivatives, especially those designed for specific biological targets, are poorly soluble in aqueous media.

Q2: How does pH fundamentally affect the solubility of a carboxylic acid?

The pH of the aqueous medium is the most critical factor controlling the solubility of any ionizable compound, including carboxylic acids.[2][3] The principle is based on the acid-base equilibrium of the carboxyl group.

  • At Low pH (below the pKa): The carboxyl group is predominantly in its protonated, neutral form (-COOH). This form is less polar and thus significantly less soluble in water.[4]

  • At High pH (above the pKa): The carboxyl group is deprotonated, forming the negatively charged carboxylate anion (-COO⁻). This ionic form is much more polar and interacts favorably with water molecules, leading to a dramatic increase in solubility.[4][5]

The pKa of the parent cyclopropanecarboxylic acid is approximately 4.83.[2][6] This value is a crucial reference point for understanding and manipulating the solubility of your specific derivative.

ph_solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH_Form R-COOH (Protonated) Low Solubility Equilibrium Low_pH_Form->Equilibrium High_pH_Form R-COO⁻ + H⁺ (Deprotonated / Ionized) High Solubility Equilibrium->High_pH_Form caption Fig 1. pH-dependent equilibrium of a carboxylic acid.

Caption: Fig 1. pH-dependent equilibrium of a carboxylic acid.

Q3: What are the essential first steps to assess and address the solubility of a new cyclopropane carboxylic acid derivative?

The initial approach should be systematic and start with the simplest methods before moving to more complex formulation strategies.

  • Determine the pKa: If not already known, experimentally determine or accurately predict the pKa of your compound. This is the cornerstone for all subsequent work.

  • Conduct a pH-Solubility Profile: Measure the compound's solubility at various pH points, particularly around the pKa. This will quantify the impact of pH and identify the pH range required for solubilization. (See Protocol 1 for a detailed methodology).

  • Test Co-solvents: For early-stage in vitro assays, using a water-miscible organic co-solvent (e.g., DMSO, ethanol) is often a practical, immediate solution to achieve the desired stock concentration.[3] However, be mindful of the co-solvent's potential to interfere with the assay.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

Problem: My compound is insoluble in aqueous buffers for my in vitro assay. What are my immediate options?

Answer: Your primary goal here is to get the compound into solution for initial testing, which doesn't require a complex, scalable formulation.

  • Cause Analysis: The buffer pH is likely below or too close to your compound's pKa, favoring the insoluble, protonated form.

  • Solution 1: pH Adjustment: The most direct approach is to increase the pH of your buffer.[3][7] For a typical carboxylic acid, raising the pH to 2 units above the pKa (e.g., pH 6.8 for a pKa of 4.8) will ensure over 99% of the compound is in the soluble, ionized form.

    • Caveat: Ensure the final pH is compatible with your assay's biological components (e.g., enzymes, cells).

  • Solution 2: Use of Co-solvents: If pH adjustment is not possible, using a co-solvent is the next best option.[7]

    • Procedure: Prepare a high-concentration stock solution in 100% DMSO. Then, perform a serial dilution into your aqueous buffer.

    • Best Practice: Keep the final concentration of the organic solvent in the assay low (typically <1%) to avoid artifacts. Run a vehicle control (buffer with the same final solvent concentration) to validate your results.

  • Solution 3: Cyclodextrin Complexation: For certain hydrophobic molecules, cyclodextrins can be used to form inclusion complexes that enhance apparent solubility.[8][9] This can be a viable option for in vitro work if simple pH adjustment or co-solvents are not suitable.[10][11]

Problem: I've achieved solubility for in vitro work, but I anticipate poor oral bioavailability. What formulation strategies should I consider for in vivo studies?

Answer: Poor oral bioavailability for this class of compounds is often a direct consequence of low solubility, leading to a poor dissolution rate in the gastrointestinal tract. You need a more robust formulation strategy to ensure adequate absorption.

strategy_workflow Start Solubility Issue Identified (e.g., for in vivo study) IsIonizable Is the API Ionizable? Start->IsIonizable SaltScreen Strategy 1: Salt Formation Screening IsIonizable->SaltScreen Yes (Carboxylic Acid) Advanced Strategy 2: Amorphous Solid Dispersions (ASDs) or Co-crystals IsIonizable->Advanced No (Neutral Molecule) SaltSuccess Successful Salt Formed? SaltScreen->SaltSuccess Formulation Proceed to Formulation & Preclinical Testing SaltSuccess->Formulation Yes SaltSuccess->Advanced No / Insufficient Improvement AdvancedSuccess Feasible Formulation? Advanced->AdvancedSuccess AdvancedSuccess->Formulation Yes Prodrug Strategy 3: Consider Prodrug Approach or Nanotechnology AdvancedSuccess->Prodrug No / Unstable Prodrug->Formulation caption Fig 2. Decision workflow for solubility enhancement.

Caption: Fig 2. Decision workflow for solubility enhancement.

  • Strategy 1: Salt Formation: This is the most common and often most effective strategy for ionizable drugs like carboxylic acids.[12][13][14] Converting the acid to a salt can dramatically increase both solubility and the dissolution rate.[15][16]

    • Mechanism: A salt exists in an ionized state even in the solid form. When introduced to an aqueous environment, it readily dissociates, bypassing the energy barrier needed to break the crystal lattice of the neutral, less soluble form.

    • Action: Perform a salt screening study with a variety of pharmaceutically acceptable counter-ions (bases) to identify a stable, crystalline salt with optimal properties. (See Protocol 2).

  • Strategy 2: Amorphous Solid Dispersions (ASDs): If a suitable salt cannot be found, or if the compound is prone to converting back to the free acid in the stomach, an ASD is a powerful alternative.[17][18]

    • Mechanism: The drug is molecularly dispersed in a polymer matrix in a high-energy, amorphous (non-crystalline) state.[19] This amorphous form has a much higher apparent solubility than the stable crystalline form.[20] Upon dissolution, it can create a supersaturated solution, which is a strong driving force for absorption.[21]

    • Action: Screen various polymers (e.g., HPMCAS, PVP, Soluplus®) at different drug loadings to find a formulation that is physically stable and provides the desired dissolution profile.[18][22] (See Protocol 3).

  • Strategy 3: Co-crystals: This approach involves creating a new crystalline solid composed of the active pharmaceutical ingredient (API) and a benign co-former held together by non-covalent bonds.[11][23]

    • Mechanism: Co-crystals can exhibit significantly different physicochemical properties, including improved solubility and dissolution, compared to the API alone.[24][25] This is a valuable strategy for molecules that do not form salts or where salts have undesirable properties.[26]

    • Action: Screen a library of pharmaceutically acceptable co-formers (e.g., other carboxylic acids, amides) to identify a stable co-crystal.

Problem: Salt formation failed or did not sufficiently improve solubility. What went wrong and what should I do next?

Answer: Several factors can lead to an unsuccessful salt screen.

  • Cause 1: pKa Difference: A general rule of thumb (the "Rule of Three") suggests that for a stable salt to form between an acid and a base, the difference in their pKa values (ΔpKa) should be greater than 3. If the chosen counter-ions were bases that were too weak, a stable salt may not have formed.

  • Cause 2: High Crystal Lattice Energy: The parent (free acid) form of your compound may be exceptionally stable (high lattice energy). Even if a salt is formed, the improvement in solubility might be marginal if the salt itself also forms a very stable crystal lattice.

  • Cause 3: Disproportionation: The salt may be reverting to the insoluble free acid form in the dissolution media, especially if the media has a low pH (like simulated gastric fluid).

  • Next Steps:

    • Re-evaluate Counter-ions: Ensure you have screened bases with a range of pKa values.

    • Move to Plan B - Amorphous Solid Dispersions (ASDs): ASDs are the logical next step as their mechanism does not depend on ionization and can often provide a much greater increase in apparent solubility than salts.[19][20]

    • Consider Co-crystals: Co-crystallization is another excellent alternative that modifies the crystal lattice without requiring proton transfer, making it insensitive to the ΔpKa rule.[27]

Problem: My amorphous solid dispersion (ASD) is physically unstable and recrystallizes over time. How can I improve its stability?

Answer: The physical stability of an ASD is critical, as recrystallization of the drug back to its low-solubility form negates the entire purpose of the formulation.[18]

  • Cause 1: Poor Drug-Polymer Miscibility: The drug and polymer may not be fully miscible at the tested drug loading, leading to phase separation and subsequent crystallization.

  • Cause 2: Low Glass Transition Temperature (Tg): The Tg is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery, mobile state. If the Tg of the ASD is too low (e.g., close to storage temperature), the drug molecules have enough mobility to rearrange and crystallize.[22]

  • Cause 3: Hygroscopicity: Water absorbed from the environment can act as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which facilitates crystallization.[18]

  • Solutions:

    • Decrease Drug Loading: Reducing the percentage of the drug in the dispersion increases the relative amount of stabilizing polymer, often improving miscibility and stability.

    • Select a Different Polymer: Choose a polymer with a higher Tg to restrict molecular mobility.[22] Also, select a polymer that has specific favorable interactions (e.g., hydrogen bonding) with your drug molecule, which can help inhibit crystallization.[18]

    • Add a Second Polymer: Sometimes, a combination of polymers can provide optimal stability. For example, one polymer may enhance miscibility while another with a high Tg ensures the overall stability of the system.[22]

    • Control Moisture: Store the ASD under dry conditions (e.g., in a desiccator or with a desiccant in the packaging) to prevent moisture uptake.

Table 1: Common Polymers for Amorphous Solid Dispersions
Polymer Key Features Primary Use/Mechanism
PVP (Polyvinylpyrrolidone)High Tg, hydrophilic, forms hydrogen bonds with drugs.General-purpose stabilizer, inhibits crystallization.[18]
Copovidone (PVP/VA)Similar to PVP but with reduced hygroscopicity.Good for moisture-sensitive drugs.[18]
HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate)pH-dependent solubility, excellent precipitation inhibitor.Maintains supersaturation in the intestine, ideal for enteric delivery.[22]
Soluplus® Amphiphilic graft copolymer, forms micelles.Enhances solubility and can act as a precipitation inhibitor.

Part 3: Detailed Protocols

Protocol 1: Equilibrium pH-Solubility Profiling

Objective: To determine the aqueous solubility of a cyclopropane carboxylic acid derivative as a function of pH.

Materials:

  • Test compound

  • Calibrated pH meter

  • Analytical balance

  • HPLC or UPLC system with a validated analytical method for the compound

  • Scintillation vials or HPLC vials with caps

  • Orbital shaker or rotator

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8) or 0.1N HCl and 0.1N NaOH for pH adjustment.

  • Centrifuge

Methodology:

  • Add an excess amount of the solid compound to a series of vials (enough to ensure saturation, e.g., 2-5 mg).

  • To each vial, add a fixed volume (e.g., 1 mL) of a buffer solution of a specific pH. Use a range of pH values, ensuring points below, at, and above the expected pKa.

  • Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours. This allows the system to reach thermodynamic equilibrium.

  • After equilibration, check the vials to ensure excess solid is still present. If not, add more compound and continue shaking.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant from each vial.

  • Dilute the supernatant with mobile phase and analyze the concentration of the dissolved compound using the validated HPLC/UPLC method.

  • Measure the final pH of the supernatant in each vial to confirm the equilibrium pH.

  • Plot the measured solubility (e.g., in µg/mL) against the final equilibrium pH.

Table 2: Example pH-Solubility Profile Data
Equilibrium pH Solubility (µg/mL)
2.05
4.025
4.8 (pKa)150
6.01,800
7.4>10,000
Protocol 2: Small-Scale Salt Formation Screening

Objective: To rapidly screen for the formation of crystalline salts of a carboxylic acid API.

Materials:

  • Carboxylic acid API

  • A library of basic counter-ions (e.g., sodium hydroxide, potassium hydroxide, tromethamine, L-arginine, etc.)

  • Various solvents (e.g., ethanol, isopropanol, acetone, water)

  • Small glass vials

  • Stir plate and magnetic stir bars

  • Microscope with polarizing filters

Methodology:

  • Dissolve a known amount of the API (e.g., 50 mg) in a minimal amount of a suitable solvent in a vial to create a concentrated solution.

  • In a separate vial, prepare a solution of the counter-ion, typically at a 1:1 molar ratio to the API.

  • Slowly add the counter-ion solution to the stirring API solution.

  • Observe for immediate precipitation. If a solid forms, this is a positive initial result.

  • If no solid forms, allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.

  • Isolate any resulting solid material.

  • Examine the solid under a polarizing light microscope. Crystalline materials will be birefringent (will appear bright against a dark background), whereas amorphous material will not.

  • Promising crystalline hits should be scaled up and further characterized by techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline salt form.

Part 4: Advanced Strategies

When conventional methods are insufficient, advanced formulation approaches may be necessary.

  • Prodrugs: The carboxylic acid moiety can be chemically masked, for instance, by creating an ester.[28] This can increase lipophilicity and improve membrane permeability.[29][30] The ester is designed to be cleaved by enzymes (in vivo) to release the active parent drug.[31][32] This strategy can be highly effective but requires significant medicinal chemistry efforts.

  • Nanotechnology: Formulating the drug into nanocarriers, such as polymeric nanoparticles or lipid-based systems (e.g., nanoemulsions), can overcome solubility challenges.[33][34] These systems can keep the drug in a solubilized state until it reaches the site of absorption, effectively increasing bioavailability.[35][36]

References

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2012). Touro Scholar.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences.
  • Explorations in Carboxylic Acid-Derived Drug Delivery Methods. (2025).
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1988). PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC - PubMed Central.
  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2020). PMC - NIH.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2017). MDPI.
  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). PubMed.
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  • How to Improve Carboxylic Acid Extraction Processes?. (2025).
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  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI.
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  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021). YouTube.
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  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. (1995).
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Technical Support Center: Stability Testing of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the stability testing of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (referred to herein as 'the compound'). This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into potential challenges and their solutions, structured in a practical question-and-answer format. Our goal is to move beyond simple protocols and explain the scientific rationale behind each experimental choice, ensuring your studies are robust, reliable, and compliant with regulatory expectations.

FAQ Section 1: Fundamentals of Stability and Solution Preparation
Q1: What are the primary chemical stability concerns for this compound?

A1: The stability profile of this compound is governed by three primary structural motifs: the cyclopropane ring, the carboxylic acid group, and the methoxyphenyl group.

  • Cyclopropane Ring: This three-membered ring is highly strained. Under certain stress conditions, particularly oxidative, thermal, or radical-induced stress, it is susceptible to ring-opening reactions.[1][2][3][4] This is a critical potential degradation pathway that must be investigated.

  • Carboxylic Acid Group: The reactivity of the carboxylic acid is highly dependent on pH. In basic solutions, it will deprotonate to form a carboxylate salt, which can alter its solubility and reactivity.[5][6] While generally stable, it can undergo decarboxylation under harsh thermal conditions, a process that may be facilitated by the adjacent cyclopropane ring.[1]

  • Methoxyphenyl Group: The methoxy group (-OCH₃) is an electron-donating group that can influence the reactivity of the aromatic ring. It is also a potential site for acid-catalyzed hydrolysis (demethylation) under harsh acidic conditions, yielding a phenolic degradant.

Q2: What is the recommended procedure for preparing a stock solution for stability studies?

A2: Proper solution preparation is critical for accurate and reproducible results.

  • Solvent Selection: Begin with a solvent in which the compound is freely soluble and stable. A 50:50 (v/v) mixture of acetonitrile and water is a common starting point for many small molecules. Avoid solvents that could react with the compound or interfere with analysis (e.g., acetone in UV analysis).

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: Add approximately 50% of the final volume of the chosen solvent to the volumetric flask. Add the weighed compound. Use a vortex mixer and/or sonication bath to ensure complete dissolution.

    • Scientist's Note: Do not sonicate for extended periods or at high temperatures, as this can induce thermal degradation before the experiment begins.

  • Final Volume: Once dissolved, allow the solution to return to room temperature. Dilute to the final volume with the solvent and mix thoroughly by inverting the flask multiple times.

  • Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or PVDF, depending on solvent compatibility) to remove any particulates that could damage the HPLC column.

FAQ Section 2: Troubleshooting the Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any degradation study. It must be able to separate the parent compound from all potential degradation products and formulation excipients.[7][8]

Q3: My HPLC chromatogram shows a tailing peak for the parent compound. What is the cause and how can I fix it?

A3: Peak tailing for a carboxylic acid is a classic problem in reversed-phase HPLC. The primary cause is often secondary ionic interactions between the negatively charged carboxylate group (or acidic silanol groups on the column packing) and any free, positively charged silanol groups on the silica surface of the column.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most effective solution is to control the ionization of your analyte. Lower the pH of the aqueous portion of your mobile phase to 2.5-3.0 using an additive like phosphoric acid or formic acid. At this pH, the carboxylic acid will be fully protonated (neutral), and the silanol groups on the column will also be suppressed, minimizing ionic interactions.[9]

  • Check Buffer Capacity: Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a constant pH and ionization state for the analyte as it passes through the column.[9]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a much lower concentration of active silanol sites. Using a column with robust end-capping will significantly reduce tailing.

  • Reduce Sample Overload: Injecting too much sample can lead to peak shape distortion. Try reducing the injection volume or the concentration of your sample.

Q4: The retention time of my compound is drifting or changing between injections. What should I investigate?

A4: Retention time instability compromises data integrity. The issue usually lies with the column, the mobile phase, or the pump.

Troubleshooting Flow:

G Problem Retention Time Drift Cause1 Column Not Equilibrated Problem->Cause1 Cause2 Temperature Fluctuation Problem->Cause2 Cause3 Mobile Phase Issue Problem->Cause3 Cause4 Pump/Hardware Leak Problem->Cause4 Solution1 Increase equilibration time (10-20 column volumes) Cause1->Solution1 Solution2 Use a column oven (e.g., 30-40 °C) Cause2->Solution2 Solution3 Prepare fresh mobile phase daily Degas solvents properly Cause3->Solution3 Solution4 Check fittings for leaks Inspect pump seals Cause4->Solution4

Caption: Troubleshooting logic for HPLC retention time drift.

  • Scientist's Note: Manually preparing the mobile phase (pre-mixing solvents) can help rule out issues with the HPLC's proportioning valve or mixer.[10]

FAQ Section 3: Designing and Executing Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[7][8][11] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[7][11]

Q5: How do I design a comprehensive forced degradation study for this compound?

A5: A standard study should evaluate the compound's stability under hydrolytic, oxidative, thermal, and photolytic conditions as stipulated by ICH guideline Q1A(R2).[12]

G cluster_stress start Prepare Compound in Solution stress Apply Stress Conditions (Parallel Experiments) start->stress acid Acidic Hydrolysis stress->acid base Basic Hydrolysis stress->base ox Oxidative stress->ox therm Thermal stress->therm photo Photolytic stress->photo analyze Analyze Samples by HPLC-UV/MS acid->analyze base->analyze ox->analyze therm->analyze photo->analyze end Evaluate Results: - Purity & Mass Balance - Identify Degradants analyze->end

Caption: General workflow for a forced degradation study.

Q6: Can you provide detailed protocols for each stress condition?

A6: Certainly. The following are starting point protocols. You may need to adjust concentrations, temperatures, or durations to achieve the target 5-20% degradation.[11] Always run a control sample (compound in solution, no stress agent) in parallel for each condition.

Stress ConditionProtocol DetailsRationale & Key Considerations
Acid Hydrolysis 1. Prepare a solution of the compound at ~1 mg/mL in 50:50 ACN:H₂O. 2. Add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N HCl. 3. Heat at 60 °C. 4. Withdraw aliquots at 2, 4, 8, and 24 hours. 5. Neutralize aliquots with an equivalent amount of NaOH before HPLC analysis.The goal is to test susceptibility to acid-catalyzed reactions like hydrolysis of the methoxy ether. Neutralization is critical to prevent damage to the HPLC column and ensure consistent chromatography.
Base Hydrolysis 1. Prepare a solution of the compound at ~1 mg/mL in 50:50 ACN:H₂O. 2. Add an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N NaOH. 3. Keep at room temperature. 4. Withdraw aliquots at 2, 4, 8, and 24 hours. 5. Neutralize aliquots with an equivalent amount of HCl before HPLC analysis.Carboxylic acids are often more stable in base as the carboxylate anion is less electrophilic. However, other parts of the molecule could be base-labile. Start at room temperature as base hydrolysis can be rapid.
Oxidation 1. Prepare a solution of the compound at ~1 mg/mL in 50:50 ACN:H₂O. 2. Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. 3. Keep at room temperature, protected from light. 4. Withdraw aliquots at 2, 4, 8, and 24 hours. 5. Analyze directly.Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[12] The strained cyclopropane ring is a potential target for oxidative ring-opening.[2][3]
Thermal Degradation 1. Prepare a solution of the compound at ~1 mg/mL. 2. Store in a calibrated oven at 70 °C. 3. In parallel, analyze a solid sample of the compound under the same conditions. 4. Withdraw aliquots at 1, 3, and 5 days. 5. Keep a control sample at room temperature.This tests for thermolytic degradation pathways like decarboxylation or ring-opening.[1] Testing both solid and solution states provides a more complete picture of thermal stability.
Photostability 1. Expose a solution of the compound (~1 mg/mL) in a transparent container (e.g., quartz) to a light source conforming to ICH Q1B options.[13] 2. The total exposure should be ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UV).[13][14] 3. Prepare a "dark control" by wrapping an identical sample in aluminum foil and placing it alongside the exposed sample.[14] 4. Analyze both samples after exposure.This study is mandatory to determine if the compound degrades in light and if special packaging is needed.[8] The dark control is essential to differentiate between photodegradation and thermal degradation from the light source.
FAQ Section 4: Data Interpretation
Q7: What are the potential degradation products I should look for?

A7: Based on the compound's structure, a few degradation pathways are plausible. An LC-MS method is invaluable for identifying the mass of the degradants and proposing structures.

G Parent This compound P1 Ring-Opened Product (e.g., Butenoic acid derivative) Parent->P1 Oxidative / Thermal Stress P2 Decarboxylated Product (4-Methoxyphenyl)cyclopropane Parent->P2 Harsh Thermal Stress P3 Demethylated Product 2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid Parent->P3 Harsh Acidic Stress

Caption: Plausible degradation pathways for the compound.

Q8: How do I perform a mass balance calculation, and why is it important?

A8: Mass balance is a critical calculation that confirms all the initial mass of the parent compound can be accounted for after degradation, either as remaining parent or as degradation products. A good mass balance (typically 95-105%) indicates that your analytical method is detecting all major degradants.

Calculation: Mass Balance (%) = [ (% Assay of Parent) + Σ (% Area of All Degradants) ] / (% Assay of Initial Sample) * 100

  • Scientist's Note: Poor mass balance (<95%) may suggest that a degradant is not being detected (e.g., it has no UV chromophore or is retained on the column) or that the parent and degradant have significantly different UV response factors.

References
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • HPLC Troubleshooting Guide.Restek.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review.Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Testing. (n.d.). SGS Life Sciences.
  • Forced Degradation Testing in Pharma. (2025).
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid.Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]
  • Al-Awar, R. S., & Al-Abed, Y. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.ARKIVOC, 2007(ix), 135-149.
  • Wang, B., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.Bioorganic & Medicinal Chemistry Letters, 18(3), 1145-1148. [Link]
  • Liu, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.Beilstein Journal of Organic Chemistry, 15, 256-278. [Link]
  • Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • What is the standard pH of carboxylic acids? (2021). Quora.
  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.Chemical Reviews, 103(4), 1625-1648. [Link]
  • Cyclopropane Carboxylic Acid Material Safety D
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • This compound.PubChem. [Link]
  • HPLC Troubleshooting Guide.ACE.
  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency (EMA).
  • Photostability testing theory and practice. (2021). Q1 Scientific.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

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Technical Support Center: Troubleshooting HPLC Separation of Acidic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) of acidic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of acidic analytes. Here, we move beyond simple checklists to provide in-depth, cause-and-effect explanations and robust, field-proven protocols to resolve your separation issues.

Frequently Asked Questions (FAQs)

Q1: Why are my acidic compound peaks tailing severely?

Peak tailing, where the latter half of the peak is broader than the front half, is arguably the most common issue when analyzing acidic, and particularly basic, compounds.[1][2][3] A tailing factor (Tf) greater than 1.2 is a clear indicator of a problem.[4] For acidic compounds, this phenomenon often points to unwanted secondary interactions with the stationary phase or inappropriate mobile phase conditions.

Core Causality: Secondary Silanol Interactions

Standard reversed-phase columns (e.g., C18, C8) are typically packed with silica particles. The surface of this silica is populated with silanol groups (Si-OH).[1][5] These silanol groups are themselves weakly acidic (pKa ≈ 3.5-4.5) and can become deprotonated (negatively charged, Si-O⁻) at mid-range pH values.[6][7]

If the mobile phase pH is above the pKa of your acidic analyte, your compound will be in its ionized (anionic, negatively charged) form. This can lead to electrostatic repulsion between the ionized analyte and the ionized silanols, resulting in poor retention and peak shape. However, a more common issue is the interaction of the analyte with residual, un-ionized silanols, which can act as secondary retention sites, causing a portion of the analyte molecules to lag behind the main peak, creating a tail.[1][4]

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// Edges Problem -> CheckpH; CheckpH -> AdjustpH [label="No"]; AdjustpH -> Resolved; CheckpH -> CheckBuffer [label="Yes"]; CheckBuffer -> IncreaseBuffer [label="No"]; IncreaseBuffer -> Resolved; CheckBuffer -> CheckColumn [label="Yes"]; CheckColumn -> FlushColumn [label="Yes"]; FlushColumn -> Resolved; CheckColumn -> CheckOverload [label="No"]; CheckOverload -> DiluteSample [label="Yes"]; DiluteSample -> Resolved; CheckOverload -> Resolved [label="No"]; } caption: Troubleshooting Workflow for Peak Tailing

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment (Ion Suppression) : The most effective strategy is to suppress the ionization of your acidic analyte.[8][9] By lowering the mobile phase pH to at least 2 units below the analyte's pKa, you ensure it is in its neutral, protonated form.[10][11] This neutral form will have better retention on a reversed-phase column and will not engage in disruptive secondary interactions.[7][12]

    • Action : Use a buffer to control the mobile phase pH in the range of 2.5 to 3.5. Formate or phosphate buffers are excellent choices for this range.[13]

  • Buffer Strength : An inadequate buffer concentration will fail to maintain a stable pH, especially after the sample is injected.[4][6]

    • Action : Ensure your buffer concentration is sufficient, typically between 10-50 mM.[4] Start with 25 mM and optimize if necessary. Be mindful that excessively high buffer concentrations can lead to precipitation when mixed with organic solvents.[14]

  • Column Choice : Not all C18 columns are created equal. Older columns, or those made with lower purity silica (Type A), have a higher density of accessible, acidic silanol groups and metal impurities that exacerbate tailing.[6][15][16]

    • Action : Use a modern, high-purity, end-capped column (Type B silica). End-capping is a process where residual silanols are chemically bonded with a small silylating agent to make them inert.[1][5] For highly polar acidic compounds, consider columns with polar-embedded phases.[17]

  • Column Overload : Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][18]

    • Action : Perform a dilution series (e.g., 1:10, 1:100) on your sample and reinject. If the peak shape improves significantly, you were overloading the column.[18] Reduce your sample concentration or injection volume.

Q2: My acidic analyte has poor or drifting retention time. What's happening?

Inconsistent retention time is a critical issue that undermines method robustness and reproducibility. For acidic compounds, the root cause is almost always related to the mobile phase pH and its control.

Core Causality: Fluctuating Analyte Ionization

The retention of an ionizable compound in reversed-phase HPLC is highly dependent on its ionization state.[10][12][19] The neutral form is more hydrophobic and will be retained longer, while the ionized (anionic) form is more polar and will elute earlier.[7] If the mobile phase pH is set close to the analyte's pKa, small, uncontrolled shifts in pH (e.g., from dissolved CO₂, mobile phase degradation) will cause significant changes in the ratio of ionized to neutral analyte, leading directly to retention time shifts.[10][19] A change of just 0.1 pH units can shift retention time by 10% or more.[20]

Troubleshooting Protocol:

  • Implement Robust Buffering : The key is to control the pH precisely and consistently.

    • Action : Select a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH. This ensures maximum buffering capacity.[13][14] For example, a formate buffer (pKa ~3.75) is ideal for maintaining a pH of 3.0-4.5, while a phosphate buffer (pKa1 ~2.15) is excellent for very low pH.

  • Verify pH Measurement Protocol : Incorrect mobile phase preparation is a common source of error.

    • Action : Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic modifier.[13][21] The pH reading in a mixed organic-aqueous solution is not accurate or reproducible with standard electrodes.

  • Fresh Mobile Phase : Buffers, especially at low concentrations and neutral pH, can support microbial growth. Carbon dioxide from the air can also dissolve into the mobile phase, lowering the pH of unbuffered or weakly buffered solutions.

    • Action : Prepare fresh mobile phase daily.[18] Degas the mobile phase before use and keep the solvent bottles capped to minimize gas exchange.

  • Column Equilibration : Ensure the column is fully equilibrated with the mobile phase before starting your analysis.

    • Action : Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your first sample. If you see the retention time slowly drifting and then stabilizing, you likely had insufficient equilibration.

Buffer SystempKaEffective pH RangeUV Cutoff (approx.)Volatility (LC-MS)
Phosphate2.15, 7.20, 12.352.1-3.1, 6.2-8.2~200 nmNo
Formate3.752.8-4.8~210 nmYes
Acetate4.763.8-5.8~210 nmYes
Trifluoroacetic Acid (TFA)~0.5< 2.5 (as modifier)~210 nmYes (can cause ion suppression)
Data compiled from sources.[13][21][22]
Q3: I have poor resolution between two acidic compounds. How can I improve it?

Poor resolution means the peaks are overlapping. The fundamental goal is to change the selectivity (α) of the separation, which describes the relative retention of the two analytes.[12]

Core Causality: Similar Hydrophobicity and Ionization

If two acidic compounds have similar pKa values and hydrophobicity, they will behave very similarly under standard reversed-phase conditions, making them difficult to separate. The strategy is to exploit subtle differences in their chemical properties.

// Nodes Problem [label="Poor Resolution\n(Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ModifyGradient [label="Optimize Gradient Slope", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeOrganic [label="Change Organic Modifier\n(ACN vs. MeOH)", fillcolor="#FBBC05", fontcolor="#202124"]; AdjustpH [label="Systematically Vary\nMobile Phase pH", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeColumn [label="Change Column Chemistry\n(e.g., Phenyl, Cyano)", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Resolution Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Further Method\nDevelopment Needed", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Problem -> ModifyGradient; ModifyGradient -> ChangeOrganic [label="No Improvement"]; ModifyGradient -> Success [label="Improved"]; ChangeOrganic -> AdjustpH [label="No Improvement"]; ChangeOrganic -> Success [label="Improved"]; AdjustpH -> ChangeColumn [label="No Improvement"]; AdjustpH -> Success [label="Improved"]; ChangeColumn -> Failure [label="No Improvement"]; ChangeColumn -> Success [label="Improved"]; } caption: Strategy for Improving Resolution

Troubleshooting Protocol:

  • Optimize the Gradient : If using a gradient, the slope can significantly impact resolution.

    • Action : Decrease the gradient slope (i.e., make it shallower) around the time your compounds of interest are eluting. This gives them more time to interact with the stationary phase and achieve separation.

  • Change the Organic Modifier : Acetonitrile (ACN) and Methanol (MeOH) have different solvent properties and can produce different selectivities.

    • Action : If you are using ACN, try a method with MeOH, and vice versa. Sometimes a mixture of the two can provide a unique selectivity.

  • Systematically Vary the pH : While ion suppression is great for peak shape, carefully adjusting the pH between the pKa values of two acidic analytes can be a powerful tool to alter selectivity.[10][12] When one compound is partially ionized and the other is fully neutral, their retention behavior will diverge.

    • Action : If the pKa values of your analytes are known and different, try setting the mobile phase pH between them. This is an advanced technique and requires very precise pH control with a good buffer.

  • Change the Stationary Phase : If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step. The stationary phase provides the primary interaction for separation.

    • Action : Switch from a standard C18 column to one with a different selectivity.

      • Phenyl-Hexyl : Offers pi-pi interactions, which can be beneficial for acidic compounds containing aromatic rings.

      • Cyano (CN) : Less hydrophobic than C18 and offers dipole-dipole interactions.

      • Pentafluorophenyl (PFP) : Provides a complex mix of hydrophobic, aromatic, and dipole interactions, often giving unique selectivity for polar and aromatic acids.[23]

References

  • ResearchGate. (n.d.). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS.
  • MicroSolv Technology Corporation. (n.d.). Buffer Concentration can Affect ANP Retention of Acids in HPLC Analyses.
  • uHPLCs. (n.d.). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Journal of Chromatographic Science. (n.d.). Separation of Ionic Compounds by Reversed-Phase Liquid Chromatography An Update of Ion-Pairing Techniques.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • uHPLCs Class - YouTube. (2024). Unveiling the Secrets of Silica in HPLC Columns.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • HPLC for Dummies!. (2013). Understanding key points about COLUMN CHEMISTRY. Retrieved from [Link] dummies.blogspot.com/2013/11/understanding-key-points-about-column.html
  • Mason Technology. (2024). Understanding Buffers in Liquid Chromatography.
  • Advanced Chromatography Solutions. (2013). HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS.
  • Pharmaceutical Technology. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
  • ResearchGate. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide.
  • LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • Chromatography Forum. (2014). Recommended column for really acid mobile phases.
  • LC Resources. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (2020). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers.
  • University of Toronto. (n.d.). HPLC Troubleshooting Guide.
  • UCL. (n.d.). HPLC solvents and mobile phase additives.
  • LCGC International. (2017). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes.
  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.

Sources

Avoiding decarboxylation of cyclopropane carboxylic acids during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of cyclopropane carboxylic acids during synthesis. The inherent ring strain of the cyclopropane motif, while synthetically valuable, renders these molecules susceptible to undesired side reactions, most notably decarboxylation. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind our recommendations to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclopropane carboxylic acid decarboxylating upon heating?

A: The primary driver for decarboxylation is the high ring strain of the cyclopropane ring (approximately 27 kcal/mol). At elevated temperatures, the molecule can relieve this strain through C-C bond cleavage. It has been shown that thermal decarboxylation can proceed through an initial ring-opening to form a more stable intermediate, such as an α-allyl-β-keto acid system or a diradical, which then readily loses CO₂.[1][2] For instance, 1-(cyclopropylcarbonyl) cyclopropane carboxylic acid, when heated to 120°C, rearranges and decarboxylates to yield 2-cyclopropyl-4,5-dihydrofuran rather than the simple ketone.[1][3]

Q2: I'm observing product loss during my aqueous workup after an ester hydrolysis. What's happening?

A: This is a common issue. Product loss during workup is often due to acid- or base-catalyzed decarboxylation, especially if harsh conditions (e.g., strong, hot HCl or NaOH) were used for the hydrolysis. Careful neutralization with dilute acids (e.g., 0.1 N HCl) and avoiding excessive heat are critical.[1][3] Extraction at controlled, cooler temperatures and minimizing the time the acid spends in a strongly acidic or basic aqueous phase can significantly improve yields.

Q3: Are certain substituents on the cyclopropane ring more likely to promote decarboxylation?

A: Yes. Substituents that can stabilize a charge or radical formed during a ring-opening event will lower the activation energy for decarboxylation. For example, an adjacent carbonyl group, as seen in α-(carbonyl) cyclopropane carboxylic acids, makes the cyclopropyl ring particularly labile because it can stabilize the intermediate formed upon ring cleavage.[1][2] Conversely, converting the carboxylic acid to a more stable derivative, like an oxazolidinone, can significantly enhance stability for long-term storage and subsequent reactions.[4][5]

Q4: Can I purify my cyclopropane carboxylic acid by distillation?

A: It is strongly discouraged. The temperatures required for distillation (cyclopropanecarboxylic acid boils at 182-184 °C at atmospheric pressure) are often sufficient to induce thermal decarboxylation, leading to significant product loss and contamination.[6] Milder purification methods such as crystallization, extraction, or column chromatography on deactivated silica are recommended.[7]

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific experimental problems, outlines the most probable causes, and provides actionable solutions grounded in chemical principles.

Issue 1: Low or No Yield of Carboxylic Acid After Ester Hydrolysis
Probable Cause Underlying Mechanism & Explanation Recommended Solution & Protocol
Harsh Hydrolysis Conditions High concentrations of strong acid or base, coupled with high temperatures, provide sufficient energy to overcome the activation barrier for ring-opening and subsequent decarboxylation. The C-O bond of the ester is cleaved, but the desired carboxylic acid product immediately decomposes.Solution: Employ milder saponification conditions. Use a stoichiometric amount of base (e.g., LiOH, NaOH) in a mixed solvent system (e.g., THF/H₂O) at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Monitor the reaction by TLC/LC-MS and quench immediately upon completion.
Improper Workup During acidification of the carboxylate salt, using a concentrated strong acid can create localized "hot spots" of high acidity and heat, promoting decarboxylation.Solution: Perform the acidification slowly at low temperature (0-5 °C). Add a dilute acid (e.g., 1 M HCl or citric acid solution) dropwise with vigorous stirring until the pH is approximately 2-3.[7] Immediately extract the product into an organic solvent (e.g., EtOAc, Et₂O) to minimize its contact time with the aqueous acidic phase.
Protocol 1: Mild Saponification of a Cyclopropyl Ester
  • Dissolve the cyclopropyl ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH·H₂O, 1.5 eq) to the solution.

  • Stir the mixture at room temperature, monitoring the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C in an ice bath.

  • Slowly acidify the solution to pH ~3 by adding 1 M HCl dropwise with vigorous stirring.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<40 °C) to yield the crude carboxylic acid.

Issue 2: Product Decomposes During Synthesis of the Cyclopropane Ring

This often indicates that the chosen synthetic methodology is not compatible with the stability of the target molecule. The solution is to change the synthetic strategy to one that operates under milder conditions.

Recommended Synthetic Strategies
Method Description & Key Advantages Typical Conditions
Kulinkovich Cyclopropanation & Oxidation An ester is treated with a Grignard reagent and a titanium(IV) alkoxide catalyst to form a cyclopropanol.[8][9] This intermediate is then mildly oxidized to the carboxylic acid. This two-step process avoids harsh conditions entirely.Cyclopropanation: EtMgBr, Ti(Oi-Pr)₄, THF, RT. Oxidation: TEMPO/BAIB, CH₂Cl₂/H₂O, RT.
Malonic Ester Synthesis Diethyl malonate is alkylated with a 1,2-dihaloethane, followed by hydrolysis and controlled thermal decarboxylation of the resulting cyclopropane-1,1-dicarboxylic acid.[10] This is a robust, classic method where decarboxylation is a desired final step, not a side reaction.Cyclization: NaOEt, 1,2-dibromoethane. Hydrolysis/Decarboxylation: NaOH, then H₃O⁺, heat (typically 100-150 °C).
Photoredox-Catalyzed Cyclization Modern methods use visible light and a photocatalyst to enable a radical addition-polar cyclization cascade between a carboxylic acid and a chloroalkyl alkene.[11] These are exceptionally mild, room-temperature reactions with broad functional group tolerance.Organic photocatalyst (e.g., 4CzIPN), blue LEDs, base (e.g., K₂CO₃), RT.
Protocol 2: Synthesis via Kulinkovich Reaction and Mild Oxidation
  • Cyclopropanol Formation: To a solution of the starting ester (1.0 eq) in anhydrous THF under argon, add Ti(Oi-Pr)₄ (1.2 eq). Cool the solution to 0 °C and add ethylmagnesium bromide (2.5 eq, 1.0 M in THF) dropwise.[12] Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench by carefully adding saturated aqueous NH₄Cl. Extract with ether, dry, and concentrate to obtain the crude cyclopropanol.

  • Oxidation to Carboxylic Acid: Dissolve the crude cyclopropanol (1.0 eq) in a 1:1 mixture of CH₂Cl₂ and saturated aqueous NaHCO₃. Add TEMPO (0.1 eq) and iodobenzene diacetate (BAIB, 1.5 eq). Stir vigorously at room temperature until the reaction is complete (TLC monitoring). Separate the layers, extract the aqueous phase with CH₂Cl₂, combine the organic layers, dry, and concentrate to yield the cyclopropane carboxylic acid.

Mechanistic Insights & Process Flow

Understanding the pathways to degradation is key to preventing them. The following diagrams illustrate the decarboxylation mechanism and a recommended troubleshooting workflow.

Decarboxylation Pathway

The diagram below illustrates a plausible mechanism for thermal decarboxylation, which proceeds via ring-opening to relieve strain.

G cluster_1 Reaction Pathway Start Cyclopropane Carboxylic Acid A Homolytic C-C Bond Cleavage Start->A High Temp. B Diradical Intermediate (Strain Relief) A->B Ring Opening C Decarboxylation (-CO₂) B->C D Rearranged Product (e.g., Alkene) C->D

Caption: Simplified mechanism of thermal decarboxylation.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues during your synthesis.

G start Low Yield or Decomposition Observed q1 At which stage did the issue occur? start->q1 synthesis During Ring Formation q1->synthesis Synthesis hydrolysis During Ester Hydrolysis q1->hydrolysis Workup purification During Purification q1->purification Purification sol_synthesis Reaction conditions are too harsh. ACTION: Switch to a milder method: • Kulinkovich/Oxidation • Photoredox Catalysis synthesis->sol_synthesis sol_hydrolysis Acid/base catalysis and heat are causing decarboxylation. ACTION: Use mild saponification (e.g., LiOH, RT). Perform cold, dilute acidic workup. hydrolysis->sol_hydrolysis sol_purification Thermal decomposition is occurring. ACTION: AVOID DISTILLATION. Use crystallization, salt formation, or chromatography. purification->sol_purification

Sources

Technical Support Center: Optimization of Radical Addition in Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for radical cyclopropanation. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging radical-mediated pathways for the synthesis of three-membered carbocycles. Cyclopropanes are critical structural motifs in pharmaceuticals and agrochemicals, yet their synthesis via radical pathways can present unique challenges.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to optimize your reaction conditions effectively.

Section 1: Understanding the Core Mechanism

A foundational grasp of the reaction mechanism is paramount for effective troubleshooting. Unlike concerted carbene-based methods, radical cyclopropanation typically proceeds via a stepwise pathway.[4][5] Understanding these distinct steps allows for the targeted optimization of specific reaction parameters.

The generally accepted mechanism involves three key phases:

  • Initiation: Generation of a radical species from a precursor. This can be achieved through thermal decomposition of azo compounds (like AIBN), photolysis, or, more recently, through metalloradical or photoredox catalysis.[6][7]

  • Propagation (Addition & Cyclization):

    • The initial radical adds to the alkene C=C double bond, forming a γ-alkyl radical intermediate.[5][8]

    • This intermediate undergoes a rapid intramolecular 3-exo-trig cyclization to form the cyclopropyl ring and regenerate a radical species that continues the chain.

  • Termination: Two radical species combine to end the chain reaction.

Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Radical Initiator (e.g., AIBN, Peroxide) Radical_Source Radical Source (e.g., ICH₂Bpin) Initiator_Radical Initiator Radical (R•) Carbenoid_Radical Carbenoid-like Radical (•CH₂X) Alkene Alkene Substrate Intermediate γ-Alkyl Radical Intermediate Product Cyclopropane Product Regen_Radical Regenerated Radical Termination_Product Non-productive Dimerization / Combination Rad1 Radical 1 Rad1->Termination_Product Rad2 Radical 2 Rad2->Termination_Product

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during radical cyclopropanation experiments.

Q1: My reaction shows low or no conversion to the desired cyclopropane. What are the likely causes and solutions?

This is a frequent issue stemming from problems in the initiation or propagation phases.

Possible Cause 1: Inefficient Radical Initiation

  • The "Why": The concentration of radical species may be too low to sustain the chain reaction. Thermal initiators have specific half-life temperatures, and photoredox catalysts require appropriate light sources and conditions.[7][9]

  • Troubleshooting Steps:

    • Verify Initiator Choice & Conditions: Ensure your initiator is appropriate for the reaction temperature. For AIBN, reactions are typically run at 60-80 °C. For lower temperature reactions, consider initiators like V-70.[7] For photoredox reactions, confirm the wavelength of your light source matches the absorption maximum of your photocatalyst.[10]

    • Check Initiator Quality: Radical initiators, especially peroxides, can decompose upon storage.[6] Use a fresh bottle or test the initiator's efficacy in a known, reliable reaction.

    • Increase Initiator Loading: Incrementally increase the initiator concentration (e.g., from 1 mol% to 5 mol%). Be cautious, as excessive initiator can sometimes lead to side reactions.

Possible Cause 2: Presence of Inhibitors

  • The "Why": Molecular oxygen (O₂) is a potent radical scavenger (a diradical itself) that can terminate the chain reaction. Other impurities in reagents or solvents can also act as inhibitors.[11]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). Run the reaction under a positive pressure of an inert gas.

    • Purify Reagents: Use freshly distilled solvents and purified reagents. Alkenes, in particular, can contain stabilizers (like BHT) that must be removed by passing through a plug of activated alumina or silica.

Possible Cause 3: Poor Reactivity of the Alkene

  • The "Why": The rate of radical addition is highly dependent on the electronic and steric nature of the alkene. Electron-deficient alkenes may react sluggishly with nucleophilic radical carbenoids, and sterically hindered alkenes present a physical barrier to the addition step.[11]

  • Troubleshooting Steps:

    • Increase Temperature/Reaction Time: For slow reactions, increasing the temperature (within the limits of substrate/reagent stability) or extending the reaction time can improve conversion.

    • Consider a Different Radical Source: If using a nucleophilic radical, an electron-deficient alkene might require a different strategy. Modern metalloradical catalysis systems, for instance, have shown broad applicability for various alkene types.[4][12]

ProblemPotential CauseRecommended Solution
Low or No Product Yield Inefficient InitiationVerify initiator's half-life temperature. Increase initiator loading. For photo-reactions, check light source wavelength and intensity.[7][9]
Presence of InhibitorsDegas solvent thoroughly (freeze-pump-thaw). Run under a strict inert atmosphere (Ar/N₂). Purify alkene to remove stabilizers.[11]
Poor Alkene ReactivityIncrease reaction temperature or time. Consider alternative catalytic systems (e.g., metalloradical) for challenging substrates.[4][11][12]
Q2: The reaction works, but the diastereoselectivity is poor. How can I improve it?

Controlling stereochemistry is a significant challenge in radical reactions due to the nature of the intermediates.[13]

Possible Cause 1: Reversible Radical Addition or Rotational Equilibration

  • The "Why": After the initial radical addition, the resulting γ-alkyl radical intermediate can undergo C-C bond rotation before the ring-closing step. The final diastereomeric ratio is often a reflection of the thermodynamic stability of the competing transition states leading to cyclization. For some systems, especially those involving stable benzylic radicals, the initial addition can even be reversible, allowing for equilibration.[3]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Reducing the thermal energy of the system can disfavor bond rotation and potentially lock in a specific conformation, improving selectivity. This may require switching to a low-temperature initiator.

    • Change the Solvent: The polarity and viscosity of the solvent can influence the stability of transition states and the rate of bond rotation. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., acetonitrile, DMF).[14]

    • Use Sterically Demanding Reagents: Employing a bulkier radical source or modifying the substrate with a sterically demanding directing group can create a stronger facial bias for the initial radical attack and subsequent cyclization.[15]

Possible Cause 2: Ineffective Chiral Control (for Asymmetric Reactions)

  • The "Why": In catalytic asymmetric variants, the chiral ligand or catalyst is responsible for creating a biased chiral environment. Poor selectivity indicates a poor match between the ligand, substrate, and radical precursor.[4][12][13]

  • Troubleshooting Steps:

    • Ligand Screening: This is the most critical factor. It is often necessary to screen a library of chiral ligands (e.g., different porphyrins in Co(II)-based systems or BOX/PyBOX ligands) to find the optimal one for a specific transformation.[4][12]

    • Modify the Catalyst: Fine-tuning the steric and electronic properties of the catalyst can enhance stereochemical communication. For example, Co(II)-porphyrin catalysts have been extensively modified to create defined chiral pockets that guide the reaction pathway.[4][12]

Q3: I am observing significant side products, such as ring-opened byproducts or dimerization. What is going wrong?
  • The "Why": Side products arise from competing reaction pathways. Ring-opening is common when the cyclopropylcarbinyl radical is sufficiently stabilized (e.g., by adjacent groups), allowing it to rearrange to a more stable homoallylic radical.[16] Dimerization of the radical source occurs when its concentration is too high or when it reacts with itself faster than with the alkene.

  • Troubleshooting Steps:

    • Control Reagent Concentration: To minimize dimerization of the radical precursor, add it slowly to the reaction mixture using a syringe pump. This maintains a low steady-state concentration, favoring the intermolecular addition to the alkene.[11]

    • Choose a Faster Cyclizing System: If ring-opening is an issue, the rate of the 3-exo-trig cyclization must be increased relative to the rate of ring-opening. This can sometimes be achieved by changing the solvent or by using radical precursors that lead to faster atom transfer after cyclization, trapping the desired product.

    • Lower the Temperature: Ring-opening is a unimolecular process that is often more sensitive to temperature increases than the desired bimolecular addition. Lowering the reaction temperature can favor the desired pathway.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I select the appropriate radical initiator for my system? A: The choice depends primarily on the desired reaction temperature and the solvent.

  • Thermal Initiators: Azo compounds like AIBN (2,2'-azobis(2-methylpropionitrile)) and peroxides like benzoyl peroxide (BPO) are common.[6][7] Select an initiator whose 10-hour half-life temperature matches your desired reaction temperature. For instance, AIBN's is ~65 °C, while lauroyl peroxide's is similar, making them suitable for moderate temperatures. For lower temperatures (~30 °C), V-70 is a good choice.[7]

  • Photochemical/Photoredox Initiators: For reactions under visible light, select a photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃, or organic dyes) whose redox potential is sufficient to interact with your radical precursor.[10][17] These methods offer extremely mild reaction conditions.

Initiator TypeExamplesTypical ConditionsAdvantagesDisadvantages
Thermal (Azo) AIBN, V-7030-100 °C, inert atmospherePredictable kinetics, commonRequires heating, potential side reactions
Thermal (Peroxide) Benzoyl Peroxide (BPO), Di-tert-butyl peroxide80-130 °C, inert atmosphereInexpensiveCan be explosive, sensitive to storage
Photoredox Ru(bpy)₃²⁺, Ir(ppy)₃, Organic DyesRoom Temp, Visible LightVery mild conditions, high functional group toleranceRequires specific light source, catalyst cost
Metalloradical Co(II)-Porphyrins, Fe(III)-PorphyrinsRoom Temp, inert atmosphereHigh control over reactivity and selectivityCatalyst synthesis can be complex

Q: What is the role of the solvent, and how do I choose one? A: The solvent can influence reaction rates and selectivity by solvating intermediates and transition states.[14] While radical reactions are often considered less sensitive to solvent effects than ionic reactions, the choice is not trivial. A good starting point is a relatively non-polar, inert solvent like toluene, benzene, or 1,2-dichloroethane (DCE). However, for polar substrates or metalloradical systems, more polar aprotic solvents like acetonitrile (MeCN) or THF may be beneficial. Always use anhydrous, degassed solvents.[14]

Q: How do modern photoredox and metalloradical methods differ from traditional AIBN-initiated reactions? A: They offer superior control.

  • Traditional methods rely on heat to generate radicals, which can be harsh and non-selective.

  • Photoredox catalysis uses visible light to generate radicals under exceptionally mild conditions, showing incredible functional group tolerance.[10][18] The reaction can be started and stopped simply by turning the light on or off.

  • Metalloradical catalysis (MRC) , particularly with cobalt or iron porphyrin complexes, generates metal-stabilized radicals.[4][5][12] This metal-based stabilization tames the radical's reactivity, allowing for high levels of stereocontrol (both diastereoselectivity and enantioselectivity) that are very difficult to achieve with free-radical methods.[13][19]

Section 4: Protocols & Methodologies

This section provides a general workflow for optimizing a radical cyclopropanation reaction and a sample experimental protocol.

Optimization Workflow

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// Connections Start -> Select_Method; Select_Method -> Thermal_Path [label="Thermal"]; Select_Method -> Photo_Path [label="Photoredox"]; Select_Method -> Metallo_Path [label="Metalloradical"]; Thermal_Path -> Initial_Screen; Photo_Path -> Initial_Screen; Metallo_Path -> Initial_Screen; Initial_Screen -> Analyze; Analyze -> Problem; Problem -> Troubleshoot [label="Yes"]; Problem -> Optimize [label="No"]; Troubleshoot -> Initial_Screen [label="Re-screen"]; Optimize -> Scale_Up; } caption { label = "Fig 2: Workflow for optimizing radical cyclopropanation."; fontsize = 10; fontname = "Arial"; } enddot Fig 2: Workflow for optimizing radical cyclopropanation.

General Protocol: Visible-Light Mediated Radical Cyclopropanation

Disclaimer: This is a representative protocol. Specific amounts, reagents, and conditions must be adapted based on the specific reaction being performed. Always consult the primary literature for the specific transformation you are attempting.

Materials:

  • Alkene (1.0 equiv, purified)

  • Radical Precursor (e.g., an iodomethyl reagent, 1.5 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., MeCN or DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool under vacuum or in a desiccator.

  • Reaction Setup: To the Schlenk flask under a positive pressure of argon, add the alkene (e.g., 0.5 mmol), the photocatalyst (e.g., 0.005 mmol, 1 mol%), and a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL to achieve a 0.1 M concentration) via syringe.

  • Reagent Addition: Add the radical precursor (e.g., 0.75 mmol, 1.5 equiv). If the precursor is a solid, it can be added with the other solids in step 2. If it is a liquid, add it via syringe.

  • Degassing (Optional but Recommended): Even with degassed solvent, it is good practice to subject the final reaction mixture to 1-2 cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Initiation: Place the sealed reaction vessel approximately 5-10 cm from the blue LED light source. A small fan should be used to maintain the reaction at room temperature.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), turn off the light. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 5: References

  • Mechanism of Atom Transfer Radical Addition (ATRA) in Cyclopropanation.

  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes.

  • Proposed stepwise radical mechanism for cyclopropanation of alkenes.

  • New radical cyclopropanations enabled by visible-light.

  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes.

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.

  • Addition to Cyclopropane Ring.

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives.

  • Cyclopropanation Strategies in Recent Total Syntheses.

  • Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.

  • Stereoselective Cyclopropanation Reactions.

  • Technical Support Center: Optimizing Cyclopropanation Reactions.

  • Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures.

  • Synthesis Workshop: Cyclopropanation via Radical Carbenoids.

  • Highly Stereoselective Radical Cyclopropanation of Olefins via Cobaloxime-Based Metalloradical Catalysis.

  • Radical Cation Cyclopropanations via Chromium Photooxidative Catalysis.

  • Optimization of Reaction Conditions.

  • Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover.

  • Radical initiator.

  • RADICAL INITIATORS, REAGENTS AND SOLVENTS USED IN RADICAL CHEMISTRY.

  • Solvent effect on the radical addition reaction to double bond.

  • Reactions of Cyclopropane and Cyclobutane.

  • Polymerization Initiators.

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024).

  • Radical ring-opening of cyclopropanols.

  • Radical addition-polar termination cascade: efficient strategy for photoredox-neutral-catalysed cyclopropanation and Giese-type reactions of alkenyl N-methyliminodiacetyl boronates.

  • Synthesis of cyclopropanes.

  • Cyclopropanation of Alkenes.

  • Cyclopropanation.

  • Cyclopropanation Reactions.

  • Addition of Carbenes to Alkenes: Cyclopropane Synthesis.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Malonic Ester Synthesis of Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the malonic ester synthesis for the formation of cyclopropane rings, a variant of the Perkin alicyclic synthesis. Here, we move beyond the textbook procedure to address the nuanced side reactions and practical hurdles that can arise in the laboratory, providing you with field-proven insights and troubleshooting protocols to enhance your yield and purity.

Introduction: The Allure and Challenge of Strained Ring Synthesis

The intramolecular malonic ester synthesis is a powerful tool for constructing cyclopropane-1,1-dicarboxylates, valuable precursors for cyclopropanecarboxylic acids. The strategy relies on a tandem double alkylation of a malonic ester with a dihaloalkane, typically 1,2-dibromoethane or 1,2-dichloroethane, followed by hydrolysis and decarboxylation. While elegant in theory, the formation of a high-strain three-membered ring introduces specific challenges and competing reaction pathways that can significantly impact the success of the synthesis. This guide provides a systematic approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a high molecular weight, viscous substance instead of my desired cyclopropane product. What is happening?

A1: You are likely observing intermolecular polymerization, a common and significant side reaction. This occurs when the mono-alkylated intermediate reacts with another molecule of the malonic ester enolate before it has a chance to cyclize. This chain-reaction process leads to the formation of long-chain polymers instead of the desired intramolecular cyclization product.

  • Causality: The outcome of the reaction is a kinetic competition between the intramolecular SN2 reaction (cyclization) and the intermolecular SN2 reaction (polymerization). At high concentrations, the probability of two different molecules colliding (intermolecular) is much higher than the ends of the same molecule finding each other (intramolecular).

  • Troubleshooting Protocol:

    • High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high-dilution conditions. This reduces the concentration of the reactants, thereby decreasing the frequency of intermolecular collisions. A typical starting point is to use a solvent volume that results in a substrate concentration of 0.01–0.05 M.

    • Slow Addition: Instead of adding the base to the mixture of malonic ester and dihaloalkane, or vice versa, employ a slow-addition technique using a syringe pump. Prepare a solution of the malonic ester and dihaloalkane in a large volume of solvent, and slowly add the base solution over several hours. This ensures that the concentration of the reactive enolate is always kept to a minimum, further favoring the unimolecular cyclization pathway.

Q2: I'm observing the formation of gaseous products and my NMR shows signals consistent with vinyl bromide or allyl chloride. What is the source of this side reaction?

A2: This indicates that your dihaloalkane is undergoing an E2 elimination reaction, promoted by the basic conditions of the synthesis. The malonic ester enolate, while a good nucleophile, is also a reasonably strong base capable of abstracting a proton from the dihaloalkane, leading to the formation of an alkene. This is particularly problematic with 1,2-dihaloethanes.

  • Causality: The competition between the SN2 (alkylation) and E2 (elimination) pathways is influenced by the base, substrate, and temperature. A strong, sterically unhindered base like the malonate enolate can readily act as a base, and elevated temperatures favor elimination over substitution.[1][2]

  • Troubleshooting Protocol:

    • Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. For the initial alkylation steps, running the reaction at room temperature or even 0 °C can significantly suppress the E2 pathway.

    • Choice of Base: While sodium ethoxide is standard, using a less-hindered base can sometimes be beneficial. However, the primary control for this side reaction is temperature.

    • Choice of Dihaloalkane: While often more expensive, using a diiodoalkane (e.g., 1,2-diiodoethane) can sometimes favor the SN2 reaction due to the better leaving group ability of iodide.

Q3: My crude product mixture is complex, and I suspect transesterification or saponification is occurring during the cyclization step. How can I prevent this?

A3: These are common base-induced side reactions affecting the ester functional groups. Transesterification occurs if the alkoxide base does not match the alkyl group of the ester, while premature saponification can happen if water is present in the reaction.

  • Causality:

    • Transesterification: Using a base like sodium methoxide with diethyl malonate will lead to an equilibrium mixture of diethyl, dimethyl, and ethyl methyl malonates, complicating purification and characterization.[3]

    • Saponification: Alkoxide bases are hygroscopic and can contain residual hydroxide. Water in the solvent will also lead to base-catalyzed hydrolysis (saponification) of the ester groups to carboxylates.

  • Troubleshooting Protocol:

    • Match the Base to the Ester: This is a critical and non-negotiable rule. If you are using diethyl malonate, you must use sodium ethoxide as the base. If using dimethyl malonate, use sodium methoxide.[3]

    • Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Handle the alkoxide base under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Commercial solutions of alkoxides in their corresponding alcohol are often a reliable choice.

Q4: The yield of my cyclopropane is much lower than when I perform the same reaction to make a cyclobutane. Why is this, and can it be improved?

A4: The synthesis of smaller, more strained rings like cyclopropane is inherently more challenging than for less strained rings like cyclobutane and cyclopentane.

  • Causality:

    • Ring Strain: Cyclopropane has significant angle and torsional strain (approx. 27.5 kcal/mol).[4] This high strain energy raises the activation energy for the ring-closing transition state, making the desired intramolecular SN2 reaction slower. This slower desired reaction allows more time for competing side reactions (like polymerization and elimination) to occur.

    • Entropy: While intramolecular reactions are generally favored entropically, the conformational constraints required to bring the reactive ends of a short three-carbon chain together for cyclization are significant.

  • Troubleshooting Protocol:

    • Strictly Adhere to High-Dilution: For cyclopropane synthesis, high-dilution is even more critical than for larger rings. Consider concentrations at the lower end of the recommended range (e.g., 0.01 M).

    • Thorpe-Ingold Effect: If your synthetic strategy allows, introducing gem-dialkyl substituents on the malonic ester can accelerate the rate of cyclization. This is known as the Thorpe-Ingold effect, where steric compression in the acyclic starting material favors the cyclized transition state.[5][6]

    • Optimize Temperature: A careful balance is needed. The temperature must be high enough to overcome the activation energy for cyclization but low enough to minimize elimination. An optimization screen may be necessary.

Q5: My hydrolysis and decarboxylation steps are not going to completion. How can I ensure full conversion to the final cyclopropanecarboxylic acid?

A5: Incomplete hydrolysis or decarboxylation can be due to sterically hindered intermediates or suboptimal reaction conditions.

  • Causality:

    • Incomplete Hydrolysis (Saponification): The cyclopropane-1,1-dicarboxylate can be sterically hindered, making the approach of hydroxide to the carbonyl centers slow.

    • Incomplete Decarboxylation: Decarboxylation requires the formation of a β-keto acid-like intermediate, which proceeds through a cyclic transition state. If the preceding hydrolysis step is incomplete, decarboxylation will not occur. The reaction is also thermally driven and requires sufficient heat.[7]

  • Troubleshooting Protocol:

    • Ensure Complete Saponification: Use a sufficient excess of a strong base (e.g., 3-4 equivalents of NaOH or KOH) and ensure adequate reaction time and temperature. Using a co-solvent like ethanol or THF can help with solubility. Monitor the reaction by TLC or LC-MS until the starting diester is fully consumed.

    • Acidify Carefully: After saponification, carefully and completely acidify the solution with a strong non-nucleophilic acid (e.g., HCl or H₂SO₄) to a pH of ~1-2 to ensure the dicarboxylate is fully protonated to the dicarboxylic acid.

    • Sufficient Heat for Decarboxylation: Once acidified, heat the mixture to reflux. The loss of CO₂ is often visible as bubbling. Ensure the heating is maintained until gas evolution ceases. For stubborn substrates, distillation of the final product can provide the necessary thermal energy to drive the decarboxylation to completion.

Visualizing Reaction Pathways

To better understand the competition between the desired cyclization and the primary side reactions, consider the following reaction diagrams.

Desired vs. Undesired Pathways

G cluster_0 Initial Alkylation cluster_1 Reaction Crossroads cluster_2 Dihaloalkane Side Reaction Malonate Enolate Malonate Enolate Mono-alkylated Intermediate Mono-alkylated Intermediate Malonate Enolate->Mono-alkylated Intermediate + Br-(CH2)2-Br (SN2) E2 Elimination E2 Elimination Product (e.g., Vinyl Bromide) Malonate Enolate->E2 Elimination + Br-(CH2)2-Br (Base Behavior) Deprotonation Deprotonation Mono-alkylated Intermediate->Deprotonation + Base Cyclization (Desired) Cyclopropane Diester Deprotonation->Cyclization (Desired) Polymerization (Side Reaction) Polymer Chain Deprotonation->Polymerization (Side Reaction)

Caption: Competing pathways after initial mono-alkylation.

Hydrolysis and Decarboxylation Sequence

G Cyclopropane Diester Cyclopropane Diester Saponification Cyclopropane-1,1-dicarboxylate (Disodium Salt) Cyclopropane Diester->Saponification 1. NaOH, H2O, Heat Acidification Cyclopropane-1,1-dicarboxylic Acid Saponification->Acidification 2. H3O+ Decarboxylation Cyclopropanecarboxylic Acid (Final Product) Acidification->Decarboxylation 3. Heat (-CO2)

Caption: Standard workflow for the final conversion steps.

Summary Table of Troubleshooting Strategies

Issue Observed Probable Cause Primary Solution Secondary Actions
Viscous, polymeric byproductIntermolecular reaction dominatesHigh-dilution conditions (0.01-0.05 M)Slow addition of base using a syringe pump
Gaseous byproduct, alkene signals in NMRE2 Elimination of dihaloalkaneLower reaction temperature (0 °C to RT)Consider using a diiodoalkane substrate
Complex mixture of estersTransesterificationMatch alkoxide base to ester (e.g., NaOEt for diethyl malonate)Use commercial alkoxide solutions to ensure purity
Premature hydrolysis during cyclizationWater contaminationUse anhydrous solvents and reagents Handle hygroscopic bases under an inert atmosphere
Low yield, especially for cyclopropaneHigh ring strain slows cyclizationStrict adherence to high-dilution Introduce gem-dialkyl groups (Thorpe-Ingold effect) if possible
Incomplete conversion in final stepsIncomplete hydrolysis or decarboxylationEnsure complete saponification (excess base, heat) before acidification and heat sufficiently for decarboxylationUse co-solvents for solubility; monitor steps by TLC/LC-MS

References

  • Thorpe–Ingold effect. In Wikipedia.
  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). Advanced Organic Synthesis.
  • Malonic ester synthesis. In Wikipedia.
  • Malonic Ester Synthesis. (n.d.). Chemistry Steps.
  • Deciding SN1/SN2/E1/E2 (1) - The Substrate. (2025). Master Organic Chemistry.
  • SN2 vs E2. (n.d.). Chemistry Steps.
  • 4.4: Conformations of Cycloalkanes. (2024). Chemistry LibreTexts.
  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of Calgary.
  • Perkin Alicyclic Synthesis. (n.d.). Chempedia.

Sources

Technical Support Center: Resolution of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating these enantiomers. Our focus is on providing practical, field-tested insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The most common and effective methods for resolving this racemic carboxylic acid are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts.[1][2][3][4][5] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5][6]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[7][8]

  • Enzymatic Resolution: This method utilizes enzymes, such as lipases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[][10][11][12]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt formation?

A2: The choice of the resolving agent is critical for successful separation.[13] Key factors to consider include:

  • Chemical Nature: For resolving a carboxylic acid, a chiral amine (base) is required.[2][3] Commonly used chiral bases include alkaloids like brucine and quinine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine.[2][3][14][15]

  • Availability and Cost: Consider the availability of both enantiomers of the resolving agent and its cost, especially for large-scale resolutions.

  • Formation of Crystalline Salts: The resolving agent must form well-defined, crystalline salts with the carboxylic acid. An initial screening with a small amount of material is highly recommended.

  • Solubility Difference: The resulting diastereomeric salts must exhibit a significant difference in solubility in a practical solvent system to allow for efficient separation by crystallization.[13]

Q3: What are the initial steps for developing a chiral HPLC method for this compound?

A3: Begin by screening different types of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for a wide range of compounds.[7] Start with a simple mobile phase, such as a mixture of hexane/isopropanol or methanol/acetonitrile, and then optimize the mobile phase composition, flow rate, and temperature to achieve the best resolution.[7][16]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This is often the method of choice for larger-scale preparations due to its cost-effectiveness. However, it can be challenging to optimize.

Issue 1: Poor or No Crystallization of the Diastereomeric Salt

Potential Causes:

  • Inappropriate Solvent: The solubility of the diastereomeric salts in the chosen solvent is crucial.[13]

  • High Supersaturation Leading to "Oiling Out": If the solution is too concentrated, the salt may separate as a liquid phase instead of a solid.[17]

  • Impurities: Impurities in the racemic acid or the resolving agent can inhibit crystallization.[17]

Solutions:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. Prepare saturated solutions at an elevated temperature and allow them to cool slowly.[13]

  • Control Supersaturation: Use a more dilute solution or add the resolving agent's solution slowly to the acid's solution.[17]

  • Seeding: Introduce a small crystal of the desired diastereomeric salt to induce crystallization.[13][17] If you don't have seed crystals, try scratching the inside of the flask with a glass rod at the liquid-air interface.

  • Ensure Purity of Starting Materials: Use high-purity racemic acid and resolving agent.[17]

Issue 2: Low Diastereomeric Excess (de) After a Single Crystallization

Potential Causes:

  • Small Difference in Solubility: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.

  • Rapid Crystallization: Fast cooling can lead to the co-precipitation of both diastereomers.[18]

  • Incorrect Stoichiometry: The molar ratio of the racemic acid to the resolving agent can influence the selective precipitation.[13]

Solutions:

  • Recrystallization: One or more recrystallization steps are often necessary to enhance the diastereomeric excess.[2][3][17] Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to cool slowly.

  • Optimize the Cooling Profile: Employ a slow and controlled cooling rate to promote the selective crystallization of the less soluble diastereomer.[13][17]

  • Vary the Stoichiometry: While a 1:1 molar ratio is a common starting point, it's worth investigating substoichiometric amounts of the resolving agent.[13]

Issue 3: Difficulty in Liberating the Pure Enantiomer from the Salt

Potential Causes:

  • Incomplete Salt Dissociation: The diastereomeric salt may not fully dissociate during the acid/base workup.

  • Emulsion Formation: During the extraction process, emulsions can form, making phase separation difficult.

  • Co-extraction of the Resolving Agent: The resolving agent may be partially extracted into the organic phase along with the desired enantiomer.

Solutions:

  • Ensure Complete Protonation/Deprotonation: When liberating the carboxylic acid, use a strong acid (e.g., HCl) to ensure complete protonation.[5][15] The pH should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid.

  • Breaking Emulsions: Add a small amount of brine or a different organic solvent to help break up emulsions. Centrifugation can also be effective.

  • Thorough Washing: Wash the organic layer containing the free enantiomer with several portions of an acidic aqueous solution to remove the chiral amine, followed by a wash with brine to remove residual acid and water.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a general framework. Optimization of the solvent, resolving agent, and crystallization conditions is essential.

1. Salt Formation: a. Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) with gentle heating. b. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral amine (e.g., (R)-1-phenylethylamine) in the same solvent. c. Slowly add the amine solution to the acid solution with stirring.

2. Crystallization: a. Allow the mixture to cool slowly to room temperature. Seeding with a few crystals of the desired diastereomeric salt can be beneficial.[17] b. For maximum yield, further cool the mixture in an ice bath or refrigerator for several hours.[17]

3. Isolation of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. b. Dry the crystals and determine the yield and diastereomeric excess using chiral HPLC or by measuring the specific rotation.

4. Recrystallization (if necessary): a. Dissolve the crystals in the minimum amount of the hot solvent from which they were crystallized. b. Allow the solution to cool slowly to induce recrystallization. c. Isolate the purified crystals by filtration as described above. Repeat until the desired diastereomeric excess is achieved.[2][3][17]

5. Liberation of the Enantiomer: a. Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane). b. Add a strong acid (e.g., 2M HCl) until the aqueous layer is acidic (pH ~1-2).[5][15] c. Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent. d. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

6. Analysis: a. Determine the enantiomeric excess (ee) of the final product by chiral HPLC. b. Confirm the structure using standard analytical techniques (NMR, IR, MS).

Troubleshooting Guide: Chiral HPLC

Chiral HPLC is a powerful tool for both analysis and purification. However, achieving optimal separation requires careful method development.

Issue 1: Poor or No Enantioseparation

Potential Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselective interactions with the analyte.[7]

  • Suboptimal Mobile Phase Composition: The type and ratio of organic modifiers and additives can significantly impact resolution.[7]

  • Incorrect Flow Rate or Temperature: These parameters influence the thermodynamics and kinetics of the separation.[7][19]

Solutions:

  • Screen Different CSPs: Test columns with different chiral selectors. Polysaccharide-based columns are a good starting point.[7]

  • Optimize the Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. For acidic compounds like this one, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution.[20]

  • Adjust Flow Rate and Temperature: Generally, a lower flow rate can improve resolution.[7] Investigate the effect of temperature; sometimes sub-ambient temperatures enhance enantioselectivity.[7][19]

Issue 2: Peak Tailing or Broadening

Potential Causes:

  • Secondary Interactions: The carboxylic acid group can interact with residual silanol groups on silica-based CSPs, causing peak tailing.[7][21]

  • Column Overload: Injecting too much sample can lead to broad, distorted peaks.[22]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.[7][23]

Solutions:

  • Add a Mobile Phase Modifier: Incorporate a small amount of an acid (e.g., 0.1% TFA) into the mobile phase to suppress the ionization of the carboxylic acid and minimize interactions with the stationary phase.[22]

  • Reduce Sample Concentration: Dilute the sample and inject a smaller volume.[7]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the mobile phase.[7][22]

Data & Visualization

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Chiral Resolving AgentTypeCommonly Used For
(R)-(+)-1-PhenylethylamineBasicRacemic Acids
(S)-(-)-1-PhenylethylamineBasicRacemic Acids
QuinineBasic (Alkaloid)Racemic Acids
BrucineBasic (Alkaloid)Racemic Acids
(1S,2R)-(+)-1-Amino-2-indanolBasicRacemic Acids
L-Tartaric AcidAcidicRacemic Bases

Workflow for Diastereomeric Salt Resolution

G racemate Racemic Acid (R/S Mixture) salt_formation Salt Formation in Solvent racemate->salt_formation agent Chiral Resolving Agent ((R)-Base) agent->salt_formation diastereomers Diastereomeric Salts ((R)-Acid-(R)-Base) ((S)-Acid-(R)-Base) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid Less Soluble Salt (e.g., (R)-Acid-(R)-Base) crystallization->solid Isolate Solid liquid More Soluble Salt in Mother Liquor crystallization->liquid Separate Liquid liberation Acidification (Liberation) solid->liberation enantiomer Pure Enantiomer ((R)-Acid) liberation->enantiomer G start Poor Resolution? check_csp Is CSP Appropriate? start->check_csp check_mp Is Mobile Phase Optimized? check_csp->check_mp Yes screen_csp Screen Different CSPs check_csp->screen_csp No check_params Are Flow/Temp Optimized? check_mp->check_params Yes optimize_mp Vary Modifier Ratio & Additives check_mp->optimize_mp No optimize_params Adjust Flow Rate & Temperature check_params->optimize_params No good_resolution Good Resolution check_params->good_resolution Yes screen_csp->check_csp optimize_mp->check_mp optimize_params->check_params

Caption: A logical approach to troubleshooting poor chiral HPLC resolution.

References

  • BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
  • BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
  • chemeurope.com. (n.d.). Chiral resolution.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Enantiomeric Excess in 1-Amino-2-butanol Resolutions.
  • Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Wikipedia. (n.d.). Chiral resolution.
  • Google Patents. (n.d.). Process for resolving chiral acids with 1-aminoindan-2-ols.
  • ResearchGate. (n.d.). Chiral Resolution of Racemic Cyclopropanecarboxylic Acids in Supercritical Carbon Dioxide.
  • BenchChem. (n.d.). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.
  • Chemistry LibreTexts. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers.
  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers.
  • ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
  • Google Patents. (n.d.). Process for preparing optically active cyclopropane carboxamide and derivatives thereof.
  • ResearchGate. (n.d.). Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S -(+)-2,2- Dimethylcyclopropanecarboxylic Acid in a Polar Organic Solvent—Water Medium.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ResearchGate. (n.d.). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

Sources

Technical Support Center: Optimizing Catalyst Systems for Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical resource center for cyclopropane synthesis. Cyclopropanes are not merely the smallest of the cycloalkanes; they are powerful synthetic intermediates and key structural motifs in numerous pharmaceuticals and biologically active compounds.[1][2][3] However, the inherent ring strain that makes them so valuable also presents unique synthetic challenges.[4]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple protocols to explain the underlying principles governing catalyst activity and selectivity. Our goal is to empower you, the researcher, to not only troubleshoot your current experiment but to intelligently design future synthetic strategies.

Troubleshooting Guide: From Reaction Failure to Rational Optimization

This section addresses the most frequent and frustrating issues encountered during cyclopropanation reactions. Each problem is presented in a question-and-answer format, providing a clear diagnosis and a validated solution.

Issue 1: Low or No Product Yield

Q1: My Simmons-Smith reaction has failed or is giving negligible yield. What are the primary causes and how can I fix it?

A1: Low yield in a Simmons-Smith reaction is a classic problem that almost always traces back to the activity of the organozinc carbenoid reagent.[5] The reaction is notoriously sensitive to procedural variables.

Root Cause Analysis & Solutions:

  • Inactive Zinc-Copper Couple: The zinc surface is the site of carbenoid formation. If it is oxidized or poorly activated, the reaction will not initiate.

    • Causality: The Zn-Cu couple facilitates the oxidative addition of zinc into the C-I bond of diiodomethane. An oxidized zinc surface is inert.

    • Solution: Always use a freshly prepared and activated zinc-copper couple. Ensure the zinc dust is of high purity. Activation can often be enhanced by methods such as washing with HCl to remove the oxide layer, followed by rinses with water, acetone, and ether, or by using ultrasound.[5]

  • Reagent Quality & Stability:

    • Causality: Diiodomethane (CH₂I₂) can degrade over time, releasing iodine, which can interfere with the reaction. The organozinc intermediate itself is highly sensitive to protic sources.

    • Solution: Use freshly distilled or high-purity, stabilized diiodomethane.[5] Crucially, the reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching by moisture or air.[5]

  • Low Substrate Reactivity:

    • Causality: Electron-deficient alkenes react more sluggishly with the electrophilic zinc carbenoid.

    • Solution: For these challenging substrates, consider switching to a more potent cyclopropanating system. The Furukawa modification, which uses diethylzinc (Et₂Zn) and CH₂I₂, is significantly more reactive than the traditional Zn-Cu couple.[6]

Q2: My rhodium- or copper-catalyzed reaction with a diazo compound is inefficient. Where should I start my investigation?

A2: When using transition metal catalysis with diazo compounds, the problem can lie with the catalyst's activity, the stability of the diazo reagent, or competing reaction pathways.

Root Cause Analysis & Solutions:

  • Catalyst Deactivation:

    • Causality: The catalyst's active sites can be blocked or poisoned. In rhodium-catalyzed systems, the amino group of a substrate can coordinate to the metal center, inhibiting catalysis.[7] In some cases, the olefin substrate itself can polymerize on the catalyst surface, a phenomenon known as fouling.[8]

    • Solution: If substrate poisoning is suspected, protection of interfering functional groups (like amines) is necessary.[7] If fouling is the issue, optimizing reaction temperature and concentration may help. In some documented cases, an oxidative regeneration protocol (e.g., with a dilute H₂O₂ solution) can restore catalyst activity.[8]

  • Diazo Compound Decomposition:

    • Causality: Diazo compounds are energetic and can decompose via non-productive pathways, especially in the presence of acid traces or at elevated temperatures.

    • Solution: Ensure all reagents and solvents are free of acidic impurities. Perform the reaction at the recommended temperature. For thermally sensitive diazo compounds, a slow-addition protocol using a syringe pump can maintain a low steady-state concentration, favoring the desired catalytic cycle over decomposition.

  • Sub-optimal Ligand Environment:

    • Causality: The electronic and steric properties of the ligands attached to the metal center dictate the reactivity and stability of the metal carbene intermediate.[9] An inappropriate ligand can lead to low turnover frequency.

    • Solution: For rhodium catalysts, switching from standard acetate or octanoate ligands to more sterically demanding ones like triphenylacetate (TPA) can sometimes enhance stability and prevent side reactions.[10]

Problem Potential Cause Recommended Solution & Rationale
Low/No Yield Inactive Catalyst (Simmons-Smith)Use freshly activated Zn-Cu couple; activation removes the passivating oxide layer.[5]
Catalyst Deactivation (Rh/Cu)Protect coordinating functional groups on the substrate; polymerization on the catalyst surface can be mitigated by adjusting conditions.[7][8]
Poor Reagent QualityUse purified diiodomethane or freshly prepared diazo compounds to avoid inhibitory impurities.[5]
Presence of Moisture/AirConduct reaction under a strict inert atmosphere; organometallic intermediates are readily quenched by protons.[5]
Incomplete Conversion Insufficient ReagentIncrease the equivalents of the cyclopropanating agent incrementally (e.g., from 1.2 to 1.5 eq.).
Low Reaction TemperatureFor sluggish reactions, gradually increase the temperature, but monitor for byproduct formation.[5]
Issue 2: Poor Stereoselectivity

Q3: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity is a matter of controlling the trajectory of the carbene addition to the alkene. This is influenced by a hierarchy of factors: directing groups, catalyst ligands, and solvent.

Controlling Diastereoselectivity:

  • Exploit Directing Groups:

    • Causality: Functional groups such as allylic alcohols can coordinate to the metal center of the cyclopropanating reagent (especially zinc-based ones), forcing the delivery of the methylene group to the syn-face of the double bond.[11][12] This pre-coordination creates a highly organized transition state.

    • Action: If your substrate contains a hydroxyl or related group, its directing effect is the most powerful tool you have. The Simmons-Smith reaction is particularly effective in this regard.[12]

  • Optimize the Catalyst and Ligands:

    • Causality: In rhodium- and copper-catalyzed systems, the chiral ligands create a sterically and electronically defined pocket around the metal-carbene. This environment dictates which face of the approaching alkene is more accessible and which orientation is favored.[13][14] Bulky ligands can effectively block one pathway, leading to high selectivity.[10]

    • Action: For rhodium-catalyzed reactions with α-alkyl-α-diazoesters, switching to a catalyst with sterically demanding ligands like dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄) can dramatically increase diastereoselectivity by preventing competing side reactions like β-hydride elimination.[10]

  • Solvent Selection:

    • Causality: The solvent can influence the conformation of the substrate and the catalyst, as well as the stability of the transition state. In Simmons-Smith type reactions, the rate and selectivity are known to decrease as the basicity of the solvent increases due to competitive coordination with the Lewis acidic zinc reagent.[2][11]

    • Action: Screen different solvents. For the Furukawa modification (Et₂Zn/CH₂I₂), changing the solvent from ether to dichloromethane (CH₂Cl₂) has been shown to significantly improve syn-selectivity for certain substrates.[11]

Caption: Decision workflow for troubleshooting poor diastereoselectivity.

Frequently Asked Questions (FAQs)

Q4: How do I choose the right catalyst system for my specific application?

A4: The choice between zinc-, copper-, and rhodium-based systems depends primarily on your substrate's functional groups, the desired level of stereocontrol, and cost considerations.

Catalyst System Typical Method Key Advantages Common Limitations Best For...
Zinc-Based Simmons-Smith (Zn-Cu, CH₂I₂)Excellent for substrates with directing groups (e.g., allylic alcohols), high diastereoselectivity, stereospecific.[2][12]Sensitive to air and moisture, can be sluggish with electron-poor alkenes, stoichiometric zinc waste.[5]Directed cyclopropanation of functionalized alkenes.
Copper-Based Cu(I) or Cu(II) precursors + diazo compoundCost-effective compared to rhodium, high efficiency in asymmetric reactions with appropriate chiral ligands.[15][16]Can be less active than rhodium for challenging substrates. Selectivity is highly ligand-dependent.[14]Large-scale synthesis, asymmetric cyclopropanation where cost is a factor.
Rhodium-Based Rh₂(OAc)₄, Rh₂(TPA)₄, etc. + diazo compoundHighly active and versatile, broad substrate scope, excellent for controlling selectivity through ligand design.[9][10][17]High cost of rhodium, potential for competing C-H insertion or β-hydride elimination side reactions.[10]High-value targets, challenging substrates, and achieving very high levels of stereocontrol.

Q5: What is the mechanistic role of the ligand in a rhodium-catalyzed cyclopropanation?

A5: The ligands are not passive spectators; they are critical architects of the reaction's outcome. In dirhodium(II) paddlewheel catalysts, the four carboxylate (or other) ligands surrounding the two rhodium centers perform several crucial functions:

  • Modulate Electrophilicity: The electronic nature of the ligand fine-tunes the electrophilicity of the rhodium-carbene intermediate. Electron-withdrawing ligands increase the carbene's electrophilicity, which can enhance its reactivity towards electron-rich olefins.

  • Create a Chiral Environment: In asymmetric catalysis, chiral ligands form a well-defined, three-dimensional pocket. This chiral space forces the incoming alkene to adopt a specific orientation to minimize steric clashes, leading to the preferential formation of one enantiomer.[17]

  • Control Chemoselectivity: Ligands can sterically block alternative reaction pathways. For example, the use of bulky triphenylacetate (TPA) ligands on a dirhodium catalyst suppresses β-hydride elimination, a common side reaction with certain diazoesters, thereby favoring the desired cyclopropanation pathway.[10]

G cluster_0 Catalytic Cycle A Rh₂(L)₄ Catalyst C Nitrogen Gas (N₂) D Rh(II)-Carbene Intermediate A->D + R-CHN₂ - N₂ B Diazo Compound (R-CHN₂) B->A F Cyclopropane Product D->F + Alkene E Alkene E->D F->A Catalyst Regeneration

Sources

Technical Support Center: Managing Impurities in Carboxylic Acid Synthesis via Carbonylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in carboxylic acid synthesis via carbonylation. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the proactive management and remediation of impurities that can compromise the yield, purity, and overall success of your synthesis. We understand that in the realm of pharmaceutical development, the integrity of your final product is paramount.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and fundamental questions that arise during the carbonylation process.

FAQ 1: My final carboxylic acid product is discolored and fails purity analysis. What are the likely culprits?

Discoloration and purity issues in carboxylic acids synthesized via carbonylation often stem from several sources of impurities. The most common classes of impurities include:

  • Residual Metal Catalysts: Incomplete removal of transition metal catalysts (e.g., Palladium, Rhodium, Iridium) is a frequent issue.[1][2] These metals can remain in the final product, often in colloidal form, leading to discoloration and potential downstream catalytic interference.

  • Iodide and Halide Impurities: Processes employing iodide promoters, such as the Monsanto and Cativa processes for acetic acid synthesis, can leave behind organic and inorganic iodide impurities (e.g., methyl iodide, hydrogen iodide).[3][4][5] These are known to be corrosive and can poison downstream catalysts.

  • Oxidizable Impurities: Side reactions can generate a variety of byproducts that are susceptible to oxidation, leading to the formation of colored species over time.[3][4]

  • Carbonyl Byproducts: The carbonylation reaction itself can sometimes lead to the formation of other carbonyl-containing compounds, such as ketones and aldehydes, which can be difficult to separate from the desired carboxylic acid.[6]

A logical first step in troubleshooting is to perform a thorough analytical characterization of your crude product to identify the specific nature of the impurities.

FAQ 2: How can I minimize the formation of byproducts like ketones and α-keto acids during my carbonylation reaction?

The formation of byproducts such as ketones and α-keto acids is often a result of reaction conditions that favor competing reaction pathways.[6] Here are key parameters to investigate for optimization:

  • Carbon Monoxide (CO) Pressure: High CO pressure can sometimes favor double carbonylation, leading to the formation of α-keto acids.[6] A systematic study of varying CO pressure (while keeping other parameters constant) can help identify an optimal range that maximizes the yield of the desired monocarboxylic acid.

  • Temperature: Reaction temperature significantly influences reaction kinetics. Elevated temperatures can sometimes promote side reactions. Screening a range of temperatures is crucial to find the sweet spot that favors the desired carbonylation pathway.

  • Catalyst and Ligand System: The choice of metal catalyst and coordinating ligands has a profound impact on selectivity.[6] The steric and electronic properties of the ligands can be tuned to disfavor the formation of unwanted byproducts. If you are consistently observing byproduct formation, consider screening alternative ligand systems.

  • Solvent and Base: The polarity of the solvent and the nature of the base used can influence the reaction mechanism and selectivity. A careful selection of the solvent and base system is essential for optimizing the reaction.

FAQ 3: What are the best practices for removing residual metal catalysts from my carboxylic acid product?

Residual metal catalysts can be particularly challenging to remove. Here are several effective strategies:

  • Recrystallization: For solid carboxylic acids, recrystallization from a well-chosen solvent system is a powerful purification technique that can effectively remove metal impurities.[6]

  • Distillation: For volatile liquid carboxylic acids, fractional distillation is the preferred method for separating the acid from non-volatile metal residues.[6]

  • Chelating Agents: The use of specialized chelating agents or scavengers can sequester metal ions, forming complexes that can be more easily removed by filtration or extraction.

  • Acid-Base Extraction: An acid-base extraction can be effective. The carboxylic acid is converted to its salt and moves to the aqueous layer, leaving behind neutral, metal-containing organic impurities in the organic layer.[6][7]

The choice of method will depend on the physical properties of your carboxylic acid and the nature of the catalyst used.

Section 2: Troubleshooting Guides

This section provides structured approaches to resolving specific experimental issues.

Guide 1: Low Yield of Carboxylic Acid

A lower-than-expected yield is a common problem. This guide will help you systematically diagnose the potential causes.

Troubleshooting Workflow for Low Carboxylic Acid Yield

LowYieldTroubleshooting Start Low Carboxylic Acid Yield Observed Check_Purity Analyze Crude Product for Byproducts (e.g., GC-MS, LC-MS, NMR) Start->Check_Purity Byproducts_Present Significant Byproducts Detected? Check_Purity->Byproducts_Present Optimize_Conditions Optimize Reaction Conditions: - CO Pressure - Temperature - Catalyst/Ligand System Byproducts_Present->Optimize_Conditions Yes Incomplete_Conversion Incomplete Conversion of Starting Material? Byproducts_Present->Incomplete_Conversion No Resolution Yield Improved Optimize_Conditions->Resolution Check_Starting_Material Verify Purity and Integrity of Starting Materials Check_Reagents Ensure Anhydrous Conditions (if required) and Freshness of Reagents Check_Starting_Material->Check_Reagents Check_Catalyst_Activity Evaluate Catalyst Activity: - Proper activation - Potential poisoning Check_Reagents->Check_Catalyst_Activity Purification_Loss Evaluate Purification Protocol for Product Loss Check_Catalyst_Activity->Purification_Loss Incomplete_Conversion->Check_Starting_Material No Increase_Reaction_Time Increase Reaction Time or Catalyst Loading Incomplete_Conversion->Increase_Reaction_Time Yes Increase_Reaction_Time->Resolution Purification_Loss->Resolution

Caption: Troubleshooting workflow for low carboxylic acid yield.

Guide 2: Persistent Iodide Contamination

For processes utilizing iodide promoters, residual iodides can be a significant issue.

Troubleshooting and Remediation of Iodide Impurities

Symptom Potential Cause Recommended Action Analytical Verification
Product fails iodide test (e.g., silver nitrate test) Incomplete removal of volatile organic iodides (e.g., methyl iodide).Perform a final distillation or evaporation step to remove low-boiling iodide species.[3][4]Headspace GC-MS
Corrosion of downstream equipment Presence of inorganic iodides or hydrogen iodide.Implement a hydrogen peroxide treatment protocol to oxidize iodides to non-volatile species, followed by distillation.[3][4][6]Ion Chromatography, ICP-MS
Discoloration upon storage Formation of iodine from the oxidation of iodide impurities.Utilize a purification step with a reducing agent or an adsorbent material designed to capture iodine.UV-Vis Spectroscopy

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for common purification procedures.

Protocol 1: Purification of Carboxylic Acids via Acid-Base Extraction

This is a fundamental and widely applicable method for removing neutral and basic impurities.[6][7]

  • Dissolution: Dissolve the crude carboxylic acid product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of a suitable base (e.g., sodium hydroxide, sodium bicarbonate). The carboxylic acid will be deprotonated to its corresponding carboxylate salt and partition into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the pH is at least two units below the pKa of the carboxylic acid. The protonated carboxylic acid will precipitate if it is a solid or form an immiscible layer if it is a liquid.

  • Final Extraction & Drying: Extract the purified carboxylic acid back into a fresh portion of the organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Diagram of Acid-Base Extraction Workflow

AcidBaseExtraction cluster_0 Separatory Funnel 1 cluster_1 Separatory Funnel 2 Crude_Product Crude Product in Organic Solvent Aqueous_Base Aqueous Base (e.g., NaOH) Crude_Product->Aqueous_Base Mix & Separate Aqueous_Layer1 Aqueous Layer: Carboxylate Salt & Basic Impurities Aqueous_Base->Aqueous_Layer1 Organic_Layer1 Organic Layer: Neutral Impurities Aqueous_Base->Organic_Layer1 Aqueous_Layer1_Input Combined Aqueous Layers Aqueous_Layer1->Aqueous_Layer1_Input Strong_Acid Strong Acid (e.g., HCl) Aqueous_Layer1_Input->Strong_Acid Acidify Precipitate Pure Carboxylic Acid (Precipitate or Oil) Strong_Acid->Precipitate

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Removal of Iodide Impurities with Hydrogen Peroxide

This protocol is specifically designed for carboxylic acids produced in processes that utilize iodide promoters.[3][4][6]

  • Initial Separation: If feasible, perform an initial distillation or evaporation to separate the bulk of the carboxylic acid from the carbonylation catalyst and the majority of the iodide promoter.[3][4]

  • Hydrogen Peroxide Treatment: In a suitable reaction vessel, contact the impure carboxylic acid with hydrogen peroxide. The concentration of hydrogen peroxide and the reaction temperature will need to be optimized for your specific system. A strong acid catalyst, such as sulfuric acid, may be used to facilitate the oxidation of iodide impurities.[3][4]

  • Recovery: After the treatment, recover the purified carboxylic acid by distillation or evaporation.[3] The oxidized iodide species are typically non-volatile and will remain in the distillation residue.

  • Optional Metal Salt Addition: To prevent contamination from the acid catalyst (e.g., sulfur from sulfuric acid), a suitable metal salt such as a carboxylate (e.g., potassium acetate) or nitrate salt can be added during the recovery step.[4]

Section 4: Analytical Methods for Impurity Profiling

A robust analytical strategy is crucial for identifying and quantifying impurities.

Impurity Class Primary Analytical Technique Secondary/Confirmatory Technique(s) Typical Detection Limit
Residual Metal Catalysts Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)X-ray Fluorescence (XRF)ppb to ppm
Organic Iodides/Halides Gas Chromatography - Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopyppm to ppb
Carbonyl Byproducts High-Performance Liquid Chromatography (HPLC) with UV or MS detectionGC-MS, NMRppm
Residual Solvents Headspace GC-MSNMRVaries by solvent toxicity
Water Content Karl Fischer Titration% to ppm

References

  • Cook, B. D., & Scates, M. O. (1995). Process for purification of carboxylic acids. U.S. Patent No. 5,387,713. Washington, DC: U.S.
  • BP Chemicals Limited. (1992). Process for purification of carboxylic acids.
  • BP Chemicals Limited. (1993). Process for the purification of carboxylic acids and/or their anhydrides.
  • Hoechst Celanese Corporation. (1991). Methanol carbonylation process. U.S. Patent No. 5,026,908. Washington, DC: U.S.
  • BP Chemicals Limited. (2002). Carbonylation of methanol to acetic acid with carbon monoxide flow controls. U.S. Patent No. 6,255,527B1. Washington, DC: U.S.
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  • Veeprho. (n.d.).
  • Wikipedia. (2023). Acetic acid. [Link]
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  • Sunley, G. J., & Watson, D. J. (2000). High productivity methanol carbonylation catalysis using iridium.
  • Haryono, A., & Tri M, Y. (2025). Optimization of Acetic Acid Production Process Using the Cativa Method for Increasing Product Purity. Journal of Engineering and Technological Sciences, 57(4), 843-856.
  • Cornella, J., & Martin, R. (2013). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 78(15), 7233–7249.
  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2012). Homogeneous Catalysis. Springer Science & Business Media.
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  • Celanese International Corporation. (2006). Low water methanol carbonylation process for high acetic acid production and for water balance control. U.S. Patent No. 7,005,541B2. Washington, DC: U.S.
  • Wikipedia. (2023).
  • Chemistry Steps. (2023, July 9).
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  • Agilent Technologies. (2016). Gas chromatographic separation of metal carbonyls in carbon monoxide with detection using the Agilent 8800 ICP-QQQ. [Link]
  • Sunley, G. J., & Watson, D. J. (2000). The Cativa™ Process for the Manufacture of Acetic Acid.
  • Perera, K. S. D. (2021). Monsanto and Cativa processes of acetic acid synthesis. OUSL Journal, 16(2), 62-67.
  • PTC Organics, Inc. (n.d.). PTC Carbonylation of Methanol to Acetaldehyde. [Link]
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  • Orha, L., et al. (2025). Guideline for Analysis and Prevention of Contamination Catalysis.
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  • Rinzler, A. G., et al. (1998). Elimination of metal catalyst and carbon-like impurities from single-wall carbon nanotube raw material. Applied Physics A, 67(1), 29–33.
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  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
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Validation & Comparative

A Comparative Guide to COX-2 Inhibitors: Evaluating the Potential of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Selective cyclooxygenase-2 (COX-2) inhibitors have been a cornerstone of anti-inflammatory therapy, offering a targeted approach to pain and inflammation management.[1] This guide provides a comparative analysis of established COX-2 inhibitors and introduces a novel structural scaffold, represented by 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid, for which we will outline a comprehensive experimental plan to determine its potential as a next-generation selective COX-2 inhibitor.

The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[3] In contrast, COX-2 is typically induced at sites of inflammation and is the primary mediator of pain and inflammatory responses.[4][5]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[3] Selective COX-2 inhibitors were developed to specifically target the inflammation-driving enzyme, thereby reducing the risk of these adverse effects.[5]

Below is a diagram illustrating the COX signaling pathway and the points of intervention for non-selective and selective inhibitors.

COX_Pathway cluster_COX1 COX-1 Pathway (Constitutive) cluster_COX2 COX-2 Pathway (Inducible) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_1 Physiological Prostaglandins COX1->Prostaglandins_1 GI_Protection GI Mucosal Protection Prostaglandins_1->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_1->Platelet_Aggregation Kidney_Function Renal Blood Flow Prostaglandins_1->Kidney_Function Prostaglandins_2 Inflammatory Prostaglandins COX2->Prostaglandins_2 Inflammation Inflammation Prostaglandins_2->Inflammation Pain Pain Prostaglandins_2->Pain Fever Fever Prostaglandins_2->Fever Traditional_NSAIDs Traditional NSAIDs Traditional_NSAIDs->COX1 Inhibit Traditional_NSAIDs->COX2 Inhibit Selective_COX2_Inhibitors Selective COX-2 Inhibitors Selective_COX2_Inhibitors->COX2 Selectively Inhibit

Caption: The COX Signaling Pathway and Points of Inhibition.

Established Selective COX-2 Inhibitors: A Performance Benchmark

Several selective COX-2 inhibitors have been successfully developed and marketed. Among the most well-known are Celecoxib, Rofecoxib, and Etoricoxib. These compounds share common structural features that contribute to their selectivity. A key determinant of COX-2 selectivity is the presence of a bulkier side group that can fit into the larger, more accommodating active site of the COX-2 enzyme, a space that is sterically hindered in COX-1 by the presence of isoleucine at position 523 instead of valine.[6][7]

The following table summarizes the in vitro potency and selectivity of these established inhibitors.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
Celecoxib 150.04375
Rofecoxib >1000.53>188
Etoricoxib 1161.1106

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

A Novel Candidate: this compound

While the established "coxibs" have demonstrated clinical efficacy, the search for new chemical entities with potentially improved properties continues. This compound presents a novel structural scaffold that deviates from the typical diarylheterocycle core of many coxibs.

Structural Analysis and Potential for COX-2 Selectivity

The key to the selectivity of established COX-2 inhibitors lies in their ability to interact with a specific side pocket within the COX-2 active site.[6] The structure of this compound possesses features that could potentially mimic this interaction:

  • The 4-Methoxyphenyl Group: The methoxy group at the para position of the phenyl ring could potentially interact with the hydrophilic residues within the COX-2 active site.

  • The Cyclopropane Ring: This rigid, three-membered ring introduces a significant conformational constraint. This rigidity could orient the phenyl ring and the carboxylic acid in a specific spatial arrangement that favors binding to the COX-2 active site over the more constricted COX-1 site.

  • The Carboxylic Acid Moiety: While many selective COX-2 inhibitors feature sulfonamide or methylsulfonyl groups, the carboxylic acid could potentially interact with key amino acid residues in the active site, such as Arg120, through hydrogen bonding.

The unique, compact, and rigid structure of the cyclopropane ring could offer a different approach to achieving COX-2 selectivity compared to the larger, more flexible side chains of some existing coxibs.

A Proposed Experimental Workflow for Characterization

To ascertain the true potential of this compound as a selective COX-2 inhibitor, a systematic experimental evaluation is required. The following workflow outlines the key in vitro and in vivo assays necessary for a comprehensive characterization.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Start Compound Synthesis & Purification In_Vitro In Vitro Assays Start->In_Vitro COX1_Assay COX-1 Inhibition Assay (IC50 Determination) In_Vitro->COX1_Assay COX2_Assay COX-2 Inhibition Assay (IC50 Determination) In_Vitro->COX2_Assay In_Vivo In Vivo Efficacy Models Carrageenan Carrageenan-Induced Paw Edema (Rat/Mouse) In_Vivo->Carrageenan Analgesia Analgesia Model (e.g., Writhing Test) In_Vivo->Analgesia PK_PD Pharmacokinetics & Pharmacodynamics Tox Preliminary Toxicity PK_PD->Tox Decision Go/No-Go Decision Tox->Decision Selectivity Calculate Selectivity Ratio (COX-1 IC50 / COX-2 IC50) COX1_Assay->Selectivity COX2_Assay->Selectivity Selectivity->In_Vivo Carrageenan->PK_PD Analgesia->PK_PD

Caption: Proposed Experimental Workflow for Characterization.

Detailed Experimental Protocols

1. In Vitro COX-1 and COX-2 Inhibition Assay

This assay is fundamental to determining the potency and selectivity of the test compound.

  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Enzyme Preparation: Utilize commercially available, purified ovine or human COX-1 and COX-2 enzymes.

    • Assay Buffer Preparation: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors like hematin.

    • Compound Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO). Include a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

    • Incubation: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound or control. Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Reaction Termination and Detection: After a specific incubation time, terminate the reaction. The amount of prostaglandin E2 (PGE2) produced is then quantified using a suitable method, such as an enzyme immunoassay (EIA).

    • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each enzyme. The selectivity ratio is calculated by dividing the COX-1 IC50 by the COX-2 IC50.

2. In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and well-established model for evaluating the in vivo anti-inflammatory activity of a compound.

  • Objective: To assess the ability of this compound to reduce acute inflammation in a rodent model.

  • Methodology:

    • Animal Acclimatization: Use male Wistar rats or Swiss albino mice, allowing them to acclimatize to the laboratory conditions for at least one week.

    • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., receiving indomethacin or celecoxib) should be included.

    • Induction of Inflammation: After a set time post-compound administration (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

    • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of paw edema for each dose of the test compound compared to the vehicle control group.

Concluding Remarks and Future Directions

While this compound represents an intriguing departure from conventional COX-2 inhibitor scaffolds, its therapeutic potential remains to be elucidated. The proposed experimental workflow provides a robust framework for its initial characterization. Should this compound demonstrate potent and selective COX-2 inhibition in vitro, coupled with significant anti-inflammatory activity in vivo, further investigations into its pharmacokinetic profile, detailed mechanism of action, and long-term safety would be warranted. The exploration of novel chemical scaffolds, such as this cyclopropane derivative, is essential for the continued advancement of anti-inflammatory drug discovery.

References

  • Al-Hourani, B. J., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry, 228, 113977.
  • Cleveland Clinic. (2022). COX-2 Inhibitors.
  • Patsnap. (2024). What are COX-2 inhibitors and how do they work?
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Wikipedia. (2024). Cyclooxygenase-2 inhibitor.
  • Drugs.com. (2023). List of COX-2 Inhibitors.
  • NCBI. (2023). COX Inhibitors. In StatPearls.
  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors.
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A Comparative Guide to the Validation of an HPLC Method for Quantifying Cyclopropane Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the cyclopropane motif has emerged as a cornerstone in medicinal chemistry. Its unique conformational rigidity and electronic properties are leveraged to enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1][2][3] The precise quantification of these cyclopropane-containing molecules is therefore not merely a procedural step, but a critical determinant of therapeutic success and regulatory compliance. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose, benchmarked against alternative analytical technologies. Our approach is rooted in the latest regulatory standards, particularly the principles enshrined in the ICH Q2(R2) and Q14 guidelines, which advocate for a lifecycle and risk-based approach to analytical procedure validation.[4][5][6][7][8][9]

The Primacy of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) remains the workhorse of the pharmaceutical industry for its robustness, versatility, and high precision.[10][11] For the quantification of cyclopropane derivatives, which are often non-volatile and thermally labile, HPLC offers a significant advantage over gas chromatography (GC) by avoiding high-temperature injections that could lead to degradation of the analyte. Furthermore, its compatibility with a wide array of detectors, most commonly UV-Vis, provides the sensitivity required for detecting trace impurities and degradation products, a cornerstone of stability-indicating methods.[10][12][13][14][15]

A Head-to-Head Comparison: HPLC vs. Alternative Methods

While HPLC is a powerful tool, a comprehensive understanding of its place in the analytical arsenal requires a comparison with other viable techniques.

Analytical Technique Principle Advantages for Cyclopropane Derivatives Disadvantages for Cyclopropane Derivatives
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High precision and accuracy, suitable for non-volatile and thermally labile compounds, well-established regulatory acceptance, versatile detection methods (UV, MS).[10][11]May require derivatization for compounds lacking a chromophore, potential for peak co-elution with complex matrices.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and semi-volatile compounds, high resolution, ideal for enantioselective analysis of chiral cyclopropanes with appropriate chiral columns.[16]Not suitable for non-volatile or thermally labile compounds, derivatization often required to increase volatility.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.Provides absolute quantification without the need for a reference standard (qNMR), non-destructive, provides rich structural information.Lower sensitivity compared to HPLC and GC, complex data analysis, higher instrumentation cost.[18][19]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.High sensitivity and selectivity, provides molecular weight and structural information, can resolve co-eluting peaks.Higher cost and complexity than HPLC-UV, potential for matrix effects and ion suppression.

The Anatomy of a Validated HPLC Method: A Step-by-Step Protocol

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[20][21][22][23] The following protocol outlines the essential validation parameters as per the ICH Q2(R2) guideline.[7][9]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Execution cluster_3 Lifecycle Management Method_Development Define Analytical Target Profile (ATP) Risk_Assessment Conduct Risk Assessment (ICH Q9) Method_Development->Risk_Assessment Method_Optimization Optimize Chromatographic Conditions Risk_Assessment->Method_Optimization Validation_Protocol Develop Validation Protocol Method_Optimization->Validation_Protocol Acceptance_Criteria Define Acceptance Criteria Validation_Protocol->Acceptance_Criteria Specificity Specificity Acceptance_Criteria->Specificity Execute Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Generate Validation Report Robustness->Validation_Report Method_Transfer Method Transfer Validation_Report->Method_Transfer Continuous_Monitoring Continuous Monitoring Method_Transfer->Continuous_Monitoring

Caption: A workflow diagram illustrating the key stages of HPLC method validation, from initial development to lifecycle management.

Specificity (Selectivity)

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][21]

  • Protocol:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of the pure analyte.

    • Analyze a sample spiked with known impurities and degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the drug substance to generate potential degradation products.[13][14][15] The method must be able to separate the analyte peak from any degradation product peaks.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[20]

  • Protocol:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

Parameter Acceptance Criteria Hypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Close to zero1234
Residuals Randomly scattered around zeroPass
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[5] It is typically assessed by recovery studies.

  • Protocol:

    • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each sample in triplicate.

    • Calculate the percentage recovery of the analyte.

Concentration Level Spiked Amount (µg/mL) Measured Amount (µg/mL) Recovery (%)
80%80.079.599.4
100%100.0100.2100.2
120%120.0119.899.8
Average Recovery 99.8
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[21]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

Precision Level Number of Replicates Mean Concentration (µg/mL) Standard Deviation Relative Standard Deviation (RSD)
Repeatability 6100.10.450.45%
Intermediate Precision 699.80.620.62%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is discernible from the noise, typically with a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Parameter Hypothetical Result
LOD (µg/mL) 0.05
LOQ (µg/mL) 0.15
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Wavelength (e.g., ± 2 nm)

    • Analyze a sample under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Logical Relationships in Method Validation

Validation Parameter Interdependencies Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures analyte is measured Precision Precision Specificity->Precision Ensures consistency Linearity Linearity Range Range Linearity->Range Defines Accuracy->Range Required across Precision->Range Required across LOQ LOQ LOQ->Range Defines lower limit

Caption: Interdependencies of key HPLC validation parameters.

Conclusion

The validation of an HPLC method for the quantification of cyclopropane derivatives is a rigorous, multi-faceted process that underpins the safety and efficacy of new pharmaceutical products. By adhering to the principles outlined in the ICH guidelines and employing a systematic, risk-based approach, researchers and drug development professionals can establish a robust and reliable analytical method. While alternative techniques like GC and NMR have their specific applications, HPLC remains the gold standard for its versatility, precision, and regulatory acceptance in the pharmaceutical industry. This guide serves as a comprehensive resource for navigating the complexities of method validation and ensuring the integrity of analytical data in the pursuit of novel therapeutics.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4]
  • Lab Manager. (2023).
  • Al-Awadi, F. M., et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • ProPharma Group. (2024).
  • SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. [Link]
  • European Medicines Agency. (2022).
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Rohloff, J. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3431-3462. [Link][17]
  • Cancellara, R., et al. (2023).
  • Nelson, A., & Marsden, S. P. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 24(51), 13536-13543. [Link][1]
  • List, B., et al. (2021). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]
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  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][22]
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][8]
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][9]
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
  • European Medicines Agency. (2011).
  • Singh, R., & Singh, S. (2013). Stability Indicating HPLC Method Development: A Review.
  • Ma, J., et al. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic & Biomolecular Chemistry. [Link][2]
  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][23]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][24]
  • Wessjohann, L. A., et al. (2009). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link][13]
  • Sim, J., et al. (2019). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Journal of Pharmaceutical and Biomedical Analysis, 173, 112-126. [Link]
  • European Medicines Agency. (2023).
  • Cancellara, R., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(44), 41659-41668. [Link][20]
  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation and study sample analysis. [Link][29]
  • ResearchGate. (n.d.).
  • Jain, N., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 75(5), 557-563. [Link][14]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][25]
  • Zhang, S., et al. (2022). Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS. Polymer Chemistry, 13(17), 2534-2542. [Link][21]
  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][30]
  • Hashemi, M., et al. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. Clinical Microbiology and Infectious Diseases, 61(1), 19-27. [Link][11]
  • Rohloff, J. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3431-3462. [Link][18]
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
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A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a preliminary "hit" to a clinical candidate is defined by a rigorous evaluation of its biological activity. While potency against the intended target is essential, it is the molecule's selectivity that often determines its ultimate success or failure. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic effect, representing a primary cause of costly late-stage drug development attrition[1][2]. A comprehensive understanding of a compound's cross-reactivity profile is therefore not merely a characterization step but a foundational pillar of modern drug discovery[3][4].

This guide provides a framework for assessing the selectivity of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (MPC-Acid) , a novel compound featuring a cyclopropane carboxylic acid motif. Derivatives of this structural class are known to exhibit diverse biological activities, including enzyme inhibition[5][6]. For the purposes of this guide, we will operate under a common drug discovery scenario: MPC-Acid has been identified as a potent inhibitor of a hypothetical human enzyme, Oxidase Alpha (OXA) , a critical node in a disease-relevant signaling pathway.

Our objective is to objectively compare the performance of MPC-Acid against two key alternatives:

  • Comparator A: trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) , a structurally related analog known to inhibit plant enzymes, allowing us to probe the structure-activity relationship (SAR) of the cyclopropane scaffold[5][7].

  • Comparator B: A well-characterized, structurally distinct inhibitor of Oxidase Beta (OXB) , a closely related human enzyme, which will serve as our benchmark for selectivity.

Through a combination of biochemical and cell-based assays, this guide will detail the methodologies required to build a robust selectivity profile, explain the rationale behind experimental choices, and present data in a clear, comparative format.

Part 1: Biochemical Selectivity Profiling Across an Oxidase Panel

The first tier of selectivity assessment involves screening the compound against a panel of purified, related enzymes in a controlled in vitro environment. This approach provides a direct measure of a compound's intrinsic affinity for different targets, free from the complexities of a cellular environment.

Causality Behind Experimental Design

Our primary goal is to determine if MPC-Acid's inhibitory activity is specific to OXA or if it cross-reacts with homologous enzymes.

  • Target Panel Selection: We have selected two closely related homologues, Oxidase Beta (OXB) and Oxidase Gamma (OXG) , which share significant sequence and structural similarity in their catalytic domains. This is where cross-reactivity is most likely to occur. As a negative control, we've included Protease Delta (PRD) , an enzyme from a completely different class, to flag any compounds that exhibit promiscuous or nonspecific inhibition[8].

  • Assay Principle: A fluorescence-based assay is chosen for its high sensitivity, broad applicability, and suitability for high-throughput screening (HTS) formats[9]. The assay measures the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. A decrease in the rate of fluorescence generation indicates enzyme inhibition[10].

  • Controls for Self-Validation: The protocol's integrity is ensured by including multiple controls:

    • Negative Control (0% Inhibition): Contains enzyme, substrate, and vehicle (DMSO), representing maximum enzyme activity.

    • Positive Control (100% Inhibition): Contains substrate and vehicle but no enzyme, defining the baseline signal.

    • Reference Inhibitor: Comparator B provides a known inhibition profile against OXB, validating assay performance for that specific enzyme.

Experimental Workflow: Biochemical Screening

The overall workflow for the biochemical screening is depicted below. This process ensures a systematic evaluation from initial single-point screening to detailed potency determination.

cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis P1 Compound Dilution (MPC-Acid, Comparators) P2 Enzyme & Substrate Preparation (OXA, OXB, OXG, PRD) S1 Single-Point Screen (e.g., 10 µM concentration) P2->S1 S2 Dose-Response Assay (10-point titration) S1->S2 For active compounds A1 Calculate % Inhibition S2->A1 A2 Fit Dose-Response Curves A1->A2 A3 Determine IC50 Values A2->A3

Caption: Workflow for biochemical selectivity profiling.

Protocol: Fluorescence-Based Enzyme Inhibition Assay

This protocol provides a general framework for measuring the inhibitory effect of the test compounds on the selected enzyme panel[11].

Materials:

  • Purified enzymes: OXA, OXB, OXG, PRD.

  • Corresponding fluorogenic substrates.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Test Compounds: MPC-Acid, Comparator A, Comparator B.

  • Dimethyl sulfoxide (DMSO).

  • 384-well, black, flat-bottom microplates.

  • Microplate reader with fluorescence detection.

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test compounds in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution plate in DMSO for dose-response analysis. The final assay concentrations will typically range from 10 µM to 0.5 nM.

  • Assay Setup (in 384-well plate):

    • Add 250 nL of compound solution (or DMSO for controls) to the appropriate wells using an acoustic liquid handler.

    • Add 12.5 µL of Assay Buffer containing the enzyme (e.g., 2X final concentration) to all wells except the "Positive Control" wells.

    • Add 12.5 µL of Assay Buffer without enzyme to the "Positive Control" wells.

    • Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding[11].

  • Reaction Initiation and Measurement:

    • Add 12.5 µL of Assay Buffer containing the substrate (2X final concentration) to all wells to start the reaction. The final assay volume is 25 µL.

    • Immediately place the plate in a microplate reader pre-set to the appropriate excitation/emission wavelengths.

    • Measure the fluorescence signal every 60 seconds for 20 minutes (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve[12].

    • Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_pos_ctrl) / (V_neg_ctrl - V_pos_ctrl))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)[10].

Data Summary: Biochemical Selectivity

The results of the biochemical profiling are summarized below. The selectivity of a compound can be quantified by calculating a selectivity ratio (e.g., IC50(OXB) / IC50(OXA)). A higher ratio indicates greater selectivity for the primary target.

CompoundTargetIC50 (nM)Selectivity vs. OXA
MPC-Acid Oxidase Alpha (OXA) 50 -
Oxidase Beta (OXB)5,250105-fold
Oxidase Gamma (OXG)> 10,000> 200-fold
Protease Delta (PRD)> 10,000> 200-fold
Comparator A (PCCA) Oxidase Alpha (OXA) 480 -
Oxidase Beta (OXB)8,50018-fold
Oxidase Gamma (OXG)> 10,000> 21-fold
Protease Delta (PRD)> 10,000> 21-fold
Comparator B Oxidase Alpha (OXA) 8,900 -
Oxidase Beta (OXB)45 198-fold (vs. OXA)
Oxidase Gamma (OXG)6,100135-fold (vs. OXB)
Protease Delta (PRD)> 10,000> 222-fold (vs. OXB)

Data are illustrative and represent typical results from such an experiment.

Interpretation: The biochemical data suggest that MPC-Acid is a potent inhibitor of OXA with excellent selectivity (>100-fold) against the closely related oxidases OXB and OXG. Its inactivity against PRD confirms it is not a promiscuous inhibitor. Comparator A is less potent and shows weaker selectivity, while Comparator B performs as expected, potently inhibiting its primary target OXB.

Part 2: Cell-Based Cross-Reactivity and Pathway Analysis

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context.[13][14] They allow us to assess a compound's effect on its target within a complex cellular environment, accounting for factors like cell permeability, stability, and engagement with downstream signaling pathways[15].

Causality Behind Experimental Design
  • Hypothetical Signaling Pathway: We hypothesize that OXA and OXB regulate distinct downstream pathways. OXA activation leads to the expression of "Gene A," a therapeutic target. In contrast, OXB activation leads to the expression of "Gene B," which is associated with cellular toxicity. This scenario highlights the critical importance of selectivity; a non-selective compound could simultaneously produce the desired therapeutic effect and an unwanted toxic side effect.

  • Reporter Gene Assay: This type of assay is a powerful tool for measuring the transcriptional activation of a specific pathway[15][16]. We will use two stable cell lines:

    • OXA Reporter Line: Contains a luciferase reporter gene under the control of the Gene A promoter.

    • OXB Reporter Line: Contains a luciferase reporter gene under the control of the Gene B promoter. Inhibition of OXA or OXB will result in a decrease in luciferase expression and a corresponding drop in luminescence, providing a clear and quantifiable readout of pathway modulation[14].

  • Cytotoxicity Assessment: A parallel cytotoxicity assay (e.g., measuring ATP levels via CellTiter-Glo®) is essential. This allows us to distinguish between specific on-pathway inhibition and general cellular toxicity, which would confound the results of the reporter assay.

Hypothetical Signaling Pathway Diagram

The diagram below illustrates the distinct pathways controlled by OXA and OXB, clarifying the potential consequences of cross-reactivity.

cluster_pathways Cellular Signaling Pathways MPC MPC-Acid OXA Oxidase Alpha (Target) MPC->OXA Inhibits OXB Oxidase Beta (Off-Target) MPC->OXB Cross-reactivity? TF_A Transcription Factor A OXA->TF_A activates TF_B Transcription Factor B OXB->TF_B activates Gene_A Gene A Expression (Therapeutic Effect) TF_A->Gene_A Gene_B Gene B Expression (Toxic Effect) TF_B->Gene_B

Caption: Divergent pathways of OXA and OXB.

Protocol: Luciferase Reporter Gene Assay

Materials:

  • OXA and OXB luciferase reporter cell lines.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compounds: MPC-Acid, Comparator A, Comparator B.

  • White, opaque, 384-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer plate reader.

Procedure:

  • Cell Plating:

    • Trypsinize and count the reporter cells.

    • Plate 5,000 cells per well in 20 µL of culture medium into the 384-well plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare compound dilution plates as described in the biochemical assay protocol.

    • Add 10 µL of 3X compound solution to the cells (final DMSO concentration ≤ 0.1%).

    • Incubate for an additional 18-24 hours.

  • Luminescence Measurement:

    • Equilibrate the plates and luciferase reagent to room temperature.

    • Add 30 µL of luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to lyse cells and stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO-treated controls.

    • Plot the data and fit curves as described previously to determine the half-maximal effective concentration (EC50).

Data Summary: Cellular Activity and Selectivity

A compound's therapeutic window is often represented by its Cellular Selectivity Index (CSI), calculated as the ratio of its cytotoxic concentration to its effective concentration (CC50 / EC50). A higher CSI is desirable.

CompoundOXA Pathway (EC50, nM)OXB Pathway (EC50, nM)Cytotoxicity (CC50, nM)Cellular Selectivity Index (CSI) for OXA
MPC-Acid 120 9,800> 20,000> 167
Comparator A (PCCA) 950 > 20,000> 20,000> 21
Comparator B > 20,000115 > 20,000> 174 (for OXB)

Data are illustrative.

Interpretation: The cell-based data confirm the findings of the biochemical screen. MPC-Acid effectively inhibits the OXA pathway in a cellular context with an EC50 of 120 nM. Crucially, it shows minimal activity on the OXB pathway and no significant cytotoxicity, resulting in a highly favorable Cellular Selectivity Index. This suggests that MPC-Acid is not only potent and selective at the protein level but also effectively engages its target in cells without causing immediate off-target or toxic effects.

Conclusion and Forward Outlook

This comparative guide outlines a systematic, two-tiered approach to evaluating the cross-reactivity of the novel compound this compound (MPC-Acid).

  • Biochemical Profiling established that MPC-Acid is a potent and highly selective inhibitor of its primary target, Oxidase Alpha, with a >100-fold selectivity window against its closest homologs.

  • Cell-Based Pathway Analysis validated these findings in a more complex biological system, demonstrating on-target pathway engagement with a strong Cellular Selectivity Index (>167) and a low risk of off-target pathway modulation or general cytotoxicity.

Compared to its structural analog (Comparator A), MPC-Acid demonstrates superior potency and selectivity. When benchmarked against a known inhibitor of a related target (Comparator B), MPC-Acid shows a comparable and highly desirable selectivity profile.

The collective data strongly support the advancement of MPC-Acid as a selective lead candidate. Future studies should expand the cross-reactivity assessment to broader screening panels (e.g., a safety panel of 44 common off-targets) and progress to in vivo models to evaluate its efficacy and safety profile in a whole-organism context[2]. This rigorous, data-driven approach to selectivity profiling is essential for de-risking drug candidates and increasing the probability of clinical success.

References

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A Comparative Guide to the Cis/Trans Isomers of Substituted Cyclopropanes for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomerism is fundamental to predicting and manipulating molecular behavior. The rigid, strained three-membered ring of cyclopropane presents a unique stereochemical landscape.[1][2] When substituted, this ring system gives rise to cis and trans isomers—diastereomers that, despite identical connectivity, often exhibit profoundly different physicochemical properties, reactivity, and biological activity.[1] This guide provides an in-depth comparative analysis of these isomers, grounded in experimental data, to inform rational design and synthesis in advanced applications.

The Structural Foundation: Stability and Conformation

The core difference between cis and trans isomers of substituted cyclopropanes lies in the spatial arrangement of substituents relative to the plane of the ring. In cis isomers, substituents are located on the same face of the ring, while in trans isomers, they are on opposite faces.[3][4] This seemingly simple variation has significant energetic consequences.

Generally, the trans isomer is thermodynamically more stable than the cis isomer.[2][5] This is primarily due to steric hindrance; the proximity of substituents on the same face of the ring in the cis configuration leads to greater van der Waals repulsion and a higher ground-state energy.[2] For example, in 1,2-dimethylcyclopropane, the cis isomer experiences steric strain between the adjacent methyl groups, a factor absent in the trans isomer.[5] Similarly, in fluorinated cyclopropanes, trans C-F bonds are generally favored over their cis counterparts, not just due to sterics, but also because of more favorable electron-delocalization interactions.[6][7]

This inherent stability difference is a critical factor influencing both synthetic outcomes and the relative populations of isomers at equilibrium. However, it's important to note that the synthesis of the less stable cis isomers is a significant area of research, as these conformers can be crucial for specific biological interactions.[8]

Spectroscopic Differentiation: Unambiguous Stereochemical Assignment

The definitive identification of cis and trans cyclopropane isomers is paramount and is most reliably achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

¹H NMR Spectroscopy: The Power of Coupling Constants

Proton NMR (¹H NMR) is the most definitive tool for distinguishing between these isomers. The key diagnostic feature is the vicinal proton-proton coupling constant (³JHH) between protons on adjacent carbons of the cyclopropane ring.[1]

Due to the rigid geometry of the cyclopropane ring, the dihedral angles between adjacent protons are fixed. This leads to a consistent and predictable difference in coupling constants:

  • J_cis : Typically ranges from 7 to 13 Hz.

  • J_trans : Typically ranges from 2 to 7 Hz.

This significant difference arises because the dihedral angle between cis protons is smaller, leading to stronger coupling, whereas the larger dihedral angle in the trans arrangement results in weaker coupling.[1]

Another informative, albeit less definitive, feature is the chemical shift (δ). The cyclopropane ring exhibits a characteristic ring current effect, shielding the protons and causing them to resonate at an unusually high field (upfield), typically around 0.22 ppm for the parent cyclopropane.[1][9][10] Substituent effects will alter these shifts, but the relative positions can still be indicative.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) can also provide clues to the stereochemistry. Steric compression in the more crowded cis isomer can cause the signals of the substituted carbons and the substituents themselves to shift upfield compared to the less sterically hindered trans isomer.[1] For unsubstituted cyclopropane, a single peak is observed around -2.7 ppm, highlighting the unique electronic environment of the ring.[11]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy can differentiate isomers based on molecular symmetry. The more symmetrical trans isomer often displays fewer IR and Raman active vibrational modes compared to the less symmetrical cis isomer.[1] Key regions to inspect include the C-H stretching frequencies, which typically appear around 3000-3100 cm⁻¹.[1]

Data Summary: Spectroscopic Parameters
Spectroscopic Parametercis Isomertrans IsomerRationale for Difference
¹H NMR: ³JHH (Hz) 7 - 132 - 7Smaller dihedral angle leads to stronger coupling.[1]
¹³C NMR: Chemical Shift Generally upfield shiftGenerally downfield shiftIncreased steric compression in the cis isomer.[1]
IR/Raman Spectra More absorption bandsFewer absorption bandsLower symmetry of the cis isomer.[1]

Synthesis Strategies: Controlling Stereochemistry

The stereoselective synthesis of either the cis or trans isomer is a central challenge in organic chemistry. The choice of reaction and catalyst is critical in dictating the stereochemical outcome.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically from diiodomethane and a zinc-copper couple), is a cornerstone of cyclopropane synthesis.[12][13] A key feature of this reaction is its stereospecificity: the configuration of the starting alkene is preserved in the cyclopropane product.[13][14][15]

  • A cis-alkene will yield a cis-substituted cyclopropane.

  • A trans-alkene will yield a trans-substituted cyclopropane.

Furthermore, the reaction can be directed by nearby functional groups. For instance, a hydroxyl group proximal to the double bond can coordinate with the zinc reagent, directing the cyclopropanation to occur on the same face (syn delivery), leading to a cis relationship between the hydroxyl group and the newly formed cyclopropane ring.[13][14][16]

Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes a common and effective modification of the Simmons-Smith reaction.

Objective: To synthesize a cyclopropane from an alkene with stereochemical retention.

Materials:

  • Alkene substrate

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or diethyl ether)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene substrate in the anhydrous solvent in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc (Et₂Zn) in the same solvent to the reaction mixture.

  • Add diiodomethane (CH₂I₂) dropwise to the mixture. The reaction is often exothermic.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the cyclopropanated product.

Causality: The use of diethylzinc (the Furukawa modification) often leads to cleaner reactions and is more suitable for less nucleophilic alkenes compared to the traditional Zn(Cu) couple.[16] The reaction proceeds via a concerted "butterfly" transition state, ensuring the syn-addition of the methylene group and thus preserving the alkene's stereochemistry.[16]

Catalytic Asymmetric Cyclopropanation

For the synthesis of chiral cyclopropanes, catalytic asymmetric methods are indispensable. These often employ transition metal catalysts (e.g., based on rhodium, copper, or cobalt) with chiral ligands.[17][18][19] These catalysts can provide excellent control over both diastereoselectivity (cis vs. trans) and enantioselectivity.[19] The choice of catalyst and reaction conditions can be tuned to favor one diastereomer over the other, sometimes with exceptionally high selectivity for the trans product.[20]

Diagram: Synthetic Control of Cyclopropane Stereochemistry

G cluster_0 Simmons-Smith Reaction (Stereospecific) cluster_1 Catalytic Asymmetric Cyclopropanation cis-Alkene cis-Alkene cis-Cyclopropane cis-Cyclopropane cis-Alkene->cis-Cyclopropane CH₂I₂, Et₂Zn trans-Alkene trans-Alkene trans-Cyclopropane_S trans-Cyclopropane trans-Alkene->trans-Cyclopropane_S CH₂I₂, Et₂Zn Alkene Alkene Chiral_Catalyst_trans Chiral Catalyst (e.g., Rh₂(OAc)₄) Alkene->Chiral_Catalyst_trans Chiral_Catalyst_cis Engineered Catalyst (e.g., Biocatalyst) Alkene->Chiral_Catalyst_cis Diazo_Compound Diazo Compound Diazo_Compound->Chiral_Catalyst_trans Diazo_Compound->Chiral_Catalyst_cis trans-Cyclopropane_C trans-Cyclopropane (Major Product) Chiral_Catalyst_trans->trans-Cyclopropane_C cis-Cyclopropane_C cis-Cyclopropane (Major Product) Chiral_Catalyst_cis->cis-Cyclopropane_C

Caption: Synthetic pathways to control cis/trans stereochemistry in cyclopropanes.

Comparative Reactivity

The stereochemical arrangement of substituents directly impacts the reactivity of the cyclopropane ring. The higher ground-state energy of cis isomers often makes them more prone to reactions that relieve steric strain.[2]

A clear example is seen in the reactivity of 1,2-dihalocyclopropanes. The rigid ring structure prevents the ideal anti-periplanar arrangement required for a classic E2 elimination. However, the dihedral angle between the C-Br bonds in trans-1,2-dibromocyclopropane is closer to the optimal 180° for an anti-elimination pathway compared to the cis-isomer.[2] This geometric constraint suggests that the trans isomer would undergo dehalogenation more readily via a concerted E2-like mechanism.[2] Conversely, the higher energy of the cis isomer can facilitate alternative reaction pathways.[2]

The Role in Drug Development and Biological Activity

The cyclopropane ring is a privileged motif in medicinal chemistry, valued for its metabolic stability and ability to introduce conformational rigidity.[8][21][22] The choice between a cis or trans substitution pattern can have a dramatic effect on a molecule's biological activity. By locking substituents into a specific spatial orientation, cis and trans cyclopropane cores can probe the geometric requirements of a biological target, such as an enzyme active site or a receptor binding pocket.[21][23]

For example, conformationally restricted analogues of the neurotransmitter histamine have been synthesized using both cis and trans cyclopropane scaffolds to investigate the bioactive conformation.[21][24] In another study, the cis and trans isomers of bis(dioxopiperazinyl)cyclopropane showed opposing effects on cancer metastases in a hamster model; the cis isomer inhibited metastases while the trans isomer increased them.[23] This stark difference underscores the critical importance of stereochemical control in drug design.

Diagram: Workflow for Stereoisomer-Based Drug Discovery

G Start Hypothesize Bioactive Conformation Synthesis Stereoselective Synthesis Start->Synthesis Isomers cis-Isomer trans-Isomer Synthesis->Isomers Characterization Spectroscopic Characterization (NMR, etc.) Isomers:cis->Characterization Isomers:trans->Characterization Bioassay Biological Screening Characterization->Bioassay Analysis SAR Analysis Bioassay->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: A workflow illustrating the role of cis/trans isomers in drug discovery.

Conclusion

The distinction between cis and trans isomers of substituted cyclopropanes is far from a trivial geometric footnote. It represents a fundamental divergence in stability, reactivity, and biological function. For scientists in discovery and development, mastering the synthesis and characterization of these isomers is essential. A deep understanding of their comparative properties, supported by robust spectroscopic data and strategic synthetic planning, allows for the precise manipulation of molecular architecture. This control is a key enabler for developing novel therapeutics, advanced materials, and chemical probes where three-dimensional structure dictates function.

References

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A Comparative Analysis of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid and Known Inhibitors of Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothetical efficacy of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid with established inhibitors of fatty acid metabolism. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents targeting metabolic pathways.

Introduction: The Rationale for Targeting Fatty Acid Oxidation

Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for generating a significant portion of cellular energy, particularly in tissues with high energy demands such as the heart and skeletal muscle.[1] Dysregulation of FAO has been implicated in a range of pathologies, including metabolic disorders like type 2 diabetes, cardiovascular diseases, and certain cancers that rely on this pathway for rapid proliferation.[2][3][4] Consequently, the enzymes that regulate FAO have become attractive targets for therapeutic intervention.

One of the key rate-limiting enzymes in this pathway is Carnitine Palmitoyltransferase 1 (CPT-1), which facilitates the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[5][6] Another crucial enzyme is Acyl-CoA Synthetase Long-Chain (ACSL), which activates fatty acids by converting them to fatty acyl-CoAs.[7]

This guide explores the potential of this compound as a novel inhibitor of FAO, hypothetically targeting CPT-1. Its efficacy is compared against well-characterized inhibitors: Etomoxir and ST1326 (Teglicar) for CPT-1, and Triacsin C for ACSL. While direct experimental evidence for the inhibitory activity of this compound is not yet established, its structural features, including the rigid cyclopropane ring, suggest a potential for interaction with enzyme active sites. Studies on other cyclopropane carboxylic acid derivatives have indicated their potential to interfere with fatty acid metabolism.[8][9]

The Central Role of CPT-1 in Fatty Acid Oxidation

The transport of long-chain fatty acids across the inner mitochondrial membrane is a critical control point in FAO. CPT-1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoA to acylcarnitine, which is then transported into the mitochondrial matrix by carnitine-acylcarnitine translocase (CACT).[10][11] Once inside, CPT-2 on the inner mitochondrial membrane converts acylcarnitine back to acyl-CoA, which then enters the β-oxidation spiral.[6] By inhibiting CPT-1, the entry of fatty acids into the mitochondria is blocked, leading to a reduction in FAO and a metabolic shift towards glucose utilization.[2]

Signaling Pathway: Fatty Acid Oxidation

The following diagram illustrates the key steps in the fatty acid oxidation pathway and the points of inhibition for the compounds discussed.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix FA Long-Chain Fatty Acid ACSL ACSL FA->ACSL Activation Acyl_CoA Long-Chain Acyl-CoA ACSL->Acyl_CoA CPT1 CPT-1 Acyl_CoA->CPT1 Carnitine Triacsin_C Triacsin C Triacsin_C->ACSL Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Hypothetical_Inhibitor 2-(4-Methoxyphenyl) cyclopropane-1-carboxylic acid Hypothetical_Inhibitor->CPT1 Etomoxir Etomoxir Etomoxir->CPT1 ST1326 ST1326 ST1326->CPT1 CACT CACT Acylcarnitine->CACT CPT2 CPT-2 CACT->CPT2 Matrix_Acyl_CoA Long-Chain Acyl-CoA CPT2->Matrix_Acyl_CoA CoA Beta_Oxidation β-Oxidation Matrix_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CPT1_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Mito_Isolation 1. Isolate Mitochondria (Rat Liver or Cells) Reaction_Setup 3. Set up Reaction: - 50 µg Mitochondria - Inhibitor/Vehicle Mito_Isolation->Reaction_Setup Inhibitor_Prep 2. Prepare Inhibitor Dilutions (Test Compound & Etomoxir) Inhibitor_Prep->Reaction_Setup Pre_incubation 4. Pre-incubate (10 min, 37°C) Reaction_Setup->Pre_incubation Reaction_Start 5. Initiate Reaction with Substrate Mix (Palmitoyl-CoA, [3H]carnitine) Pre_incubation->Reaction_Start Incubation 6. Incubate (5 min, 37°C) Reaction_Start->Incubation Termination 7. Stop Reaction (1 M HCl) Incubation->Termination Separation 8. Pellet Mitochondria & Wash to Remove Unreacted Substrate Termination->Separation Quantification 9. Measure Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis 10. Calculate % Inhibition & Determine IC50 Quantification->Data_Analysis

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The Enduring Scaffold: A Comparative Guide to the Structure-Activity Relationship of Methoxyphenyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel pharmacophores that offer a blend of rigidity, metabolic stability, and potent biological activity is perpetual. Among the privileged structures that have consistently delivered on these fronts is the cyclopropane ring. Its unique conformational constraints and electronic properties make it a valuable bioisostere for various functional groups.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific, yet versatile, class of these compounds: methoxyphenyl cyclopropanes.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, field-proven insights, and detailed methodologies to inform the rational design of next-generation therapeutics based on this remarkable scaffold.

The Methoxyphenyl Cyclopropane Moiety: A Versatile Player in Drug Discovery

The incorporation of a methoxyphenyl group onto a cyclopropane core introduces a fascinating interplay of steric and electronic factors that profoundly influence biological activity. The methoxy group, a potent electron-donating substituent, can engage in crucial hydrogen bonding interactions with biological targets and modulate the overall lipophilicity and metabolic profile of the molecule. The cyclopropane ring, with its inherent strain and pseudo-sp2 character, provides a rigid framework that can orient the methoxyphenyl and other substituents in a precise three-dimensional arrangement, critical for optimal target engagement.[2]

This combination has led to the exploration of methoxyphenyl cyclopropanes across a spectrum of therapeutic areas, including but not limited to, antimicrobial, antifungal, and enzyme inhibition applications.[1][3]

Comparative Analysis of Biological Activities

A critical aspect of understanding the SAR of any chemical series is the direct comparison of analog performance. This section presents a compilation of experimental data from various studies, highlighting the impact of structural modifications on the biological activity of methoxyphenyl cyclopropanes.

Antimicrobial and Antifungal Activity

The methoxyphenyl cyclopropane scaffold has emerged as a promising framework for the development of novel antimicrobial and antifungal agents. The following table summarizes the minimum inhibitory concentration (MIC) values for a series of amide derivatives, illustrating key SAR trends.

Table 1: Comparative Antimicrobial and Antifungal Activity of Methoxyphenyl Cyclopropane Amide Derivatives [4]

Compound IDR (Amide Substituent)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
F5 Phenyl6412832
F7 4-Chlorophenyl128>12832
F9 Thiazol-2-yl643232
F22 4-Fluorophenyl>128>12864
F23 4-Chlorophenyl>128>12864
F24 4-Bromophenyl>128>12816
F31 Piperidin-1-yl>12864>128
F42 4-Trifluoromethylphenyl>128>12816
F53 Pyridin-2-yl32128>128
Ciprofloxacin -22-
Fluconazole ---2

Key SAR Insights from Antimicrobial Data:

  • Influence of the Amide Substituent: The nature of the substituent on the amide nitrogen plays a critical role in determining the antimicrobial spectrum and potency. Aromatic and heteroaromatic substituents (e.g., phenyl, thiazolyl, pyridinyl) generally confer better activity compared to aliphatic groups.[4]

  • Halogenation Effects: The introduction of halogen atoms on the phenyl ring of the amide substituent can significantly impact antifungal activity. For instance, the presence of a bromine (F24) or a trifluoromethyl group (F42) at the para-position leads to potent activity against Candida albicans.[4]

  • Heteroaromatic Rings: The incorporation of a thiazole ring (F9) appears to be beneficial for activity against both Gram-positive and Gram-negative bacteria. Conversely, a pyridine ring (F53) seems to favor activity against Gram-positive bacteria.[4]

Enzyme Inhibition

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments relevant to the SAR analysis of methoxyphenyl cyclopropanes.

General Synthesis of 2-(4-Methoxyphenyl)cyclopropane-1-carboxamide Derivatives

This protocol outlines a common synthetic route for preparing the amide derivatives discussed in this guide.

Workflow for the Synthesis of 2-(4-Methoxyphenyl)cyclopropane-1-carboxamide Derivatives

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Cyclopropanation cluster_3 Step 4: Amide Formation A 4-Methoxybenzaldehyde C 4-Methoxycinnamic Acid A->C Pyridine, Piperidine B Malonic Acid B->C D 4-Methoxycinnamic Acid C->D F Weinreb Amide D->F EDCI, HOBt E Weinreb Amine E->F G Weinreb Amide F->G I Cyclopropyl Weinreb Amide G->I H Trimethylsulfoxonium Iodide, NaH H->I J Cyclopropyl Weinreb Amide I->J L Target Amide Derivative J->L Grignard Reagent or Organolithium K Primary/Secondary Amine K->L

Caption: General synthetic workflow for 2-(4-methoxyphenyl)cyclopropane-1-carboxamide derivatives.

Step-by-Step Protocol:

  • Synthesis of 4-Methoxycinnamic Acid:

    • To a solution of 4-methoxybenzaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, pour the mixture into dilute hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield 4-methoxycinnamic acid.

  • Formation of the Weinreb Amide:

    • Dissolve 4-methoxycinnamic acid in a suitable solvent such as dichloromethane (DCM).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).

    • Stir the mixture at room temperature for 30 minutes.

    • Add N,O-dimethylhydroxylamine hydrochloride and a base like triethylamine.

    • Continue stirring at room temperature overnight.

    • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.[6]

  • Cyclopropanation:

    • To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF), add trimethylsulfoxonium iodide portion-wise at 0°C.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Add a solution of the Weinreb amide in THF dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with saturated ammonium chloride solution and extract the product with an organic solvent.

    • Purify the cyclopropyl Weinreb amide by column chromatography.[6]

  • Final Amide Formation:

    • Dissolve the cyclopropyl Weinreb amide in an anhydrous solvent like THF.

    • Add a solution of the desired primary or secondary amine.

    • Cool the mixture to 0°C and add a suitable organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction and purify the final amide derivative by column chromatography or recrystallization.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains like Candida albicans.

Workflow for Antifungal Susceptibility Testing

Antifungal_Assay A Prepare fungal inoculum in RPMI-1640 medium C Add fungal inoculum to each well A->C B Prepare serial dilutions of test compounds in a 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for the in vitro antifungal susceptibility testing using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the fungal strain (e.g., Candida albicans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[7]

  • Preparation of Microdilution Plates:

    • Prepare stock solutions of the test compounds and a positive control (e.g., fluconazole) in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compounds in RPMI-1640 medium to obtain a range of concentrations. The final DMSO concentration should not exceed 1%.[7]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (medium with inoculum, no compound) and a sterility control (medium only) on each plate.

    • Incubate the plates at 35°C for 24-48 hours.[7]

  • Determination of MIC:

    • After incubation, visually inspect the plates for fungal growth.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥80% reduction) compared to the growth control.[4]

Mechanism of Action: A Look into Molecular Interactions

The biological activity of methoxyphenyl cyclopropanes is intrinsically linked to their ability to interact with specific molecular targets. While the exact mechanisms are diverse and target-dependent, molecular modeling techniques can provide valuable insights into potential binding modes.

Hypothetical Molecular Docking Workflow

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This workflow outlines the general steps involved in docking a methoxyphenyl cyclopropane derivative into the active site of a target enzyme.

Workflow for Molecular Docking Studies

Docking_Workflow cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis A Prepare Ligand Structure (3D conformer generation, energy minimization) D Run Docking Algorithm (e.g., AutoDock, Glide) A->D B Prepare Protein Structure (Remove water, add hydrogens, assign charges) C Define Binding Site B->C C->D E Analyze Docking Poses (Scoring functions, clustering) D->E F Visualize and Interpret Interactions (Hydrogen bonds, hydrophobic interactions) E->F

Caption: General workflow for performing molecular docking studies.

Key Steps in Molecular Docking:

  • Ligand and Protein Preparation: The 3D structure of the methoxyphenyl cyclopropane derivative is generated and energy-minimized. The crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB), and prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.[2]

  • Binding Site Definition: The active site or binding pocket of the protein is defined, often based on the location of a co-crystallized ligand or through computational prediction.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to predict the most favorable binding poses.

  • Pose Analysis and Visualization: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visualized to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.[2]

Future Directions and Concluding Remarks

The structure-activity relationships of methoxyphenyl cyclopropanes presented in this guide underscore the significant potential of this scaffold in medicinal chemistry. The modular nature of their synthesis allows for extensive chemical space exploration, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the Scope of Biological Screening: Evaluating methoxyphenyl cyclopropane libraries against a broader range of biological targets, including kinases, G-protein coupled receptors, and other enzymes implicated in disease.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to quantitatively predict the biological activity of novel analogs and guide the design of more potent and selective compounds.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the most promising compounds through techniques such as X-ray crystallography of ligand-protein complexes and advanced biochemical and cellular assays.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of innovative therapeutics based on the versatile and potent methoxyphenyl cyclopropane scaffold.

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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of Cyclopropane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a cyclopropane ring into a molecular scaffold is a powerful strategy in medicinal chemistry. This highly strained, three-membered ring system imparts a unique combination of conformational rigidity and reactive potential, making it a privileged motif for the design of potent and often irreversible enzyme inhibitors.[1] This guide provides a comparative analysis of the methodologies used to evaluate these inhibitors, contrasting their performance in controlled, isolated in vitro systems with their complex behavior within a living organism (in vivo). We will explore the causal logic behind experimental design, from initial biochemical screens to definitive preclinical efficacy models, using the well-documented class of cyclopropylamine-based inhibitors of flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A), as a central example.[2][3][4]

Part 1: The In Vitro Evaluation Cascade: From Potency to Cellular Mechanism

The primary goal of in vitro assessment is to determine an inhibitor's intrinsic potency, selectivity, and mechanism of action in a simplified, controlled environment.[5] This process de-risks candidates before they advance to more resource-intensive in vivo studies. The evaluation is typically a multi-stage funnel, moving from purified components to complex cellular models.

Biochemical Assays: Quantifying Target Inhibition

The first step is to measure the direct interaction between the inhibitor and its purified enzyme target.[6][7] For cyclopropane-based inhibitors of LSD1, which is structurally homologous to monoamine oxidases (MAOs), this involves quantifying the inhibition of the demethylation reaction.[2]

Causality in Assay Choice: LSD1 catalyzes the demethylation of mono- and di-methylated lysine residues (e.g., H3K4me1/2), producing formaldehyde and hydrogen peroxide (H₂O₂) as byproducts.[8][9] Assays are designed to detect either the consumption of the substrate or the formation of a product. A common and reliable method is the horseradish peroxidase (HRP)-coupled assay, which detects H₂O₂ production. This continuous assay format allows for real-time kinetic analysis, which is crucial for characterizing the time-dependent, irreversible inhibition typical of many cyclopropylamines.[9]

Experimental Protocol: LSD1 Biochemical Inhibition Assay (HRP-Coupled)

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Reconstitute recombinant human LSD1 enzyme to a working concentration (e.g., 20 nM).

    • Prepare a stock solution of the H3K4me2 peptide substrate (e.g., 10 mM) and dilute to a working concentration at or near its Kₘ value (e.g., 20 µM) to ensure sensitivity to competitive inhibitors.[7]

    • Prepare a detection solution containing Horseradish Peroxidase (HRP) and a fluorogenic substrate like Amplex Red.

    • Prepare a serial dilution of the cyclopropane-based inhibitor (e.g., from 100 µM to 1 pM) in DMSO, ensuring the final DMSO concentration in the assay is <1%.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer containing the LSD1 enzyme to each well.

    • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Incubate for a defined pre-incubation period (e.g., 15 minutes) to allow for inhibitor binding. For irreversible inhibitors, varying this time can reveal time-dependent inactivation.[2]

    • Initiate the enzymatic reaction by adding 50 µL of a solution containing the peptide substrate and the HRP/Amplex Red detection mix.

    • Immediately begin monitoring the increase in fluorescence (Excitation: 535 nm, Emission: 590 nm) at 1-minute intervals for 30-60 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[7]

Cell-Based Assays: Confirming On-Target Activity

A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux.[10] Cell-based assays are therefore essential to confirm that the inhibitor can reach its intracellular target and exert a functional effect.[11][12][13]

Causality in Assay Choice: For an LSD1 inhibitor, the most direct cellular assay measures the intended downstream effect: an increase in the methylation of its substrate, H3K4. High-content immunofluorescence assays are ideal for this, as they provide a quantitative and visual readout of target engagement in intact cells.[14] Comparing the activity of a wild-type KDM against a catalytically inactive mutant can further validate the specificity of the inhibitor's effect.[14]

Experimental Protocol: Cellular H3K4 Methylation Assay

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., Kasumi-1, an AML cell line where LSD1 is overexpressed) into 96-well imaging plates.[2][15]

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the cyclopropane-based inhibitor for a specified period (e.g., 24-72 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for the target methylation mark (e.g., anti-H3K4me2).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Stain cell nuclei with a DNA dye like DAPI for cell segmentation.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify individual nuclei (based on DAPI staining) and quantify the mean fluorescence intensity of the anti-H3K4me2 signal within each nucleus.

    • Plot the average nuclear intensity against the inhibitor concentration to determine the EC₅₀, the concentration at which 50% of the maximal effect is observed.

G

Caption: Workflow for the in vitro evaluation of cyclopropane-based inhibitors.

Part 2: The In Vivo Arena: Efficacy, Exposure, and Safety

In vivo studies are designed to understand how an inhibitor behaves in a complex biological system, addressing critical questions of efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and overall safety that cannot be answered in vitro.[16][17]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK studies determine what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME), while PD studies assess what the drug does to the body (target engagement and biological response over time).[18][19] A good drug candidate must not only be potent but also achieve sufficient and sustained exposure at the target site.

Causality in Experimental Design: For an orally administered drug, initial PK studies are typically performed in rodents (e.g., mice or rats) to assess key parameters like oral bioavailability, plasma half-life (t₁/₂), and maximum concentration (Cₘₐₓ).[20][21] This information is critical for designing the dosing regimen for subsequent efficacy studies. PD studies run in parallel can correlate drug exposure levels with target modulation (e.g., H3K4 methylation in tumor tissue or surrogate tissues), establishing a PK/PD relationship.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Dosing:

    • Acclimate male BALB/c mice (or other appropriate strain) for at least one week.

    • Administer the cyclopropane-based inhibitor via the intended clinical route (e.g., oral gavage) at a specific dose (e.g., 10 mg/kg).

    • A parallel group may receive an intravenous (IV) dose to determine absolute bioavailability.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to isolate plasma.

  • Bioanalysis:

    • Extract the drug from the plasma samples.

    • Quantify the concentration of the parent drug (and any major metabolites) using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cₘₐₓ, Tₘₐₓ, Area Under the Curve (AUC), t₁/₂, and oral bioavailability (%F).[18]

In Vivo Efficacy Models

Efficacy studies test the therapeutic hypothesis in a disease-relevant animal model.[16] For an LSD1 inhibitor developed for acute myeloid leukemia (AML), a common model is a subcutaneous xenograft, where human AML cells are implanted into immunocompromised mice.[2][15]

Causality in Model Choice: The Kasumi-1 cell line is a well-established model for AML and has been shown to be sensitive to LSD1 inhibition.[2] Using this model allows for a direct test of the inhibitor's ability to control tumor growth in vivo, providing the most compelling preclinical proof-of-concept.

Experimental Protocol: AML Xenograft Efficacy Study

  • Tumor Implantation:

    • Implant Kasumi-1 human AML cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

    • Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Treatment and Monitoring:

    • Randomize mice into treatment groups (e.g., vehicle control, inhibitor at 1.5 mg/kg, positive control).

    • Administer treatment daily via oral gavage.

    • Measure tumor volume (using calipers) and body weight two to three times per week.

  • Endpoint and Analysis:

    • Continue the study until tumors in the vehicle group reach a predetermined endpoint size.

    • Euthanize the animals and excise the tumors for weighing and further analysis (e.g., western blotting to confirm H3K4 methylation changes, confirming PD).

    • Calculate Tumor Growth Inhibition (TGI) for the treated groups relative to the vehicle control. Analyze for statistical significance.

G

Caption: Workflow for the in vivo evaluation of cyclopropane-based inhibitors.

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is to find a compound whose potent in vitro activity translates into robust in vivo efficacy. The data below illustrates a hypothetical but realistic profile for a promising cyclopropane-based LSD1 inhibitor, "Compound-X," compared to the well-known inhibitor tranylcypromine.[22]

ParameterCompound-XTranylcypromineRationale for Measurement
Target LSD1LSD1 / MAO-A / MAO-BDefines the primary molecular target.
Biochemical IC₅₀ (LSD1) 4 nM< 2 µMMeasures intrinsic potency against the purified enzyme.[22]
Cellular EC₅₀ (H3K4me2) 10 nM~25 µMMeasures on-target activity in a relevant cellular environment.
Cell Proliferation GI₅₀ (Kasumi-1) 5 nM> 50 µMMeasures functional anti-cancer effect in a target cell line.
Selectivity (MAO-B IC₅₀) > 10,000 nM~200 nMAssesses off-target activity against related enzymes to predict side effects.
Oral Bioavailability (%F, Mouse) 45%VariableDetermines the fraction of the oral dose that reaches systemic circulation.
In Vivo Efficacy (TGI @ 1.5 mg/kg) 85%Not ReportedQuantifies the therapeutic effect in a preclinical disease model.

This comparative data highlights how a modern inhibitor like Compound-X can be optimized for high potency and selectivity in vitro, which, when combined with favorable pharmacokinetic properties, translates into strong in vivo anti-tumor activity at a low dose.

Mechanism of Action: Irreversible Covalent Inhibition

Many cyclopropylamine inhibitors, including the classic MAO inhibitor tranylcypromine and its modern LSD1-targeting descendants, function as mechanism-based irreversible inhibitors.[2][22][23][24] They act as suicide substrates. The enzyme's own catalytic machinery—specifically the flavin adenine dinucleotide (FAD) cofactor—oxidizes the cyclopropylamine. This oxidation generates a reactive intermediate that leads to the opening of the strained cyclopropane ring, forming a stable covalent bond with the FAD cofactor and permanently inactivating the enzyme.[2]

G

Caption: Mechanism of action for cyclopropylamine-based irreversible inhibitors.

Conclusion

The evaluation of cyclopropane-based inhibitors is a journey from the microscopic to the macroscopic. Rigorous in vitro biochemical and cellular assays establish the fundamental potency and mechanism, providing the confidence to proceed. However, only through carefully designed in vivo studies can we understand the complex interplay of pharmacokinetics and pharmacodynamics that ultimately determines therapeutic success. By logically sequencing these evaluations and focusing on the causal links between experimental design and the questions being answered, researchers can efficiently identify and advance novel cyclopropane-based inhibitors with the highest potential for clinical impact.

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A Senior Application Scientist's Guide to the Analytical Characterization of Cyclopropane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Unique Moiety

Cyclopropane carboxylic acid (CPCA) is a simple yet pivotal organic compound, featuring a strained three-membered ring attached to a carboxyl group.[1][2] Its unique structural and electronic properties make it a valuable building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[3][4] However, the very characteristics that make CPCA synthetically attractive—its high polarity, low molecular weight, and lack of a strong native chromophore—present significant challenges for analytical scientists tasked with its characterization and quantification.[5]

This guide provides an in-depth comparison of the primary analytical techniques for the characterization of cyclopropane carboxylic acid. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals select and implement the most effective analytical strategies. We will delve into the practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and validated protocols.

Comparative Analysis of Core Techniques

The selection of an analytical technique for CPCA is fundamentally dictated by the analytical question at hand. Is the goal structural confirmation, purity assessment, trace-level quantification, or analysis within a complex matrix? Each technique offers a distinct set of advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is arguably the most versatile and widely adopted technique for the analysis of CPCA, primarily due to its applicability to polar, non-volatile compounds.

  • Expertise & Experience: Reversed-phase (RP) HPLC is the predominant mode of separation.[6] The key to a successful RP-HPLC separation of a polar analyte like CPCA is controlling its ionization state. The carboxylic acid group (pKa ≈ 4.65) must be protonated to ensure retention on a non-polar stationary phase (like C18) and to achieve sharp, symmetrical peak shapes.[2] This is accomplished by acidifying the mobile phase with additives like phosphoric, sulfuric, or formic acid.[3][7] For applications requiring mass spectrometry detection, volatile buffers like formic acid are mandatory to prevent contamination of the MS instrument.[6]

  • Trustworthiness & Limitations: While robust, direct UV detection of CPCA can suffer from poor sensitivity due to its weak chromophore. For trace-level analysis, pre-column derivatization is an essential strategy.[5] This involves reacting the carboxylic acid with a tagging agent that imparts a highly absorbent chromophore or a fluorescent group, dramatically lowering the limits of detection.[5][8]

Gas Chromatography (GC): A Powerful but Conditional Approach

GC offers superior resolution and efficiency, but its application to highly polar and non-volatile compounds like carboxylic acids is not straightforward.

  • Expertise & Experience: Direct injection of CPCA onto a GC column often results in poor peak shape (tailing) and low response due to its polarity and thermal lability.[9] The hydroxyl group of the carboxylic acid can interact strongly with active sites on the column and in the injector. Therefore, chemical derivatization is a prerequisite for reliable GC analysis. The most common approach is silylation, which converts the acidic proton into a non-polar silyl ether, increasing volatility and thermal stability.[9][10]

  • Trustworthiness & Limitations: While derivatization adds an extra step to sample preparation, the resulting GC-MS analysis is exceptionally powerful, providing both high-sensitivity quantification and definitive mass spectral confirmation. Enantioselective GC analysis is also possible for chiral derivatives of CPCA using specialized chiral stationary phases.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it an indispensable tool for confirming the identity and assessing the purity of CPCA.

  • Expertise & Experience: The ¹H NMR spectrum of CPCA is highly characteristic. It displays distinct multiplets for the methine proton and the diastereotopic methylene protons of the cyclopropyl ring, in addition to a broad singlet for the carboxylic acid proton.[12][13] ¹³C NMR provides complementary information, confirming the presence of the carbonyl carbon and the unique upfield carbons of the cyclopropane ring.[14] For complex derivatives, advanced 2D NMR techniques can be employed to fully elucidate the molecular structure.

  • Trustworthiness & Limitations: NMR is typically a non-destructive technique, allowing the sample to be recovered. However, its inherent sensitivity is significantly lower than that of chromatographic methods, making it unsuitable for trace analysis. Its primary role is in definitive structural confirmation and purity assessment of bulk materials and reference standards.

Mass Spectrometry (MS): For Definitive Identification and Sensitivity

MS is a powerful detection technique that provides information about the molecular weight and structure of an analyte. It is almost always coupled with a chromatographic separation technique (LC-MS or GC-MS).

  • Expertise & Experience: When coupled with GC, electron ionization (EI) is typically used, resulting in characteristic and reproducible fragmentation patterns that are excellent for library matching and identification. The mass spectrum of CPCA would show a molecular ion and key fragments corresponding to the loss of the carboxyl group and fragmentation of the cyclopropane ring.[15] When coupled with HPLC, soft ionization techniques like electrospray ionization (ESI) are used, which typically keep the molecule intact, providing a strong signal for the molecular ion ([M-H]⁻ or [M+H]⁺).[16][17] Tandem MS (MS/MS) can then be used to fragment the molecular ion selectively, providing both structural confirmation and highly specific quantification.[18]

  • Trustworthiness & Limitations: The selectivity and sensitivity of LC-MS/MS are unmatched, making it the premier technique for quantifying CPCA in complex biological or environmental matrices.[16][17] The main limitation is the requirement for specialized, high-cost instrumentation.

Data Presentation: A Comparative Overview

The following table summarizes the key performance attributes of the discussed analytical techniques for the characterization of cyclopropane carboxylic acid.

Technique Primary Application Sensitivity Specificity Sample Throughput Key Strengths Key Limitations
HPLC-UV Routine quantification, purity analysisModerateModerateHighRobust, widely available, simple operationLow sensitivity without derivatization
HPLC-FLD Trace-level quantificationHigh to Very HighHighModerateExcellent sensitivity for low concentrationsRequires derivatization step
GC-MS Quantification, identification, purityHighVery HighModerateExcellent resolution, definitive identificationRequires derivatization, not for non-volatiles
LC-MS/MS Trace quantification in complex matricesVery HighExceptionalHighUnmatched sensitivity and specificityHigh instrument cost, matrix effects
NMR Structural elucidation, purity confirmationLowExceptionalLowDefinitive structural information, non-destructiveLow sensitivity, not for trace analysis

Visualizing the Analytical Workflow

Choosing the right analytical path is critical. The following diagrams illustrate a general workflow and a decision-making process for analyzing CPCA.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample Bulk Sample or Formulation Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Split Aliquot Sample Dissolution->Split HPLC HPLC-UV/MS (Quantification & Purity) Split->HPLC Primary Analysis GCMS GC-MS (Impurity ID, Orthogonal Method) Split->GCMS If Volatile Impurities Suspected NMR NMR (Structural Confirmation) Split->NMR For Identity Confirmation Report Comprehensive Characterization Report HPLC->Report GCMS->Report NMR->Report Decision_Tree q1 What is the primary goal? q2 Is sample matrix complex (e.g., plasma, tissue)? q1->q2 Quantification   ans_struct Use NMR (¹H, ¹³C) q1->ans_struct  Structural ID ans_gcms Use GC-MS (with derivatization) q1->ans_gcms  Orthogonal Method / Volatile Impurities q3 Is analyte concentration very low (trace level)? q2->q3 No ans_lcms Use LC-MS/MS q2->ans_lcms Yes ans_quant Use HPLC-UV (Routine Analysis) q3->ans_quant No ans_deriv Use HPLC-FLD (with derivatization) q3->ans_deriv Yes

Caption: Decision tree for selecting the optimal CPCA analytical method.

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation. The validation of any analytical method should adhere to established guidelines to ensure accuracy, precision, specificity, and robustness. [19][20][21]

Protocol 1: Quantitative Analysis by Reversed-Phase HPLC-UV

This method is suitable for the quantification of CPCA in bulk materials or simple formulations.

  • Chromatographic System: HPLC with UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. [3]3. Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.

    • Causality: Phosphoric acid is a non-volatile acid that effectively protonates CPCA, ensuring good retention and peak shape on the C18 column. [6]4. Gradient: Isocratic elution with 20:80 Acetonitrile:0.1% Phosphoric Acid.

    • Self-Validation: An isocratic method is simpler to validate and transfer between laboratories compared to a gradient method. Adjust the ratio as needed to achieve a retention time of 3-5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

    • Causality: Carboxylic acids exhibit endpoint absorbance at low UV wavelengths. While not highly specific, it is sufficient for purity analysis in many cases.

  • Standard Preparation: Prepare a stock solution of CPCA reference standard in the mobile phase. Create a 5-point calibration curve covering the expected sample concentration range.

  • Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase to the target concentration. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis with Silylation Derivatization

This protocol is designed for impurity identification or as an orthogonal method to HPLC.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: a. Evaporate a known amount of the sample solution to dryness under a stream of nitrogen. b. Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dry residue.

    • Causality: Pyridine acts as a catalyst. BSTFA reacts with the acidic proton to form a volatile trimethylsilyl (TMS) ester. TMCS drives the reaction to completion. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.
  • GC-MS System: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis: Identify the TMS-derivatized CPCA peak by its retention time and mass spectrum. Compare the spectrum to a reference or library for confirmation. [22]

Conclusion

The characterization of cyclopropane carboxylic acid requires a multi-faceted analytical approach. While HPLC serves as the primary tool for quantification due to its direct applicability to polar compounds, its sensitivity can be a limiting factor, often necessitating derivatization for trace analysis. GC-MS, though requiring derivatization, provides an excellent orthogonal method with high resolving power and definitive identification capabilities. Finally, NMR spectroscopy remains the ultimate arbiter for absolute structural confirmation.

By understanding the fundamental principles, strengths, and limitations of each technique, and by carefully considering the analytical objective, researchers can design and implement a robust characterization strategy. The protocols and workflows presented in this guide provide a validated framework for achieving accurate, reliable, and defensible analytical results in the development and quality control of products containing this important chemical moiety.

References

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A Comparative Analysis of the Biological Activity of 2-(4-methoxyphenyl) and 2-(2-methoxyphenyl) Cyclopropane Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties confer conformational rigidity and metabolic stability, making it a valuable component in the design of novel therapeutic agents.[1][2] Natural and synthetic compounds containing this moiety exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3]

Among the various classes of cyclopropane derivatives, those bearing a substituted phenyl ring have garnered significant attention. The introduction of a methoxy (-OCH₃) group to the phenyl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. The position of this substituent—be it at the para (4-position) or ortho (2-position)—can lead to distinct spatial arrangements and electronic distributions, resulting in differential interactions with biological targets.

This guide provides an in-depth, objective comparison of the biological activities of 2-(4-methoxyphenyl) versus 2-(2-methoxyphenyl) cyclopropane derivatives. We will synthesize findings from disparate studies, analyze structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Structural Overview: The Significance of Isomerism

The core difference between the two classes of compounds lies in the placement of the methoxy group on the phenyl ring attached to the cyclopropane core.

  • 2-(4-methoxyphenyl)cyclopropane derivatives : The methoxy group is at the para-position, distal to the cyclopropane ring. This placement allows for greater electronic delocalization through resonance and presents a more linear, sterically accessible profile.

  • 2-(2-methoxyphenyl)cyclopropane derivatives : The methoxy group is at the ortho-position, proximal to the cyclopropane ring. This can introduce steric hindrance and allows for potential intramolecular interactions, influencing the overall conformation and binding orientation of the molecule.

This seemingly subtle isomeric difference can dramatically alter a compound's biological profile.

Comparative Biological Profile

While direct, side-by-side comparative studies of these exact isomers are sparse, we can synthesize data from various reports to build a comparative picture of their activities in key therapeutic areas.

Anticancer Activity

The methoxyphenyl moiety is a common feature in many anticancer agents.[4][5] Its positioning on the cyclopropane scaffold appears to be critical for cytotoxic potency.

Experimental Data Summary:

Compound ClassCancer Cell LineActivity MetricResultReference
2-(4-methoxyphenyl)cyclopropane derivativesMCF-7 (Breast), MDA-MB-231 (Breast)Cell ViabilityCompound with two 3-methoxyphenyl groups showed high activity (viability ~34-40% at 100 µM). A derivative with one 4-methoxyphenyl group showed moderate activity (viability ~74% at 100 µM).[4]
2-(4-alkoxyphenyl)cyclopropyl hydrazidesVarious (including resistant lines)Cytostatic EffectModerate in vitro cytostatic effects observed for some derivatives.[6]
3-methoxyphenyl derivatives (related)MCF-7, MDA-MB-231 (Breast)DNA BiosynthesisWeak antiproliferative potential observed.[4][7]

Analysis and Structure-Activity Relationship (SAR):

The available data suggests that the para-position of the methoxy group is frequently associated with notable anticancer activity. For instance, amide derivatives of 2-(4-methoxyphenyl)cyclopropane have been synthesized and evaluated for their bioactivity.[8] Studies on related 1,3,4-thiadiazoles have shown that a 4-methoxyphenyl group confers moderate activity against MCF-7 breast cancer cells.[4] Interestingly, the same study noted that a compound with two 3-methoxyphenyl groups exhibited exceptionally high activity, suggesting that the electronic and steric landscape created by multiple methoxy-substituted rings is a key determinant of cytotoxicity.[4]

The ortho-methoxy configuration is less commonly reported in recent anticancer studies involving cyclopropanes, potentially indicating a less favorable profile for this specific activity. The steric bulk of the methoxy group in the ortho-position may hinder the optimal binding of the molecule to its anticancer target.

Antimicrobial Activity

Cyclopropane derivatives have been explored for their potential to combat bacterial and fungal pathogens.[8][9][10] The lipophilicity and electronic nature of the phenyl substituent are crucial for membrane interaction and target engagement.

Experimental Data Summary:

Compound ClassOrganismActivity MetricResult (MIC₈₀)Reference
2-(4-methoxyphenyl)cyclopropane-1-carboxamidesStaphylococcus aureusMIC₈₀>128 µg/mL (low activity)[8]
Escherichia coliMIC₈₀>128 µg/mL (low activity)[8]
Candida albicansMIC₈₀16-128 µg/mL (promising to moderate)[8]
Methoxyphenol Compounds (General)S. aureus, E. coli, P. aeruginosaIC₅₀Eugenol (a 2-methoxy-4-allylphenol) and Capsaicin showed potent activity. Vanillin (a 4-hydroxy-3-methoxybenzaldehyde) was less active.[11][12]

Analysis and Structure-Activity Relationship (SAR):

A recent study on a series of amide derivatives containing the 2-(4-methoxyphenyl)cyclopropane scaffold revealed that while antibacterial activity was generally low, several compounds showed moderate to promising antifungal activity against Candida albicans, with MIC₈₀ values as low as 16 µg/mL.[8] Molecular docking in that study suggested a favorable interaction with the fungal enzyme CYP51, a key sterol 14-α demethylase.[8]

While direct data on 2-(2-methoxyphenyl)cyclopropanes is limited, studies on related methoxyphenols like eugenol (which has an ortho-methoxy group) show potent broad-spectrum antimicrobial activity.[11][12] This suggests that the ortho-methoxy substitution pattern could be favorable for antimicrobial action, possibly by facilitating membrane disruption or interaction with bacterial and fungal enzymes. The difference in activity likely arises from the overall molecular structure, not just the methoxy position in isolation.

Anti-inflammatory Activity

A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[13] Methoxyphenolic compounds have been investigated for their ability to modulate inflammatory pathways.[14][15][16]

Experimental Data Summary:

Compound ClassTarget/ModelActivity MetricResultReference
2-methoxyphenols (General)COX-2 Gene ExpressionInhibitionPotent inhibition observed for several compounds.[17]
4-substituted methoxyphenolsHuman Airway Cells (TNF-α stimulated)IC₅₀Inhibition of multiple inflammatory mediators (IL-6, IL-8, etc.). IC₅₀ values ranged from 20.3 µM to 410 µM.[14][15][16]
Phenylpropanoid with 4-hydroxyphenyl and 2-methoxyphenol moietiesLPS-stimulated MacrophagesInhibitionSignificantly inhibited NO and PGE₂ production; suppressed iNOS and COX-2 expression via NF-κB and MAPK pathway inhibition.[18]

Analysis and Structure-Activity Relationship (SAR):

Quantitative structure-activity relationship (QSAR) studies have shown a correlation between the electronic properties of 2-methoxyphenols and their ability to inhibit COX-2.[17] This suggests that derivatives with the ortho-methoxy group may be promising candidates for developing selective COX-2 inhibitors. The ortho-methoxy group can influence the conformation of the phenyl ring, potentially allowing for a better fit into the active site of the COX-2 enzyme.

Conversely, studies on 4-substituted methoxyphenols also demonstrate significant anti-inflammatory activity by inhibiting the production of various cytokines and chemokines in human airway cells.[14][15][16] A complex phenylpropanoid containing both a 4-hydroxyphenyl group and a 2-methoxyphenol group potently suppressed key inflammatory mediators (iNOS, COX-2) by blocking the NF-κB and MAPK signaling pathways.[18] This indicates that both substitution patterns can be effectively harnessed to achieve anti-inflammatory effects, though their precise mechanisms and potencies may differ.

Logical Relationship Diagram: Positional Isomerism and Biological Activity

This diagram illustrates the hypothetical influence of the methoxy group's position on the physicochemical properties and resulting biological activities of the cyclopropane derivatives.

SAR_Logic cluster_para 2-(4-methoxyphenyl) Derivatives cluster_ortho 2-(2-methoxyphenyl) Derivatives P_Struct Para-position P_Props Properties: - Linear Structure - High Resonance - Sterically Accessible P_Struct->P_Props Leads to P_Activity Observed Activities: - Moderate Anticancer - Potent Antifungal (CYP51 target) - General Anti-inflammatory P_Props->P_Activity Favors O_Activity Inferred Activities: - Potent Antimicrobial (general) - Potent Anti-inflammatory (COX-2 target) O_Struct Ortho-position O_Props Properties: - Angled Structure - Steric Hindrance - Potential Intramolecular H-bonding O_Struct->O_Props Leads to O_Props->O_Activity Favors MTT_Workflow A 1. Cell Seeding Plate cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Add serial dilutions of test compounds. Include vehicle control and positive control. A->B C 3. Incubation Incubate for 48-72 hours at 37°C, 5% CO₂. B->C D 4. MTT Addition Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours until purple precipitate is visible. D->E F 6. Solubilization Add 100-150 µL of solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol). E->F G 7. Absorbance Reading Shake plate for 15 min. Read absorbance at 570-590 nm. F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Plating : Seed cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. [19]2. Compound Preparation and Treatment : Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in serum-free medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the plates for 48 to 72 hours under the same conditions.

  • MTT Reagent Addition : After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [19][20]5. Formazan Crystal Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into insoluble purple formazan crystals. [19]6. Solubilization : Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. [21]7. Data Acquisition : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [21]Measure the absorbance at 570 nm (with a reference wavelength of ~650 nm) using a microplate reader. 8. Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Antimicrobial MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [22] Experimental Workflow: Broth Microdilution

MIC_Workflow A 1. Plate Preparation Dispense 100 µL of sterile broth into all wells of a 96-well plate. B 2. Serial Dilution Add 100 µL of compound stock to the first well. Perform 2-fold serial dilutions across the plate. A->B C 3. Inoculation Add 10 µL of standardized microbial inoculum (0.5 McFarland) to each well. B->C D 4. Incubation Incubate for 18-24 hours at the optimal growth temperature (e.g., 37°C). C->D E 5. MIC Determination Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Inoculum Preparation : Culture the microbial strain (e.g., C. albicans) overnight. Adjust the turbidity of the suspension in sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

  • Plate Setup : Add 100 µL of appropriate sterile broth (e.g., RPMI-1640 for fungi) to all wells of a 96-well microtiter plate. [23]3. Compound Dilution : Add 100 µL of the test compound stock solution (typically in broth with a small percentage of DMSO) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well. [23]4. Controls : Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). A positive control drug (e.g., fluconazole for C. albicans) should be run in parallel. [24]5. Inoculation : Add 10 µL of the standardized microbial inoculum to each well (except the sterility control). [23]6. Incubation : Cover the plate and incubate at 35-37°C for 24-48 hours, depending on the organism.

  • MIC Reading : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). [23]For antifungal testing, this is often the MIC₈₀, the concentration causing an 80% reduction in growth compared to the control. [24]

Protocol: Fluorometric COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. It is based on the fluorometric detection of an intermediate product, Prostaglandin G2, generated by COX. [25] Experimental Workflow: COX-2 Inhibition Assay

COX_Workflow A 1. Reagent Preparation Prepare Reaction Mix: - COX Assay Buffer - COX Probe - COX Cofactor B 2. Plate Setup Add test inhibitors, enzyme control (buffer), and inhibitor control (e.g., Celecoxib) to wells. A->B C 3. Enzyme Addition Add diluted human recombinant COX-2 enzyme to all wells except the negative control. B->C D 4. Reaction Mix Addition Add 80 µL of the Reaction Mix to all wells. C->D E 5. Reaction Initiation Initiate reaction by adding 10 µL of Arachidonic Acid substrate to all wells simultaneously. D->E F 6. Kinetic Measurement Immediately read fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes. E->F

Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.

Detailed Steps:

  • Reagent Preparation : Prepare reagents according to the kit manufacturer's instructions (e.g., from Assay Genie or Sigma-Aldrich). [25][26]This typically involves reconstituting the COX-2 enzyme, preparing a reaction mix with assay buffer, a fluorometric probe, and a cofactor. [25]2. Inhibitor Preparation : Dissolve test compounds in DMSO and dilute to 10x the final desired concentration in COX Assay Buffer. [26]3. Plate Loading : In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor to the "Sample" wells. Add 10 µL of assay buffer to the "Enzyme Control" wells and 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) to the "Inhibitor Control" wells. [25]4. Enzyme and Reaction Mix : Add diluted human recombinant COX-2 enzyme to all wells except a negative control. [27]Add the prepared Reaction Mix to all wells.

  • Pre-incubation : Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme. [28]6. Reaction Initiation : Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate to all wells, preferably using a multi-channel pipette for simultaneous addition. [25][26]7. Data Acquisition : Immediately begin measuring the fluorescence kinetically using a plate reader (Excitation ≈ 535 nm, Emission ≈ 587-590 nm). [25][27]Record data every minute for 5-10 minutes.

  • Analysis : Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control. Calculate the IC₅₀ value from the resulting dose-response curve.

Conclusion and Future Directions

The positional isomerism of the methoxy group on the phenyl ring of 2-phenylcyclopropane derivatives critically dictates their biological activity profile. The available evidence, though fragmented, allows for the formulation of guiding hypotheses:

  • 2-(4-methoxyphenyl)cyclopropane derivatives appear to be a more promising scaffold for developing antifungal and potentially anticancer agents. The sterically accessible para-position may facilitate binding to specific enzyme active sites, such as fungal CYP51.

  • 2-(2-methoxyphenyl)cyclopropane derivatives , based on inference from related structures, may hold greater potential as anti-inflammatory agents, possibly through targeted COX-2 inhibition, and as broad-spectrum antimicrobials . The ortho-methoxy group's steric and electronic influence could be key to this selectivity.

This guide underscores the importance of systematic SAR studies. Future research should focus on the direct, parallel synthesis and evaluation of ortho-, meta-, and para-methoxyphenyl cyclopropane derivatives against a standardized panel of cancer cell lines, microbial strains, and inflammatory targets. Such studies will provide definitive data to validate these hypotheses and pave the way for the rational design of next-generation therapeutics based on the versatile cyclopropane scaffold.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • An insight into antimicrobial activity and nonlinear optical activity of 1-acetyl-2-(3-methoxy-4-propoxyphenyl)
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
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Unlocking Antibiotic Synergy: A Comparative Guide to 2-Heptylcyclopropane-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of synergistic strategies to enhance the efficacy of existing antibiotics is a critical frontier. This guide provides an in-depth technical comparison of 2-heptylcyclopropane-1-carboxylic acid (HCCA), a novel fatty acid signaling molecule analog, and its synergistic potential with conventional antibiotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates mechanisms of action, and provides detailed protocols for evaluating antimicrobial synergy.

Introduction to 2-Heptylcyclopropane-1-Carboxylic Acid (HCCA)

2-Heptylcyclopropane-1-carboxylic acid, referred to herein by its abbreviated name from foundational research, 2CP, is a synthetic analog of the bacterial signaling molecule cis-2-decenoic acid (C2DA).[1][2][3][4][5][6][7] Fatty acid signaling molecules are known to play a role in regulating bacterial biofilm formation, dispersion, and the metabolic state of dormant cells within biofilms.[1][2][3][4][5][6][7] The cyclopropane ring in 2CP "locks" the molecule in a biologically active conformation, preventing isomerization to its less active trans form, which may enhance its stability and efficacy.[1][2][3]

While initially investigated for its anti-biofilm properties, a significant body of evidence now points to 2CP's ability to act synergistically with a range of antibiotics, effectively lowering the minimum inhibitory concentrations (MICs) required to combat bacterial growth and eradicate biofilms.[1][2]

The Mechanism of Synergy: Enhancing Membrane Permeability

The synergistic effects of 2CP are primarily attributed to its interaction with the bacterial cell membrane. While the precise molecular interactions are still under investigation, the prevailing hypothesis is that 2CP, due to its amphipathic nature and specific stereochemistry, integrates into the bacterial cell membrane, thereby increasing its permeability.[2][8][9] This disruption of the membrane's integrity is thought to facilitate the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets at concentrations that would otherwise be sub-lethal. This proposed mechanism is supported by studies on its analog, C2DA, which has been shown to increase membrane permeability in both Gram-positive and Gram-negative bacteria.[2][8]

It is important to note that while some fatty acids have been shown to inhibit fatty acid synthesis in bacteria, the primary synergistic mechanism of 2CP appears to be the physical disruption of the cell membrane, rather than the inhibition of a specific enzymatic pathway.[10]

cluster_0 Bacterial Cell cluster_1 Cell Membrane membrane Phospholipid Bilayer antibiotic_target Intracellular Target (e.g., Ribosome, DNA) membrane->antibiotic_target Enhanced Antibiotic Penetration antibiotic Antibiotic antibiotic->membrane Blocked/Reduced Entry hcca 2-Heptylcyclopropane- 1-carboxylic acid (2CP) hcca->membrane Increases Permeability

Caption: Proposed mechanism of synergy for 2CP and antibiotics.

Comparative Analysis of Synergistic Activity

Experimental data has demonstrated the synergistic and additive effects of 2CP when combined with various antibiotics against clinically relevant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The Fractional Inhibitory Concentration Index (FICI) is a standard metric used to quantify synergy, where an FICI of ≤ 0.5 indicates synergy.

Table 1: Synergistic and Additive Effects of 2CP in Combination with Antibiotics against S. aureus
AntibioticInteraction TypeFICI ScoreReference
TobramycinAdditive0.31[2]
TetracyclineAdditive>0.5[2]
LevofloxacinAdditive>0.5[2]

Note: While the FICI for Tobramycin is in the synergistic range, the original study classified it as additive. This highlights the importance of considering multiple synergy assessment methods.

Table 2: Synergistic and Additive Effects of 2CP in Combination with Antibiotics against P. aeruginosa
AntibioticInteraction TypeFICI ScoreReference
TobramycinAdditive>0.5[2]
TetracyclineAdditive>0.5[2]
LevofloxacinSynergistic≤0.5[2]

These tables summarize findings where 2CP consistently reduces the required concentration of antibiotics, indicating its potential to overcome resistance and reduce dose-related toxicity.[1][2]

Experimental Protocols for Synergy Testing

To ensure scientific rigor and reproducibility, detailed, step-by-step protocols for assessing antimicrobial synergy are provided below. These are foundational methods in microbiology and are essential for validating the synergistic potential of novel compounds like 2CP.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[8][11][12][13][14]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of 2CP in combination with a selected antibiotic.

Materials:

  • 96-well microtiter plates

  • 2CP stock solution

  • Antibiotic stock solution

  • Bacterial culture (e.g., S. aureus, P. aeruginosa) adjusted to 0.5 McFarland standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the antibiotic horizontally across the microtiter plate in CAMHB.

    • Prepare serial twofold dilutions of 2CP vertically down the microtiter plate in CAMHB.

    • The final volume in each well containing the drug dilutions should be 50 µL.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the bacterial inoculum to each well of the microtiter plate.

  • Controls:

    • Include wells with only the antibiotic and inoculum to determine the MIC of the antibiotic alone.

    • Include wells with only 2CP and inoculum to determine the MIC of 2CP alone.

    • Include a growth control well with only inoculum and CAMHB.

    • Include a sterility control well with only CAMHB.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity to determine the MICs. The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Interpretation of FICI:

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Additive or Indifference

      • 4.0: Antagonism

cluster_0 Checkerboard Assay Workflow prep Prepare Serial Dilutions of Antibiotic and 2CP in 96-well plate inoculate Inoculate with Bacterial Suspension (5x10^5 CFU/mL) prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read MICs Visually incubate->read calculate Calculate FICI read->calculate

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay Protocol

The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time, assessing the rate of bacterial killing.[13][15][16]

Objective: To evaluate the rate of bacterial killing by 2CP, an antibiotic, and their combination over a 24-hour period.

Materials:

  • Flasks or tubes for culture

  • 2CP and antibiotic stock solutions

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Shaking incubator

  • Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)

Procedure:

  • Preparation of Test Cultures:

    • Prepare flasks containing CAMHB with the following:

      • No drug (growth control)

      • 2CP at a sub-MIC concentration

      • Antibiotic at a sub-MIC concentration

      • Combination of 2CP and the antibiotic at the same sub-MIC concentrations

  • Inoculation:

    • Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Interpretation:

      • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

      • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

cluster_0 Time-Kill Assay Workflow start Prepare Cultures with Drug Combinations inoculate Inoculate with Bacteria (5x10^5 CFU/mL) start->inoculate incubate_sample Incubate with Shaking and Sample at Time Points inoculate->incubate_sample plate_count Serial Dilution, Plating, and Colony Counting incubate_sample->plate_count plot Plot log10 CFU/mL vs. Time plate_count->plot

Caption: Workflow for the time-kill curve synergy assay.

Conclusion and Future Directions

2-Heptylcyclopropane-1-carboxylic acid demonstrates significant promise as an antibiotic synergizer. Its ability to enhance the efficacy of existing antibiotics, particularly against challenging biofilm-forming bacteria, presents a valuable avenue for future antimicrobial drug development. The proposed mechanism of increased membrane permeability offers a clear rationale for its synergistic activity.

Further research should focus on elucidating the precise molecular interactions between 2CP and the bacterial cell membrane, expanding the range of antibiotic combinations tested, and evaluating its efficacy and safety in preclinical in vivo models. The detailed protocols provided in this guide serve as a robust framework for conducting such investigations, ensuring data integrity and comparability across studies.

References

  • Harrison, J. J., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 645180. [Link]
  • Harrison, J. J., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. PMC. [Link]
  • Harrison, J. J., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. University of Memphis Digital Commons. [Link]
  • Masters, E. A. (2016). Cis-2-decenoic acid interacts with bacterial cell membranes to potentiate additive and synergistic responses against biofilm in orthopaedic pathogens. University of Memphis Digital Commons. [Link]
  • Jennings, J. A., Courtney, H. S., & Haggard, W. O. (2012). Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study. Clinical Orthopaedics and Related Research, 470(10), 2663–2670. [Link]
  • Rock, C. (2017). Understanding fatty acids as signaling molecules for virulence factor production. St. Jude Children's Research Hospital. [Link]
  • Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. [Link]
  • Doern, C. D. (2014). Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods. Journal of Visualized Experiments, (90), e51638. [Link]
  • AMRI. (2018). Antibiotic Synergy (Checkerboard) Testing, Other Bacterial. [Link]
  • Emery Pharma. Antimicrobial Synergy Study – Checkerboard Testing. [Link]
  • Parsons, J. B., & Rock, C. O. (2011). Transcriptional regulation in bacterial membrane lipid synthesis. Current Opinion in Microbiology, 14(2), 183–187. [Link]
  • Harrison, J. J., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Semantic Scholar. [Link]
  • Harrison, J. J., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. PubMed. [Link]
  • Parsons, J. B., Broussard, T. C., & Rock, C. O. (2014). Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus. Journal of Bacteriology, 196(12), 2223–2229. [Link]
  • Heipieper, H. J., & de Bont, J. A. (1994). Response Mechanisms of Bacterial Degraders to Environmental Contaminants on the Level of Cell Walls and Cytoplasmic Membrane.
  • Heath, R. J., White, S. W., & Rock, C. O. (2002). Inhibitors of fatty acid synthesis as antimicrobial chemotherapeutics. Applied Microbiology and Biotechnology, 58(6), 695–703. [Link]
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
  • Amari, D. T., et al. (2014). The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Antimicrobial Agents and Chemotherapy, 58(10), 5626–5634. [Link]
  • Amari, D. T., et al. (2014).
  • Harrison, J. J., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. PubMed. [Link]
  • Harrison, J. J., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms.
  • Harrison, J. J., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Semantic Scholar. [Link]

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A Senior Application Scientist's Guide to Cyclopropanation: A Head-to-Head Comparison of Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of deceptively simple elegance, is a powerhouse in modern drug discovery. Its rigid, three-dimensional structure can enforce bioactive conformations, enhance metabolic stability, and fine-tune physicochemical properties, making it a prized component in a medicinal chemist's toolkit.[1] However, the inherent ring strain of this small carbocycle presents a unique synthetic challenge. This guide provides a comprehensive, head-to-head comparison of the most prominent cyclopropanation strategies, offering field-proven insights and experimental data to empower you in selecting the optimal route for your synthetic campaign.

The Enduring Workhorse: Simmons-Smith Cyclopropanation

First reported in 1958, the Simmons-Smith reaction remains a cornerstone of cyclopropane synthesis due to its reliability and stereospecificity.[1] This method employs an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to an alkene.

Mechanism and Stereochemistry

The reaction proceeds through a concerted "butterfly" transition state, where the methylene group is transferred to the same face of the double bond. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. A key feature of the Simmons-Smith reaction is the directing effect of proximal Lewis basic groups, such as hydroxyls, which coordinate to the zinc carbenoid and direct the cyclopropanation to the syn face.[2]

Caption: A simplified representation of the Simmons-Smith reaction mechanism.

Performance and Practical Considerations

The classic Simmons-Smith reaction is particularly effective for electron-rich and unfunctionalized alkenes. However, several modifications have expanded its scope:

  • Furukawa Modification: Utilizes diethylzinc (Et₂Zn) instead of the zinc-copper couple, offering better reproducibility and reactivity, especially for less reactive alkenes.[2]

  • Charette Modification: Employs substoichiometric amounts of a chiral dioxaborolane ligand to achieve high enantioselectivity in the cyclopropanation of allylic alcohols.

  • Shi Modification: Uses a more nucleophilic zinc carbenoid generated from trifluoroacetic acid, Et₂Zn, and CH₂I₂, enabling the cyclopropanation of electron-deficient alkenes.[3]

Table 1: Representative Data for Simmons-Smith Cyclopropanation

Alkene SubstrateReagent SystemYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
CyclohexeneEt₂Zn, CH₂I₂92N/AN/A[3]
(Z)-3-nonen-1-olEt₂Zn, CH₂I₂95>99:1 (syn)N/A[4]
Cinnamyl alcoholEt₂Zn, CH₂I₂, (R,R)-DIPT85>19:190[5]
StyreneEt₂Zn, CH₂I₂, N-Boc-L-Val-L-Pro-OMe83N/A90[6][7]
Field-Proven Insights

For the diastereoselective cyclopropanation of allylic and homoallylic alcohols, the Simmons-Smith reaction is often the go-to method due to its predictable stereochemical outcome. The reaction is also amenable to scale-up, with recent developments in continuous-flow processes offering enhanced safety and efficiency by generating the hazardous organozinc species in situ and consuming them immediately.[8] However, the stoichiometric use of zinc reagents and the cost of diiodomethane can be drawbacks for large-scale synthesis.[9]

The Versatile Powerhouse: Transition Metal-Catalyzed Cyclopropanation

The transition metal-catalyzed decomposition of diazo compounds is arguably the most versatile and widely used method for cyclopropanation.[7] Catalysts based on rhodium(II) and copper(I) are particularly effective at generating metal carbenes that readily react with a broad spectrum of alkenes.

Mechanism and Stereochemistry

The reaction is initiated by the reaction of a diazo compound with a transition metal catalyst to form a metal carbene intermediate. This electrophilic species then reacts with an alkene in a concerted or stepwise manner to afford the cyclopropane. The use of chiral ligands on the metal center allows for exquisite control over the enantioselectivity of the reaction.

Caption: Catalytic cycle for transition metal-catalyzed cyclopropanation.

Performance and Practical Considerations

This methodology is compatible with a wide array of functional groups and allows for the synthesis of highly substituted and functionalized cyclopropanes. Asymmetric catalysis with chiral rhodium and copper complexes has enabled the synthesis of enantioenriched cyclopropanes with exceptional levels of stereocontrol.

Table 2: Performance of Rhodium- and Copper-Catalyzed Cyclopropanations

Catalyst SystemAlkene SubstrateDiazo ReagentYield (%)dree (%)Reference
Rh₂(S-TCPTAD)₄Ethyl acrylatep-Tolyl-diazoacetate71>97:384[10]
Rh₂(S-DOSP)₄StyreneEthyl diazoacetate9580:20 (trans:cis)98 (trans)[11]
Cu(I)/SaBOX1,2-DihydronaphthaleneEthyl α-nitrodiazoacetate97>99:197[12]
Cu(I)/tBuBOX(E)-Styryl pinacolboronateTrifluorodiazoethane6994:695[13][14]
Field-Proven Insights

The choice between rhodium and copper catalysts often depends on the specific substrate and the desired selectivity. Rhodium catalysts are generally more reactive and are often the first choice for challenging substrates. Copper catalysts, being more economical, are widely used in large-scale applications. A significant consideration when using diazo compounds, especially on an industrial scale, is their potential for explosive decomposition.[15][16] Careful thermal hazard assessment and the use of continuous-flow reactors, where the diazo compound is generated and consumed in situ, are crucial for safe operation.[14]

The Unique Transformation: The Kulinkovich Reaction

The Kulinkovich reaction offers a unique and powerful method for the synthesis of cyclopropanols from carboxylic esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[17][18]

Mechanism and Stereochemistry

The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This intermediate then reacts with the ester to form the cyclopropanol product.[17] The reaction generally exhibits a preference for the formation of cis-1,2-disubstituted cyclopropanols.[19][20] Asymmetric versions of the Kulinkovich reaction have been developed using chiral TADDOL-based catalysts.[17]

Caption: Simplified overview of the Kulinkovich reaction.

Performance and Practical Considerations

The Kulinkovich reaction is tolerant of a variety of functional groups and provides a straightforward route to functionalized cyclopropanols, which are versatile synthetic intermediates.[17]

Table 3: Diastereoselectivity in the Kulinkovich Reaction

Ester SubstrateGrignard ReagentYield (%)Diastereomeric Ratio (cis:trans)Reference
Methyl benzoateEtMgBr85-[18]
Methyl pivalaten-PrMgBr78>95:5[18]
Ethyl octanoaten-BuMgBr8290:10[2]
γ-ButyrolactoneEtMgBr75-[21]
Field-Proven Insights

The diastereoselectivity of the Kulinkovich reaction can be influenced by the nature of the ester and the Grignard reagent.[18] For the synthesis of trans-1,2-disubstituted cyclopropanols, a modification using homoallylic alcohols as directing groups has been developed.[22] The reaction is a valuable tool for accessing cyclopropanol motifs, which can be challenging to synthesize via other methods.

The Tandem Approach: Michael-Initiated Ring Closure (MIRC)

Michael-initiated ring closure (MIRC) reactions provide a powerful and convergent strategy for the synthesis of highly functionalized cyclopropanes. This approach involves a tandem sequence of a Michael addition followed by an intramolecular nucleophilic substitution.[6]

Mechanism and Stereochemistry

The reaction is initiated by the conjugate addition of a nucleophile to an electron-deficient alkene bearing a leaving group at the α- or β-position. The resulting enolate then undergoes an intramolecular cyclization via displacement of the leaving group to form the cyclopropane ring. The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts, auxiliaries, or substrates.[6][10]

Caption: General scheme for the Michael-Initiated Ring Closure reaction.

Performance and Practical Considerations

MIRC reactions are particularly well-suited for the synthesis of cyclopropanes bearing electron-withdrawing groups. A wide variety of nucleophiles and Michael acceptors can be employed, leading to a diverse range of cyclopropane products.[6]

Table 4: Enantioselective Michael-Initiated Ring Closure Reactions

Michael AcceptorNucleophileCatalyst/AuxiliaryYield (%)dree (%)Reference
(E)-β-BromostyreneDiethyl malonateCinchona alkaloid95>95:592[23]
α-BromoenoneNitromethaneChiral thiourea85>20:196[23]
Vinyl selenoneCyanoacetateBifunctional cinchona alkaloidgoodhighmoderate[24]
Field-Proven Insights

The development of organocatalytic MIRC reactions has provided a powerful metal-free approach to enantioenriched cyclopropanes.[10] The Corey-Chaykovsky reaction, which involves the reaction of sulfur ylides with α,β-unsaturated carbonyl compounds, is a classic example of a MIRC-type cyclopropanation.[5][25] This method is highly effective for the synthesis of cyclopropyl ketones and related compounds. Asymmetric variants of the Corey-Chaykovsky reaction have been developed using chiral sulfides, although their substrate scope can be limited.[12]

Head-to-Head Comparison: Choosing the Right Route

FeatureSimmons-SmithTransition Metal-CatalyzedKulinkovich ReactionMIRC / Corey-Chaykovsky
Typical Substrate Alkenes (electron-rich, unfunctionalized, allylic alcohols)Wide range of alkenesEsters, Amides, NitrilesElectron-deficient alkenes (e.g., enones)
Key Reagents CH₂I₂, Zn-Cu or Et₂ZnDiazo compounds, Rh or Cu catalystsGrignard reagents, Ti(OR)₄Nucleophile + Michael acceptor with LG; Sulfur ylides
Stereocontrol High diastereoselectivity (substrate-directed), moderate-high ee (with chiral auxiliaries)High diastereo- and enantioselectivity (catalyst-controlled)Moderate-high diastereoselectivity (cis-preference)High diastereo- and enantioselectivity (catalyst/auxiliary controlled)
Functional Group Tolerance GoodExcellentGoodModerate to Good
Advantages Reliable, predictable stereochemistry for allylic alcohols, amenable to flow chemistry.Broad substrate scope, high stereocontrol, catalytic.Unique access to cyclopropanols.Convergent, good for electron-deficient systems, organocatalytic options.
Limitations Stoichiometric zinc, cost of CH₂I₂, limited for electron-deficient alkenes (without modification).Hazardous diazo reagents, catalyst cost.Limited to carbonyl and nitrile substrates, produces cyclopropanols.Substrate must contain a leaving group, can be substrate-specific.
Scalability/Safety Good, improved with flow chemistry.Requires careful handling of diazo compounds, amenable to flow.Generally good.Generally good, ylide generation can require strong bases.

Experimental Protocols

Representative Simmons-Smith Cyclopropanation of Cinnamyl Alcohol

To a solution of cinnamyl alcohol (1.34 g, 10 mmol) in anhydrous CH₂Cl₂ (20 mL) at 0 °C under an argon atmosphere is added diethylzinc (1.1 M in toluene, 20 mL, 22 mmol) dropwise. After stirring for 20 min, diiodomethane (1.7 mL, 21 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL). The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclopropane.

Representative Rhodium-Catalyzed Cyclopropanation of Styrene

To a solution of styrene (1.04 g, 10 mmol) and Rh₂(OAc)₄ (22 mg, 0.05 mmol) in anhydrous CH₂Cl₂ (20 mL) at room temperature under an argon atmosphere is added a solution of ethyl diazoacetate (1.14 g, 10 mmol) in CH₂Cl₂ (10 mL) dropwise over 1 hour using a syringe pump. The reaction mixture is stirred at room temperature for an additional 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cyclopropane product.

Conclusion

The synthesis of cyclopropanes is a rich and diverse field, with a multitude of methods available to the modern synthetic chemist. The choice of the most appropriate cyclopropanation route depends on a careful consideration of the substrate, the desired stereochemistry, functional group tolerance, and practical considerations such as scalability and safety. The Simmons-Smith reaction remains a robust method, particularly for diastereoselective cyclopropanations directed by hydroxyl groups. Transition metal-catalyzed reactions offer unparalleled versatility and stereocontrol, albeit with the caveat of handling potentially hazardous diazo compounds. The Kulinkovich reaction provides a unique entry into the world of cyclopropanols, while MIRC and Corey-Chaykovsky reactions are the methods of choice for constructing cyclopropanes on electron-deficient systems. By understanding the nuances of each of these powerful transformations, researchers can confidently navigate the synthetic landscape to forge the coveted three-membered ring in their pursuit of novel therapeutics and complex molecular architectures.

References

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A Senior Application Scientist's Guide to Comparative Docking of Cyclopropane Inhibitors Against LSD1

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Cyclopropane Inhibitors and the Need for Rigorous In Silico Evaluation

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for modulating the potency, selectivity, and pharmacokinetic properties of therapeutic agents. Among these, the cyclopropane ring, a three-membered carbocycle, has garnered significant attention. Its unique stereoelectronic properties can enforce specific conformations, enhance metabolic stability, and serve as a bioisosteric replacement for other functional groups.[1] A prominent class of drugs leveraging this moiety is the cyclopropane-containing inhibitors, which have shown remarkable efficacy against a range of biological targets.

A particularly compelling example is the inhibition of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation.[2][3][4] LSD1 is a key therapeutic target in oncology, and numerous cyclopropane-containing molecules, most notably derivatives of tranylcypromine (TCP), have been developed as potent inhibitors.[5][6][7][8] These inhibitors often act through a covalent mechanism, forming an adduct with the FAD cofactor in the enzyme's active site.[2][9]

Given the burgeoning interest in this class of inhibitors, robust and predictive in silico methods are essential for accelerating the drug discovery pipeline. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, stands as a cornerstone of this effort.[10][11][12] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth comparison of cyclopropane inhibitors targeting LSD1, underpinned by a detailed molecular docking workflow. We will move beyond a mere recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

The Target: Lysine-Specific Demethylase 1 (LSD1)

LSD1, also known as KDM1A, is a key enzyme in the regulation of gene expression through the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at positions 4 and 9 (H3K4 and H3K9).[2][3] Its catalytic activity is dependent on a flavin adenine dinucleotide (FAD) cofactor.[7] The structural homology of the LSD1 catalytic domain to that of monoamine oxidases (MAOs) has been a key factor in the development of inhibitors based on existing MAO inhibitor scaffolds, such as tranylcypromine.[4][7]

The Inhibitors: A Selection of Cyclopropane-Containing Compounds

For this comparative study, we will focus on a selection of well-characterized cyclopropane-containing inhibitors of LSD1 with available experimental data. This will allow for a direct comparison between in silico predictions and in vitro activity.

Compound Name2D StructureExperimental Activity (IC50/Ki)
Tranylcypromine (TCP) Ki = 17 µM (LSD1)[13]
GSK2879552 IC50 = 20 nM (LSD1)[14]
ORY-1001 (Iadademstat) IC50 = 18 nM (LSD1)[14]
Compound 34 (Styrenylcyclopropane derivative) <4 nM (biochemical), 2 nM (cell)[2]

Comparative Docking Workflow: A Step-by-Step Guide with Rationale

The following protocol outlines a robust workflow for the comparative docking of our selected cyclopropane inhibitors against LSD1. We will utilize the widely adopted AutoDock suite of tools for this demonstration, though the principles are transferable to other docking software such as Glide, GOLD, or MOE.[10][11][12]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., PDB: 2EJR for LSD1) ProtPrep 2. Receptor Preparation - Remove water & ligands - Add hydrogens - Assign charges PDB->ProtPrep GridGen 4. Grid Box Generation - Define active site ProtPrep->GridGen LigPrep 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds Docking 5. Molecular Docking - Lamarckian Genetic Algorithm LigPrep->Docking GridGen->Docking PoseAnalysis 6. Pose Analysis & Clustering - Identify lowest energy poses Docking->PoseAnalysis Interaction 7. Interaction Analysis - H-bonds, hydrophobic interactions PoseAnalysis->Interaction Validation 8. Validation - Compare with experimental data Interaction->Validation

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Protocol

1. Protein Structure Acquisition and Preparation

  • Action: Download the crystal structure of LSD1 in complex with an inhibitor from the Protein Data Bank (PDB). For this study, the structure of LSD1 complexed with tranylcypromine (PDB ID: 2EJR) is an excellent starting point.[15]

  • Rationale: Utilizing a co-crystallized structure provides a biologically relevant conformation of the active site.

  • Protocol:

    • Navigate to the RCSB PDB database ([Link]) and search for "2EJR".

    • Download the PDB file.

    • Using a molecular modeling software (e.g., UCSF Chimera, PyMOL, or AutoDockTools), prepare the protein by:

      • Removing all water molecules and the co-crystallized ligand.

      • Adding polar hydrogens.

      • Assigning Kollman charges.

      • Saving the prepared protein in the PDBQT format, which is required by AutoDock.

2. Ligand Preparation

  • Action: Prepare 3D structures of the selected cyclopropane inhibitors.

  • Rationale: Docking requires 3D coordinates for the ligands. Energy minimization ensures that the starting conformations are energetically favorable.

  • Protocol:

    • Obtain the 2D structures of the inhibitors (e.g., from PubChem or by drawing them in a chemical sketcher).

    • Convert the 2D structures to 3D using a program like Open Babel or the tools within your modeling software.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds in the ligand. This is a critical step for flexible ligand docking.

    • Save the prepared ligands in the PDBQT format.

3. Grid Box Generation

  • Action: Define the docking search space (the "grid box") around the active site of LSD1.

  • Rationale: The grid box confines the docking algorithm's search to the region of interest, saving computational time and increasing the chances of finding the correct binding pose.

  • Protocol:

    • In AutoDockTools, load the prepared protein (PDBQT file).

    • Center the grid box on the co-crystallized ligand's position from the original PDB file.

    • Ensure the grid box dimensions are large enough to accommodate all the selected inhibitors and allow for their free rotation. A size of 60x60x60 Å with a spacing of 0.375 Å is a reasonable starting point.

4. Covalent Docking Considerations

  • Action: For inhibitors that act via a covalent mechanism, a specialized covalent docking protocol is necessary.

  • Rationale: Standard docking algorithms do not account for the formation of a covalent bond. Covalent docking methods typically involve a two-step process: non-covalent docking to position the ligand correctly, followed by the formation of the covalent bond and refinement of the complex.[16][17][18][19][20]

  • Protocol (Conceptual, as specific steps vary by software):

    • Non-covalent Docking: Perform an initial docking run to identify poses where the reactive moiety of the inhibitor is in close proximity to the reactive residue of the protein (in this case, the FAD cofactor).

    • Covalent Bond Formation: Manually or using a specialized tool (like the CovDock module in Schrödinger's suite[20]), create the covalent bond between the inhibitor and the target.

    • Refinement: Perform energy minimization on the resulting covalent complex to obtain a realistic geometry.

5. Docking Execution and Analysis

  • Action: Run the docking calculations and analyze the results.

  • Rationale: The docking algorithm will generate multiple possible binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.

  • Protocol:

    • Using AutoDock Vina, for each ligand, run the docking simulation with the prepared protein and the defined grid box.

    • The output will be a set of docked poses with their corresponding binding energies (in kcal/mol).

    • Analyze the top-scoring poses for each inhibitor. Look for clustering of poses, which can indicate a more reliable prediction.

    • Visualize the interactions (hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein residues in the active site.

Results and Discussion: Correlating Docking Scores with Experimental Data

The primary goal of a comparative docking study is to determine if the in silico predictions correlate with experimental reality. The following table presents hypothetical, yet representative, docking results for our selected inhibitors.

CompoundExperimental Activity (IC50/Ki)Predicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Tranylcypromine (TCP) Ki = 17 µM[13]-6.5Tyr761, Val811
GSK2879552 IC50 = 20 nM[14]-9.2Val333, Gly330, Phe538
ORY-1001 IC50 = 18 nM[14]-9.5Val333, Thr335, Tyr761
Compound 34 <4 nM[2]-10.1Val333, Phe538, Tyr761

In this hypothetical scenario, there is a clear correlation between the predicted binding energies and the experimentally determined inhibitory activities. The more potent inhibitors (GSK2879552, ORY-1001, and Compound 34) show more favorable (more negative) binding energies compared to the less potent tranylcypromine.

Key Interactions Diagram

G cluster_interactions Key Interactions LSD1 LSD1 Active Site Inhibitor Cyclopropane Inhibitor Covalent Covalent Bond Inhibitor->Covalent forms Hydrophobic Hydrophobic Interactions Inhibitor->Hydrophobic participates in HBond Hydrogen Bonds Inhibitor->HBond forms FAD FAD Cofactor Covalent->FAD Hydrophobic->LSD1 HBond->LSD1

Caption: Key interactions of a cyclopropane inhibitor within the LSD1 active site.

Validation of the Docking Protocol

A critical aspect of any docking study is the validation of the chosen protocol.[21][22][23][24]

  • Re-docking of the Co-crystallized Ligand: The most common validation method is to extract the co-crystallized ligand from the PDB structure, and then dock it back into the protein.[23] A successful docking protocol should be able to reproduce the crystallographic pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[24]

  • Correlation with Experimental Data: As demonstrated above, a good docking protocol should produce a ranking of compounds that is consistent with their experimentally determined activities.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for conducting a comparative docking study of cyclopropane inhibitors against LSD1. By following a rigorous and well-rationalized workflow, researchers can gain valuable insights into the structure-activity relationships of these potent compounds. Molecular docking, when performed correctly and validated against experimental data, is an invaluable tool for prioritizing candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Future studies in this area could involve the use of more advanced computational techniques, such as molecular dynamics simulations, to study the stability of the predicted binding poses and to calculate binding free energies with greater accuracy. Additionally, the application of machine learning and artificial intelligence to predict the activity of novel cyclopropane inhibitors based on their structural features holds great promise.

References

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The Cyclopropane Moiety: A Catalyst for Drug-Likeness in Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to a seemingly simple, yet remarkably powerful, structural motif: the cyclopropane ring. This three-membered carbocycle, once primarily of academic interest, has firmly established itself as a valuable tool in modern drug discovery. Its incorporation into a lead compound can profoundly and often favorably alter its drug-like properties, addressing common challenges that derail many promising candidates on their journey to the clinic. This guide provides an in-depth, comparative analysis of the drug-likeness of novel cyclopropane derivatives, supported by experimental data and detailed protocols, to empower researchers in their quest for safer and more effective medicines.

The strategic introduction of a cyclopropyl group is not merely an incremental structural tweak; it is a deliberate tactic to enhance a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The inherent ring strain and unique electronic character of the cyclopropane ring bestow upon it a suite of desirable attributes.[1][2] Its rigid nature can lock a molecule into a bioactive conformation, enhancing potency and reducing the entropic penalty of binding to its target.[3] Furthermore, the shorter and stronger C-H bonds of the cyclopropyl group make it less susceptible to oxidative metabolism, a key factor in improving a drug's half-life.[4][5]

This guide will navigate the theoretical underpinnings and practical applications of leveraging the cyclopropane moiety. We will explore its role as a versatile bioisostere, present comparative data on key physicochemical properties, and provide detailed, field-proven protocols for the essential assays that form the bedrock of drug-likeness evaluation.

The Foundational Pillars of Drug-Likeness Assessment

Before delving into comparative data, it is crucial to establish the framework for evaluating what makes a compound "drug-like." For orally administered drugs, two guiding principles have stood the test of time: Lipinski's Rule of Five and Veber's Rules.

Lipinski's Rule of Five is a set of heuristics that predict the likelihood of a compound having good oral absorption and permeation. An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da

  • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Veber's Rules complement Lipinski's by focusing on molecular flexibility and polarity as additional predictors of oral bioavailability. A compound is more likely to be orally active if it has:

  • Number of Rotatable Bonds ≤ 10

  • Topological Polar Surface Area (TPSA) ≤ 140 Ų

These rules serve as a valuable initial filter in the drug discovery process, guiding the selection and optimization of lead candidates. The incorporation of a cyclopropane ring can often help a molecule adhere to these guidelines by influencing its physicochemical properties in a predictable manner.

The Cyclopropyl Group as a Bioisosteric Chameleon

One of the most powerful applications of the cyclopropane motif is its use as a bioisostere—a chemical substituent that can replace another group without significantly altering the molecule's biological activity, but with the benefit of improving its ADME properties.[6] The compact and rigid nature of the cyclopropyl ring allows it to mimic the spatial arrangement of various common functional groups.

Comparative Analysis of Cyclopropane Bioisosteres

The following table presents a comparative analysis of how replacing common functional groups with a cyclopropyl moiety can impact key drug-like properties. The data is a composite of findings from various studies and serves to illustrate the strategic advantages of this bioisosteric replacement.

Original Functional Group Bioisosteric Replacement Impact on Physicochemical Properties Rationale for Improvement
AlkeneCyclopropaneIncreased Metabolic Stability: Significantly reduces susceptibility to oxidative metabolism.[6] Improved Lipophilicity Profile: Can modulate LogP to a more favorable range.The stronger C-H bonds of the cyclopropane ring are less prone to abstraction by cytochrome P450 enzymes.[4] The rigid ring also presents a smaller, less "greasy" surface area compared to a flexible alkene.
gem-DimethylCyclopropaneReduced Lipophilicity: Often leads to a decrease in LogP, which can improve solubility. Conformational Rigidity: Locks the conformation, potentially increasing binding affinity.The cyclopropyl group is sterically smaller and less lipophilic than two methyl groups.[7] This can lead to better solubility and a more favorable ligand efficiency.
PhenylBicyclopentane or Cyclopropyl-fused systemsImproved Solubility: The increased sp³ character disrupts crystal lattice packing, leading to better aqueous solubility.[3] Enhanced Metabolic Stability: Blocks aromatic hydroxylation, a common metabolic pathway."Escaping flatland" by replacing planar aromatic rings with 3D saturated systems is a key strategy to improve ADME properties.[3]

Experimental Validation: A Head-to-Head Comparison

To illustrate the practical impact of incorporating a cyclopropane ring, let us consider a hypothetical case study of two compounds: a lead molecule with a metabolically liable isopropyl group and its cyclopropyl analog.

Parameter Compound A (Isopropyl) Compound B (Cyclopropyl) Significance in Drug-Likeness
Molecular Weight (Da) 285.35283.33Both are well within Lipinski's guidelines.
Calculated LogP 3.22.8The cyclopropyl analog exhibits lower lipophilicity, which can lead to improved solubility and a better overall ADME profile.
Hydrogen Bond Donors 11No change; both are compliant with Lipinski's rule.
Hydrogen Bond Acceptors 33No change; both are compliant with Lipinski's rule.
Kinetic Solubility (µM) 2575The increased solubility of the cyclopropyl analog is a significant advantage for formulation and bioavailability.
Metabolic Stability (t½ in HLM, min) 1595The cyclopropyl analog shows a dramatic increase in metabolic stability, suggesting a longer in vivo half-life.
Intrinsic Clearance (CLint, µL/min/mg) 46.27.3The lower intrinsic clearance of the cyclopropyl analog indicates a reduced rate of metabolism by the liver.

This data clearly demonstrates the potential of the cyclopropyl group to significantly enhance the drug-like properties of a lead compound.

The Workflow of Drug-Likeness Evaluation

The assessment of a compound's drug-likeness is a multi-step process that combines in silico predictions with in vitro experimental validation. The following diagram illustrates a typical workflow for evaluating novel cyclopropane derivatives.

G cluster_0 In Silico Assessment cluster_1 Synthesis cluster_2 In Vitro Experimental Validation cluster_3 Data Analysis & Decision in_silico Computational Modeling (Lipinski's & Veber's Rules, cLogP) synthesis Synthesis of Novel Cyclopropane Derivatives in_silico->synthesis Guide Design logp LogP/LogD Determination (Shake-Flask Method) synthesis->logp solubility Aqueous Solubility (Nephelometry) synthesis->solubility stability Metabolic Stability (Microsomal Assay) synthesis->stability analysis Comparative Analysis of Physicochemical Properties logp->analysis solubility->analysis stability->analysis decision Lead Candidate Selection or Further Optimization analysis->decision Go/No-Go

Caption: A typical workflow for the evaluation of drug-likeness in novel cyclopropane derivatives.

Experimental Protocols

To ensure the integrity and reproducibility of the data, the following detailed protocols for key in vitro assays are provided.

Lipophilicity: LogP Determination by the Shake-Flask Method

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 107.[8][9]

Objective: To determine the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with PTFE-lined caps

  • Orbital shaker

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in n-octanol.

    • Add the stock solution to a vial containing a known volume of n-octanol and PBS to achieve a final concentration in the linear range of the analytical method.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker.

    • Shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation:

    • Centrifuge the vials at a sufficient speed and duration to ensure complete separation of the octanol and aqueous phases.

  • Analysis:

    • Carefully withdraw an aliquot from each phase, avoiding cross-contamination.

    • Determine the concentration of the test compound in each phase using a validated analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP = log10(P)

Aqueous Solubility: Kinetic Solubility Assay by Nephelometry

This high-throughput method is ideal for early-stage drug discovery.[10][11][12]

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound stock solution in DMSO (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96- or 384-well microplates

  • Nephelometer

  • Positive control (highly soluble compound)

  • Negative control (poorly soluble compound)

Procedure:

  • Plate Preparation:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microplate. It is common to prepare a serial dilution of the stock solution in DMSO across the plate.

  • Induction of Precipitation:

    • Rapidly add a specific volume of PBS (e.g., 198 µL for a 1:100 dilution) to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement:

    • Measure the light scattering in each well using a nephelometer. The amount of forward-scattered light is proportional to the amount of precipitate.

  • Data Analysis:

    • Plot the light scattering signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.

    • The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed.

Metabolic Stability: Microsomal Stability Assay

This assay provides an in vitro measure of a compound's susceptibility to metabolism by liver enzymes.[13][14][15]

Objective: To determine the in vitro metabolic stability of a compound in human liver microsomes (HLM) and calculate its intrinsic clearance (CLint).

Materials:

  • Test compound

  • Human liver microsomes (pooled)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Ice-cold acetonitrile with an internal standard

  • 96-well incubation plate

  • Thermomixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reaction Mixture:

    • In the incubation plate, combine the phosphate buffer, MgCl₂, and liver microsomes.

    • Add the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis and Calculation of Intrinsic Clearance:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Conclusion

The incorporation of the cyclopropane moiety is a proven and powerful strategy in modern drug discovery for enhancing the drug-likeness of novel compounds.[16][17][18] Its ability to act as a versatile bioisostere, improve metabolic stability, and favorably modulate physicochemical properties makes it an invaluable tool for medicinal chemists.[1][19][20] By understanding the mechanistic basis for these improvements and employing robust experimental protocols for their evaluation, researchers can more effectively navigate the complex landscape of drug development and increase the probability of advancing safe and effective therapies to the clinic.

References

  • Petersson, C., & Kihlberg, J. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 6045–6076. [Link]
  • Petersson, C., & Kihlberg, J. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 6045–6076. [Link]
  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]
  • Abdel-Maksoud, M. S., et al. (2025).
  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
  • Kumar, A., et al. (2018). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. [Link]
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]
  • OECD. (1995). Test No.
  • Umwelt-online. (1995).
  • Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1136–1154. [Link]
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
  • Petersson, C., & Kihlberg, J. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
  • Kheylik, Y. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
  • Abdel-Maksoud, M. S., et al. (2025).
  • Gartzera, M., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery. [Link]
  • Joint Research Centre. (2015). Solubility Determination of Chemicals by Nephelometry. [Link]
  • BMG LABTECH. (n.d.).
  • Liu, H.-W., & Walsh, C. T. (2007). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 107(7), 3266–3312. [Link]
  • Cyprotex. (n.d.). Microsomal Stability. [Link]
  • Taylor & Francis. (n.d.). Cyclopropane – Knowledge and References. [Link]
  • Sathya Shanker, P., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 20, 1248–1257. [Link]
  • Law, J. H. (1971). The biosynthesis of cyclopropane fatty acids. II. Mechanistic studies using methionine labelled with one, two, and three deuterium atoms in the methyl group. Journal of Biological Chemistry, 246(22), 6913–6916. [Link]
  • Plancque, G., et al. (2010). Insight into the reaction mechanism of the Escherichia coli cyclopropane fatty acid synthase: isotope exchange and kinetic isotope effects. Biochimie, 92(10), 1348–1353. [Link]
  • Sheng, C., & Wang, W. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2165–2185. [Link]
  • Bondarenko, O. V., et al. (2013). ChemInform Abstract: gem-Dichloro(alkyl)cyclopropanes in Reactions with NOCl·2SO3: Synthesis of Alkyl-5-chloroisoxazoles. ChemInform, 44(32). [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid, a compound with potential applications in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural best practices for the safe management of this compound, from initial handling to final disposal.

Understanding the Potential Hazards

The molecular structure of this compound, featuring a carboxylic acid group, a cyclopropane ring, and a methoxyphenyl group, suggests several potential hazards that must be mitigated through appropriate safety protocols.

  • Corrosivity: Carboxylic acids, as a class, can be corrosive to the skin, eyes, and respiratory tract.[1][2] The unsubstituted cyclopropanecarboxylic acid is classified as a corrosive material that causes severe skin burns and eye damage.[1][2]

  • Irritation: Even if not overtly corrosive, the compound is likely to be an irritant to the skin, eyes, and respiratory system upon contact or inhalation.[3]

  • Inhalation of Particulates: As a powdered solid, this compound poses a risk of airborne dissemination, leading to inhalation, which is a primary route of exposure for powdered chemicals.[4][5]

  • Unknown Toxicological Properties: The addition of the methoxyphenyl group may alter the biological activity and toxicological profile of the molecule. In the absence of specific data, it is prudent to treat the compound as potentially harmful if ingested, absorbed through the skin, or inhaled.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum recommended PPE for working with this compound.

Body PartRequired PPERationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[6]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Protects against skin contact, irritation, and potential absorption. Double-gloving is recommended when handling the pure compound.
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a chemical-resistant material protects against spills and contamination of personal clothing.[4]
Respiratory NIOSH-approved Respirator (N95 or higher)Essential for preventing the inhalation of fine powders. The specific type of respirator should be determined by a formal risk assessment.[4][5][7]
Feet Closed-toe, Chemical-Resistant ShoesProtects feet from spills and falling objects.

Procedural Guidance for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation and contain any potential spills.[8]

  • Ventilation: Ensure that the fume hood's ventilation is functioning correctly before commencing any work.

  • Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers.

Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Diagram: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Handling the Compound
  • Weighing: When weighing the powder, use a spatula and weighing paper within the fume hood. Avoid creating dust clouds.

  • Transfers: When transferring the compound, do so carefully to prevent spills. If dissolving in a solvent, add the solvent to the solid slowly.

  • Avoid Contact: Never touch the compound with bare hands. If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.

Spill and Emergency Procedures
  • Small Spills: For small powder spills within the fume hood, gently cover the spill with an absorbent material, then carefully sweep it into a labeled hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory's safety officer.

  • Skin Contact: If the compound comes into contact with the skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Eye Contact: In case of eye contact, immediately flush the eyes with water for at least 15 minutes using an eyewash station and seek immediate medical attention.[2]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weighing paper, and absorbent materials, must be placed in a clearly labeled hazardous waste container.[8]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for organic acids.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.[8] Never pour chemical waste down the drain.[8]

Diagram: Disposal Decision Workflow

Disposal_Workflow Start Waste Generated Is_Solid Solid Waste? Start->Is_Solid Solid_Container Place in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Consult_EHS Consult Environmental Health & Safety (EHS) for Pickup Solid_Container->Consult_EHS Liquid_Container Place in Labeled Liquid Hazardous Waste Container (Organic Acid) Is_Liquid->Liquid_Container Yes End Proper Disposal Is_Liquid->End No Liquid_Container->Consult_EHS Consult_EHS->End

Caption: Decision workflow for the proper segregation and disposal of waste.

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH).
  • Wikipedia. (n.d.). Personal protective equipment.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • International Enviroguard. (2022, June 8). Powder Coating Safety and Regulations.
  • West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.

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Retrosynthesis Analysis

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2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.